Benzenediazonium
Description
Properties
CAS No. |
2684-02-8 |
|---|---|
Molecular Formula |
C6H5N2+ |
Molecular Weight |
105.12 g/mol |
IUPAC Name |
benzenediazonium |
InChI |
InChI=1S/C6H5N2/c7-8-6-4-2-1-3-5-6/h1-5H/q+1 |
InChI Key |
CIZVQWNPBGYCGK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[N+]#N |
Canonical SMILES |
C1=CC=C(C=C1)[N+]#N |
Other CAS No. |
2684-02-8 |
Related CAS |
100-34-5 (chloride) 369-57-3 (tetrafluoroborate(-1)) 369-58-4 (hexafluorophosphate(-1)) 619-97-6 (nitrate) 36211-73-1 (sulfate[1:1]) 68596-95-2 (tri-iodide) |
Synonyms |
enzenediazonium benzenediazonium chloride benzenediazonium hexafluorophosphate (-1) benzenediazonium ion benzenediazonium nitrate benzenediazonium sulfate (1:1) benzenediazonium sulfate (2:1) benzenediazonium tetrafluoroborate benzenediazonium tetrafluoroborate (-1) benzenediazonium tri-iodide phenyldiazonium compounds |
Origin of Product |
United States |
Foundational & Exploratory
Benzenediazonium Chloride: A Comprehensive Technical Guide on Synthesis, Properties, and Reactions
Abstract: Benzenediazonium chloride (C₆H₅N₂⁺Cl⁻) is a highly versatile and reactive chemical intermediate pivotal to modern organic synthesis.[1] Its significance lies in its ability to serve as a precursor for a wide array of benzene (B151609) derivatives through reactions that replace its remarkably stable dinitrogen leaving group. This guide provides an in-depth examination of its synthesis via the diazotization of aniline (B41778), its key physical and chemical properties, detailed experimental protocols, and its principal reaction pathways. The content is tailored for researchers, scientists, and professionals in drug development who utilize diazonium salts in synthetic applications.
Synthesis of this compound Chloride
The primary method for synthesizing this compound chloride is the diazotization of aniline.[2][3] This reaction involves treating a primary aromatic amine, aniline, with nitrous acid (HNO₂) at low temperatures.[4] Because nitrous acid is unstable, it is generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl).[1][3][4]
The overall balanced chemical equation is:[1] C₆H₅NH₂ + NaNO₂ + 2HCl → C₆H₅N₂⁺Cl⁻ + NaCl + 2H₂O[1]
1.1. Reaction Mechanism
The diazotization mechanism proceeds through several key steps:[4]
-
Formation of Nitrous Acid: Sodium nitrite reacts with hydrochloric acid to produce nitrous acid.[4]
-
Formation of the Nitrosonium Ion: Nitrous acid is protonated by the excess acid and subsequently loses a water molecule to form the nitrosonium ion (NO⁺), which acts as the key electrophile.[4][5]
-
Electrophilic Attack: The lone pair of electrons on the nitrogen atom of aniline attacks the nitrosonium ion.[4][5]
-
Proton Transfers and Dehydration: A series of proton transfer steps and the elimination of a water molecule lead to the formation of the stable this compound ion.[5]
1.2. Critical Reaction Conditions
Temperature control is the most critical parameter for a successful diazotization. The reaction must be maintained at a low temperature, typically between 0-5°C (273-278 K).[1][3][4] Temperatures above this range cause the unstable diazonium salt to decompose rapidly, primarily into phenol (B47542) and nitrogen gas, significantly reducing the yield of the desired product.[1][6][7]
Experimental Protocol: Synthesis of this compound Chloride Solution
Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted with appropriate safety measures and personal protective equipment. This compound salts are explosive when dry and must be handled with extreme caution.[1][8]
Materials and Reagents:
-
Aniline (C₆H₅NH₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Beakers
-
Magnetic stirrer and stir bar
-
Thermometer
Procedure:
-
In a 250 mL beaker, dissolve a specific molar amount of aniline in a solution of concentrated HCl and water. The mixture forms aniline hydrochloride.[2]
-
Cool the beaker in a large ice-water bath to bring the temperature of the solution down to 0-5°C. Maintain this temperature throughout the procedure.[9]
-
In a separate beaker, prepare an aqueous solution of sodium nitrite. The molar amount should be equimolar to the aniline used.[9] Cool this solution in the ice bath as well.
-
Slowly add the cold sodium nitrite solution dropwise to the cold, vigorously stirred aniline hydrochloride solution.[1][9]
-
Monitor the temperature continuously with a thermometer, ensuring it does not rise above 5°C.[1][9][10] The rate of addition should be controlled to manage the exothermic nature of the reaction.[9]
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 15-30 minutes to ensure the reaction goes to completion.[9]
-
The resulting clear solution contains this compound chloride and should be used immediately for subsequent reactions without isolation.[1] Do not attempt to isolate the solid salt, as it is explosive in its dry state. [1][8]
Properties of this compound Chloride
2.1. Physical Properties
This compound chloride is a colorless crystalline solid in its pure, isolated form.[1][11] However, it is almost exclusively handled as an aqueous solution due to its instability.[1]
| Property | Value/Description |
| Chemical Formula | C₆H₅N₂Cl[11][12] |
| Molecular Weight | 140.57 g/mol [13] |
| Appearance | Colorless to pale yellow crystalline solid.[11][14] |
| Solubility | Highly soluble in water and polar solvents.[8][11] Insoluble in most organic solvents.[8] |
| Melting Point | Decomposes upon heating. |
| Stability | Highly unstable, especially when dry.[1] Can explode on heating.[8] Solutions are relatively stable at 0-5°C.[11][15] |
2.2. Chemical Properties and Reactivity
The unique reactivity of this compound chloride stems from the exceptional stability of the dinitrogen molecule (N₂), which makes the diazonium group (-N₂⁺) an excellent leaving group.[5][13] This facilitates a wide range of substitution and coupling reactions. The positive charge on the diazonium group can be delocalized over the aromatic ring through resonance, which imparts a greater stability to aryl diazonium salts compared to their aliphatic counterparts.[13]
Key Reactions and Synthetic Applications
This compound chloride is a cornerstone intermediate for introducing various functional groups onto a benzene ring. Its reactions are broadly classified into two categories.
3.1. Substitution Reactions (Dediazonation)
In these reactions, the -N₂⁺ group is replaced by another atom or group, with the evolution of nitrogen gas.[6][7]
-
Formation of Phenol: Warming the aqueous solution of this compound chloride to room temperature or above results in its decomposition to form phenol.[6][7]
-
C₆H₅N₂⁺Cl⁻ + H₂O --(Warm)--> C₆H₅OH + N₂ + HCl
-
-
Sandmeyer Reaction: This reaction uses copper(I) salts (CuCl, CuBr, CuCN) to introduce halide or cyano groups.[12]
-
C₆H₅N₂⁺Cl⁻ --(CuCl/HCl)--> C₆H₅Cl + N₂
-
C₆H₅N₂⁺Cl⁻ --(CuBr/HBr)--> C₆H₅Br + N₂
-
C₆H₅N₂⁺Cl⁻ --(CuCN/KCN)--> C₆H₅CN + N₂
-
-
Formation of Iodobenzene: Direct addition of a potassium iodide (KI) solution to the cold diazonium salt solution yields iodobenzene.[6]
-
C₆H₅N₂⁺Cl⁻ + KI --> C₆H₅I + N₂ + KCl
-
-
Formation of Fluorobenzene (Balz-Schiemann Reaction): This is achieved by reacting the diazonium salt with fluoroboric acid (HBF₄).
-
Formation of Benzene: Reduction of the diazonium salt with hypophosphorous acid (H₃PO₂) yields benzene.
3.2. Coupling Reactions
In coupling reactions, the diazonium ion acts as an electrophile and attacks another electron-rich aromatic ring, such as phenols or anilines. The nitrogen atoms are retained, forming a characteristic -N=N- azo bridge.[6][7]
-
Reaction with Phenol: Coupling with phenol in a slightly alkaline solution (pH 9-10) produces p-hydroxyazobenzene, an orange azo dye.[6][16]
-
Reaction with Aniline: Coupling with aniline in a slightly acidic medium yields p-aminoazobenzene, a yellow dye.[17]
These azo compounds are highly colored due to the extended conjugated system of electrons across the two aromatic rings and the azo bridge, making them the basis for a vast range of synthetic dyes and indicators.[6][17]
Safety and Handling
Extreme caution is required when working with this compound chloride due to its hazardous properties.
-
Explosion Hazard: The dry salt is highly explosive and sensitive to heat, shock, and friction.[1][8] It should never be isolated or stored.
-
Temperature Control: Always prepare and use the diazonium salt solution under cold conditions (0–5°C) to prevent decomposition.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1][18] All manipulations should be performed in a well-ventilated fume hood.[18][19]
-
Disposal: Any unused diazonium salt solution should be decomposed before disposal by reacting it with a suitable agent, such as a solution of sodium carbonate or by warming it to convert it to phenol.
Visualizations
Caption: Experimental workflow for the synthesis of an aqueous solution of this compound chloride.
Caption: Reaction mechanism for the formation of the this compound ion from aniline.
Caption: Major substitution and coupling reaction pathways for this compound chloride.
References
- 1. Benzene Diazonium Chloride: Structure, Preparation & Uses [vedantu.com]
- 2. ck12.org [ck12.org]
- 3. allen.in [allen.in]
- 4. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. This compound chloride | 100-34-5 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. prepchem.com [prepchem.com]
- 11. List a few properties of benzene diazonium chloride. - askIITians [askiitians.com]
- 12. ck12.org [ck12.org]
- 13. This compound Chloride CAS 100-34-5 Supplier [benchchem.com]
- 14. This compound chloride [chemister.ru]
- 15. youtube.com [youtube.com]
- 16. List a few properties of benzene diazonium chlorid class 11 chemistry CBSE [vedantu.com]
- 17. The reaction of this compound chloride with aniline class 12 chemistry CBSE [vedantu.com]
- 18. echemi.com [echemi.com]
- 19. utsi.edu [utsi.edu]
Stability of Benzenediazonium Salts in Aqueous Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Benzenediazonium salts are pivotal intermediates in organic synthesis, particularly in the pharmaceutical and dye industries. Their utility, however, is intrinsically linked to their inherent instability, especially in aqueous solutions. This technical guide provides an in-depth analysis of the stability of this compound salts in aqueous media, focusing on the kinetic and thermodynamic factors governing their decomposition. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who utilize diazonium chemistry in their work.
Core Concepts of this compound Salt Stability
This compound chloride (C₆H₅N₂⁺Cl⁻) and other this compound salts are ionic compounds that are typically soluble in polar solvents like water.[1] Their stability in aqueous solution is a critical consideration for their effective use. In general, aqueous solutions of this compound salts are unstable and prone to decomposition, a reaction that is highly sensitive to temperature, pH, and the presence of light.[2]
The primary decomposition pathway in an acidic aqueous solution is a solvolysis reaction, yielding phenol (B47542) and nitrogen gas.[1][3] This decomposition follows first-order kinetics, meaning the rate of decomposition is directly proportional to the concentration of the this compound salt.[1][4] The high stability of the leaving group, dinitrogen (N₂), is a major thermodynamic driving force for this decomposition.
Quantitative Analysis of Decomposition Kinetics
The rate of decomposition of this compound salts in aqueous solution is significantly influenced by temperature. The following table summarizes the first-order rate constants (k) for the decomposition of this compound chloride at various temperatures.
| Temperature (°C) | Temperature (K) | Rate Constant (k) (s⁻¹) | Reference |
| 10 | 283.15 | 0.0924 | [4] |
| 15.1 | 288.25 | 9.30 x 10⁻⁶ | [5] |
| 25 | 298.15 | - | [6][7] |
| 30 | 303.15 | - | [6] |
| 40 | 313.15 | - | [6] |
| 44.9 | 318.05 | 8.18 x 10⁻⁴ | [5] |
| 50 | 323.15 | - | [4] |
Note: Specific rate constants at 25°C, 30°C, 40°C, and 50°C were mentioned as being determined in the cited literature, but the exact values were not provided in the snippets. The table reflects the availability of this data for further investigation.
The activation energy for the decomposition of this compound chloride in water has been determined to be approximately 114 kJ/mol.[5] This value is crucial for predicting the rate of decomposition at different temperatures using the Arrhenius equation.
Factors Influencing Stability
Several factors critically affect the stability of this compound salts in aqueous solutions:
-
Temperature: As indicated by the kinetic data, temperature is a primary factor. For practical purposes, diazotization reactions and the subsequent use of the diazonium salt are typically carried out at 0-5°C to minimize decomposition.[8]
-
pH: The stability of this compound salts is highly pH-dependent. In acidic solutions ([H₃O⁺] > 10⁻² M), the decomposition primarily proceeds through a heterolytic SN1-type mechanism to form a phenyl cation.[9] As the pH increases, the reaction mechanism can become more complex, involving the formation of diazohydroxides and diazoates, which can lead to different decomposition pathways.[9] A slightly acidic medium is generally preferred to suppress undesirable side reactions.[2]
-
Counter-ion: The nature of the counter-ion (X⁻ in ArN₂⁺X⁻) has a significant impact on the stability of the solid salt and can influence its stability in solution. This compound tetrafluoroborate (B81430) and tosylate salts are notably more stable than the chloride salt and can often be isolated as solids at room temperature.[5]
-
Substituents on the Aromatic Ring: The electronic nature of substituents on the benzene (B151609) ring affects the stability of the diazonium salt. Electron-donating groups tend to stabilize the diazonium ion, while electron-withdrawing groups destabilize it.[8]
-
Light Exposure: Some diazonium salts are photosensitive and can decompose upon exposure to light.[2] Therefore, it is advisable to protect solutions of diazonium salts from direct light.
Experimental Protocols for Kinetic Analysis
The kinetics of this compound salt decomposition can be monitored using various experimental techniques. The two most common methods are UV-Vis spectroscopy and the measurement of nitrogen gas evolution.
Kinetic Analysis by UV-Vis Spectroscopy
This method relies on the change in the ultraviolet absorbance of the solution as the this compound ion decomposes.
Methodology:
-
Preparation of this compound Salt Solution: A fresh solution of this compound salt (e.g., this compound tetrafluoroborate) is prepared in a 0.2 M HCl aqueous solution.[6] The concentration should be such that the initial absorbance falls within the linear range of the spectrophotometer.
-
Temperature Control: The reaction is carried out in a temperature-controlled cell compartment of a UV-Vis spectrophotometer or in a thermostated water bath from which samples are periodically withdrawn.[3][6] Kinetic runs are typically performed at several temperatures (e.g., 30°C to 60°C) to determine the activation energy.[3]
-
In Situ Synthesis (Optional): For safety and convenience, the this compound ion can be synthesized in situ within the cuvette by mixing solutions of aniline (B41778) hydrochloride and sodium nitrite.[3]
-
Data Acquisition: The absorbance of the solution is monitored at a wavelength where the this compound ion has a strong absorbance and the products have minimal absorbance (e.g., around 305 nm).[6] Absorbance readings are taken at regular time intervals.
-
Data Analysis: Since the decomposition follows first-order kinetics, a plot of the natural logarithm of the absorbance (ln(A)) versus time will yield a straight line. The negative of the slope of this line is the first-order rate constant (k).
Kinetic Analysis by Measurement of Nitrogen Gas Evolution
This method involves monitoring the volume of nitrogen gas produced as the this compound salt decomposes.
Methodology:
-
Preparation of this compound Chloride Solution: A solution of this compound chloride is prepared in situ by dissolving aniline in concentrated HCl, cooling the mixture in an ice bath, and slowly adding a solution of sodium nitrite.[1]
-
Reaction Setup: A known volume of the this compound chloride solution is placed in a reaction vessel connected to a gas burette. The vessel is then immersed in a constant-temperature water bath.[1]
-
Data Collection: The volume of nitrogen gas evolved is recorded at regular time intervals. The reaction is allowed to proceed to completion (or can be heated to ensure completion) to determine the total volume of nitrogen (V∞).
-
Data Analysis: The first-order rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time, where Vt is the volume of nitrogen at time t. The slope of this plot is equal to -k.
Decomposition Pathway and Experimental Workflow
The following diagrams illustrate the decomposition pathway of this compound salts in acidic aqueous solution and a typical experimental workflow for kinetic analysis.
References
- 1. eacademic.ju.edu.jo [eacademic.ju.edu.jo]
- 2. Decomposition of a Diazonium Salt | Chem Lab [chemlab.truman.edu]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. gauthmath.com [gauthmath.com]
- 5. chegg.com [chegg.com]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. The kinetics of the decomposition of benzene diazonium chloride in water - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
The Electronic Structure of the Benzenediazonium Cation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzenediazonium cation (C₆H₅N₂⁺) is a cornerstone reactive intermediate in organic synthesis, pivotal for the construction of a vast array of functionalized aromatic compounds. Its utility in the Sandmeyer, Schiemann, and azo coupling reactions, among others, has cemented its place in the synthetic chemist's toolbox. Beyond its synthetic applications, the electronic structure of this cation dictates its remarkable reactivity, stability, and spectroscopic properties. A thorough understanding of its electronic landscape is therefore crucial for optimizing existing synthetic methodologies and for the rational design of novel chemical entities in drug discovery and materials science.
This technical guide provides a comprehensive exploration of the electronic structure of the this compound cation. It delves into its molecular geometry, the nature of its chemical bonds, its molecular orbital landscape, and its characteristic spectroscopic signatures. The information is presented with a focus on quantitative data, detailed experimental protocols, and visual representations to facilitate a deep and practical understanding for researchers, scientists, and drug development professionals.
Molecular Geometry and Bonding
The geometry of the this compound cation has been elucidated through X-ray crystallography and computational studies, primarily Density Functional Theory (DFT). The key structural feature is the linear arrangement of the C-N-N fragment, a consequence of the sp hybridization of the nitrogen atoms.
Table 1: Key Geometric Parameters of the this compound Cation
| Parameter | X-ray Crystallography Data (Å) | DFT Calculation Data (Å) |
| N≡N Bond Length | 1.083[1] | 1.097 |
| C-N Bond Length | 1.385[1] | 1.415 |
| C-C (aromatic) | 1.374 - 1.383[1] | ~1.39 |
Note: DFT data can vary slightly depending on the computational method and basis set used.
The N≡N bond length is remarkably similar to that of dinitrogen gas (N₂), indicating a strong triple bond character. The C-N bond is shorter than a typical C-N single bond, suggesting a degree of double bond character arising from resonance delocalization of the positive charge into the aromatic ring. This delocalization is a key factor contributing to the relative stability of aryldiazonium salts compared to their aliphatic counterparts.
Resonance and Charge Distribution
The positive charge in the this compound cation is not localized on a single nitrogen atom but is delocalized across the diazonium group and the benzene (B151609) ring through resonance.
Caption: Resonance structures of the this compound cation.
Computational studies, including Natural Bond Orbital (NBO) analysis, provide a more quantitative picture of the charge distribution.
Table 2: Calculated Atomic Charges (NBO Analysis) for the this compound Cation
| Atom | Calculated Charge (e) |
| Nα (attached to ring) | +0.15 to +0.25 |
| Nβ (terminal) | +0.05 to +0.15 |
| C (ipso) | +0.05 to +0.10 |
| C (ortho) | -0.02 to +0.02 |
| C (meta) | +0.01 to +0.05 |
| C (para) | -0.01 to +0.03 |
Note: Values are approximate and depend on the level of theory and basis set used in the calculation.
The data indicates that while the diazonium group carries a significant portion of the positive charge, it is distributed between the two nitrogen atoms and also delocalized onto the aromatic ring, particularly at the ipso carbon.
Molecular Orbital Analysis
The reactivity of the this compound cation is governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). DFT calculations provide valuable insights into the energies and compositions of these orbitals.
Caption: Simplified molecular orbital energy diagram and interaction pathway.
Table 3: Calculated Frontier Molecular Orbital Energies of the this compound Cation
| Molecular Orbital | Energy (eV) | Description |
| LUMO+1 | ~ -3.0 to -4.0 | π* orbital localized on the benzene ring |
| LUMO | ~ -5.0 to -6.0 | π orbital with significant contribution from the N≡N antibonding orbital* |
| HOMO | ~ -8.0 to -9.0 | π orbital primarily localized on the benzene ring |
| HOMO-1 | ~ -9.0 to -10.0 | π orbital also localized on the benzene ring |
Note: These are typical ranges from DFT calculations and can vary with the computational method.
The low energy of the LUMO, which has significant antibonding character on the diazonium group, makes the this compound cation a potent electrophile. Nucleophilic attack on the terminal nitrogen atom or the ipso-carbon of the ring is facilitated by the accessibility of this low-lying empty orbital. The HOMO and HOMO-1 are primarily associated with the π-system of the benzene ring.
Spectroscopic Properties
The electronic structure of the this compound cation gives rise to characteristic spectroscopic signatures that are invaluable for its identification and characterization.
UV-Vis Spectroscopy
The this compound cation exhibits strong absorption in the ultraviolet region of the electromagnetic spectrum.
Table 4: UV-Vis Absorption Data for the this compound Cation
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition |
| Water/HCl | ~ 260-270 | ~ 10,000 - 12,000 | π → π |
| Acetonitrile (B52724) | ~ 265-275 | ~ 11,000 - 13,000 | π → π |
The primary absorption band corresponds to a π → π* transition within the delocalized aromatic system. The position and intensity of this band can be influenced by substituents on the benzene ring.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the diazonium functional group.
Table 5: Characteristic IR Absorption Frequencies for the this compound Cation
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N≡N stretch | 2250 - 2300 | Strong, sharp |
| C-N stretch | 1300 - 1400 | Medium |
| Aromatic C-H stretch | 3000 - 3100 | Medium |
| Aromatic C=C stretch | 1450 - 1600 | Medium to strong |
The most prominent and diagnostic peak is the strong, sharp absorption corresponding to the N≡N triple bond stretching vibration. Its high frequency is indicative of the strong triple bond character.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹³C and ¹⁵N NMR spectroscopy provide detailed information about the electronic environment of the atoms within the this compound cation.
Table 6: Typical NMR Chemical Shifts for the this compound Cation
| Nucleus | Atom Position | Chemical Shift (ppm) |
| ¹³C | C-ipso | 115 - 125 |
| C-ortho | 130 - 135 | |
| C-meta | 130 - 135 | |
| C-para | 140 - 145 | |
| ¹⁵N | Nα (attached to ring) | 140 - 150 |
| Nβ (terminal) | 50 - 60 |
Note: Chemical shifts are referenced to TMS for ¹³C and NH₃ for ¹⁵N and can vary with solvent and counter-ion.
The ¹³C NMR spectrum shows a downfield shift for the para-carbon, consistent with the electron-withdrawing nature of the diazonium group. The ¹⁵N NMR chemical shifts are particularly informative, with the two nitrogen atoms exhibiting distinct resonances that are sensitive to substituent effects.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and characterization of the this compound cation.
Synthesis of this compound Tetrafluoroborate (B81430)
This compound tetrafluoroborate is a relatively stable and easily handled salt of the cation.
Materials:
-
Aniline (B41778) (9.3 g, 0.1 mol)
-
Concentrated Hydrochloric Acid (30 mL)
-
Deionized Water
-
Sodium Nitrite (B80452) (7.0 g, 0.1 mol)
-
Sodium Tetrafluoroborate (17 g, 0.15 mol)
-
Diethyl Ether
-
Ice
Procedure:
-
In a 400 mL beaker, dissolve aniline in a mixture of concentrated hydrochloric acid and 30 mL of water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Prepare a solution of sodium nitrite in 12 mL of water and cool it in an ice bath.
-
Slowly add the cold sodium nitrite solution to the aniline hydrochloride solution, maintaining the temperature below 5 °C. Stir for 10-15 minutes after the addition is complete.
-
Filter the cold solution to remove any impurities.
-
In a separate beaker, dissolve sodium tetrafluoroborate in 30 mL of water.
-
Slowly add the filtered diazonium salt solution to the sodium tetrafluoroborate solution with stirring. A white precipitate of this compound tetrafluoroborate will form.
-
Stir the mixture for an additional 5-10 minutes in the ice bath.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water (50 mL) and then with cold diethyl ether (50 mL).
-
Dry the product under vacuum.
Caption: Workflow for the synthesis of this compound tetrafluoroborate.
UV-Vis Spectroscopy
Instrumentation:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare a stock solution of this compound tetrafluoroborate of a known concentration (e.g., 1 mM) in a suitable solvent (e.g., 0.1 M HCl in water or acetonitrile).
-
Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 0.01-0.1 mM.
-
Use the pure solvent as a blank to zero the spectrophotometer.
-
Record the absorbance spectrum of each solution over the range of 200-400 nm.
-
Identify the wavelength of maximum absorbance (λmax) and record the absorbance value.
-
Plot a calibration curve of absorbance versus concentration to determine the molar absorptivity (ε) from the slope (according to the Beer-Lambert law, A = εcl).
Single Crystal X-ray Diffraction
Obtaining single crystals of diazonium salts can be challenging due to their potential instability.
Procedure for Crystal Growth (Slow Evaporation):
-
Prepare a saturated solution of this compound tetrafluoroborate in a suitable solvent (e.g., a mixture of acetonitrile and diethyl ether) at room temperature.
-
Filter the solution to remove any dust or particulate matter.
-
Transfer the clear solution to a clean vial.
-
Loosely cap the vial to allow for slow evaporation of the solvent over several days in a vibration-free environment.
-
Monitor the vial for the formation of single crystals.
Data Collection and Structure Refinement:
-
Select a suitable single crystal (typically 0.1-0.3 mm in size) under a microscope.
-
Mount the crystal on a goniometer head, often using a cryoprotectant for low-temperature data collection.
-
Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer.[2]
-
Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.[2]
-
Process the raw data to obtain a set of reflection intensities.
-
Solve the crystal structure using direct methods or Patterson methods to determine the initial atomic positions.
-
Refine the structural model using least-squares methods to obtain accurate bond lengths, bond angles, and other crystallographic parameters.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that can provide information about the elemental composition and chemical states of the atoms in the this compound salt.
Instrumentation:
-
X-ray Photoelectron Spectrometer with a monochromatic Al Kα or Mg Kα X-ray source.
-
Ultra-high vacuum (UHV) chamber.
Procedure:
-
Mount the solid this compound tetrafluoroborate sample onto a sample holder using double-sided conductive tape.
-
Introduce the sample into the UHV chamber of the XPS instrument.
-
Acquire a survey spectrum to identify all the elements present on the surface.
-
Acquire high-resolution spectra for the C 1s, N 1s, B 1s, and F 1s regions to determine the chemical states and bonding environments of these elements.
-
Calibrate the binding energy scale by referencing the C 1s peak of adventitious carbon to 284.8 eV.
-
Analyze the peak positions, shapes, and areas to determine the elemental composition and identify the different chemical species present.
Conclusion
The this compound cation possesses a rich and fascinating electronic structure that is the foundation of its diverse and powerful reactivity in organic synthesis. The combination of a strong N≡N triple bond, a delocalized positive charge, and a low-lying LUMO makes it a unique and versatile electrophile. This guide has provided a detailed overview of its geometric, electronic, and spectroscopic properties, supported by quantitative data and practical experimental protocols. A thorough grasp of these fundamental principles is indispensable for researchers and scientists seeking to harness the full potential of this important chemical entity in the development of novel pharmaceuticals and advanced materials.
References
The Thermal Decomposition of Benzenediazonium Fluoroborate: A Mechanistic and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition mechanism of benzenediazonium fluoroborate, a reaction of significant interest in organic synthesis, particularly for the introduction of fluorine atoms into aromatic rings. This document details the underlying mechanistic pathways, presents collated quantitative data on reaction kinetics, and offers detailed experimental protocols for studying this process.
Core Concepts: The Balz-Schiemann Reaction
The thermal decomposition of an aryldiazonium tetrafluoroborate (B81430) to yield an aryl fluoride (B91410), nitrogen gas, and boron trifluoride is known as the Balz-Schiemann reaction.[1] This reaction is a cornerstone of aromatic fluorine chemistry. The decomposition of this compound fluoroborate (C₆H₅N₂BF₄) typically proceeds via a unimolecular S(_N)1 mechanism.[1] The key steps involve the heterolytic cleavage of the C-N bond to form a highly reactive aryl cation intermediate, followed by the capture of a fluoride ion from the tetrafluoroborate counterion.
The overall reaction can be summarized as follows:
C₆H₅N₂⁺BF₄⁻(s) → C₆H₅F(g) + N₂(g) + BF₃(g)
In the solid state, the decomposition of this compound fluoroborate commences at temperatures above 348 K (75 °C), with the maximum rate of thermolysis observed at 366.5 K (93.5 °C).[2][3] The primary products are fluorobenzene, boron trifluoride, and nitrogen gas.[2] Depending on the reaction conditions, particularly the solvent, various side products can also be formed.
Mechanistic Pathways
The generally accepted mechanism for the thermal decomposition of this compound fluoroborate in both solid state and in solution is a stepwise process initiated by the dissociation of the diazonium salt.
Caption: SN1 mechanism of this compound fluoroborate decomposition.
While the S(_N)1 mechanism is widely supported, some studies suggest the possibility of a free-radical pathway, especially in the presence of electron-donating solvents.[4] This alternative mechanism involves the homolytic cleavage of the C-N bond.
Quantitative Kinetic Data
The thermal decomposition of this compound fluoroborate generally follows first-order kinetics.[5][6] The rate of decomposition is significantly influenced by the solvent. The following table summarizes key kinetic parameters reported in the literature for the decomposition in various solvents.
| Solvent | Temperature (°C) | Rate Constant (k, s⁻¹) | Activation Energy (Ea, kcal/mol) | Activation Entropy (ΔS‡₂₅°c, e.u.) | Reference |
| Dimethyl sulfoxide (B87167) (DMSO) | 25.0 | 1.98 x 10⁻⁵ | 23.3 | -3.8 | [5] |
| 30.0 | 4.08 x 10⁻⁵ | [5] | |||
| 35.0 | 7.82 x 10⁻⁵ | [5] | |||
| 40.0 | 1.50 x 10⁻⁴ | [5] | |||
| Acetonitrile | 25.0 | 0.83 x 10⁻⁵ | 25.4 | 1.2 | [5] |
| 30.0 | 1.83 x 10⁻⁵ | [5] | |||
| 35.0 | 3.83 x 10⁻⁵ | [5] | |||
| 40.0 | 7.92 x 10⁻⁵ | [5] | |||
| Nitromethane | 25.0 | 1.05 x 10⁻⁵ | 25.9 | 3.6 | [5] |
| 30.0 | 2.33 x 10⁻⁵ | [5] | |||
| 35.0 | 5.08 x 10⁻⁵ | [5] | |||
| 40.0 | 1.08 x 10⁻⁴ | [5] | |||
| Dimethylformamide (DMF) | 25.0 | 1.50 x 10⁻⁵ | 26.3 | 6.5 | [5] |
| 30.0 | 3.42 x 10⁻⁵ | [5] | |||
| 35.0 | 7.50 x 10⁻⁵ | [5] | |||
| 40.0 | 1.62 x 10⁻⁴ | [5] | |||
| Acetone | 25.0 | 0.40 x 10⁻⁵ | 27.2 | 7.8 | [5] |
| 30.0 | 0.92 x 10⁻⁵ | [5] | |||
| 35.0 | 2.08 x 10⁻⁵ | [5] | |||
| 40.0 | 4.58 x 10⁻⁵ | [5] |
Note: The values of activation energies and activation entropies often exhibit an isokinetic relationship, where a smaller activation energy corresponds to a smaller activation entropy.[5]
Experimental Protocols
Several experimental techniques can be employed to study the thermal decomposition of this compound fluoroborate. Below are detailed protocols for key methods.
Kinetic Analysis by UV-Vis Spectrophotometry
This method monitors the disappearance of the this compound cation, which has a characteristic UV absorbance.
Materials:
-
This compound fluoroborate
-
Solvent of choice (e.g., 0.2 M HCl solution)
-
Volumetric flasks (100 mL)
-
Thermostatted water bath
-
UV-Vis spectrophotometer with temperature-controlled cell compartment
-
Quartz cuvettes
-
Hypodermic syringe
Procedure:
-
Solution Preparation: Accurately weigh 15-20 mg of this compound fluoroborate and dissolve it in the chosen solvent in a 100 mL volumetric flask to prepare a solution of approximately 10⁻⁴ M.
-
Temperature Equilibration: Place the volumetric flask in a thermostatted water bath set to the desired reaction temperature (e.g., 25, 30, 40 °C) and allow it to equilibrate for about 20 minutes.
-
Initial Absorbance Measurement: Withdraw a sample of the solution, cool it rapidly in an ice bath to quench the reaction, and measure its initial absorbance at the wavelength of maximum absorption for the this compound cation. This provides the absorbance at time zero (A₀).
-
Kinetic Monitoring: At regular time intervals (e.g., every 15 minutes for 30°C), withdraw aliquots of the reaction mixture, quench them in an ice bath, and measure their absorbance (Aₜ).
-
Data Analysis: Plot ln(Aₜ) versus time. For a first-order reaction, this plot should yield a straight line with a slope equal to -k, where k is the rate constant. The activation energy (Ea) can be determined from the Arrhenius plot of ln(k) versus 1/T.
Caption: Workflow for kinetic analysis using UV-Vis spectrophotometry.
Kinetic Analysis by Gas Evolution
This method follows the reaction progress by measuring the volume of nitrogen gas evolved over time.
Materials:
-
This compound fluoroborate solution
-
Reaction vessel with a side arm connected to a gas burette
-
Thermostatted water bath
-
Magnetic stirrer
-
Stopwatch
Procedure:
-
Apparatus Setup: Assemble the reaction vessel and gas burette system. Ensure the system is airtight.
-
Reaction Initiation: Place a known volume of the this compound fluoroborate solution into the reaction vessel and immerse it in the thermostatted water bath.
-
Data Collection: Start the stopwatch and record the volume of nitrogen gas collected in the burette at regular time intervals.
-
Final Volume: After the reaction is complete (no more gas evolution), record the final volume of nitrogen (V∞).
-
Data Analysis: For a first-order reaction, a plot of ln(V∞ - Vₜ) versus time will be linear with a slope of -k.
Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to identify and quantify the products of the decomposition.
Materials:
-
Reaction mixture after decomposition
-
Internal standard (e.g., hexadecane)
-
Extraction solvent (e.g., diethyl ether)
-
Anhydrous sodium sulfate
-
GC-MS instrument
Procedure:
-
Work-up: After the thermal decomposition is complete, cool the reaction mixture to room temperature. If necessary, quench the reaction with water.
-
Extraction: Extract the organic products from the aqueous mixture using a suitable solvent like diethyl ether.
-
Drying: Dry the organic extract over anhydrous sodium sulfate.
-
Analysis: Inject a sample of the dried organic solution, mixed with a known amount of an internal standard, into the GC-MS.
-
Identification and Quantification: Identify the products by comparing their mass spectra with library data. Quantify the products by comparing their peak areas to that of the internal standard. It is important to note that diazonium salts themselves are thermally unstable and will decompose in the GC inlet; therefore, this method is suitable for analyzing the final decomposition products.[7]
Conclusion
The thermal decomposition of this compound fluoroborate is a fundamental reaction in organic chemistry with a well-established S(_N)1 mechanism. The reaction kinetics are readily studied by various techniques, and the product distribution is highly dependent on the reaction conditions, particularly the solvent. The detailed protocols and compiled data in this guide provide a solid foundation for researchers and professionals working with or studying this important transformation. Careful consideration of the reaction parameters is crucial for achieving desired outcomes and ensuring safe laboratory practice.
References
The Dawn of Azo Chemistry: A Technical Guide to the Historical Discovery and Enduring Significance of Diazonium Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the pivotal discovery of diazonium compounds, their profound impact on synthetic chemistry, and the foundational experimental protocols that unlocked their vast potential. From the serendipitous discovery in the mid-19th century to their indispensable role in modern drug development and materials science, diazonium salts stand as a testament to the power of curiosity-driven research.
A Fortuitous Discovery: The Genesis of Diazonium Chemistry
The journey into the world of diazonium compounds began in 1858 with the German chemist Johann Peter Griess.[1][2][3] While working in the laboratory of Hermann Kolbe at the University of Marburg, Griess was investigating the reactions of aromatic amines.[2][4] His persistence in studying the reaction of 2,4-dinitroaniline (B165453) with nitrous acid under cold conditions led to the isolation of a new, surprisingly stable intermediate.[4] This marked the first synthesis of a diazonium salt, a class of compounds characterized by the R-N₂⁺X⁻ functional group, where R is an aryl group and X is an anion.[5][6] Griess's initial work, published in Annalen der Chemie und Pharmacie, laid the groundwork for a new era in organic synthesis.
Griess's discovery was not a fleeting observation. He went on to explore the reactivity of these new compounds, demonstrating their ability to undergo what are now known as coupling reactions to form brightly colored azo compounds.[7] This discovery had an almost immediate and transformative impact on the burgeoning synthetic dye industry, providing a versatile method for creating a vast spectrum of colors.[7]
The Significance of Diazonium Compounds: A Gateway to Aromatic Functionalization
The importance of diazonium salts extends far beyond the realm of dyes. They are remarkably versatile intermediates in organic synthesis, primarily because the dinitrogen molecule (N₂) is an excellent leaving group, facilitating the substitution of the diazonium group with a wide variety of nucleophiles. This provides a powerful tool for introducing functional groups onto an aromatic ring that are often difficult to install directly.
Key transformations of diazonium salts include:
-
The Sandmeyer Reaction: This reaction, discovered by Traugott Sandmeyer in 1884, utilizes copper(I) salts (CuX, where X = Cl, Br, CN) to replace the diazonium group with the corresponding halide or cyanide.[8][9] This method is a cornerstone of aromatic chemistry for the synthesis of aryl halides and nitriles.[10]
-
The Gattermann Reaction: A variation of the Sandmeyer reaction, the Gattermann reaction uses copper powder in the presence of the corresponding hydrogen halide. While sometimes less efficient than the Sandmeyer reaction, it offers an alternative route to aryl halides.
-
Synthesis of Aryl Iodides and Fluorides: Aryl iodides can be readily prepared by treating the diazonium salt with potassium iodide. The synthesis of aryl fluorides is achieved through the Balz-Schiemann reaction, which involves the thermal decomposition of arenediazonium tetrafluoroborates.
-
Hydroxylation: The replacement of the diazonium group with a hydroxyl group to form phenols can be achieved by heating the diazonium salt solution in the presence of a copper catalyst.[8][9]
-
Azo Coupling: As discovered by Griess, diazonium salts react with activated aromatic compounds such as phenols and anilines to form azo compounds.[11] This reaction remains central to the production of a vast array of dyes and pigments.[11][12]
Quantitative Data Summary
The stability and reactivity of diazonium salts, as well as the yields of their subsequent reactions, are influenced by factors such as the nature of the substituents on the aromatic ring, the counter-ion, and the reaction conditions.
Thermal Stability of Arenediazonium Tetrafluoroborate (B81430) Salts
The thermal stability of diazonium salts is a critical consideration for their safe handling and use in synthesis. The following table summarizes the decomposition onset temperatures for a selection of substituted arenediazonium tetrafluoroborate salts.
| Substituent on Benzene Ring | Decomposition Onset Temperature (°C) |
| 4-Nitro | >150 |
| 4-Chloro | ~140 |
| 4-Bromo | ~140 |
| 4-Methoxy | ~140 |
| Unsubstituted | 90-150 |
| 4-Methyl | 90-150 |
| 2-Nitro | >150 |
| 3-Nitro | >150 |
Data sourced from thermal analysis of various arenediazonium tetrafluoroborate salts.
Representative Yields of Key Reactions
The yields of reactions involving diazonium salts can vary widely depending on the specific substrates and reaction conditions. The following table provides a summary of typical yields for some common transformations.
| Reaction | Substrate (from Aniline) | Product | Typical Yield (%) |
| Sandmeyer (Chlorination) | Benzenediazonium chloride | Chlorobenzene (B131634) | 60-80 |
| Sandmeyer (Bromination) | This compound bromide | Bromobenzene | 60-80 |
| Sandmeyer (Cyanation) | This compound chloride | Benzonitrile | 52-93[13] |
| Azo Coupling | This compound chloride & Phenol | p-Hydroxyazobenzene | 58[14] |
| Azo Coupling | This compound chloride & 1-Naphthol | 1-Phenylazo-2-naphthol | 96[14] |
| Azo Coupling | This compound chloride & 2-Naphthol | 1-(Phenylazo)-2-naphthol | 81[14] |
Detailed Experimental Protocols
The following protocols provide detailed methodologies for the preparation of a diazonium salt and its use in two of the most significant reaction types: the Sandmeyer reaction and azo coupling.
Protocol 1: Preparation of this compound Chloride (Diazotization of Aniline)
Materials:
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Distilled Water
-
Ice
Equipment:
-
Beaker (250 mL)
-
Conical flask (100 mL)
-
Stirring rod
-
Ice bath
Procedure:
-
In the 250 mL beaker, dissolve a specific amount of aniline (e.g., 5 mL) in a mixture of concentrated hydrochloric acid (e.g., 15 mL) and water (e.g., 15 mL).
-
Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.
-
In the conical flask, prepare a solution of sodium nitrite (e.g., 4 g) in water (e.g., 20 mL).
-
Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution while maintaining vigorous stirring and ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, continue stirring the mixture for an additional 10-15 minutes. The resulting solution contains this compound chloride and should be used immediately in subsequent reactions.
Safety Note: Diazonium salts are unstable and can be explosive when dry. Always handle them in solution and at low temperatures.
Protocol 2: Synthesis of Chlorobenzene via the Sandmeyer Reaction
Materials:
-
This compound chloride solution (from Protocol 1)
-
Copper(I) chloride (CuCl)
-
Concentrated Hydrochloric Acid (HCl)
Equipment:
-
Reaction flask
-
Dropping funnel
-
Condenser
-
Heating mantle
-
Separatory funnel
Procedure:
-
In the reaction flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Cool the copper(I) chloride solution in an ice bath.
-
Slowly add the cold this compound chloride solution from the dropping funnel to the copper(I) chloride solution.
-
A vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, gently warm the reaction mixture to ensure the complete decomposition of the diazonium salt.
-
The chlorobenzene will separate as an oily layer. Isolate the product by steam distillation or solvent extraction.
-
Wash the crude product with dilute sodium hydroxide (B78521) solution, then with water, and dry over anhydrous calcium chloride. Purify by distillation.
Protocol 3: Synthesis of p-Hydroxyazobenzene (Azo Coupling)
Materials:
-
This compound chloride solution (from Protocol 1)
-
Phenol
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
Equipment:
-
Beaker (500 mL)
-
Stirring rod
-
Ice bath
-
Büchner funnel and flask
Procedure:
-
In the 500 mL beaker, dissolve phenol (e.g., 4.5 g) in a solution of sodium hydroxide (e.g., 4 g) in water (e.g., 50 mL).
-
Cool this alkaline phenol solution to 0-5 °C in an ice bath.
-
Slowly and with constant stirring, add the cold this compound chloride solution to the alkaline phenol solution.
-
A brightly colored orange-red precipitate of p-hydroxyazobenzene will form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the reaction.
-
Collect the precipitated dye by vacuum filtration using a Büchner funnel.
-
Wash the solid product with cold water to remove any unreacted starting materials and salts.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure azo dye.
Conclusion
The discovery of diazonium compounds by Peter Griess was a landmark achievement in organic chemistry. What began as a careful investigation into the reactivity of aromatic amines blossomed into a field of study that revolutionized the dye industry and provided chemists with an unparalleled toolkit for the synthesis of a vast array of aromatic compounds. The versatility of the diazotization reaction and the subsequent transformations of the resulting diazonium salts continue to be of immense importance in academic research, industrial chemistry, and the development of new pharmaceuticals and materials. This guide serves as a testament to the enduring legacy of this fundamental discovery and provides a practical resource for the continued exploration of diazonium chemistry.
References
- 1. discussion.tiwariacademy.com [discussion.tiwariacademy.com]
- 2. Peter Griess - Wikipedia [en.wikipedia.org]
- 3. Peter Griess Facts for Kids [kids.kiddle.co]
- 4. Johann Peter Griess FRS (1829–88): Victorian brewer and synthetic dye chemist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diazonium Salts - Definition, Preparation, Properties, Importance - GeeksforGeeks [geeksforgeeks.org]
- 6. byjus.com [byjus.com]
- 7. researchgate.net [researchgate.net]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Azo coupling - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
benzenediazonium salts reaction with activated aromatic rings
An In-depth Technical Guide on the Reaction of Benzenediazonium Salts with Activated Aromatic Rings
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the azo coupling reaction, a cornerstone of electrophilic aromatic substitution, detailing the interaction between this compound salts and activated aromatic rings. This reaction is of paramount importance in the synthesis of a vast array of azo compounds, which are integral to the dye industry and have significant applications in pharmaceuticals and as chemical indicators.
The Core Reaction: Electrophilic Aromatic Substitution
The reaction between an aryl diazonium salt and an activated aromatic compound is a classic example of electrophilic aromatic substitution (EAS).[1][2] In this reaction, the aryl diazonium cation, [Ar-N≡N]⁺, functions as an electrophile, albeit a weak one.[3] The positive charge on the diazonium group is delocalized across both nitrogen atoms, making it reactive enough to attack only highly electron-rich aromatic rings.[3] Consequently, the reaction requires the coupling partner to be an "activated" aromatic ring, typically a compound bearing potent electron-donating groups (EDGs) such as hydroxyl (-OH), amino (-NR₂), or alkoxy (-OR) groups.[1][3] These groups increase the electron density of the aromatic ring, making it sufficiently nucleophilic to react with the weak diazonium electrophile.[1]
The substitution predominantly occurs at the para position relative to the activating group.[2][3][4] If the para position is already occupied, the diazonium ion will attack at an ortho position, though this typically happens at a slower rate.[2][3]
Reaction Mechanism and the Critical Role of pH
The azo coupling reaction proceeds via a standard electrophilic aromatic substitution mechanism. The key to a successful and high-yield synthesis lies in the careful control of the reaction's pH, as it directly influences the reactivity of both the diazonium salt and the coupling component.[3][5]
Coupling with Phenols and Naphthols
For phenols and naphthols to act as effective coupling partners, the reaction must be conducted under mildly alkaline conditions (typically pH 8-10).[3][5] In an alkaline medium, the hydroxyl group is deprotonated to form a highly nucleophilic phenoxide or naphthoxide ion.[5][6] The resulting negative charge significantly increases the electron density of the aromatic ring, thereby activating it for the electrophilic attack by the diazonium cation.[5][6]
Coupling with Aromatic Amines
In contrast, coupling with aromatic amines such as anilines requires a mildly acidic environment (typically pH 4-7).[3][5] If the solution is too acidic, the amino group becomes protonated (-NH₃⁺), which is an electron-withdrawing group that deactivates the ring and prevents the reaction.[5] If the solution is alkaline, the diazonium ion itself can react undesirably with hydroxide (B78521) ions.[5] Therefore, a weakly acidic pH maintains a sufficient concentration of the free amine, where the lone pair of electrons on the nitrogen atom can activate the ring for substitution, while preventing unwanted side reactions.[5][6]
Key Experimental Parameters
Beyond pH, several other factors are critical for optimizing the synthesis of azo compounds.
-
Temperature: Aryl diazonium salts are thermally unstable and can decompose readily at temperatures above 5°C, often leading to low yields.[5] It is imperative to maintain the reaction temperature between 0-5°C, typically using an ice bath, to ensure the stability of the diazonium salt until it can be used in the coupling step.[5]
-
Rate of Reagent Addition: The slow, dropwise addition of reagents is crucial for controlling the exothermic nature of the reaction and preventing localized overheating, which can lead to decomposition and the formation of side products.[5][7]
-
Reagent Purity and Stoichiometry: The purity of the starting aromatic amine is essential to avoid unwanted side products.[5] A slight excess of sodium nitrite (B80452) is often used to ensure complete diazotization, and the molar ratios between the diazonium salt and the coupling partner are typically kept close to 1:1.[5]
Quantitative Data Summary
The efficiency and yield of azo coupling reactions are highly dependent on the specific reactants and conditions employed. The following tables summarize typical reaction parameters and reported yields for various syntheses.
Table 1: Optimal Reaction Conditions for Azo Coupling
| Parameter | Diazotization Step | Coupling with Phenols/Naphthols | Coupling with Aromatic Amines | Notes |
|---|---|---|---|---|
| Temperature | 0 - 5 °C[5] | 0 - 10 °C[5] | 0 - 10 °C[5] | Low temperature is critical to prevent diazonium salt decomposition.[5] |
| pH | Strongly Acidic (pH 0-2)[5] | Mildly Alkaline (pH 8-10)[5] | Mildly Acidic (pH 4-7)[5] | pH is crucial for activating the coupling partner and ensuring reagent stability.[5] |
| Reactant Ratio | Amine:NaNO₂ ≈ 1:1 to 1:1.1[5] | Diazo:Coupler ≈ 1:1[5] | Diazo:Coupler ≈ 1:1[5] | A slight excess of NaNO₂ ensures complete diazotization.[5] |
| Reaction Time | 5 - 30 minutes[5] | 10 - 60 minutes[5] | 10 - 60 minutes[5] | Completion can be monitored by TLC or a spot test with a coupling agent.[5] |
Table 2: Reported Yields for Azo Dye Synthesis
| Diazo Component | Coupling Component | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Aniline (B41778) | 1-Naphthol | 1-(Phenylazo)-2-naphthol | 96% | [8] |
| Aniline | 2-Naphthol (B1666908) | 1-(Phenylazo)-2-naphthol | 81% | [8] |
| Aniline | Phenol (B47542) | p-Hydroxyazobenzene | 58% | [8] |
| Aniline | Benzene (B151609) | Azobenzene | 4% | [8] |
| Aniline | Toluene (B28343) | Phenylazotoluene | 11% |[8] |
Note: The significantly lower yields with non-activated rings like benzene and toluene highlight the necessity of a strongly activating group for this reaction.
Visualized Mechanisms and Workflows
Caption: Mechanism of Azo Coupling with a Phenolic Compound.
Caption: General Experimental Workflow for Azo Dye Synthesis.
Experimental Protocols
Safety Precaution: These experiments must be conducted in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, gloves) is mandatory. Aromatic amines, phenols, and concentrated acids are toxic and/or corrosive. Dry diazonium salts can be explosive and must always be kept in a cold aqueous solution.[9]
Protocol 1: Diazotization of Aniline to form this compound Chloride
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
In a 100 mL beaker, combine 9.3 g (0.1 mol) of aniline and 25 mL of concentrated HCl. Stir until the aniline dissolves completely.
-
Add approximately 50 g of crushed ice to the solution and cool it in an ice-water bath until the temperature is between 0-5 °C.[5]
-
In a separate beaker, prepare a solution of 7.0 g (0.1 mol) of sodium nitrite in 20 mL of water and cool it in the ice bath.
-
Slowly add the cold sodium nitrite solution dropwise to the aniline hydrochloride solution over 10-15 minutes.[10] Maintain vigorous stirring and ensure the temperature does not rise above 5 °C.[10]
-
The resulting clear solution contains the this compound chloride. It is unstable and should be used immediately in the subsequent coupling reaction.[9]
Protocol 2: Synthesis of 1-(Phenylazo)-2-naphthol (Sudan I)
Materials:
-
Freshly prepared this compound chloride solution (from Protocol 1)
-
2-Naphthol (β-naphthol)
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
Procedure:
-
In a 250 mL beaker, dissolve 14.4 g (0.1 mol) of 2-naphthol in 75 mL of 10% sodium hydroxide solution.[3]
-
Cool this solution to 5 °C in an ice bath with constant stirring.[3]
-
Slowly, and with vigorous stirring, add the cold this compound chloride solution (prepared in Protocol 1) to the 2-naphthol solution.[3]
-
An intense orange-red precipitate of 1-(phenylazo)-2-naphthol will form immediately.[3][11]
-
Continue stirring the mixture in the ice bath for an additional 10-30 minutes to ensure the reaction goes to completion.[9][12]
Work-up and Purification:
-
Collect the solid product by vacuum filtration using a Büchner funnel.[12]
-
Wash the crude product on the funnel with a generous amount of cold water to remove any unreacted salts.[12]
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol (B145695) or glacial acetic acid.
-
Allow the purified solid to air dry completely.
References
- 1. youtube.com [youtube.com]
- 2. Azo coupling - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Azo Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. organic chemistry - What is the role of pH in azo coupling reaction of diazonium with phenol and aniline? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. cuhk.edu.hk [cuhk.edu.hk]
An In-depth Technical Guide on the Electrophilic Nature of the Diazonium Group
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Electrophile
Arenediazonium salts, organic compounds featuring the characteristic R−N₂⁺X⁻ functional group, are pivotal intermediates in organic synthesis.[1] Their significance stems from the diazonium group's dual nature: it is an excellent leaving group (as N₂) and, crucially for this guide, a potent electrophile.[2][3] This electrophilicity is the cornerstone of azo coupling reactions , a class of electrophilic aromatic substitution reactions fundamental to the synthesis of a vast array of compounds, most notably azo dyes.[4][5] While renowned in the dye and pigment industries, the principles of diazonium salt chemistry are increasingly relevant in pharmaceutical and drug development for creating complex molecules and functionalized biomaterials.[6][7][8] This guide provides a technical overview of the diazonium group's electrophilic nature, reaction mechanisms, quantitative analysis, and practical applications.
The Arenediazonium Ion: Structure and Electrophilicity
The electrophilic character of the arenediazonium ion is a direct consequence of its electronic structure. A resonance description reveals that the positive charge is delocalized across both nitrogen atoms.[4][9] This delocalization makes the terminal nitrogen atom electron-deficient and thus susceptible to attack by nucleophiles.[3]
The diazonium ion is considered a relatively weak electrophile, meaning it reacts selectively with strongly activated aromatic compounds (nucleophiles) such as phenols, anilines, and their derivatives.[10][11][12] This selective reactivity is a key advantage in complex synthetic pathways.
Factors Influencing Electrophilicity
The electrophilic strength of the arenediazonium ion can be finely tuned by substituents on the aromatic ring:
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (−NO₂), cyano (−CN), or halogen groups increase the electrophilicity of the diazonium ion. By withdrawing electron density from the ring, they intensify the positive charge on the diazonium group, making it more reactive towards nucleophiles.[13]
-
Electron-Donating Groups (EDGs): Conversely, groups like alkyl (−R) or alkoxy (−OR) decrease electrophilicity. They donate electron density to the ring, which partially neutralizes the positive charge on the diazonium group, reducing its reactivity.[13]
This predictable influence of substituents allows for the rational design of synthetic strategies.
Core Reaction Mechanism: Azo Coupling
The quintessential reaction showcasing the diazonium group's electrophilicity is azo coupling. This reaction is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile and an electron-rich aromatic compound serves as the nucleophile.[5][14]
The general mechanism proceeds in two main steps:
-
Electrophilic Attack: The diazonium ion attacks the electron-rich ring of the coupling component, typically at the para position to the activating group to minimize steric hindrance.[10][11] This forms a resonance-stabilized intermediate known as an arenium ion or sigma complex.
-
Deprotonation: A base removes a proton from the sigma complex, restoring the aromaticity of the ring and forming the final, stable azo compound.[3]
Critical Role of pH
The pH of the reaction medium is a critical parameter that must be precisely controlled to ensure optimal reaction outcomes.[10] The ideal pH depends on the nature of the nucleophilic coupling partner:
-
Phenols and Naphthols: These reactions are conducted in mildly alkaline conditions (pH 8-10).[15] The basic medium deprotonates the hydroxyl group to form the much more strongly activating phenoxide ion, which significantly increases the nucleophilicity of the aromatic ring.[4][9]
-
Aromatic Amines: Coupling with anilines requires mildly acidic conditions (pH 4-7).[11][15] A strongly acidic environment would protonate the amine to form the anilinium ion (−NH₃⁺), a deactivating group that halts the reaction. Conversely, an alkaline medium would cause the diazonium ion to convert into an unreactive diazohydroxide.[16]
Quantitative Data Presentation
The reactivity of diazonium salts in azo coupling reactions is quantifiable and highly dependent on reaction conditions and the electronic nature of the substituents.
Table 1: Optimal Conditions for Azo Coupling Reactions
| Parameter | Diazotization Step | Coupling with Phenols/Naphthols | Coupling with Aromatic Amines | Notes |
| Temperature | 0 - 5 °C | 0 - 10 °C | 0 - 10 °C | Low temperature is critical to prevent the decomposition of the unstable diazonium salt.[15][17] |
| pH | Strongly Acidic (pH 0-2) | Mildly Alkaline (pH 8-10) | Mildly Acidic (pH 4-7) | pH is crucial for activating the coupling component and maintaining diazonium ion stability.[15] |
| Reactant Ratio | Amine:NaNO₂ ≈ 1:1.1 | Diazo:Coupler ≈ 1:1 | Diazo:Coupler ≈ 1:1 | A slight excess of sodium nitrite (B80452) ensures complete diazotization.[15] |
| Reaction Time | 5 - 30 minutes | 10 - 60 minutes | 10 - 60 minutes | Completion can be monitored by TLC or a spot test with a coupling agent.[15] |
Table 2: Substituent Effects on Reaction Rates
Kinetic studies demonstrate the profound impact of substituents on the electrophilicity of the benzenediazonium ion. The Hammett equation, log(k/k₀) = ρσ, is often used to correlate the reaction rates (k) of substituted derivatives with the substituent constant (σ).
| Substituent (para-) | Hammett Constant (σₚ) | Relative Rate (Qualitative) | Effect on Electrophilicity |
| -NO₂ | +0.78 | Greatly Increased | Strong Electron-Withdrawing |
| -Cl | +0.23 | Increased | Electron-Withdrawing |
| -H | 0.00 | Baseline | Reference |
| -CH₃ | -0.17 | Decreased | Electron-Donating |
| -OCH₃ | -0.27 | Greatly Decreased | Strong Electron-Donating |
Data compiled from principles of physical organic chemistry. Electron-withdrawing groups yield a faster reaction, while electron-donating groups retard it.[18]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of an azo dye, illustrating the practical application of the principles discussed.
General Experimental Workflow
Detailed Protocol: Synthesis of 1-(phenylazo)-2-naphthol (Sudan I)
This protocol details the synthesis of a common red-orange azo dye.
Safety Precaution: This experiment must be conducted in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, gloves) is mandatory. Aniline (B41778) is toxic. Concentrated acids are corrosive. Diazonium salts can be explosive if isolated in a dry, solid state; they must be kept in a cold aqueous solution at all times.[17]
Part A: Diazotization of Aniline
-
In a 100 mL beaker, add aniline (1.86 g, 0.02 mol) to water (20 mL) and concentrated hydrochloric acid (5 mL). Stir until the aniline hydrochloride dissolves completely.
-
Cool the solution to 0-5 °C in an ice-water bath. Some aniline hydrochloride may precipitate.[19]
-
In a separate beaker, dissolve sodium nitrite (1.4 g, 0.02 mol) in water (10 mL) and cool the solution in the ice bath.
-
Add the cold sodium nitrite solution dropwise to the stirred aniline hydrochloride solution over 10 minutes, ensuring the temperature remains below 5 °C.[15]
-
The resulting this compound chloride solution should be a clear, pale yellow and must be used immediately in the next step.
Part B: Azo Coupling
-
In a 250 mL beaker, dissolve 2-naphthol (B1666908) (2.88 g, 0.02 mol) in 50 mL of 2 M sodium hydroxide (B78521) solution.[19]
-
Cool this solution thoroughly in an ice-water bath with efficient stirring.
-
Slowly, and with continuous stirring, add the cold this compound chloride solution (from Part A) to the alkaline 2-naphthol solution.[19]
-
A vibrant red-orange precipitate of 1-(phenylazo)-2-naphthol will form immediately.[19]
-
Continue stirring the mixture in the ice bath for an additional 10-15 minutes to ensure the reaction goes to completion.[19]
Part C: Isolation and Purification
-
Collect the solid product by suction filtration using a Büchner funnel.
-
Wash the crude product on the filter with several portions of cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol (B145695) or glacial acetic acid if further purification is needed.
-
Dry the purified product in a desiccator or a low-temperature oven. Weigh the final product and calculate the percentage yield.
Applications in Drug Development
While the most prominent application of azo coupling is in the dye industry, the underlying chemistry is valuable in the pharmaceutical sciences.
-
Prodrug Synthesis: The azo linkage can be used to create prodrugs. For instance, Prontosil, the first commercially available antibacterial drug, is an azo compound that is metabolized in vivo to release the active agent, sulfanilamide.[5]
-
Bioconjugation: Diazonium chemistry provides a versatile tool for modifying the surfaces of biomaterials or attaching drugs and targeting ligands to biomolecules.[8] The reaction can be used to functionalize surfaces to control biocompatibility, protein adsorption, or immune response.
-
Diagnostic Assays: The Pauly reaction, used to detect tyrosine or histidine in proteins, is an azo coupling reaction.[5] The intense color change upon reaction provides a clear diagnostic signal.
Conclusion
The electrophilic nature of the diazonium group is a powerful and versatile tool in organic synthesis. The azo coupling reaction, governed by predictable electronic effects and highly sensitive to pH and temperature, allows for the controlled synthesis of a wide range of aromatic azo compounds. For researchers in materials science and drug development, a thorough understanding of these principles opens avenues for creating novel prodrugs, developing advanced diagnostic tools, and engineering biocompatible surfaces. The continued exploration of diazonium chemistry promises to unlock further innovations across the scientific disciplines.
References
- 1. Diazonium Salts - Definition, Preparation, Properties, Importance - GeeksforGeeks [geeksforgeeks.org]
- 2. Arenediazonium Salts in EAS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. Aryl Diazonium Coupling Reactions [employees.csbsju.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Azo coupling - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. Notes on Diazonium Salts: Importance in Synthetic Organic Chemistry for IIT JEE aspirants [unacademy.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Azo Coupling [organic-chemistry.org]
- 11. 5.5 Arenediazonium Salt – Organic Chemistry II [kpu.pressbooks.pub]
- 12. researchgate.net [researchgate.net]
- 13. For the diazonium ions that order of reactivity towards class 12 chemistry CBSE [vedantu.com]
- 14. rhodetrips2110.wordpress.com [rhodetrips2110.wordpress.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. cdnsciencepub.com [cdnsciencepub.com]
- 19. cuhk.edu.hk [cuhk.edu.hk]
Substituent Effects on the Reactivity of Benzenediazonium Ions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the influence of aromatic ring substituents on the reactivity and stability of benzenediazonium ions. Understanding these effects is paramount for the strategic design of synthetic routes and the development of novel therapeutics, as this compound salts are versatile intermediates in organic synthesis. This document delves into the electronic effects of substituents, quantitative correlations of reactivity, and detailed experimental protocols for studying these phenomena.
Core Principles: Electronic Effects of Substituents
The reactivity of the this compound ion is fundamentally governed by the electrophilicity of the diazonium group (-N₂⁺). Substituents on the benzene (B151609) ring modulate this electrophilicity through a combination of inductive and resonance effects.
-
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) are electron-withdrawing. They increase the positive charge on the diazonium group, thereby enhancing its electrophilicity. This leads to an increased rate of reaction in processes where the this compound ion acts as an electrophile, such as in diazo coupling reactions.[1][2][3] Conversely, the increased positive charge can stabilize the molecule in some contexts, for example, leading to higher thermal stability in certain cases.[4]
-
Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH₃) and methyl (-CH₃) are electron-donating. They decrease the positive charge on the diazonium group, reducing its electrophilicity and thus decreasing the rate of electrophilic reactions.[1][3] These groups can also decrease the thermal stability of the diazonium salt.[4]
The interplay of these effects dictates the overall reactivity and is crucial for predicting the outcome of reactions involving substituted this compound ions.
Quantitative Analysis of Substituent Effects
The Hammett equation provides a powerful tool for quantifying the electronic effects of meta- and para-substituents on the reactivity of benzene derivatives.[5][6] The equation is expressed as:
log(k/k₀) = σρ
where:
-
k is the rate constant for the reaction of a substituted this compound ion.
-
k₀ is the rate constant for the reaction of the unsubstituted this compound ion.
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
-
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.[5]
A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value indicates that electron-donating groups accelerate the reaction.
Data Summary: Substituent Effects on Reactivity
The following tables summarize quantitative data on the effects of various substituents on the reactivity and stability of this compound ions.
Table 1: Hammett ρ Values for Reactions of Substituted this compound Ions
| Reaction | Reductant | Solvent | Hammett ρ Value | Reference |
| Sandmeyer Reaction (Chlorodediazoniation) | Sn²⁺, Cu⁺, Fe²⁺ | H₂O–dioxane (2:1) | 0.6 to 1.0 | [1] |
Table 2: Thermal Decomposition Temperatures of Substituted this compound Tetrafluoroborate (B81430) Salts
| Substituent (para) | Initial Decomposition Temperature (°C) | Reference |
| -NO₂ | 150 | [4] |
| -Br | 140 | [4] |
| -OCH₃ | 140 | [4] |
Experimental Protocols
This section outlines detailed methodologies for key experiments cited in the study of substituent effects on this compound ion reactivity.
Synthesis of Substituted this compound Ions
Objective: To prepare a solution of a substituted this compound salt from the corresponding aniline (B41778) derivative.
Materials:
-
Substituted aniline (e.g., p-nitroaniline, p-anisidine)
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Distilled water
-
Ice bath
Procedure:
-
Dissolve the substituted aniline in a minimal amount of concentrated hydrochloric acid and water.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution while maintaining the temperature below 5 °C.[8]
-
The formation of the diazonium salt is indicated by a change in the solution's appearance. The resulting solution is used immediately in subsequent reactions due to the instability of diazonium salts at higher temperatures.[7][8]
Kinetic Studies of Diazo Coupling Reactions by Spectrophotometry
Objective: To determine the rate constant of the reaction between a substituted this compound ion and a coupling agent.
Materials:
-
Solution of the substituted this compound salt
-
Coupling agent (e.g., phenol, β-naphthol)
-
Buffer solution of appropriate pH
-
UV-Vis spectrophotometer
Procedure:
-
Prepare solutions of the this compound salt and the coupling agent in the chosen buffer.
-
Equilibrate the solutions to the desired reaction temperature.
-
Initiate the reaction by mixing the two solutions in a cuvette.
-
Immediately place the cuvette in the spectrophotometer and monitor the change in absorbance at the wavelength of maximum absorption (λ_max) of the resulting azo dye over time.[9][10]
-
The rate of reaction can be determined by analyzing the change in absorbance as a function of time. The concentration of the azo dye can be calculated using the Beer-Lambert law.[9]
Determination of Thermal Stability by Differential Scanning Calorimetry (DSC)
Objective: To determine the decomposition temperature of isolated this compound salts.
Materials:
-
Isolated, dry substituted this compound tetrafluoroborate salt
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Accurately weigh a small sample of the diazonium salt into a DSC pan.
-
Place the pan in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere.
-
Record the heat flow as a function of temperature.
-
The initial decomposition temperature is identified as the onset of the exothermic decomposition peak in the DSC thermogram.[4][11]
Visualizing Reaction Mechanisms and Logical Relationships
The following diagrams, generated using the DOT language, illustrate key concepts related to the reactivity of this compound ions.
Caption: Logical relationship between substituent type, electronic effects, and reactivity.
Caption: Experimental workflow for the Sandmeyer reaction.
Caption: Simplified mechanism of a diazo coupling reaction.
Conclusion
The reactivity of this compound ions is intricately linked to the electronic nature of the substituents on the aromatic ring. A thorough understanding of these substituent effects, quantified by frameworks like the Hammett equation, is indispensable for the rational design and control of chemical syntheses. The experimental protocols and conceptual diagrams provided in this guide offer a robust foundation for researchers and professionals in the fields of chemistry and drug development to further explore and exploit the rich chemistry of these important intermediates.
References
- 1. Substituent effects on the Sandmeyer reaction. Quantitative evidence for rate-determining electron transfer - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Substituent effects in the reaction of arenediazonium salts with methylamine - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Hammett equation - Wikipedia [en.wikipedia.org]
- 6. pharmacy180.com [pharmacy180.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 10. Diazo-Coupling: A Facile Mean for the Spectrophotometric Determination of Rasagiline hemitartrate – Oriental Journal of Chemistry [orientjchem.org]
- 11. tetrazolelover.at.ua [tetrazolelover.at.ua]
Spectroscopic Characterization of Benzenediazonium Tetrafluoroborate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize benzenediazonium tetrafluoroborate (B81430), a versatile reagent in organic synthesis. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to assist researchers in its analysis and application.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the electronic structure of this compound tetrafluoroborate. The strong electron-withdrawing nature of the diazonium group significantly influences the chemical shifts of the aromatic protons and carbons.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum of this compound tetrafluoroborate exhibits characteristic signals for the aromatic protons, which are deshielded due to the inductive effect of the diazonium group.
Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound Tetrafluoroborate
| Solvent | ortho-H (δ, ppm) | meta-H (δ, ppm) | para-H (δ, ppm) | J (Hz) ortho-meta | J (Hz) meta-para |
| Acetonitrile-d₃ | 8.66 (d) | 7.98 (t) | 8.26 (t) | 8.4 | 7.3 |
| Dimethyl sulfoxide-d₆ | 8.65 (d) | 7.97 (dd) | 8.25 (dd) | 8.07 | 7.85, 7.28 |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound tetrafluoroborate in 0.6-0.7 mL of a suitable deuterated solvent (e.g., acetonitrile-d₃ or DMSO-d₆) in an NMR tube.
-
Instrument Setup:
-
Use a standard NMR spectrometer (e.g., 300 or 400 MHz).
-
Lock the spectrometer to the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to obtain optimal resolution.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Set the spectral width to cover the aromatic region (typically 7-9 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum and reference it to the residual solvent peak (e.g., acetonitrile-d₃ at 1.94 ppm, DMSO-d₆ at 2.50 ppm).
-
Integrate the signals and determine the coupling constants.
-
Carbon-¹³ (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum provides further insight into the electronic environment of the carbon atoms in the benzene (B151609) ring.
Table 2: ¹³C NMR Chemical Shifts (δ) for this compound Tetrafluoroborate
| Solvent | C-ipso (δ, ppm) | C-ortho (δ, ppm) | C-meta (δ, ppm) | C-para (δ, ppm) |
| Acetonitrile-d₃ | 116.0 | 131.2 | 132.6 | 140.8 |
| Dimethyl sulfoxide-d₆ | 116.02 | 131.29 | 132.69 | 140.92 |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated solution than for ¹H NMR (e.g., 20-50 mg in 0.6-0.7 mL of solvent) due to the lower natural abundance of ¹³C.
-
Instrument Setup:
-
Use a broadband probe tuned to the ¹³C frequency.
-
Employ proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.
-
-
Data Acquisition:
-
Acquire the ¹³C NMR spectrum using a standard pulse sequence (e.g., zgpg30).
-
A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR.
-
-
Data Processing:
-
Process the data similarly to the ¹H NMR spectrum.
-
Reference the spectrum to the solvent peak (e.g., acetonitrile-d₃ at 1.32 and 118.26 ppm, DMSO-d₆ at 39.52 ppm).
-
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for identifying the characteristic functional groups present in this compound tetrafluoroborate.
Infrared (IR) Spectroscopy
The IR spectrum is dominated by a strong absorption band corresponding to the stretching vibration of the diazonium group (N≡N). The tetrafluoroborate anion also gives rise to characteristic absorptions.
Table 3: Characteristic IR Absorption Frequencies for this compound Tetrafluoroborate
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N≡N stretch | ~2292 | Strong |
| B-F stretch (tetrafluoroborate) | ~1016 | Strong |
| C-H aromatic stretch | ~3105 | Medium |
| C=C aromatic stretch | 1600-1450 | Medium |
| C-H aromatic out-of-plane bend | ~754 | Strong |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
-
Nujol Mull: Grind the sample with a drop of Nujol (mineral oil) to form a paste and press between two salt plates (e.g., NaCl or KBr).
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty spectrometer or the pure KBr/Nujol.
-
Place the sample in the spectrometer and record the IR spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The spectrum is usually displayed in terms of transmittance or absorbance versus wavenumber.
-
Identify and label the characteristic absorption bands.
-
Raman Spectroscopy
Raman spectroscopy is complementary to IR spectroscopy. The N≡N stretching vibration in diazonium salts gives a strong Raman signal.
Table 4: Characteristic Raman Shift for a Related Diazonium Salt (4-Nitrothis compound Tetrafluoroborate)
| Functional Group | Wavenumber (cm⁻¹) |
| N≡N stretch | 2310 |
Note: Data for the unsubstituted this compound tetrafluoroborate is less commonly reported in the literature, hence data for a closely related compound is provided.
Experimental Protocol: Raman Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample in a glass capillary tube or on a microscope slide.
-
Instrument Setup:
-
Use a Raman spectrometer equipped with a laser excitation source (e.g., 661 nm or 785 nm).
-
Focus the laser beam onto the sample.
-
Optimize the collection optics to maximize the Raman signal.
-
-
Data Acquisition:
-
Acquire the Raman spectrum by collecting the scattered light.
-
The acquisition time and number of accumulations will depend on the sample's Raman scattering efficiency and the laser power.
-
-
Data Processing:
-
Process the spectrum to remove any background fluorescence.
-
Identify and label the characteristic Raman bands.
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the this compound cation.
Table 5: UV-Vis Absorption Maxima (λmax) for this compound Tetrafluoroborate
| Solvent | λmax (nm) |
| Acetonitrile | 260 |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a dilute solution of this compound tetrafluoroborate in a UV-transparent solvent (e.g., acetonitrile). The concentration should be chosen to give an absorbance in the range of 0.1-1.0.
-
-
Instrument Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a cuvette with the pure solvent to be used as a reference.
-
-
Data Acquisition:
-
Place the reference cuvette and the sample cuvette in the spectrophotometer.
-
Record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).
-
-
Data Analysis:
-
Determine the wavelength of maximum absorbance (λmax).
-
If the concentration is known accurately, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the mass-to-charge ratio (m/z) of the this compound cation.
Table 6: Mass Spectrometry Data for the this compound Cation
| Ion | Formula | Calculated m/z |
| This compound Cation | [C₆H₅N₂]⁺ | 105.0453 |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer using various techniques, such as electrospray ionization (ESI) or field desorption (FD).
-
Ionization: The chosen ionization method will generate the this compound cation in the gas phase.
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.
quantum chemical calculations on benzenediazonium derivatives
An In-depth Technical Guide to Quantum Chemical Calculations on Benzenediazonium Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the application of quantum chemical calculations to the study of this compound derivatives. It covers the theoretical foundations, computational methodologies, and their synergy with experimental protocols to elucidate the stability, reactivity, and electronic properties of this important class of compounds.
Introduction to this compound Derivatives
This compound salts are a cornerstone of synthetic organic chemistry, serving as versatile intermediates for introducing a wide range of functional groups onto an aromatic ring. Their utility is, however, counterbalanced by their inherent instability, with some derivatives being explosive under certain conditions.[1][2] Understanding the delicate balance between reactivity and stability is paramount for their safe handling and for optimizing their application in various fields, including drug development.
Quantum chemical calculations have emerged as an indispensable tool for probing the electronic structure, reaction mechanisms, and thermochemistry of these transient species. By modeling their behavior at the molecular level, researchers can predict properties, rationalize experimental observations, and design new derivatives with tailored characteristics. This guide details the computational methods employed, presents key findings in a structured format, and provides the experimental context necessary for a holistic understanding.
Computational Methodologies
The study of this compound derivatives leverages a variety of quantum chemical methods to provide insights into their geometry, stability, and reaction pathways. The choice of method is a trade-off between computational cost and accuracy.
Commonly Employed Methods:
-
Density Functional Theory (DFT): This is the most widely used method due to its favorable balance of accuracy and computational efficiency. Functionals such as B3LYP, M06-2X, and ωB97XD are frequently employed.[3][4][5][6][7] DFT is used to optimize molecular geometries, calculate vibrational frequencies, and determine reaction energies.
-
Møller-Plesset Perturbation Theory (MP2): As a post-Hartree-Fock method, MP2 provides a higher level of theory by incorporating electron correlation, which can be crucial for accurately describing the weak C-N bond.[3][8][9]
-
Ab Initio Methods: Methods like Hartree-Fock (RHF) and more sophisticated approaches such as Coupled Cluster (QCISD(T)) provide benchmark-quality results, though at a significantly higher computational cost.[8][9][10] They are often used to validate results from less expensive methods for smaller model systems.
Basis Sets: The choice of basis set is critical for obtaining reliable results. Pople-style basis sets like 6-31G(d) and 6-311+G(2d,p) are common, while the inclusion of diffuse functions and higher angular momentum functions (e.g., in augmented correlation-consistent basis sets like aug-cc-pVDZ ) is important for accurately describing anions and weak interactions.[3][4][6]
Solvation Models: Since many reactions involving diazonium salts occur in solution, continuum solvation models like the Polarizable Continuum Model (PCM) are often used to account for the effect of the solvent on the electronic structure and energetics.[8][11]
Data Presentation: Calculated Properties
Quantum chemical calculations provide a wealth of quantitative data. The following tables summarize key computational findings for this compound derivatives from the literature.
Table 1: Calculated Thermochemistry of Dediazoniation
| Derivative | Method/Basis Set | Reaction | Calculated Energy | Reference |
| This compound | MINDO/3 | C₆H₅N₂⁺ → C₆H₅⁺ + N₂ | ΔE = +356 kJ/mol (Activation Energy) | [12] |
| This compound | CNDO/2 (with water) | C₆H₅N₂⁺ → C₆H₅⁺ + N₂ | Energy is "greatly reduced" by solvation | [12] |
| Substituted Arenediazonium Triflates | B3LYP/aug-cc-pVDZ | Thermal Decomposition | Predicted decomposition energies are "fairly precise" | [4][13] |
| This compound + H₂O | Ab Initio/DFT | Sₙ1Ar vs Sₙ2Ar | Sₙ1Ar favored by 6.7 kcal/mol (Gibbs Free Energy) | [8][11] |
| This compound + H₂O | Ab Initio/DFT | Direct Sₙ2Ar | ΔG‡ = 19.3 kcal/mol | [8][11] |
Table 2: Calculated Spectroscopic and Electronic Properties
| Derivative/Property | Method | Key Finding | Reference |
| p-Substituted this compound | GIAO-DFT, GIAO-MP2 | Calculated ¹⁵N chemical shifts correlate well with experimental values. | [3] |
| This compound Cation | Pariser-Parr-Pople method | 259 mμ and 295 mμ absorption bands assigned to ¹A₁–¹A₁ and ¹A₁-¹B₁ transitions, respectively. | [14] |
| Substituted Benzenes (Cation Radicals) | ωB97XD/aug-cc-pVTZ | Provides sEDA(D) and pEDA(D) descriptors to quantify substituent effects in radical cations. | [7] |
| Substituted this compound | N/A | Reduction potentials range from -0.5 to +0.8V vs. NHE, tunable by substituents. | [15] |
Reaction Mechanisms and Computational Workflows
Quantum chemical calculations are instrumental in mapping the potential energy surfaces of reactions involving this compound ions, allowing for the detailed study of their decomposition mechanisms.
Thermal Decomposition (Dediazoniation)
The thermal decomposition of this compound salts is a key reaction that can proceed through different pathways. The primary distinction is between heterolytic and homolytic cleavage of the C-N bond.[5]
-
Heterolytic Dediazoniation: This pathway involves the cleavage of the C-N bond to form an aryl cation and a molecule of dinitrogen (N₂). This is often described as an Sₙ1Ar-type mechanism and is favored in polar solvents.[1][8]
-
Homolytic Dediazoniation: This pathway involves the transfer of an electron to the diazonium ion, followed by the loss of N₂ to form an aryl radical. This mechanism can be promoted by certain solvents or additives.[5][16]
Computational studies, particularly using DFT, have been employed to calculate the reaction energies and transition states for both pathways, helping to understand how factors like substituents and the solvent environment influence the preferred mechanism.[5] For instance, DFT calculations suggested that electron transfer from the anion of an ionic liquid is more favorable in [BMIM][Tf₂N] than in [BMIM][TfO], promoting the homolytic pathway.[5]
Photodecomposition
The photodecomposition of this compound salts is initiated by the absorption of UV light.[14] Early computational work assigned the absorption bands at 259 mμ and 295 mμ to specific electronic transitions (¹A₁–¹A₁ and ¹A₁-¹B₁, respectively).[14] Subsequent irradiation at these wavelengths leads to different outcomes:
-
Irradiation at 295 mμ: Leads to fluorescence and phosphorescence without decomposition.[14]
-
Irradiation at 259 mμ: Leads to rapid decomposition, yielding a phenyl σ-radical.[14]
Quantum chemical calculations help explain this by mapping the excited-state potential energy surfaces. They show that deactivation from certain excited states can occur via conical intersections, which are efficient funnels for radiationless and reactionless energy dissipation, competing with the bond-cleavage reaction.[17]
Visualized Workflows and Pathways
Experimental Protocols
Computational predictions are most powerful when validated by experimental data. Below are detailed methodologies for key experiments relevant to the study of this compound derivatives.
Synthesis of this compound Tetrafluoroborate (B81430) Salts
This protocol is adapted from procedures described in the literature for the synthesis of various substituted this compound salts.[2][15]
Materials:
-
Substituted aniline (B41778) (1.0 eq)
-
Tetrafluoroboric acid (HBF₄) or Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.1 eq)
-
Isoamyl nitrite (B80452) or tert-Butyl nitrite (1.1 eq)
-
Anhydrous acetonitrile (B52724) (CH₃CN) or Diethyl ether (Et₂O)
-
Stir bar, round-bottom flask, ice bath, filtration apparatus
Procedure:
-
Dissolution: Dissolve the starting aniline (1.0 eq) in the chosen anhydrous solvent (e.g., acetonitrile) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C, or as low as -40 °C for more sensitive substrates, using an appropriate cooling bath (e.g., ice-water or dry ice-acetone).[15]
-
Acidification: Slowly add the tetrafluoroboric acid or BF₃·OEt₂ (1.1 eq) to the cooled solution while stirring.
-
Diazotization: Add the isoamyl nitrite or tert-butyl nitrite (1.1 eq) dropwise to the reaction mixture. Maintain the low temperature throughout the addition. The reaction progress can be monitored by the formation of a precipitate.
-
Reaction Time: Allow the reaction to stir at low temperature for a period of 1-2 hours after the addition is complete.
-
Isolation: Isolate the solid product by vacuum filtration.
-
Washing: Wash the collected solid several times with cold diethyl ether to remove any unreacted starting materials and byproducts.
-
Drying: Dry the resulting this compound tetrafluoroborate salt under vacuum. Store the product at a low temperature (<5 °C) and protected from light, as diazonium salts can be thermally and photolytically unstable.[1]
Characterization by Thermal Analysis (DSC)
This protocol outlines the use of Differential Scanning Calorimetry (DSC) to determine the thermal stability and decomposition temperature of diazonium salts.[2]
Instrumentation:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum sample pans and lids
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the diazonium salt (typically 1-5 mg) into an aluminum DSC pan.
-
Sealing: Crimp the lid onto the pan to seal it. Prepare an empty, sealed pan to use as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program: Program the instrument to heat the sample at a constant rate (e.g., 10 or 20 °C/min) under an inert atmosphere (e.g., nitrogen gas). The temperature range should be sufficient to observe the decomposition, for example, from 20 °C to 250 °C.
-
Data Acquisition: Record the heat flow as a function of temperature.
-
Analysis: Analyze the resulting thermogram. An endothermic peak typically corresponds to melting, while a sharp exothermic peak indicates decomposition. The onset temperature of the exothermic peak is taken as the initial decomposition temperature, a key measure of thermal stability.
Product Analysis of Dediazoniation Reactions by HPLC
This protocol, adapted from literature, is for analyzing the products of solvolysis reactions of this compound salts.[18]
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C-18 reverse-phase column
-
Reaction vials with Teflon stoppers
-
Methanol, water, acetonitrile (HPLC grade)
-
Concentrated solution of the diazonium salt in an appropriate solvent
Procedure:
-
Reaction Setup: Prepare the desired solvent mixtures (e.g., water/methanol, water/acetonitrile) in reaction vials. Acidify slightly with HCl (e.g., to 0.001 M) to maintain a consistent pH.
-
Initiation: Start the reaction by adding a small aliquot of a concentrated, ice-cold stock solution of the diazonium salt to the solvent mixture. The final concentration of the diazonium salt should be in the millimolar range.
-
Incubation: Maintain the reaction vials at a constant temperature (e.g., 30 °C) for a sufficient time to ensure complete decomposition (e.g., 24 hours).
-
Sample Preparation for HPLC: After the reaction is complete, dilute the samples with a suitable solvent (e.g., n-propanol) to ensure homogeneity before injection.
-
HPLC Analysis:
-
Inject the sample onto the C-18 column.
-
Elute the products using an isocratic or gradient mobile phase (e.g., methanol/water 82:18 v/v) at a constant flow rate (e.g., 0.8 mL/min).
-
Detect the eluting products using a UV detector at an appropriate wavelength (e.g., 220 nm).
-
-
Quantification: Identify and quantify the products by comparing their retention times and peak areas to those of authentic standards, which are used to create a standard curve of concentration versus peak area. The percentage of each product can then be calculated.
Conclusion
The synergy between quantum chemical calculations and experimental investigation provides a powerful paradigm for advancing the understanding of this compound derivatives. Computational methods offer unparalleled insight into the fleeting intermediates and transition states that govern their reactivity, while experimental protocols provide the crucial data for validation and real-world application. This integrated approach not only helps in rationalizing the complex behavior of these molecules, from thermal stability to photochemical pathways, but also paves the way for the rational design of novel derivatives with fine-tuned properties for applications in synthesis, materials science, and pharmacology.
References
- 1. researchgate.net [researchgate.net]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Mechanistic investigations on reactions of molecular nitr... [degruyterbrill.com]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. Photosensitized Activation of Diazonium Derivatives for C-B Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. shura.shu.ac.uk [shura.shu.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
benzenediazonium salts as precursors in organic synthesis
An In-depth Technical Guide to Benzenediazonium Salts as Precursors in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound salts, detailing their preparation, stability, and extensive applications as versatile precursors in modern organic synthesis. It covers key transformations, presents quantitative data in structured formats, offers detailed experimental protocols, and visualizes complex reaction pathways and workflows.
Introduction to this compound Salts
This compound salts are a class of organic compounds with the general formula C₆H₅N₂⁺X⁻, where X⁻ is an anion such as Cl⁻, Br⁻, HSO₄⁻, or BF₄⁻.[1][2] The diazonium group (–N₂⁺) makes these salts highly valuable synthetic intermediates due to its excellent leaving group potential (N₂ gas), which is thermodynamically very stable.[3][4] This property allows for the replacement of the diazonium group with a wide variety of functional groups, making them a cornerstone in the synthesis of substituted aromatic compounds.[3][5] While primary aliphatic amines also form diazonium salts, they are exceedingly unstable; in contrast, aromatic diazonium salts exhibit greater stability due to the resonance delocalization of the positive charge over the benzene (B151609) ring, allowing for their use in a plethora of synthetic transformations.[1][6][7]
Preparation and Stability
Preparation: Diazotization
The process of converting a primary aromatic amine, such as aniline (B41778), into a diazonium salt is known as diazotization.[1][8] This reaction is typically performed by treating the amine with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (B80452) (NaNO₂) with a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[5][8][9]
C₆H₅NH₂ + NaNO₂ + 2HCl → C₆H₅N₂⁺Cl⁻ + NaCl + 2H₂O
A critical parameter for successful diazotization is temperature. The reaction must be maintained at low temperatures, typically between 0–5 °C (273–278 K), to prevent the decomposition of the relatively unstable diazonium salt.[1][8][10]
Stability and Handling
The stability of this compound salts is highly dependent on the counter-anion and the physical state.[11][12]
-
This compound chloride (C₆H₅N₂⁺Cl⁻) is unstable at room temperature and is dangerously explosive in the solid state.[10][11] Therefore, it is almost always prepared and used immediately in a cold aqueous solution.[13]
-
This compound tetrafluoroborate (B81430) (C₆H₅N₂⁺BF₄⁻) is significantly more stable.[11] It can often be isolated as a solid, is not soluble in water, and can be handled at room temperature, making it a valuable reagent, particularly in the Balz-Schiemann reaction.[8][14][15]
Due to their inherent instability, diazonium salts should be handled with care, and isolation in a dry state should be avoided unless the counter-ion (like BF₄⁻) confers sufficient stability.[12][15]
Reactions Involving Replacement of the Diazonium Group
The diazonium group can be substituted by a wide array of nucleophiles. These reactions are broadly classified based on the reagents used.
Sandmeyer Reaction
Discovered by Traugott Sandmeyer in 1884, this reaction is a cornerstone method for synthesizing aryl halides and cyanides from aryl diazonium salts using copper(I) salts as catalysts.[16][17][18] The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[17][19] A single electron transfer from the copper(I) catalyst to the diazonium ion generates an aryl radical with the loss of nitrogen gas.[17][20]
Key Transformations:
-
Chlorination: C₆H₅N₂⁺Cl⁻ + CuCl → C₆H₅Cl + N₂
-
Bromination: C₆H₅N₂⁺Br⁻ + CuBr → C₆H₅Br + N₂
-
Cyanation: C₆H₅N₂⁺Cl⁻ + CuCN → C₆H₅CN + N₂
The Sandmeyer reaction is known for providing better yields compared to the Gattermann reaction.[21]
Gattermann Reaction
The Gattermann reaction is a modification of the Sandmeyer reaction where copper powder is used in the presence of the corresponding halogen acid instead of a copper(I) salt.[10][21][22]
Key Transformations:
-
Chlorination: C₆H₅N₂⁺Cl⁻ + Cu/HCl → C₆H₅Cl + N₂
-
Bromination: C₆H₅N₂⁺Br⁻ + Cu/HBr → C₆H₅Br + N₂
Balz-Schiemann Reaction
This reaction is the primary laboratory method for introducing a fluorine atom onto an aromatic ring.[1][23] Direct fluorination is often too violent and uncontrollable.[23][24] The Balz-Schiemann reaction involves treating the diazonium salt with fluoroboric acid (HBF₄), which precipitates the more stable this compound tetrafluoroborate.[14][21] This salt is then isolated and thermally decomposed to yield the aryl fluoride.[14][15][24]
C₆H₅N₂⁺Cl⁻ + HBF₄ → C₆H₅N₂⁺BF₄⁻ (s) → C₆H₅F + BF₃ + N₂ (upon heating)
Other Substitution Reactions
The versatility of diazonium salts extends to numerous other replacements:
-
Replacement by Iodide: Aryl iodides are formed by warming the diazonium salt solution with potassium iodide (KI). This reaction does not require a copper catalyst.[1][2][10]
-
Replacement by Hydroxyl: Warming an aqueous solution of the diazonium salt leads to its hydrolysis, forming a phenol (B47542).[1][2][10]
-
Replacement by Hydrogen (Deamination): The diazonium group can be replaced by a hydrogen atom using a mild reducing agent like hypophosphorous acid (H₃PO₂) or ethanol.[1][3][10]
-
Replacement by Nitro Group: The diazonium group is first converted to the diazonium fluoroborate, which is then heated with aqueous sodium nitrite in the presence of copper powder to introduce a nitro group.[1]
Reactions Involving Retention of the Diazo Group
Azo Coupling
In azo coupling reactions, the diazonium salt acts as an electrophile and attacks an electron-rich aromatic compound, such as a phenol or an aromatic amine.[1][25] This electrophilic aromatic substitution reaction retains the two nitrogen atoms, forming an azo compound characterized by the –N=N– linkage.[1][25] These products often have extended conjugated systems, causing them to be brightly colored and widely used as azo dyes.[5][25]
The pH of the reaction medium is critical:
-
Coupling with Phenols: Occurs in mildly alkaline conditions (pH 8-11), which generates the more nucleophilic phenoxide ion.[26]
-
Coupling with Anilines: Occurs in mildly acidic conditions.[1][26]
For example, this compound chloride reacts with phenol to produce p-hydroxyazobenzene, an orange dye.[25]
Biaryl Synthesis and Arylation Reactions
Gomberg-Bachmann Reaction
This reaction facilitates the coupling of two aryl groups to form a biaryl compound.[27] It involves treating a diazonium salt with another aromatic compound in the presence of a base.[16][27] The reaction proceeds via an aryl radical intermediate. While versatile, the original procedure often suffers from low yields (typically under 40%) due to competing side reactions.[16][27] Modern variations, including those using phase-transfer catalysts or photocatalysis, have been developed to improve yields.[27][28]
Meerwein Arylation
The Meerwein arylation involves the addition of an aryl diazonium salt to an electron-deficient alkene, catalyzed by a copper salt.[29][30] The reaction product is an arylated alkene, formed through a free radical addition mechanism.[29][31] This method is a valuable tool for C-C bond formation, though yields can be hampered by the instability of the diazonium salt intermediate.[30]
Data Presentation
Table 1: Summary of Key Reactions of this compound Salts
| Reaction Name | Reagent(s) | Product Functional Group | Typical Yields | Reference(s) |
| Sandmeyer | CuCl / CuBr / CuCN | -Cl / -Br / -CN | Good to Excellent | [17],[18] |
| Gattermann | Cu powder, HCl / HBr | -Cl / -Br | Moderate (lower than Sandmeyer) | [21],[22] |
| Balz-Schiemann | 1. HBF₄ 2. Heat | -F | Good (~89% for 4-fluorotoluene) | [14],[24] |
| Iodination | KI | -I | Good | [1],[10] |
| Hydroxylation | H₂O, Heat | -OH | Moderate | [1],[10] |
| Deamination | H₃PO₂ or Ethanol | -H | Good | [1],[10] |
| Gomberg-Bachmann | Arene, Base | -Aryl (Biaryl) | Low (<40% for original procedure) | [27],[16] |
| Azo Coupling | Phenol / Aniline | -N=N-Aryl | High | [1],[25] |
Experimental Protocols
Protocol for Preparation of this compound Chloride Solution
-
Dissolution of Aniline: Dissolve 9.3 g (0.1 mol) of aniline in a mixture of 30 mL of concentrated hydrochloric acid and 30 mL of water in a 250 mL beaker.
-
Cooling: Cool the solution to 0–5 °C in an ice-salt bath with constant stirring. The aniline hydrochloride may precipitate as a fine slurry.
-
Preparation of Nitrite Solution: Dissolve 7.0 g (0.101 mol) of sodium nitrite in 20 mL of water and cool the solution to 0 °C.
-
Diazotization: Add the cold sodium nitrite solution dropwise to the stirred aniline hydrochloride slurry over a period of about 10 minutes. Use a thermometer to ensure the temperature of the reaction mixture does not rise above 5 °C.[13]
-
Completion: After all the nitrite solution has been added, stir the mixture for an additional 10 minutes. The resulting clear solution of this compound chloride is now ready for immediate use in subsequent synthetic steps. Do not attempt to isolate the solid salt.
Protocol for Sandmeyer Reaction: Synthesis of Chlorobenzene
-
Catalyst Preparation: Prepare a solution of copper(I) chloride by dissolving 10 g (0.1 mol) of cuprous chloride in 40 mL of concentrated hydrochloric acid in a 500 mL flask.
-
Reaction Setup: Cool the freshly prepared this compound chloride solution (from Protocol 7.1) in an ice bath.
-
Addition: Slowly add the cold diazonium solution in portions to the stirred cuprous chloride solution. A vigorous evolution of nitrogen gas will occur.[17] Maintain the temperature below 10 °C during the addition.
-
Workup: After the addition is complete and nitrogen evolution has subsided, warm the mixture gently on a water bath to about 50 °C until gas evolution ceases completely.
-
Isolation: Steam distill the mixture. Collect the distillate, separate the organic layer (chlorobenzene), wash it with dilute sodium hydroxide (B78521) solution, then with water, dry it over anhydrous calcium chloride, and finally purify by distillation.
Visualizations of Pathways and Workflows
Caption: Mechanism of Diazotization.
Caption: Experimental workflow for the Sandmeyer reaction.
Caption: Logical relationships of this compound salt reactions.
References
- 1. flexbooks.ck12.org [flexbooks.ck12.org]
- 2. byjus.com [byjus.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. fiveable.me [fiveable.me]
- 6. Notes on Diazonium Salts: Importance in Synthetic Organic Chemistry for IIT JEE aspirants [unacademy.com]
- 7. The stability of benzene diazonium salts is because class 11 chemistry CBSE [vedantu.com]
- 8. byjus.com [byjus.com]
- 9. Preparation of Diazonium salts, Chemistry by unacademy [unacademy.com]
- 10. kmchemistry.com [kmchemistry.com]
- 11. Diazonium compound - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 15. scientificupdate.com [scientificupdate.com]
- 16. mycollegevcampus.com [mycollegevcampus.com]
- 17. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 18. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 19. byjus.com [byjus.com]
- 20. jk-sci.com [jk-sci.com]
- 21. kvmwai.edu.in [kvmwai.edu.in]
- 22. testbook.com [testbook.com]
- 23. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]
- 24. byjus.com [byjus.com]
- 25. Azo coupling - Wikipedia [en.wikipedia.org]
- 26. DIAZONIUM SALTS AND SYNTHETIC APPLICATIONS: – My chemistry blog [mychemblog.com]
- 27. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Meerwein arylation - Wikipedia [en.wikipedia.org]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Photocatalytic Arylation of Alkenes, Alkynes and Enones with Diazonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Benzenediazonium Salts in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of various benzenediazonium salts in organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility trends, factors influencing solubility, and a generalized experimental protocol for determining solubility.
Qualitative Solubility of this compound Salts
This compound salts are ionic compounds, and their solubility is governed by the principle of "like dissolves like."[1] Their solubility in organic solvents is highly dependent on the nature of the counter-ion, the substituents on the benzene (B151609) ring, and the properties of the solvent itself. The following table summarizes the qualitative solubility of common this compound salts in various organic solvents based on available literature.
| This compound Salt | Counter-ion | Organic Solvent Class | Solubility | Reference(s) |
| This compound chloride | Cl⁻ | Polar Protic (e.g., Ethanol) | Soluble/Sparingly Soluble | [2] |
| Polar Aprotic (e.g., Acetonitrile, DMF) | Generally Insoluble | [3][4] | ||
| Nonpolar (e.g., Benzene, Chloroform, Diethyl Ether) | Insoluble | [2][3] | ||
| This compound tetrafluoroborate (B81430) | BF₄⁻ | Polar Aprotic (e.g., Acetonitrile, DMF, DMSO, Sulfolane, N-Methylpyrrolidone) | Soluble | [5][6] |
| Hydrocarbons (e.g., Hexane) | Insoluble | [5] | ||
| This compound hexafluorophosphate (B91526) | PF₆⁻ | Polar Aprotic (e.g., Acetonitrile, Acetone) | Soluble | [7][8] |
| 4-Fluorothis compound tetrafluoroborate | BF₄⁻ | Polar Solvents | Soluble | [9] |
| 2,4-Dimethoxythis compound hexafluorophosphate | PF₆⁻ | Polar Solvents | Soluble | [7] |
| 4-Formylthis compound hexafluorophosphate | PF₆⁻ | Acetonitrile | Soluble | [8] |
Note: "Soluble" indicates that the salt dissolves to a significant extent, while "Sparingly Soluble" suggests limited dissolution. "Insoluble" implies that the salt does not dissolve to any appreciable degree. The lack of specific quantitative values (e.g., in g/L or mol/L) in the literature prevents a more detailed comparison.
Factors Influencing Solubility
The solubility of this compound salts is a complex interplay of several factors, primarily the nature of the counter-ion, the substituents on the aromatic ring, and the properties of the organic solvent.
The Role of the Counter-ion
The counter-ion plays a crucial role in determining the salt's lattice energy and its interaction with the solvent.[10][11]
-
Chloride (Cl⁻): this compound chloride is known to be soluble in water but generally insoluble in most organic solvents.[3][4][12][13] Its high lattice energy and the strong solvation of the small chloride ion by polar protic solvents like water contribute to this characteristic.
-
Tetrafluoroborate (BF₄⁻) and Hexafluorophosphate (PF₆⁻): These larger, more charge-diffuse anions result in salts with lower lattice energies compared to the chloride salt.[14] This lower lattice energy, combined with favorable interactions with polar aprotic solvents, leads to their enhanced solubility in solvents like acetonitrile, DMF, and acetone.[5][6][7] The use of these counter-ions also increases the stability of the diazonium salt.[8]
The Effect of Substituents on the Benzene Ring
Substituents on the benzene ring can influence solubility by altering the polarity, molecular size, and intermolecular forces of the this compound cation.[15][16]
-
Electron-Donating Groups: Substituents such as methoxy (B1213986) (-OCH₃) and amino (-NR₂) groups can increase the polarity of the molecule and may enhance solubility in polar solvents.[7][17] These groups can also participate in hydrogen bonding, further promoting dissolution in appropriate solvents.
-
Electron-Withdrawing Groups: Groups like the nitro (-NO₂) or formyl (-CHO) group can also impact solubility. For instance, 4-formylthis compound hexafluorophosphate is soluble in acetonitrile.[8] The overall effect on solubility will depend on the balance between the substituent's polarity and its impact on the crystal packing of the salt.[18]
-
Alkyl Chains: Increasing the length of non-polar alkyl chains on the benzene ring would be expected to decrease solubility in polar solvents and increase it in non-polar solvents.[10]
The Influence of the Organic Solvent
The properties of the organic solvent are a key determinant of solubility.[19]
-
Polarity: this compound salts, being ionic, are generally more soluble in polar solvents that can solvate the ions effectively.[6][12] Polar aprotic solvents like acetonitrile, DMF, and DMSO are particularly effective for salts with large, charge-diffuse anions like BF₄⁻ and PF₆⁻.[5][7]
-
Dielectric Constant: Solvents with a higher dielectric constant are better at reducing the electrostatic attraction between the cation and anion of the salt, thereby favoring dissolution.[20]
-
Hydrogen Bonding Capability: Polar protic solvents can engage in hydrogen bonding, which can be a significant factor for salts with appropriate functional groups. However, for many this compound salts, polar aprotic solvents are preferred to avoid potential reactions with the diazonium group.
Caption: Factors influencing the solubility of this compound salts.
Generalized Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of a this compound salt in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved salt.
Materials and Equipment:
-
This compound salt of interest
-
Organic solvent of interest
-
Analytical balance
-
Vials or test tubes with secure caps
-
Constant temperature bath or shaker
-
Centrifuge
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of the this compound salt to a known volume of the organic solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature bath or shaker set to the desired temperature.
-
Agitate the mixture for a sufficient period to ensure that equilibrium is reached. This can range from several hours to days, and preliminary experiments may be needed to determine the optimal equilibration time.[21]
-
-
Phase Separation:
-
After equilibration, allow the vial to stand undisturbed in the constant temperature bath for a period to let the undissolved solid settle.
-
Alternatively, centrifuge the vial at the same temperature to ensure complete separation of the solid and liquid phases.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated or pre-cooled pipette to match the equilibration temperature.
-
Dilute the aliquot with a known volume of a suitable solvent in a volumetric flask. The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
UV-Vis Spectrophotometry: If the this compound salt has a distinct chromophore, its concentration in the diluted solution can be determined by measuring its absorbance at a specific wavelength. A calibration curve prepared with standard solutions of known concentrations is required.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a more universal and often more accurate method. Inject the diluted sample into an HPLC system equipped with a suitable column and detector (e.g., UV detector). The concentration is determined by comparing the peak area of the sample to a calibration curve generated from standards.
-
-
Calculation of Solubility:
-
Calculate the concentration of the this compound salt in the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Caption: Generalized experimental workflow for determining the solubility of this compound salts.
References
- 1. Khan Academy [khanacademy.org]
- 2. This compound chloride [chemister.ru]
- 3. This compound chloride | 100-34-5 [chemicalbook.com]
- 4. lookchem.com [lookchem.com]
- 5. Buy this compound tetrafluoroborate | 369-57-3 [smolecule.com]
- 6. This compound tetrafluoroborate - Wikipedia [en.wikipedia.org]
- 7. 2,4-Dimethoxythis compound hexafluorophosphate | 61286-65-5 | Benchchem [benchchem.com]
- 8. Formylbenzene diazonium hexafluorophosphate reagent for tyrosine-selective modification of proteins and the introduction of a bioorthogonal aldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CAS 459-45-0: this compound, 4-fluoro-, tetrafluorobora… [cymitquimica.com]
- 10. Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. quora.com [quora.com]
- 12. List a few properties of benzene diazonium chloride. - askIITians [askiitians.com]
- 13. ck12.org [ck12.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. scholarworks.boisestate.edu [scholarworks.boisestate.edu]
- 19. solubilityofthings.com [solubilityofthings.com]
- 20. quora.com [quora.com]
- 21. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Acid-Base Properties of Benzenediazonium Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the acid-base properties of benzenediazonium compounds, critical intermediates in organic synthesis and various industrial applications. The document delves into the synthesis of these compounds, the intricate acid-base equilibria they exhibit in aqueous solutions, and the quantitative influence of aromatic substitution on their acidity. Detailed experimental protocols for the determination of acid dissociation constants (pKa) using potentiometric and spectrophotometric methods are provided, tailored to the specific stability requirements of diazonium salts. Furthermore, this guide presents a curated collection of pKa values for a range of substituted this compound ions, offering a valuable resource for predicting reactivity and optimizing reaction conditions. Logical diagrams of the key equilibria and experimental workflows are included to facilitate a deeper understanding of the underlying principles.
Introduction
This compound salts (ArN₂⁺X⁻) are a class of organic compounds characterized by the presence of the diazonium group (-N₂⁺). Their synthetic versatility is unparalleled, serving as precursors to a vast array of aromatic compounds through reactions that involve the replacement of the excellent leaving group, dinitrogen gas (N₂). The reactivity and stability of this compound ions are profoundly influenced by the pH of the medium, a consequence of their inherent acid-base properties. A thorough understanding of these properties is paramount for controlling reaction outcomes, ensuring safety, and developing robust synthetic methodologies. This guide aims to provide a detailed technical resource on the acid-base chemistry of this compound compounds for professionals in research and drug development.
Synthesis of this compound Salts
The most common method for the preparation of this compound salts is the diazotization of primary aromatic amines.[1] This reaction is typically carried out in a cold aqueous acidic solution by the dropwise addition of a sodium nitrite (B80452) (NaNO₂) solution.[2] The in situ generation of nitrous acid (HNO₂) from NaNO₂ and a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), is a key step in the process.[1]
The overall reaction is:
ArNH₂ + NaNO₂ + 2HX → ArN₂⁺X⁻ + NaX + 2H₂O
Key Reaction Conditions:
-
Temperature: The reaction is highly exothermic and the resulting diazonium salts are often unstable at elevated temperatures. Therefore, the reaction is typically maintained at a low temperature, usually between 0 and 5 °C, using an ice bath to prevent decomposition of the diazonium salt.[2]
-
Acidity: A strong acidic medium is essential for the formation of the nitrosonium ion (NO⁺), the active electrophile in the diazotization reaction.[3]
The stability of the resulting this compound salt is dependent on the counter-ion (X⁻) and the substituents on the aromatic ring. For instance, this compound tetrafluoroborate (B81430) is significantly more stable than this compound chloride and can often be isolated as a solid.[4]
Acid-Base Equilibria of this compound Compounds
In aqueous solutions, this compound cations exist in a pH-dependent equilibrium with several other species. This complex equilibrium is crucial in determining the reactivity of the diazonium compound. The primary equilibrium involves the reaction of the this compound ion (a Lewis acid) with a hydroxide (B78521) ion to form a diazohydroxide.
The equilibria can be summarized as follows:
ArN₂⁺ + 2H₂O ⇌ ArN=NOH + H₃O⁺ ⇌ ArN=NO⁻ + H₃O⁺
This equilibrium involves the following key species:
-
This compound ion (ArN₂⁺): The acidic form, which is the reactive species in most diazonium coupling reactions.
-
Diazohydroxide (ArN=NOH): A covalent, uncharged species formed upon reaction with water or hydroxide ions. Diazohydroxides can exist as two geometric isomers: the syn-diazohydroxide (also referred to as the normal or n-diazohydroxide) and the more stable anti-diazohydroxide (or iso-diazohydroxide). The syn isomer is the initial product and can isomerize to the anti form.
-
Diazotate anion (ArN=NO⁻): The basic form, which is generally unreactive as an electrophile.
The position of this equilibrium is dictated by the pH of the solution and the electronic nature of the substituents on the aromatic ring. In strongly acidic solutions, the equilibrium lies far to the left, favoring the diazonium ion. As the pH increases, the equilibrium shifts towards the formation of the diazohydroxide and subsequently the diazotate.
Quantitative Data: pKa Values of Substituted this compound Ions
The acidity of the this compound ion, and thus the position of the acid-base equilibrium, is significantly influenced by the nature of the substituents on the benzene (B151609) ring. Electron-withdrawing groups increase the acidity (lower the pKa) of the diazonium ion by stabilizing the resulting diazohydroxide, while electron-donating groups have the opposite effect.[4] The pKa of the phenolic proton of 4-hydroxythis compound, for instance, is 3.4, which is significantly lower than that of phenol (B47542) itself (9.9), highlighting the strong electron-withdrawing nature of the diazonium group.[4]
The effect of substituents on the pKa of this compound ions can be quantified using the Hammett equation:
log(K/K₀) = ρσ
where K is the acid dissociation constant of a substituted this compound ion, K₀ is the acid dissociation constant of the unsubstituted this compound ion, ρ is the reaction constant, and σ is the substituent constant.
| Substituent (para) | Hammett Constant (σp) | pKa (approximate) |
| -NO₂ | 0.78 | ~10 |
| -CN | 0.66 | ~10.5 |
| -Br | 0.23 | ~11.5 |
| -Cl | 0.23 | ~11.5 |
| -H | 0.00 | ~12 |
| -CH₃ | -0.17 | ~12.5 |
| -OCH₃ | -0.27 | ~12.8 |
| -OH | -0.37 | Not directly comparable |
| -NH₂ | -0.66 | Not directly comparable |
Note: The pKa values in this table are approximate and can vary with experimental conditions. The pKa here refers to the equilibrium between the diazonium ion and the diazohydroxide.
Experimental Protocols
The determination of the pKa of this compound ions requires careful experimental design due to their inherent instability. The following protocols for potentiometric and spectrophotometric titrations are adapted for these compounds.
Potentiometric Titration
Potentiometric titration is a precise method for determining pKa values by monitoring the change in pH of a solution upon the addition of a titrant.[5]
Methodology:
-
Preparation of the Diazonium Salt Solution:
-
Prepare a fresh solution of the desired this compound salt (e.g., 0.01 M) by diazotizing the corresponding aniline (B41778) in an acidic solution (e.g., 0.1 M HCl) at 0-5 °C. Use the freshly prepared solution immediately.
-
-
Apparatus:
-
A calibrated pH meter with a glass electrode.
-
A temperature-controlled titration vessel.
-
A magnetic stirrer.
-
A micro-burette for precise addition of the titrant.
-
-
Titration Procedure:
-
Place a known volume (e.g., 50 mL) of the cold diazonium salt solution into the titration vessel, maintained at a constant low temperature (e.g., 5 °C).
-
Begin stirring the solution.
-
Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M), adding the titrant in small increments.
-
Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Continue the titration until the pH has risen significantly, passing through the equivalence point.
-
-
Data Analysis:
-
Plot the pH of the solution as a function of the volume of NaOH added.
-
Determine the equivalence point from the inflection point of the titration curve (the point of steepest slope). This can be more accurately determined by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.
-
The pKa is equal to the pH at the half-equivalence point.
-
Spectrophotometric Titration
Spectrophotometric titration is particularly useful for compounds that exhibit a change in their UV-Vis absorption spectrum as a function of pH.[6]
Methodology:
-
Preparation of Buffer Solutions:
-
Prepare a series of buffer solutions with known pH values covering the expected pKa range of the this compound ion (e.g., from pH 9 to 13). It is crucial to maintain a constant ionic strength across all buffer solutions.
-
-
Preparation of the Diazonium Salt Stock Solution:
-
Prepare a fresh, concentrated stock solution of the this compound salt in a cold, acidic solution (e.g., 0.01 M HCl) to ensure stability.
-
-
Measurement Procedure:
-
For each buffer solution, add a small, constant volume of the diazonium salt stock solution to a known volume of the buffer in a cuvette. The final concentration of the diazonium salt should be low enough to be within the linear range of the spectrophotometer.
-
Quickly record the UV-Vis absorption spectrum of each solution at a constant, low temperature.
-
Record the spectrum of the fully protonated form (in a strongly acidic solution, e.g., pH 1) and the fully deprotonated form (in a strongly basic solution, e.g., pH 14), if stable enough for measurement.
-
-
Data Analysis:
-
Identify the wavelengths at which the absorbance changes most significantly with pH.
-
Plot the absorbance at a selected wavelength against the pH of the buffer solutions.
-
The resulting plot should be a sigmoidal curve. The pKa corresponds to the pH at the inflection point of this curve.
-
Alternatively, the pKa can be calculated using the following equation: pKa = pH - log[(A - A_b)/(A_a - A)] where A is the absorbance at a given pH, A_a is the absorbance of the fully protonated form, and A_b is the absorbance of the fully deprotonated form.
-
Conclusion
The acid-base properties of this compound compounds are a cornerstone of their rich and varied chemistry. The pH-dependent equilibrium between the diazonium ion, diazohydroxide, and diazotate dictates the reactivity and stability of these crucial synthetic intermediates. This guide has provided a detailed examination of these properties, from the fundamental principles of their synthesis and equilibria to practical experimental protocols for their quantitative characterization. The compiled data on the pKa values of substituted this compound ions, in conjunction with the provided methodologies, offers a valuable resource for researchers and professionals in drug development and other chemical sciences. A thorough understanding and control of the acid-base chemistry of this compound compounds are essential for harnessing their full synthetic potential in a safe and efficient manner.
References
- 1. scribd.com [scribd.com]
- 2. ishigirl.tripod.com [ishigirl.tripod.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Photochemistry of Aryl Diazonium Salts
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aryl diazonium salts are pivotal reagents in organic chemistry, prized for their capacity to generate highly reactive aryl intermediates through thermal or photochemical pathways. This guide offers a detailed exploration of the photochemistry of aryl diazonium salts, concentrating on the underlying mechanisms, experimental procedures, and their applications, particularly in the realm of drug development. It delves into the formation of aryl cations and radicals, their subsequent chemical transformations, and the quantitative analysis of these photochemical events.
Core Concepts in Aryl Diazonium Salt Photochemistry
Aryl diazonium salts, with the general structure Ar-N₂⁺X⁻, are fundamental in organic synthesis. While their thermal decomposition is well-documented in classic reactions like the Sandmeyer and Gomberg-Bachmann reactions, their behavior under photochemical conditions provides a nuanced and powerful method for creating highly reactive aryl species under gentle conditions.
The photochemistry is triggered by UV light absorption, which leads to the breaking of the C-N bond and the release of dinitrogen (N₂), an exceptionally stable leaving group. This process yields either an aryl cation or an aryl radical, the outcome of which is dictated by factors such as the solvent, substituents on the aromatic ring, and the presence of electron donors or acceptors.
Fundamental Photochemical Reaction Pathways
Upon irradiation with UV light, aryl diazonium salts undergo photodissociation primarily through heterolytic or homolytic cleavage of the C-N₂⁺ bond.
Heterolytic Cleavage: The Genesis of Aryl Cations
In polar, non-nucleophilic solvents like 2,2,2-trifluoroethanol, the dominant reaction is heterolytic cleavage, which produces an aryl cation and nitrogen gas.
Ar-N₂⁺ + hν → Ar⁺ + N₂
The aryl cation is a potent electrophile that can engage in various subsequent reactions:
-
Nucleophilic Substitution : It readily reacts with available nucleophiles, forming the basis of photosolvolysis reactions. Ar⁺ + Nu⁻ → Ar-Nu
-
Intramolecular Cyclization : If the aryl diazonium salt contains a suitable internal nucleophile, cyclization can take place.
The photolysis of 4-X-benzenediazonium tetrafluoroborates in acetonitrile (B52724) shows that with substituents like H, t-Bu, and NMe₂, nitrogen loss occurs from the singlet excited state, leading to a singlet aryl cation.[1][2] This cation then reacts with the solvent to form the corresponding acetanilides.[1][2]
Homolytic Cleavage: The Formation of Aryl Radicals
In the presence of electron donors or in solvents facilitating single-electron transfer (SET), photochemical decomposition can proceed via a homolytic pathway, generating an aryl radical.[3][4][5]
Ar-N₂⁺ + e⁻ (from donor) + hν → [Ar-N₂•] → Ar• + N₂
The aryl radical, a neutral and highly reactive species, can undergo several reactions:
-
Hydrogen Abstraction : The radical can abstract a hydrogen atom from the solvent or other molecules in the mixture. Ar• + S-H → Ar-H + S•
-
Addition to Aromatic Rings : This is a critical step in arylation reactions.
-
Redox Reactions : The aryl radical can be further reduced or oxidized.
The balance between heterolytic and homolytic pathways is a key feature of aryl diazonium salt photochemistry and can be influenced by adjusting reaction conditions.
Quantitative Analysis: Quantum Yields
The efficiency of the photochemical decomposition is measured by the quantum yield (Φ), which is the ratio of the number of molecules undergoing a specific process to the number of photons absorbed.[6]
| Aryl Diazonium Salt | Solvent | Wavelength (nm) | Quantum Yield (Φ) for N₂ Evolution | Primary Intermediate |
| Benzenediazonium tetrafluoroborate | Acetonitrile | 313 | 0.49 | Aryl cation/radical |
| This compound tetrafluoroborate | Methanol | 254 | 0.50 | Aryl cation |
| 4-Methoxythis compound tetrafluoroborate | Dichloromethane | 313 | 0.21 | Aryl cation |
| 4-Nitrothis compound tetrafluoroborate | Acetonitrile | 313 | 0.08 | Aryl radical |
| 4-(Dimethylamino)this compound hexafluorophosphate | Acetonitrile | 350 | 0.35 | Aryl radical |
Note: The nature of the primary intermediate is often deduced from product analysis and quenching experiments.
Detailed Experimental Protocols
General Protocol for Photolysis of an Aryl Diazonium Salt
Materials:
-
Aryl diazonium salt (e.g., this compound tetrafluoroborate)
-
Anhydrous solvent (e.g., acetonitrile, methanol)
-
Photoreactor (e.g., Rayonet reactor with selectable wavelength lamps)
-
Quartz reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas (Nitrogen or Argon) supply
Procedure:
-
Dissolve the aryl diazonium salt in the chosen solvent within the quartz reaction vessel to a typical concentration of 10⁻³ to 10⁻² M.
-
Purge the solution with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
Position the vessel in the photoreactor, ensuring it is centered with respect to the light source.
-
If required, activate the cooling system for the lamp.
-
Commence irradiation at the selected wavelength. Reaction times will vary based on the substrate's quantum yield and the light source's intensity.
-
Monitor the reaction's progress using techniques like UV-Vis spectroscopy or by analyzing aliquots with HPLC or GC.
-
Once the reaction is complete, switch off the lamp and carefully remove the vessel.
-
Process the reaction mixture for product isolation, which may include solvent removal, extraction, and chromatographic purification.
Product Analysis via High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system equipped with a UV detector
-
C18 reverse-phase column
-
Appropriate mobile phase (e.g., a gradient of acetonitrile and water)
Procedure:
-
Prepare standard solutions of the starting material and any anticipated products.
-
Inject these standards to determine their retention times and to construct calibration curves for quantification.
-
Inject a suitably diluted sample of the photolysis reaction mixture.
-
Analyze the chromatogram to identify and quantify the products by comparing retention times and peak areas against the calibration curves.
Visualizing Photochemical Processes
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. (Sensitized) photolysis of diazonium salts as a mild general method for the generation of aryl cations. Chemoselectivity of the singlet and triplet 4-substituted phenyl cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Development of Aryl Diazonium Chemistry for the Derivatization of Aromatic Compounds: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. cdnbbsr.s3waas.gov.in [cdnbbsr.s3waas.gov.in]
Synthesis of Substituted Benzenediazonium Salts from Anilines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzenediazonium salts are a versatile class of organic compounds with the general formula [Ar-N₂]⁺X⁻, where Ar is a substituted phenyl group and X⁻ is an anion. Their significance in organic synthesis stems from the excellent leaving group ability of the dinitrogen molecule (N₂), enabling a wide array of transformations of the aromatic ring. This makes them crucial intermediates in the synthesis of a diverse range of molecules, including pharmaceuticals, dyes, and pigments.[1][2] This guide provides an in-depth overview of the synthesis of substituted this compound salts from anilines, focusing on the core chemical principles, detailed experimental procedures, and safety considerations.
The conversion of a primary aromatic amine to its corresponding diazonium salt is known as diazotization.[1] This reaction, typically carried out in a cold aqueous acidic solution, is a cornerstone of aromatic chemistry, allowing for the introduction of a variety of functional groups onto an aromatic ring that are otherwise difficult to install directly.
Reaction Mechanism and Key Parameters
The diazotization reaction proceeds through a series of well-defined steps initiated by the in situ formation of nitrous acid (HNO₂) from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[3][4]
The key steps in the mechanism are:
-
Formation of the Nitrosonium Ion: Nitrous acid is protonated by the strong acid and subsequently loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).[1][3]
-
Electrophilic Attack: The primary aromatic amine (aniline) acts as a nucleophile and attacks the nitrosonium ion.[5]
-
Proton Transfer and Tautomerization: A series of proton transfers and tautomerization steps lead to the formation of a diazohydroxide.[1]
-
Dehydration: In the acidic medium, the diazohydroxide is protonated, and a molecule of water is eliminated to yield the stable this compound ion.[1]
Critical Reaction Parameters:
-
Temperature: The reaction is highly exothermic and must be maintained at a low temperature, typically between 0-5 °C.[3][6] At higher temperatures, the diazonium salt can decompose, often violently, and may also hydrolyze to form phenols.[7]
-
Acidity: A strong acidic medium is essential for the formation of the nitrosonium ion and to prevent the coupling of the diazonium salt with the unreacted aniline (B41778).
Experimental Protocols
Below are generalized and specific experimental protocols for the synthesis of this compound salts. Safety Note: this compound salts, particularly in the solid state, can be explosive and are sensitive to shock, friction, and heat.[6][8] They should be prepared and used in solution whenever possible and handled with extreme caution.
General Protocol for the Preparation of an Aqueous Solution of this compound Chloride
This protocol is a standard laboratory procedure for generating a solution of this compound chloride for immediate use in subsequent reactions.
Materials:
-
Substituted Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Starch-iodide paper
Procedure:
-
Dissolve the substituted aniline in a mixture of concentrated hydrochloric acid and water in a flask.
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
Prepare a solution of sodium nitrite in water and cool it in an ice bath.
-
Slowly add the cold sodium nitrite solution dropwise to the aniline hydrochloride solution. The temperature must be strictly maintained below 5 °C throughout the addition.[6]
-
After the complete addition of the sodium nitrite solution, stir the reaction mixture for an additional 10-15 minutes.
-
Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid). If excess nitrous acid is present, it can be quenched by the addition of a small amount of urea (B33335) until the starch-iodide test is negative.[9]
-
The resulting clear solution of the substituted this compound salt is now ready for use in subsequent reactions.
Specific Protocol: Synthesis of p-Nitrothis compound Chloride
This protocol details the preparation of a specific substituted this compound salt.
Materials:
-
p-Nitroaniline: 0.7 g
-
Concentrated Hydrochloric Acid (HCl): 2.5 mL
-
Sodium Nitrite (NaNO₂): 0.4 g
-
Water: 10 mL
-
Ice
Procedure:
-
In a 100 mL conical flask, suspend 0.7 g of p-nitroaniline in 5 mL of water and add 2.5 mL of concentrated HCl.
-
Cool the mixture thoroughly in an ice-water bath with stirring.
-
In a separate beaker, dissolve 0.4 g of sodium nitrite in 5 mL of water and cool the solution.
-
Slowly add the sodium nitrite solution to the cold p-nitroaniline suspension with vigorous stirring, ensuring the temperature remains between 0-5 °C.
-
Continue stirring for 10 minutes in the ice bath after the addition is complete. The resulting solution contains p-nitrothis compound chloride and is ready for further use.
Quantitative Data
The stability and reactivity of this compound salts are significantly influenced by the nature and position of the substituents on the aromatic ring.
| Substituent Group | Position | Effect on Stability | Notes |
| Electron-donating (e.g., -OCH₃, -CH₃) | para, ortho | Decreases stability | Increases the electron density on the ring, making the diazonium ion more susceptible to nucleophilic attack and decomposition. |
| Electron-withdrawing (e.g., -NO₂, -CN, -Cl) | para, ortho | Increases stability | Decreases the electron density on the ring, stabilizing the positive charge on the diazonium group.[10] |
| Electron-donating (e.g., -OCH₃, -CH₃) | meta | Minor effect on stability | Inductive effects are more dominant than resonance effects at the meta position. |
| Electron-withdrawing (e.g., -NO₂, -CN, -Cl) | meta | Increases stability | The electron-withdrawing inductive effect stabilizes the diazonium ion.[10] |
The choice of the counter-anion (X⁻) also plays a crucial role in the stability of the isolated diazonium salt. Salts with larger, non-nucleophilic anions like tetrafluoroborate (B81430) (BF₄⁻) or hexafluorophosphate (B91526) (PF₆⁻) are generally more stable and can often be isolated as solids.[11] In contrast, this compound chloride is highly unstable and is typically prepared and used in situ.[11]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of the diazotization of anilines.
Caption: General experimental workflow for diazotization.
Caption: Effect of substituents on diazonium salt stability.
Safety and Handling
The primary hazard associated with this compound salts is their potential for explosive decomposition, especially when isolated in a dry, solid form.[6][8] The following safety precautions are mandatory:
-
Temperature Control: Always maintain the reaction temperature below 5 °C.[6][8] Runaway reactions can occur if the temperature rises.
-
In Situ Use: Whenever possible, generate and use the diazonium salt solution immediately without isolation.
-
Avoid Isolation of Unstable Salts: Do not attempt to isolate this compound salts with small, nucleophilic counter-ions like chloride or bromide.
-
Use of Stabilized Salts: For applications requiring an isolated diazonium salt, prepare the more stable tetrafluoroborate or hexafluorophosphate salts.
-
Small Scale: When isolating diazonium salts, work on a small scale (recommended no more than 0.75 mmol) and use appropriate personal protective equipment, including a blast shield.[6][12]
-
Avoid Friction and Shock: Solid diazonium salts are sensitive to mechanical shock and friction. Avoid scraping or grinding the solid material.[6][12] Use plastic or rubber spatulas instead of metal ones.[6]
-
Proper Quenching: Any unreacted diazonium salt should be quenched before workup or disposal. Hypophosphorous acid is a common quenching agent.[13]
Conclusion
The synthesis of substituted this compound salts from anilines is a powerful and versatile tool in organic synthesis. A thorough understanding of the reaction mechanism, strict control over reaction parameters, and unwavering adherence to safety protocols are paramount for the successful and safe execution of this important transformation. The ability to introduce a wide range of functional groups onto the aromatic ring through diazonium intermediates ensures their continued relevance in academic research and the development of new chemical entities in the pharmaceutical and materials science industries.
References
- 1. byjus.com [byjus.com]
- 2. Diazotization Reaction Mechanism [unacademy.com]
- 3. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 4. orgosolver.com [orgosolver.com]
- 5. m.youtube.com [m.youtube.com]
- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Making sure you're not a bot! [oc-praktikum.de]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. Diazonium compound - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Methodological & Application
Application Notes & Protocols: Surface Functionalization of Gold Using Benzenediazonium Salts
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and practical protocols for the functionalization of gold surfaces using benzenediazonium salts. This surface modification technique offers a robust and versatile method for creating stable, covalently bound organic layers on gold substrates, including nanoparticles and flat surfaces. Such functionalized surfaces are pivotal in the development of advanced biosensors, targeted drug delivery systems, and novel catalytic materials.
Introduction
The modification of gold surfaces is a cornerstone of modern nanotechnology and materials science. While self-assembled monolayers (SAMs) of thiols have been traditionally used, layers formed from the reduction of diazonium salts present a compelling alternative due to their exceptional stability and the strength of the resulting covalent bond. The process involves the electrochemical or chemical reduction of a this compound salt, which generates a highly reactive aryl radical. This radical then forms a strong covalent bond with the gold surface, creating a dense and durable organic film.[1][2] The versatility of this method allows for the introduction of a wide array of terminal functional groups (e.g., -COOH, -NH₂, -OH) by simply choosing the appropriately substituted this compound salt, enabling subsequent conjugation of biomolecules, drugs, or nanoparticles.[1][3]
Mechanism of Grafting
The functionalization of gold with this compound salts proceeds via the generation of aryl radicals. An electron transfer from the gold surface to the diazonium salt leads to the cleavage of the dinitrogen molecule (N₂).[1] The resulting aryl radical then rapidly reacts with the gold surface to form a stable covalent bond, which can be either a direct Gold-Carbon (Au-C) bond or a Gold-Nitrogen (Au-N) bond in an azophenyl radical pathway.[1][4] This process can be initiated chemically (spontaneous grafting) or electrochemically, allowing for control over the thickness and morphology of the grafted layer, from a monolayer to thicker multilayers.[1][5]
Applications in Research and Drug Development
Functionalized gold surfaces are integral to numerous applications:
-
Biosensor Development: The covalent attachment of functional groups like carboxyl (-COOH) or amine (-NH₂) allows for the subsequent immobilization of proteins, antibodies, or DNA probes. This is critical for creating highly specific and stable biosensing platforms, such as those based on Surface Plasmon Resonance (SPR) or Surface-Enhanced Raman Spectroscopy (SERS).[1]
-
Drug Delivery: Gold nanoparticles (AuNPs) functionalized with biocompatible polymers (e.g., PEG) and targeting ligands via diazonium chemistry can serve as sophisticated drug delivery vehicles.[6][7] The robust surface chemistry ensures stability in physiological conditions, while the targeting moieties guide the nanoparticles to specific cells or tissues, enhancing therapeutic efficacy and reducing side effects.[6][8]
-
Electrocatalysis: By grafting specific organic molecules, the catalytic properties of gold electrodes can be precisely tuned. For instance, gold surfaces modified with iron phthalocyanine (B1677752) via an amino-aryl linker have shown enhanced performance in the oxygen reduction reaction (ORR), a key process in fuel cells.[9]
Quantitative Data Summary
The thickness and surface coverage of the grafted aryl layers can be controlled by the reaction conditions. Below is a summary of quantitative data reported in the literature.
| Parameter | Value | Method | Substrate | Reference |
| Layer Thickness | ~1 nm to 5 nm | Spontaneous Grafting | Gold Nanostructures | [10] |
| Surface Coverage | 1.91 x 10⁻¹⁰ mol cm⁻² | Electrochemical (with DPPH) | Gold Electrode | [9] |
| Mass Increase | ~550 ng cm⁻² | Electrochemical (10 scans) | Gold Electrode | [5] |
| Mass Increase | 70 - 200 ng cm⁻² | Electrochemical (5 scans) | Gold Electrode | [5] |
Experimental Protocols
Protocol 1: Spontaneous Chemical Grafting of 4-Carboxybenzene-Diazonium Tetrafluoroborate
This protocol describes the spontaneous grafting of a carboxyl-terminated aryl layer onto a gold surface, suitable for subsequent EDC/NHS coupling of biomolecules.
Methodology:
-
Reagent Preparation: Prepare a 1 mM solution of the desired diazonium salt (e.g., 4-carboxybenzene-diazonium tetrafluoroborate) in a 1 mM aqueous solution of sulfuric acid (H₂SO₄).
-
Substrate Preparation: Ensure the gold substrate (e.g., a gold-coated silicon wafer or glass slide) is clean by rinsing with ethanol (B145695) and Milli-Q water, followed by drying under a stream of nitrogen. Plasma cleaning or piranha etching can be used for more rigorous cleaning, but appropriate safety precautions must be taken.
-
Grafting Reaction: Immerse the clean gold substrates in the diazonium salt solution. Place the container on an orbital stirring table under mild agitation and keep it at 4°C for 12 hours.[1] The low temperature helps to control the reaction rate.
-
Rinsing: After incubation, remove the substrates from the solution and rinse them thoroughly to remove any non-covalently bound material. This is typically done by immersing the substrates three times in fresh Milli-Q water for 10 minutes each time.[1]
-
Drying: Dry the functionalized substrates under a gentle stream of nitrogen gas.
-
Characterization: The resulting aryl layer can be characterized using techniques such as X-ray Photoelectron Spectroscopy (XPS) to confirm elemental composition and the presence of the Au-N or Au-C bond, and Surface-Enhanced Raman Spectroscopy (SERS) to verify the presence of the aromatic rings.[1][11]
Protocol 2: Electrochemical Grafting of Diazonium Salts
Electrochemical grafting provides greater control over the formation of multilayers. The process is typically carried out using cyclic voltammetry (CV).
Methodology:
-
Electrochemical Cell Setup: Use a standard three-electrode cell with the gold substrate as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl or Saturated Calomel Electrode (SCE) as the reference electrode.
-
Electrolyte Solution: Prepare a solution of the diazonium salt (e.g., 1-5 mM 4-nitrothis compound (B87018) tetrafluoroborate) in an appropriate solvent (e.g., acetonitrile (B52724) with a supporting electrolyte like tetrabutylammonium (B224687) hexafluorophosphate, or an acidic aqueous solution).[5][9]
-
Grafting Procedure: Immerse the electrodes in the electrolyte solution. Perform cyclic voltammetry by scanning the potential from a non-reducing value (e.g., +0.4 V vs. SCE) to a reducing potential (e.g., -0.6 V vs. SCE) and back. The first scan will show an irreversible reduction peak corresponding to the reduction of the diazonium salt and grafting of the first layer.
-
Layer Thickness Control: The thickness of the film can be controlled by the number of CV cycles, the concentration of the diazonium salt, and the potential scan rate.[5] Multiple cycles typically lead to the formation of multilayers.
-
Post-Grafting Treatment: After electrografting, rinse the electrode thoroughly with the solvent used for the electrolyte and then with deionized water before drying under nitrogen. If a nitro-aryl film was grafted, the nitro groups can be electrochemically reduced to amine groups in a separate step for further functionalization.[9]
Post-Functionalization and Application Workflow
Once a primary functional layer (e.g., -COOH or -NH₂) is grafted, it serves as a platform for attaching more complex molecules, a critical step for biosensor and drug delivery applications.
References
- 1. archimer.ifremer.fr [archimer.ifremer.fr]
- 2. researchgate.net [researchgate.net]
- 3. A general approach combining diazonium salts and click chemistries for gold surface functionalization by nanoparticle assemblies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Functionalized Gold Nanoparticles and Their Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 8. Pharmacological Role of Functionalized Gold Nanoparticles in Disease Applications [mdpi.com]
- 9. Tuning the Covering on Gold Surfaces by Grafting Amino-Aryl Films Functionalized with Fe(II) Phthalocyanine: Performance on the Electrocatalysis of Oxygen Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Sandmeyer Reaction Using Benzenediazonium Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the Sandmeyer reaction, a cornerstone of synthetic organic chemistry for the conversion of aromatic primary amines into aryl halides and pseudohalides. The reaction proceeds via the formation of a diazonium salt intermediate, which is then decomposed by a copper(I) salt catalyst to yield the desired product. This document outlines the procedures for the synthesis of chlorobenzene (B131634), bromobenzene (B47551), and benzonitrile (B105546) from benzenediazonium chloride, which is prepared in situ from aniline (B41778).
Core Principles
The Sandmeyer reaction is a two-step process:
-
Diazotization: A primary aromatic amine (aniline in this protocol) is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0–5 °C) to form a relatively stable this compound salt.[1][2] Maintaining a low temperature is critical to prevent the decomposition of the diazonium salt.[1][3]
-
Substitution: The diazonium salt solution is then added to a solution containing the corresponding copper(I) salt (CuCl, CuBr, or CuCN). The copper(I) catalyst facilitates the replacement of the diazonium group with a halide or cyanide, with the evolution of nitrogen gas.[4][5] The reaction is believed to proceed through a radical mechanism.[6]
Quantitative Data Summary
The following tables summarize the molar quantities of reactants and expected product yields for the synthesis of chlorobenzene, bromobenzene, and benzonitrile starting from aniline.
Table 1: Reactant Quantities for Diazotization of Aniline
| Reagent | Molar Mass ( g/mol ) | Moles | Quantity | Reference |
| Aniline | 93.13 | 0.215 | 20 mL | [2] |
| Sodium Nitrite | 69.00 | 0.232 | 16 g | [2] |
| Hydrochloric Acid (37%) | 36.46 | ~0.68 | 57 mL | [2] |
Table 2: Reagent Quantities and Yields for Sandmeyer Substitution
| Target Product | Copper(I) Salt | Molar Mass ( g/mol ) | Moles | Quantity | Typical Yield | Reference |
| Chlorobenzene | CuCl | 98.99 | Stoichiometric | Varies | 40% | [2] |
| Bromobenzene | CuBr | 143.45 | Stoichiometric | Varies | ~40% | [2] |
| Benzonitrile | CuCN | 89.56 | Stoichiometric | Varies | High | [7] |
Experimental Protocols
Safety Precautions: Aniline is toxic. Hydrochloric and sulfuric acids are corrosive. Diazonium salts can be explosive when dry, so they should be kept in solution and used immediately. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Protocol 1: Preparation of Copper(I) Chloride (CuCl) Solution
This protocol describes the in situ preparation of CuCl from copper(II) sulfate (B86663).
Materials:
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium chloride (NaCl)
-
Sodium metabisulfite (B1197395) (Na₂S₂O₅) or Sodium sulfite (B76179) (Na₂SO₃)
-
Deionized water
Procedure:
-
In a flask, dissolve 25 g of copper(II) sulfate pentahydrate and 12 g of sodium chloride in 100 mL of hot water.[8]
-
Once dissolved, cool the solution under running water.
-
In a separate beaker, prepare a solution of 6 g of sodium metabisulfite in a small amount of water.
-
Slowly add the sodium metabisulfite solution to the copper(II) solution with stirring until the solution becomes colorless or a white precipitate of CuCl forms.[9][10]
-
Allow the white precipitate of CuCl to settle, then decant the supernatant liquid.
-
Wash the precipitate with water by decantation. The resulting suspension is used directly in the Sandmeyer reaction.
Protocol 2: Preparation of Copper(I) Bromide (CuBr)
This protocol details the preparation of CuBr from copper(II) sulfate.
Materials:
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium bromide (NaBr)
-
Sodium sulfite (Na₂SO₃)
-
Deionized water
Procedure:
-
Dissolve 60 g of copper(II) sulfate pentahydrate and 35 g of sodium bromide in 200 mL of warm water.
-
With stirring, add 15 g of solid sodium sulfite in small portions until the blue color disappears.[11]
-
Cool the mixture, and collect the solid CuBr by filtration.
-
Wash the precipitate with water and press it nearly dry. The moist CuBr is used in the subsequent Sandmeyer reaction.[11]
Protocol 3: Synthesis of Chlorobenzene
This protocol outlines the synthesis of chlorobenzene from aniline.
Step 1: Diazotization of Aniline
-
In a 600 mL beaker, combine 20 mL of aniline and 57 mL of distilled water.[2]
-
While stirring, slowly add 57 mL of concentrated hydrochloric acid (37%).[2]
-
Cool the mixture to 0 °C in an ice-salt bath. A white precipitate of aniline hydrochloride should form.[2]
-
In a separate beaker, dissolve 16 g of sodium nitrite in 33 mL of distilled water.[2]
-
Add the sodium nitrite solution dropwise to the aniline hydrochloride suspension, keeping the temperature between 0-5 °C.[2] The resulting solution contains this compound chloride.
Step 2: Sandmeyer Reaction
-
To the freshly prepared CuCl suspension from Protocol 1, add the cold this compound chloride solution in portions with stirring.
-
A vigorous evolution of nitrogen gas will be observed, and a dark oil will separate.[8]
-
Allow the mixture to stand at room temperature overnight to ensure the reaction goes to completion.[8]
Step 3: Work-up and Purification
-
Perform a steam distillation to isolate the crude chlorobenzene.[2]
-
Separate the organic layer from the distillate using a separatory funnel.
-
Wash the organic layer sequentially with a dilute sodium hydroxide (B78521) solution (to remove phenolic byproducts), water, concentrated sulfuric acid (with extreme caution, to remove colored impurities), and finally with water.[2][8]
-
Dry the chlorobenzene over anhydrous calcium chloride.[2]
-
Perform a final simple distillation, collecting the fraction boiling at 131-132 °C.[2]
Protocol 4: Synthesis of Bromobenzene
This protocol describes the synthesis of bromobenzene from aniline.
Step 1: Diazotization of Aniline
-
Follow the same procedure as in Protocol 3, Step 1, but use 48% hydrobromic acid instead of hydrochloric acid for both the salt formation and the diazotization.[12]
Step 2: Sandmeyer Reaction
-
Add the cold this compound bromide solution portion-wise to a vigorously stirred suspension of CuBr (from Protocol 2) in a small amount of 48% HBr at room temperature.[12]
-
Nitrogen gas will evolve, and bromobenzene will form as a dense oil.
Step 3: Work-up and Purification
-
Follow a similar work-up and purification procedure as described in Protocol 3, Steps 3.1-3.5. The boiling point of bromobenzene is 156 °C.
Protocol 5: Synthesis of Benzonitrile
This protocol details the synthesis of benzonitrile from aniline.
Step 1: Preparation of Copper(I) Cyanide (CuCN) Solution
-
In a large vessel, suspend the cuprous chloride prepared from 125 g of copper(II) sulfate pentahydrate (as in Protocol 1) in 200 mL of cold water.[13]
-
In a separate beaker, dissolve 65 g of sodium cyanide in 100 mL of water. Caution: Sodium cyanide is extremely toxic.
-
Slowly add the sodium cyanide solution to the CuCl suspension with vigorous stirring. The CuCl will dissolve to form a solution of sodium cuprocyanide.[13]
Step 2: Diazotization of Aniline
-
Follow the same procedure as in Protocol 3, Step 1.
Step 3: Sandmeyer Reaction
-
Cool the sodium cuprocyanide solution to 0-5 °C.
-
Slowly add the cold this compound chloride solution to the cuprocyanide solution with vigorous stirring, maintaining the temperature at 0-5 °C.[13]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently on a water bath until the evolution of nitrogen ceases.
Step 4: Work-up and Purification
-
Steam distill the reaction mixture to isolate the crude benzonitrile.
-
Separate the organic layer and wash it with dilute sodium hydroxide solution and then with water.
-
Dry the product over anhydrous calcium chloride and purify by distillation, collecting the fraction boiling at 190-191 °C.
Visualized Workflows
Caption: General workflow for the Sandmeyer reaction.
Caption: Proposed radical mechanism of the Sandmeyer reaction.
References
- 1. How can the Sandmeyer reaction be used to convert aniline to chlorobenzen.. [askfilo.com]
- 2. Sciencemadness Discussion Board - Chlorobenzene from Aniline via the Sandmeyer Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. How to prepare Bromobenzene from Aniline Explain the chemical reaction s.. [askfilo.com]
- 4. How can the following conversion be carried out Aniline class 12 chemistry CBSE [vedantu.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. In order to prepare benzonitrile from \mathrm { C } _ { 6 } \mathrm { H }.. [askfilo.com]
- 8. scribd.com [scribd.com]
- 9. bncollege.co.in [bncollege.co.in]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. benchchem.com [benchchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
Application of the Gomberg-Bachmann Reaction for Biaryl Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Gomberg-Bachmann reaction is a classical named reaction in organic chemistry that provides a method for the synthesis of biaryl compounds through the coupling of an aryl diazonium salt with an aromatic compound.[1][2] This reaction proceeds via a radical mechanism and has been a valuable tool for the formation of carbon-carbon bonds between two aromatic rings.[3] While the traditional Gomberg-Bachmann reaction often suffers from low to moderate yields, several modifications, including phase-transfer catalysis and visible-light-promoted variations, have been developed to improve its efficiency and expand its applicability.[2][4] Biaryl scaffolds are crucial structural motifs in a wide array of pharmaceuticals, agrochemicals, and functional materials, making reliable synthetic routes to these compounds highly sought after in drug development and materials science.
This document provides detailed application notes and experimental protocols for the synthesis of biaryls using the classical Gomberg-Bachmann reaction and its modern variants.
Reaction Mechanism and Principles
The Gomberg-Bachmann reaction is initiated by the diazotization of an aniline (B41778) derivative to form an aryl diazonium salt. In the presence of a base, this salt decomposes to generate an aryl radical, which then attacks a second aromatic ring in an intermolecular homolytic aromatic substitution. The resulting radical intermediate is subsequently oxidized to the final biaryl product.
Variations of the Gomberg-Bachmann Reaction
Classical Gomberg-Bachmann Reaction
The original procedure involves the reaction of an aryl diazonium salt with an aromatic solvent, often in the presence of a base like sodium hydroxide (B78521). While synthetically useful, this method is often hampered by low yields (typically below 40%) due to the formation of side products from the reactive diazonium salt.[2]
Phase-Transfer Catalyzed (PTC) Gomberg-Bachmann Reaction
To improve the yields and broaden the substrate scope, phase-transfer catalysis has been applied to the Gomberg-Bachmann reaction. This variation often employs diazonium tetrafluoroborates, which are more stable than their chloride or sulfate (B86663) counterparts.[1][2] A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt or a crown ether, facilitates the transfer of the diazonium salt from the aqueous phase to the organic phase containing the arene, leading to higher yields of the biaryl product.
Visible-Light-Promoted Gomberg-Bachmann Reaction
A more recent and greener modification involves the use of visible light to promote the reaction, often without the need for a metal catalyst or a photosensitizer.[4] This method can proceed under mild, room temperature conditions and has been shown to provide moderate to high yields of biaryls.[4][5] The reaction is believed to proceed through the formation of an electron donor-acceptor (EDA) complex between the aryl diazonium salt and a species like pyridine, which upon irradiation, leads to the generation of the aryl radical.[4]
Data Presentation
The following tables summarize quantitative data for the synthesis of various biaryls using the classical, phase-transfer catalyzed, and visible-light-promoted Gomberg-Bachmann reactions.
Table 1: Classical Gomberg-Bachmann Reaction Yields
| Aryl Diazonium Salt Precursor | Arene | Product | Yield (%) | Reference |
| p-Toluidine (B81030) | Benzene (B151609) | 4-Methylbiphenyl (B165694) | modest | [3] |
| 4-Bromoaniline | Benzene | 4-Bromobiphenyl | <40 | [2] |
Table 2: Phase-Transfer Catalyzed Gomberg-Bachmann Reaction Yields
| Aryl Diazonium Tetrafluoroborate (B81430) (ArN₂⁺BF₄⁻) | Arene | Phase-Transfer Catalyst | Product | Yield (%) | Reference |
| C₆H₅N₂⁺BF₄⁻ | Benzene | 18-crown-6 (B118740) | Biphenyl | 65 | [6] |
| 4-NO₂C₆H₄N₂⁺BF₄⁻ | Benzene | 18-crown-6 | 4-Nitrobiphenyl | 85 | [6] |
| 4-CH₃OC₆H₄N₂⁺BF₄⁻ | Toluene | Aliquat 336 | 4-Methoxy-4'-methylbiphenyl | 52 | [6] |
| 2-ClC₆H₄N₂⁺BF₄⁻ | Benzene | 18-crown-6 | 2-Chlorobiphenyl | 58 | [6] |
Table 3: Visible-Light-Promoted Gomberg-Bachmann Reaction Yields
| Aryl Diazonium Tetrafluoroborate (ArN₂⁺BF₄⁻) | Arene | Light Source | Product | Yield (%) | Reference |
| 4-Methoxybenzenediazonium (B1197204) tetrafluoroborate | Chlorobenzene (B131634) | 5 W white LEDs | n-Chloro-4'-methoxy-1,1'-biphenyl | 91 | [5] |
| 4-Methylthis compound tetrafluoroborate | Chlorobenzene | 5 W white LEDs | n-Chloro-4'-methyl-1,1'-biphenyl | 83 | [5] |
| 4-Fluorothis compound tetrafluoroborate | Chlorobenzene | 4 W blue LEDs | n-Chloro-4'-fluoro-1,1'-biphenyl | 75 | [5] |
| 4-Chlorothis compound tetrafluoroborate | Chlorobenzene | 4 W blue LEDs | n-Chloro-4'-chloro-1,1'-biphenyl | 88 | [5] |
Experimental Protocols
Protocol 1: Classical Synthesis of 4-Methylbiphenyl
This protocol is a representative procedure for the synthesis of 4-methylbiphenyl using the classical Gomberg-Bachmann reaction.[3]
Materials:
-
p-Toluidine
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite (B80452)
-
Benzene
-
Sodium Hydroxide solution
-
Ice
-
Ether (for extraction)
-
Anhydrous Sodium Sulfate
Procedure:
-
Diazotization of p-Toluidine:
-
In a flask, dissolve p-toluidine in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C. Stir for 15-20 minutes to ensure complete formation of the p-toluenediazonium salt.
-
-
Coupling Reaction:
-
In a separate flask, place the benzene (which acts as both solvent and reactant).
-
Slowly add the cold diazonium salt solution to the benzene with vigorous stirring.
-
After the addition is complete, slowly add a solution of sodium hydroxide to make the mixture alkaline. Nitrogen gas will evolve.
-
Continue stirring for several hours at room temperature.
-
-
Work-up and Purification:
-
Separate the benzene layer from the aqueous layer.
-
Wash the benzene layer with water and then with a dilute acid solution.
-
Dry the benzene layer over anhydrous sodium sulfate.
-
Remove the excess benzene by distillation.
-
The crude 4-methylbiphenyl can be purified by fractional distillation or recrystallization.[3]
-
Protocol 2: Phase-Transfer Catalyzed Synthesis of Unsymmetrical Biaryls
This protocol is a general procedure based on the work of Gokel and coworkers for the synthesis of unsymmetrical biaryls using phase-transfer catalysis.[6]
Materials:
-
Aryl diazonium tetrafluoroborate
-
Arene (e.g., benzene, toluene)
-
Phase-transfer catalyst (e.g., 18-crown-6 or a quaternary ammonium salt)
-
Potassium acetate (B1210297)
-
Dichloromethane
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve the aryl diazonium tetrafluoroborate in the arene (if liquid) or in a mixture of the arene and dichloromethane.
-
Add the phase-transfer catalyst (typically 5-10 mol%).
-
Add powdered potassium acetate as the base.
-
-
Coupling Reaction:
-
Stir the heterogeneous mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for several hours. The reaction progress can be monitored by the disappearance of the diazonium salt (e.g., by TLC or by the cessation of nitrogen evolution).
-
-
Work-up and Purification:
-
After the reaction is complete, filter the mixture to remove insoluble salts.
-
Wash the filtrate with water.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
Remove the solvent under reduced pressure.
-
The crude biaryl product can be purified by column chromatography, distillation, or recrystallization.
-
Protocol 3: Visible-Light-Promoted Synthesis of n-Chloro-4'-methoxy-1,1'-biphenyl
This protocol is based on a catalyst-free, visible-light-mediated Gomberg-Bachmann reaction.[5]
Materials:
-
4-Methoxythis compound tetrafluoroborate
-
Chlorobenzene
-
Pyridine
-
Ethyl acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup:
-
In a reaction vessel, dissolve 4-methoxythis compound tetrafluoroborate in chlorobenzene (which serves as both reactant and solvent).
-
Add 3 equivalents of pyridine.
-
Seal the vessel and purge with an inert gas (e.g., Argon).
-
-
Irradiation:
-
Stir the reaction mixture and irradiate with 5 W white LEDs (430-660 nm) at room temperature for 18 hours.
-
-
Work-up and Purification:
-
After the reaction, quench the mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash chromatography using a mixture of ethyl acetate and hexane as the eluent to afford the desired biaryl.[5]
-
Conclusion
The Gomberg-Bachmann reaction remains a relevant and powerful tool for the synthesis of biaryl compounds. While the classical method has its limitations, modern variations such as phase-transfer catalysis and visible-light-promoted protocols offer significant improvements in terms of yield, reaction conditions, and environmental impact. The detailed protocols and data presented in this document provide a valuable resource for researchers and professionals in the field of organic synthesis and drug development, enabling the efficient and reliable construction of important biaryl scaffolds.
References
Application Notes and Protocols for Benzenediazonium-Based Electrochemical Sensors for Dopamine Detection
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the fabrication and utilization of benzenediazonium-based electrochemical sensors for the sensitive and selective detection of dopamine (B1211576). The protocols are based on established methodologies and offer a robust framework for developing high-performance dopamine sensors.
Introduction
Dopamine is a critical neurotransmitter, and its dysregulation is associated with several neurological disorders, including Parkinson's disease and schizophrenia. Consequently, the development of sensitive and selective methods for dopamine detection is of paramount importance in neuroscience research and clinical diagnostics. Electrochemical sensors modified with this compound salts offer a versatile and effective platform for this purpose.
The covalent modification of electrode surfaces, such as glassy carbon electrodes (GCE), with aryl layers derived from the electrochemical reduction of this compound salts provides a stable and reproducible sensor interface.[1][2][3] This modification can introduce specific functional groups, such as carboxylic acids, that enhance the electrostatic interaction with protonated dopamine at physiological pH, thereby improving sensitivity and selectivity.[1][4] These sensors can effectively discriminate dopamine from common interfering species like ascorbic acid, which often co-exist in biological samples.[1][4]
Principle of Operation
The detection mechanism relies on two key steps: the modification of the electrode surface and the subsequent electrochemical oxidation of dopamine.
-
Electrode Modification: An aryl diazonium salt is electrochemically reduced at the electrode surface. This process generates highly reactive aryl radicals that covalently bond to the electrode material, forming a stable organic layer.[2][3][5] By choosing a precursor with a desired functional group (e.g., 4-aminobenzoic acid to yield a carboxyphenyl-modified surface), the electrode's surface chemistry can be tailored.
-
Dopamine Detection: The modified electrode surface facilitates the electrochemical oxidation of dopamine to dopamine-o-quinone. The functional groups on the aryl layer can enhance the accumulation of dopamine at the electrode surface and catalyze the electron transfer process, resulting in an amplified and well-defined voltammetric signal. The resulting current is directly proportional to the concentration of dopamine.
Below is a diagram illustrating the overall workflow for fabricating and using the this compound-based dopamine sensor.
Experimental Protocols
This section provides detailed step-by-step protocols for the fabrication of a phenyl carboxylic acid-modified glassy carbon electrode and its application for dopamine detection.
Materials and Reagents
-
Glassy Carbon Electrode (GCE)
-
4-aminobenzoic acid
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrochloric acid (HCl)
-
Phosphate buffered saline (PBS) tablets (pH 7.0)
-
Dopamine hydrochloride
-
Ascorbic acid
-
Alumina (B75360) slurry (0.05 µm)
-
Deionized (DI) water
-
Nitrogen gas (high purity)
Apparatus
-
Electrochemical workstation with a three-electrode cell
-
Ag/AgCl reference electrode
-
Platinum wire counter electrode
-
Polishing pad
-
Ultrasonic bath
-
pH meter
-
Micropipettes
Protocol 1: Preparation of Phenyl Carboxylic Acid-Modified GCE
-
Electrode Polishing:
-
Polish the bare GCE with 0.05 µm alumina slurry on a polishing pad for 5 minutes to obtain a mirror-like surface.
-
Rinse thoroughly with DI water.
-
-
Sonication:
-
Sonicate the polished GCE in ethanol for 5 minutes to remove any adsorbed alumina particles.
-
Sonicate in DI water for another 5 minutes.
-
Dry the electrode under a stream of high-purity nitrogen gas.
-
-
In-situ Generation of Diazonium Salt:
-
Prepare an acidic ethanolic solution.
-
In the electrochemical cell, add a solution of 4-aminobenzoic acid and sodium nitrite to the acidic ethanolic solution. This will generate the aryldiazonium salt in-situ.[1]
-
-
Electrochemical Grafting:
-
Set up the three-electrode system with the cleaned GCE as the working electrode, a platinum wire as the counter electrode, and Ag/AgCl as the reference electrode.[1]
-
Immerse the electrodes in the freshly prepared diazonium salt solution.
-
Perform electrochemical reduction by applying a suitable potential or by running cyclic voltammetry scans in the potential range where the diazonium salt is reduced.[2] For instance, repetitive cyclic voltammetry scans (e.g., 5-10 cycles) can be employed.[2]
-
After modification, rinse the electrode thoroughly with ethanol and DI water to remove any unreacted species.
-
The phenyl carboxylic acid-modified GCE is now ready for use.
-
The following diagram illustrates the signaling pathway for dopamine detection at the modified electrode surface.
Protocol 2: Electrochemical Detection of Dopamine
-
Preparation of Solutions:
-
Prepare a 0.1 M PBS solution (pH 7.0) by dissolving PBS tablets in DI water.
-
Prepare stock solutions of dopamine hydrochloride in 0.1 M PBS.
-
Prepare working solutions of dopamine by serial dilution of the stock solution.
-
-
Electrochemical Measurements:
-
Set up the three-electrode system with the modified GCE as the working electrode, a platinum wire as the counter electrode, and Ag/AgCl as the reference electrode in an electrochemical cell containing the PBS solution.
-
Perform electrochemical measurements using techniques such as Cyclic Voltammetry (CV) or Differential Pulse Voltammetry (DPV). DPV is often preferred for quantitative analysis due to its higher sensitivity and better resolution.
-
Record the electrochemical response of the blank PBS solution.
-
Add a known concentration of the dopamine working solution to the electrochemical cell.
-
Record the electrochemical response. The oxidation peak current will be proportional to the dopamine concentration.
-
-
Data Analysis:
-
Plot a calibration curve of the peak current versus dopamine concentration.
-
Determine the linear range, sensitivity (slope of the calibration curve), and limit of detection (LOD) based on a signal-to-noise ratio of 3.[1]
-
Performance Data
The performance of this compound-based dopamine sensors can vary depending on the specific modification and experimental conditions. The following table summarizes representative quantitative data from the literature.
| Sensor Type | Linear Range (µM) | Limit of Detection (LOD) (nM) | Sensitivity | Reference |
| Phenyl Carboxylic Acid-Modified GCE | 0.1 - 1000 | 5.6 | Not specified | [1][4] |
| Poly(BTCA)/GCE | 0.1 - 10.0 | 0.28 | Not specified | [6] |
| Cylindrical Gold Nanoelectrode Arrays | 1 - 100 | 5830 | Not specified | [7][8][9] |
| Graphene Oxide Quantum Dots/GCE (DPV) | 0.1 - 30 | 506 | 0.0616 µA µM⁻¹ | [10] |
| Au@SiO₂-APTES Composite/GCE | 0.047 - 0.1 and 0.125 - 0.875 | 14 | Not specified | [11] |
Selectivity and Stability
A key advantage of these sensors is their excellent selectivity for dopamine in the presence of common interfering species such as ascorbic acid (AA).[1][4] The negatively charged carboxyl groups on the modified surface can repel the negatively charged ascorbate (B8700270) at neutral pH, while attracting the positively charged dopamine.[1][4]
The covalent attachment of the aryl layers to the electrode surface ensures high stability and reproducibility of the sensor, allowing for repeated measurements with minimal loss of sensitivity.[5]
Conclusion
This compound-based electrochemical sensors provide a powerful and versatile platform for the detection of dopamine. The ease of fabrication, high stability, and tunability of the surface chemistry make them an attractive choice for researchers in neuroscience and drug development. The protocols outlined in this document offer a comprehensive guide to developing and utilizing these sensors for sensitive and selective dopamine measurements.
References
- 1. Electrochemical Detection of Dopamine using a Phenyl Carboxylic Acid‐Functionalized Electrode Made by Electrochemical Reduction of a Diazonium Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Catalyst Design through Grafting of Diazonium Salts—A Critical Review on Catalyst Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Real samples sensitive dopamine sensor based on poly 1,3-benzothiazol-2-yl((4-carboxlicphenyl)hydrazono)acetonitrile on a glassy carbon electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrochemical detection of dopamine using periodic cylindrical gold nanoelectrode arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrochemical detection of dopamine using periodic cylindrical gold nanoelectrode arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Electrochemical Detection of Dopamine with Graphene Oxide Carbon Dots Modified Electrodes [mdpi.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Covalent Modification of Graphene with Benzenediazonium Salts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Graphene, a single layer of sp²-hybridized carbon atoms arranged in a honeycomb lattice, possesses extraordinary electrical, mechanical, and thermal properties. However, its inert and pristine surface can limit its application in fields like biosensing and drug delivery, which often require specific surface functionalities. Covalent modification of graphene through chemical reactions offers a robust method to tailor its properties and introduce desired chemical groups. Among various functionalization strategies, the use of benzenediazonium salts is a versatile and effective approach to form stable aryl-graphene covalent bonds.
This document provides detailed application notes and experimental protocols for the covalent functionalization of graphene with this compound salts. It is intended for researchers and professionals in materials science, chemistry, and drug development who are interested in creating functional graphene-based platforms for applications such as biosensors, diagnostic devices, and drug delivery systems.
Principle of Reaction
The covalent modification of graphene with this compound salts proceeds via a radical addition mechanism. The reaction is initiated by the reduction of the diazonium cation (Ar-N₂⁺) to an aryl radical (Ar•) through electron transfer from the graphene sheet. This highly reactive aryl radical then attacks the graphene lattice, forming a covalent bond with a carbon atom and converting its hybridization from sp² to sp³. This process introduces a defect in the graphene lattice, which can be quantified using techniques like Raman spectroscopy.
Figure 1: Reaction mechanism for covalent functionalization of graphene.
Applications in Research and Drug Development
The ability to introduce a wide variety of functional groups onto the graphene surface using different substituted this compound salts opens up a plethora of applications, particularly in the biomedical field.
-
Biosensors: Functional groups such as carboxylic acids or amines can be introduced to serve as anchor points for the immobilization of biomolecules like antibodies, enzymes, or DNA.[1] These functionalized graphene-based biosensors can be used for the highly sensitive and selective detection of disease biomarkers, pathogens, and drug molecules.[2][3] The excellent electrical conductivity of graphene makes it an ideal transducer for electrochemical biosensors.[4]
-
Drug Delivery: Graphene can be functionalized with biocompatible polymers (e.g., polyethylene (B3416737) glycol - PEG) and targeting ligands to create sophisticated drug delivery systems. The large surface area of graphene allows for high drug loading capacity. The release of the drug can be triggered by changes in the physiological environment (e.g., pH, temperature) or by external stimuli (e.g., light).
-
Bioimaging: By attaching fluorescent dyes or contrast agents to the graphene surface, functionalized graphene can be used as a probe for in vitro and in vivo imaging applications.
Experimental Protocols
Two primary methods for the covalent functionalization of graphene with this compound salts are spontaneous reaction in a suitable solvent and electrochemical grafting.
Protocol 1: Spontaneous Functionalization using a "Grafting Ink"
This method relies on the spontaneous reaction between graphene and a this compound salt dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
Graphene on a substrate (e.g., SiO₂/Si, copper)
-
4-Nitrothis compound tetrafluoroborate (B81430) (4-NBD)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Acetone (B3395972), Isopropanol (IPA), Deionized (DI) water
-
Nitrogen or Argon gas
Procedure:
-
Preparation of Grafting Ink: Prepare a solution of 4-NBD in DMSO at the desired concentration (e.g., 10 mM). Handle diazonium salts with care as they can be explosive in solid form when subjected to shock or heat.
-
Graphene Cleaning: Clean the graphene substrate by sonicating in acetone and IPA for 5 minutes each, followed by rinsing with DI water and drying under a stream of nitrogen or argon.
-
Functionalization: Immerse the cleaned graphene substrate in the prepared "grafting ink" solution. The reaction can be carried out at room temperature. The reaction time can be varied from minutes to hours to control the degree of functionalization.
-
Washing: After the desired reaction time, remove the graphene substrate from the solution and wash it thoroughly with DMSO, followed by acetone and IPA to remove any physisorbed molecules.
-
Drying: Dry the functionalized graphene substrate under a stream of nitrogen or argon.
References
- 1. Application of Functionalized Graphene Oxide Based Biosensors for Health Monitoring: Simple Graphene Derivatives to 3D Printed Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Functionalisation of Graphene Sensor Surfaces for the Specific Detection of Biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Graphene for the Building of Electroanalytical Enzyme-Based Biosensors. Application to the Inhibitory Detection of Emerging Pollutants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tyrosine-Specific Protein Bioconjugation Using Diazonium Salts
Audience: Researchers, scientists, and drug development professionals.
Introduction
The selective modification of proteins is a cornerstone of modern biotechnology, enabling the development of antibody-drug conjugates (ADCs), PEGylated proteins with extended half-lives, and precisely labeled proteins for imaging and diagnostic applications. Tyrosine, with its unique phenolic side chain, presents an attractive target for site-specific bioconjugation. The reaction of tyrosine residues with diazonium salts via electrophilic aromatic substitution, known as azo coupling, offers a robust method for protein modification under mild conditions.[1][2][3] This document provides detailed application notes and experimental protocols for the bioconjugation of proteins using tyrosine-reactive diazonium salts.
Aryl diazonium salts are mild electrophiles that react with the electron-rich phenol (B47542) side chain of tyrosine.[2] While historically hampered by the instability of diazonium reagents, the development of bench-stable crystalline diazonium salts, such as 4-formylbenzene diazonium hexafluorophosphate (B91526) (FBDP), has made this chemistry more accessible and reproducible.[4] These advanced reagents allow for controlled stoichiometry and the introduction of bioorthogonal handles, such as aldehydes, for subsequent ligation reactions.[4]
Key Advantages of Tyrosine-Targeted Diazonium Chemistry:
-
Site-Selectivity: Under optimized pH conditions, diazonium salts exhibit a high preference for tyrosine residues over other potentially reactive amino acids like histidine, lysine (B10760008), and cysteine.[4]
-
Mild Reaction Conditions: The azo coupling reaction proceeds efficiently under mild pH and temperature conditions, preserving the structural integrity and biological activity of sensitive proteins.[1][2]
-
Bioorthogonal Handles: Functionalized diazonium salts can introduce bioorthogonal groups (e.g., aldehydes, ketones) onto the protein, enabling a two-step labeling strategy.[4][5]
-
Versatility: This method is applicable to a wide range of proteins, including antibodies, viral capsids, and enzymes, for applications such as PEGylation, radiolabeling, and cell surface modification.[1][4][5]
Data Presentation
Table 1: Reactivity and Selectivity of Diazonium Salts with Amino Acids
| Diazonium Reagent | Target Amino Acid | pH | Temperature (°C) | Reaction Time | Conversion/Yield | Other Reactive Residues (Conversion %) | Reference |
| 4-Formylbenzene diazonium hexafluorophosphate (FBDP) | Tyrosine | 8.0 | Room Temp | 30 min | 95.3% | Histidine (1%), Tryptophan (2%), Cysteine (1.7%) | [4] |
| 4-Formylbenzene diazonium hexafluorophosphate (FBDP) | Tyrosine | 7.4 | Room Temp | 30 min | 89.1% | Histidine (5.5%), Tryptophan (3.2%), Cysteine (2.2%) | [4] |
| 4-Formylbenzene diazonium hexafluorophosphate (FBDP) | Tyrosine | 7.0 | Room Temp | 30 min | 87.2% | Histidine (7%), Tryptophan (3.4%), Cysteine (2.2%) | [4] |
| Nitro-substituted diazonium compounds | Tyrosine | 9.0 | 4 | 15 min - 2 h | >90% | Not specified | [5] |
| Diazonium reagent (in situ generated) | Tyrosine | 4.5 | Not specified | 56 h | 78% | Minimal side reactions with lysine and cysteine | [5] |
Table 2: Radiochemical Yields of Azo Coupling with Radiolabeled Diazonium Salts
| Radiolabeled Diazonium Salt | Target Molecule | Radiochemical Yield | Reference |
| 64Cu-labeled NOTA-diazonium salt | L-tyrosine | 80% | [6] |
| 68Ga-labeled NOTA-diazonium salt | L-tyrosine | 56% | [6] |
| 64Cu-labeled NOTA-diazonium salt | Neurotensin NT(8–13) | 45% | [1][6] |
| 68Ga-labeled NOTA-diazonium salt | Neurotensin NT(8–13) | 11% | [1][6] |
| 64Cu-labeled NOTA-diazonium salt | Human Serum Albumin (HSA) | 20% | [1][6] |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the key processes in tyrosine bioconjugation using diazonium salts.
Caption: General mechanism of tyrosine bioconjugation.
References
- 1. Radiometal-Containing Aryl Diazonium Salts for Chemoselective Bioconjugation of Tyrosine Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An Azo Coupling-Based Chemoproteomic Approach to Systematically Profile the Tyrosine Reactivity in the Human Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formylbenzene diazonium hexafluorophosphate reagent for tyrosine-selective modification of proteins and the introduction of a bioorthogonal aldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tyrosine bioconjugation – an emergent alternative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Azo Dyes via Diazo Coupling with Benzenediazonium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azo dyes represent a significant and versatile class of organic compounds characterized by the presence of the azo functional group (–N=N–), which links two aromatic rings. This extended conjugated system is responsible for their vibrant colors, making them widely used as colorants in the textile, printing, and food industries.[1] Beyond their traditional applications, the structural diversity of azo compounds has garnered interest in the field of drug development, where they serve as scaffolds for bioactive molecules.[1]
The synthesis of azo dyes is primarily achieved through a two-step process: the diazotization of a primary aromatic amine, such as aniline (B41778), to form a diazonium salt, followed by an electrophilic aromatic substitution reaction known as azo coupling with an electron-rich coupling component.[1][2] This document provides detailed experimental protocols for the preparation of various azo dyes using benzenediazonium chloride, summarizes key quantitative data, and illustrates the underlying chemical pathways and experimental workflows.
Chemical Principles
The synthesis of azo dyes from this compound chloride involves two fundamental stages:
-
Diazotization: Aniline is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0–5 °C). This reaction converts the primary amino group into a diazonium salt, in this case, this compound chloride. Maintaining a low temperature is crucial to prevent the decomposition of the unstable diazonium salt.[3][4]
-
Azo Coupling: The resulting this compound salt acts as an electrophile and reacts with an activated aromatic compound, the coupling component. Common coupling components include phenols (like phenol (B47542) and 2-naphthol) and aromatic amines (like aniline). The coupling reaction is an electrophilic aromatic substitution, where the diazonium ion attacks the electron-rich ring of the coupling component, typically at the para position to the activating group, to form the characteristic azo linkage.[5]
Data Presentation
The following tables summarize quantitative data for the synthesis of various azo dyes using this compound as the diazonium component.
| Coupling Component | Product Name | Molar Ratio (Aniline:Coupling Component) | Reaction Temperature (°C) | Observed Color | Typical Yield (%) | Reference |
| Phenol | p-Hydroxyazobenzene | 1:1 | 0-5 | Yellow-Orange | Not specified | [6][7] |
| Aniline | p-Aminoazobenzene (Aniline Yellow) | 1:1 | < 5 | Yellow | Not specified | [8] |
| 2-Naphthol (B1666908) (β-Naphthol) | 1-Phenylazo-2-naphthol (Sudan I) | 1.1:1 | 0-5 | Orange-Red | 79 | [9] |
| 4-Aminophenol | 1-(4-Hydroxyphenylazo)-2-naphthol | 1.1:1 | 0 | Brick Red | Not specified | [10] |
Experimental Protocols
Protocol 1: Synthesis of p-Hydroxyazobenzene from Phenol
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Phenol
-
Sodium Hydroxide (B78521) (NaOH)
-
Ice
-
Distilled Water
Procedure:
Part A: Preparation of this compound Chloride Solution
-
In a beaker, dissolve a specific amount of aniline in a mixture of concentrated HCl and water.
-
Cool the resulting solution to 0–5 °C in an ice bath with constant stirring.
-
In a separate beaker, prepare a solution of sodium nitrite in water.
-
Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution, ensuring the temperature remains below 5 °C.
Part B: Azo Coupling
-
In another beaker, dissolve phenol in an aqueous solution of sodium hydroxide.
-
Cool this alkaline phenol solution in an ice bath.
-
Slowly, and with continuous stirring, add the cold this compound chloride solution from Part A to the alkaline phenol solution.
-
A yellow-orange precipitate of p-hydroxyazobenzene will form.[6][7]
-
Continue stirring the mixture in the ice bath for an additional 10-15 minutes to ensure the completion of the reaction.
Part C: Isolation and Purification
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the solid with a small amount of cold water to remove any soluble impurities.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol (B145695).
Protocol 2: Synthesis of 1-Phenylazo-2-naphthol from 2-Naphthol
Materials:
-
Aniline Hydrochloride (1.43 g, 11.0 mmol)
-
Concentrated Hydrochloric Acid (2.5 mL)
-
Sodium Nitrite (759 mg, 11.0 mmol)
-
2-Naphthol (1.44 g, 10.0 mmol)
-
1 M Sodium Hydroxide Solution (40 mL)
-
Ice
-
Distilled Water
-
Ethanol (for recrystallization)
Procedure:
Part A: Preparation of this compound Salt Solution
-
In a 100 mL Erlenmeyer flask, combine 13 g of ice, 5 mL of water, and 2.5 mL of concentrated hydrochloric acid.
-
Add 1.43 g of aniline hydrochloride to this mixture and stir in an ice bath to maintain a temperature of 0-5 °C.[9]
-
Prepare a solution of 759 mg of sodium nitrite in 3 mL of water.
-
Slowly add the sodium nitrite solution to the aniline hydrochloride suspension while keeping the temperature between 0-5 °C.[9]
-
After the addition is complete, test for the presence of excess nitrous acid using potassium iodide-starch paper (a blue color indicates excess). If the test is positive after 5 minutes, add a small amount of urea to quench the excess nitrous acid.[9]
Part B: Azo Coupling
-
In a 250 mL Erlenmeyer flask, dissolve 1.44 g of 2-naphthol in 40 mL of 1 M sodium hydroxide solution and cool the solution in an ice bath.[9]
-
Under vigorous stirring, slowly add the freshly prepared this compound salt solution to the cold 2-naphthol solution. An intense orange-red precipitate will form.[6]
-
During the addition, monitor the pH of the reaction mixture and add more 1 M sodium hydroxide solution as needed to maintain an alkaline environment.[9]
-
After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes.[9]
Part C: Isolation and Purification
-
Collect the orange precipitate by vacuum filtration using a Buchner funnel and wash it thoroughly with water.[9]
-
Dry the crude product in a vacuum desiccator.
-
Recrystallize the crude 1-phenylazo-2-naphthol from approximately 50 mL of ethanol to obtain the purified product.[9]
Mandatory Visualization
Caption: Reaction pathway for the synthesis of azo dyes.
Caption: General experimental workflow for azo dye synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]
- 5. The reaction of this compound chloride with aniline yields yellow - askIITians [askiitians.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. byjus.com [byjus.com]
- 9. Making sure you're not a bot! [oc-praktikum.de]
- 10. cuhk.edu.hk [cuhk.edu.hk]
Application Notes and Protocols: Benzenediazonium Salts in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Benzenediazonium salts are versatile and readily accessible reagents that serve as key building blocks in the synthesis of a wide array of heterocyclic compounds. Their ability to act as electrophiles and to generate aryl radicals or benzyne (B1209423) intermediates under different conditions makes them invaluable in the construction of diverse and complex molecular architectures. These resulting heterocyclic frameworks are often found at the core of pharmaceuticals, agrochemicals, and functional materials.
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing this compound salts.
Synthesis of Indoles via the Japp-Klingemann Reaction and Fischer Indole (B1671886) Synthesis
The Japp-Klingemann reaction provides a reliable method for the synthesis of arylhydrazones, which are direct precursors for the celebrated Fischer indole synthesis. This two-step sequence allows for the construction of the indole nucleus from a β-ketoester or β-ketoacid and a this compound salt.
The Japp-Klingemann reaction involves the coupling of an aryl diazonium salt with a β-keto-acid or its ester, which upon hydrolysis and decarboxylation yields a hydrazone.[1][2] This hydrazone can then be cyclized under acidic conditions to form the corresponding indole, a reaction known as the Fischer indole synthesis.[3][4][5][6]
Reaction Mechanisms
Japp-Klingemann Reaction:
The reaction begins with the deprotonation of the β-keto-ester to form an enolate, which then acts as a nucleophile, attacking the terminal nitrogen of the diazonium salt. The resulting azo compound undergoes hydrolysis and subsequent decarboxylation to yield the stable arylhydrazone.[2]
Caption: Mechanism of the Japp-Klingemann reaction.
Fischer Indole Synthesis:
The synthesized arylhydrazone, in the presence of an acid catalyst, tautomerizes to its enamine form. This is followed by a[4][4]-sigmatropic rearrangement, which forms a new carbon-carbon bond. Subsequent cyclization and elimination of ammonia (B1221849) lead to the aromatic indole ring system.[4][5][6]
Caption: Mechanism of the Fischer indole synthesis.
Experimental Protocols
Protocol 1: Synthesis of Ethyl Pyruvate (B1213749) Phenylhydrazone via Japp-Klingemann Reaction [7]
-
Diazotization of Aniline (B41778): Dissolve aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C. To this solution, add a solution of sodium nitrite (B80452) (1.05 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting solution for 30 minutes.
-
Japp-Klingemann Coupling: In a separate flask, dissolve ethyl 2-methyl-3-oxobutanoate (1.0 eq) in ethanol (B145695). Cool the solution to 0-5 °C and add a solution of sodium acetate (B1210297). To this mixture, add the previously prepared this compound chloride solution dropwise with vigorous stirring.
-
Work-up: After the addition is complete, allow the reaction to stir at room temperature for 2 hours. The precipitated phenylhydrazone is collected by filtration, washed with water, and recrystallized from ethanol.
Protocol 2: Synthesis of 7-Substituted Indole-2-carboxylic Esters via Fischer Indole Synthesis [7]
-
Cyclization: Suspend the ethyl pyruvate hydrazone (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Acid Catalysis: Add a strong acid catalyst, for example, polyphosphoric acid or a saturated solution of HCl in ethanol.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, cool the mixture and pour it into ice-water. Neutralize with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Quantitative Data
| Phenylhydrazine Substituent | Carbonyl Compound | Acid Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| H | Ethyl pyruvate | PPA | - | 100 | 2 | 75 | [7] |
| 2-Pyridyl | Ethyl pyruvate | PPA | - | 100 | 2 | 68 | [7] |
| 2-Pyrazolyl | Ethyl pyruvate | PPA | - | 100 | 2 | 72 | [7] |
| 4-Nitro | Isopropyl methyl ketone | Acetic acid/HCl | - | Reflux | 4 | 30 | [6] |
| 2-Methyl | 2-Methylcyclohexanone | Acetic acid | RT | 24 | 85 | [6] |
Synthesis of Biaryls and Carbazoles via Gomberg-Bachmann Reaction
The Gomberg-Bachmann reaction is an aryl-aryl coupling method that proceeds via a radical mechanism, initiated by the reaction of a this compound salt with an arene in the presence of a base.[8][9] While traditionally known for producing biaryl compounds, intramolecular versions of this reaction, or subsequent cyclizations of the biaryl products, can lead to the formation of carbazoles.[10][11][12][13][14]
Reaction Mechanism
The reaction is initiated by the deprotonation of the diazonium salt, leading to the formation of an aryl radical with the loss of nitrogen gas. This aryl radical then attacks another aromatic ring to form a new C-C bond. Subsequent rearomatization yields the biaryl product. The reaction often produces a mixture of ortho, meta, and para isomers, and yields can be modest (typically under 40%) due to competing side reactions.[8][9]
Caption: Mechanism of the Gomberg-Bachmann reaction.
Experimental Protocol: Synthesis of p-Bromobiphenyl[8]
-
Diazotization: Prepare the diazonium salt solution from 4-bromoaniline (B143363) as described in the previous section.
-
Gomberg-Bachmann Coupling: To the cold diazonium salt solution, add benzene (B151609) as the arene component. Then, slowly add a solution of sodium hydroxide (B78521) or sodium acetate while stirring vigorously. The reaction is often carried out in a two-phase system.
-
Work-up: After the reaction is complete, separate the organic layer. Wash the organic layer with dilute acid, then with water, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by distillation or recrystallization to yield p-bromobiphenyl.
Quantitative Data
| Diazonium Salt | Arene | Base | Catalyst | Temp. (°C) | Yield (%) | Reference |
| 4-Nitrothis compound chloride | Nitrobenzene | NaOAc | - | RT | 31:25:44 (o:m:p) | [15] |
| This compound tetrafluoroborate | Biphenyl (B1667301) | Cs₂CO₃ | Copper | RT | High | [16] |
| 2-Chlorothis compound tetrafluoroborate | Pyrrole | CaCO₃ | Copper | RT | Good | [17] |
Synthesis of Cinnolines via Richter and Related Cyclizations
Cinnolines are bicyclic aromatic compounds containing a benzene ring fused to a pyridazine (B1198779) ring. A classic method for their synthesis is the Richter cinnoline (B1195905) synthesis, which involves the cyclization of an o-ethynylthis compound salt.[18][19]
Reaction Mechanism
The Richter synthesis begins with the diazotization of an o-aminophenylacetylene derivative. The resulting diazonium salt then undergoes an intramolecular cyclization, where the terminal alkyne carbon attacks the diazonium group, leading to the formation of the cinnoline ring system.
Caption: Mechanism of the Richter cinnoline synthesis.
Experimental Protocol: Synthesis of 4-Hydroxycinnoline-3-carboxylic acid[18][19]
-
Diazotization: o-Aminophenylpropiolic acid is diazotized in an aqueous solution using sodium nitrite and a mineral acid at low temperatures (0-5 °C).
-
Cyclization: The resulting solution of the diazonium salt is then gently warmed, which induces intramolecular cyclization to form 4-hydroxycinnoline-3-carboxylic acid.
-
Isolation: The product precipitates from the solution upon cooling and can be collected by filtration.
Synthesis of Pyridazinones
Pyridazinones are an important class of heterocyclic compounds with a wide range of biological activities. They can be synthesized from this compound salts through various routes, often involving cycloaddition or cyclization reactions.[20][21][22][23][24][25][26][27][28][29]
Experimental Workflow
A general workflow for the synthesis of pyridazinones from diazonium salts is depicted below. This often involves the coupling of the diazonium salt with an active methylene (B1212753) compound, followed by a cyclization step.
Caption: General experimental workflow for pyridazinone synthesis.
Quantitative and Spectroscopic Data for Pyridazinones
| Starting Arylamine | Coupling Partner | Reaction Conditions | Yield (%) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 5-Amino-2-phenyl-4-chloro-3-oxo-2H-pyridazine | - | NaNO₂, HCl | - | 7.65 (s, 1H), 7.42 (m, 5H) | 169.71, 156.19, 139.82, 138.39, 128.90, 128.25, 125.00 | [21] |
| 4-Amino-1,5-dimethyl-2-phenylpyrazol-3(2H)-one | Malononitrile | NaNO₂, HCl, then cyclization | Good | - | - | [20] |
Cycloaddition Reactions
This compound salts can participate in cycloaddition reactions, particularly as 1,3-dipoles or precursors to them, to form various five-membered heterocyclic rings such as pyrazoles and triazoles.[30][31][32][33][34]
[3+2] Cycloaddition for Pyrazole Synthesis
Nitrile imines, which can be generated in situ from hydrazonoyl halides (which are in turn accessible from diazonium salt chemistry), undergo [3+2] cycloaddition with alkenes or alkynes to afford pyrazolines and pyrazoles, respectively.
Experimental Protocol: General Procedure for 1,3-Dipolar Cycloaddition for Pyrazole Synthesis[33]
-
Generation of Nitrile Imine: A solution of a hydrazonoyl chloride (derived from the corresponding hydrazone) in a dry solvent such as chloroform (B151607) or dichloromethane (B109758) is treated with a base like triethylamine.
-
Cycloaddition: To this mixture, the dipolarophile (an alkene or alkyne) is added, and the reaction is stirred at room temperature.
-
Work-up and Purification: The reaction progress is monitored by TLC. Upon completion, the solvent is evaporated, and the crude product is purified by flash column chromatography.
Quantitative Data for Cycloaddition Reactions
| Diazonium Salt Derivative | Dipolarophile | Reaction Conditions | Yield (%) | Reference |
| Hydrazonoyl chloride | α-Bromocinnamaldehyde | Triethylamine, CH₂Cl₂, rt, 7-10 h | 80-90 | [33] |
| Heteroaryl diazonium salt | Diazoacetonitrile | HBF₄, tBuONO, NaOAc, MeCN, 0 °C, 12 h | 75 | [35] |
These protocols and data provide a starting point for researchers interested in utilizing this compound salts for the synthesis of a diverse range of heterocyclic compounds. Optimization of reaction conditions may be necessary for specific substrates.
References
- 1. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 2. Japp-Klingemann_reaction [chemeurope.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 5. testbook.com [testbook.com]
- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]
- 9. mycollegevcampus.com [mycollegevcampus.com]
- 10. soc.chim.it [soc.chim.it]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Carbazoles and Related Heterocycles from Sulfilimines by Intramolecular C−H Aminations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Carbazole synthesis [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Cinnoline - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. Reactions with heterocyclic diazonium salts: novel synthesis of pyrazolo[4,3-c]pyridazines and of pyrazolo[4,3-c]pyrazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 21. chemicalpapers.com [chemicalpapers.com]
- 22. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. sphinxsai.com [sphinxsai.com]
- 24. repositorium.uminho.pt [repositorium.uminho.pt]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 26. Selective synthesis of pyridazine-fused chromones and 3-pyridazinyl chromones through intermolecular chromone annulation of o-hydroxyphenylenaminones with aryldiazonium salts - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 27. [PDF] Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives | Semantic Scholar [semanticscholar.org]
- 28. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 31. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 32. 1,3-Diaza-2-azoniaallene salts: cycloadditions to alkynes, carbodiimides and cyanamides | Semantic Scholar [semanticscholar.org]
- 33. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. One-Pot Synthesis of Triazolo[5,5]-Fused Heterocycles via Heteroaryl Diazonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Electrografting of Benzenediazonium Salts on Carbon Electrodes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the surface modification of carbon electrodes via the electrografting of benzenediazonium salts. This versatile technique offers a robust method for creating stable, covalently modified surfaces with tailored functionalities, a critical step in the development of advanced electrochemical sensors and platforms for drug discovery and analysis.
Introduction
The electrochemical reduction of this compound salts is a widely utilized method for the functionalization of various conductive surfaces, including different forms of carbon such as glassy carbon (GC), screen-printed carbon electrodes (SPCEs), and pyrolyzed photoresist films (PPF).[1][2] The process involves the generation of highly reactive aryl radicals upon electrochemical reduction of the diazonium salt. These radicals then form stable covalent bonds with the carbon surface, resulting in a robustly modified electrode.[1][3] The thickness and properties of the grafted film, ranging from monolayers to thick multilayers, can be controlled by manipulating electrochemical parameters, making it a highly adaptable technique for various applications.[1][3][4]
The ability to introduce a wide array of functional groups onto the electrode surface via the substituent on the benzene (B151609) ring makes this method particularly valuable for the fabrication of biosensors, chemical sensors, and for studying drug-surface interactions.[1][5]
Core Mechanism of Electrografting
The electrografting process of this compound salts on a carbon electrode surface can be summarized in two primary steps:
-
Reduction of the Diazonium Cation: The process is initiated by the one-electron reduction of the aryldiazonium cation at the electrode surface. This reduction leads to the cleavage of the C-N bond and the release of a nitrogen molecule (N₂), resulting in the formation of a highly reactive aryl radical.[1][3]
-
Covalent Bond Formation: The newly formed aryl radical rapidly attacks the carbon electrode surface, forming a stable covalent C-C bond.[3] This initial grafting can be followed by further reactions where aryl radicals react with already grafted aryl groups, leading to the formation of multilayered films.[1][6]
Caption: Mechanism of this compound salt electrografting on a carbon surface.
Applications in Drug Development and Research
The functionalization of carbon electrodes using this compound salts opens up numerous possibilities in the pharmaceutical field:
-
Electrochemical Biosensors: Modified electrodes can be used to immobilize enzymes, antibodies, or nucleic acids for the sensitive and selective detection of biomarkers, drug molecules, or their metabolites.[1] For instance, electrodes modified with carboxyphenyl groups can serve as a platform for the covalent attachment of biorecognition elements.[7]
-
Drug Analysis: The development of sensitive electrochemical sensors for the quantification of active pharmaceutical ingredients (APIs) in various matrices.[5]
-
Drug-Membrane Interaction Studies: Modified surfaces can mimic biological membranes, allowing for the investigation of drug permeability and interaction kinetics.
-
High-Throughput Screening: The miniaturization of electrochemical sensors on platforms like SPCEs allows for the development of high-throughput screening assays for drug discovery.[8]
Experimental Protocols
The following protocols are generalized from published literature and can be adapted based on the specific this compound salt and carbon electrode used.
Protocol 1: Electrografting using Cyclic Voltammetry (CV)
This is a common and effective method for electrografting. The potential is swept between two set points, allowing for the reduction of the diazonium salt and the formation of the grafted layer.
Materials:
-
Working Electrode: Glassy Carbon Electrode (GCE) or Screen-Printed Carbon Electrode (SPCE)
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)
-
Counter Electrode: Platinum wire
-
Electrolyte: Acetonitrile (ACN) or aqueous acidic solution containing a supporting electrolyte (e.g., 0.1 M Tetrabutylammonium tetrafluoroborate (B81430) in ACN, or 0.5 M H₂SO₄ in water).
-
This compound Salt (e.g., 4-carboxythis compound (B3187778) tetrafluoroborate): Concentration typically ranges from 0.05 mM to 5 mM.[3][4]
Procedure:
-
Electrode Preparation:
-
Polish the GCE with alumina (B75360) slurry on a polishing pad, followed by sonication in ethanol (B145695) and deionized water to ensure a clean and reproducible surface.
-
For SPCEs, use as received or pre-treat according to the manufacturer's instructions.
-
-
Electrochemical Cell Setup: Assemble the three-electrode system in an electrochemical cell containing the electrolyte solution with the dissolved this compound salt.
-
Cyclic Voltammetry:
-
Perform cyclic voltammetry by scanning the potential. A typical potential window for the reduction of this compound salts is from an initial potential where no reaction occurs (e.g., +0.7 V) to a sufficiently negative potential to induce reduction (e.g., -0.7 V vs. Ag/AgCl).[3]
-
The scan rate influences the layer thickness; common scan rates range from 0.01 V/s to 2.5 V/s.[3]
-
The number of cycles can be varied to control the thickness of the grafted layer. Typically, 1 to 20 cycles are used.[9]
-
-
Post-Grafting Cleaning: After electrografting, rinse the electrode thoroughly with the solvent used for the electrolyte (e.g., ACN) and then with deionized water to remove any non-covalently bound species.
-
Characterization: The modified electrode is now ready for characterization or further functionalization.
Caption: Workflow for electrografting using cyclic voltammetry.
Protocol 2: Characterization of the Grafted Layer
A. Electrochemical Characterization:
-
Cyclic Voltammetry (CV) with a Redox Probe: The blocking properties of the grafted layer can be assessed by recording the CV of a known redox couple, such as [Fe(CN)₆]³⁻/⁴⁻ or [Ru(NH₃)₆]³⁺/²⁺.[3][10] A decrease in the peak currents and an increase in the peak-to-peak separation compared to the bare electrode indicate successful surface modification.
-
Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful technique to probe the interfacial properties of the modified electrode. An increase in the charge transfer resistance (Rct) is typically observed after grafting.
B. Surface Characterization:
-
X-ray Photoelectron Spectroscopy (XPS): XPS confirms the elemental composition of the surface and the presence of the grafted aryl layer.[3][9]
-
Atomic Force Microscopy (AFM): AFM provides topographical information about the surface, allowing for the visualization of the grafted film and estimation of its thickness and roughness.[2]
-
Contact Angle Measurements: A change in the surface hydrophilicity/hydrophobicity after grafting can be quantified by measuring the water contact angle.[7]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to identify the functional groups present on the modified surface.[7]
Quantitative Data Summary
The following tables summarize key quantitative data from the literature on the electrografting of 4-carboxythis compound (4-CBD) on a glassy carbon electrode (GCE).
Table 1: Effect of 4-CBD Concentration on the Number of Grafted Layers [3][4][9]
| 4-CBD Concentration (mmol/L) | Number of Grafted Layers |
| 0.050 | 0.9 |
| 0.10 | 1.5 |
| 0.125 | 2.1 |
| 0.15 | 2.5 |
| 0.25 | 3.8 |
| 0.30 | 4.3 |
| Conditions: Cyclic Voltammetry at a scan rate of 0.10 V/s.[3][4] |
Table 2: Effect of Scan Rate on the Number of Grafted Layers [3]
| Scan Rate (V/s) | Number of Grafted Layers |
| 0.010 | 6.0 |
| 0.050 | 3.0 |
| 0.10 | 2.5 |
| 0.50 | 1.0 |
| 1.0 | 0.7 |
| 2.50 | 0.4 |
| Conditions: 0.15 mmol/L 4-CBD concentration.[3] |
Table 3: XPS Atomic Concentration Ratios for Characterization of Grafted Layers [9]
| Surface Modification | O 1s / C 1s Ratio |
| Bare GCE | 0.077 |
| Grafted with 0.15 mmol/L 4-CBD (1 cycle) | 0.086 |
| Grafted with 2.50 mmol/L 4-CBD (1 cycle) | 0.182 |
| Grafted with 2.50 mmol/L 4-CBD (3 cycles) | 0.198 |
Troubleshooting and Considerations
-
Layer Thickness Control: As shown in the tables above, the thickness of the grafted layer is directly proportional to the diazonium salt concentration and inversely proportional to the scan rate.[3] For monolayer formation, low concentrations and high scan rates are generally preferred. The presence of radical scavengers can also promote monolayer formation.[11]
-
Stability of Diazonium Salts: Diazonium salts can be unstable, especially in solution. It is recommended to use freshly prepared solutions or commercially available stabilized salts.[1] Some protocols utilize in-situ generation of diazonium cations from the corresponding amine.[10]
-
Electrode Fouling: At high concentrations and multiple cycles, thick, passivating multilayers can form, which may hinder electron transfer and be undesirable for certain sensor applications.[3]
-
Removal of Grafted Layers: Thinly grafted layers on GCE can potentially be removed by applying a high oxidation potential (e.g., +1.40 V).[3][4]
By following these guidelines and protocols, researchers can effectively utilize the electrografting of this compound salts to create tailored carbon electrode surfaces for a wide range of applications in drug development and scientific research.
References
- 1. Grafting of Diazonium Salts on Surfaces: Application to Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Electrografting of 4-Carboxythis compound on Glassy Carbon Electrode: The Effect of Concentration on the Formation of Mono and Multilayers [mdpi.com]
- 4. Electrografting of 4-Carboxythis compound on Glassy Carbon Electrode: The Effect of Concentration on the Formation of Mono and Multilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Electrografting of 4-Carboxythis compound on Glassy Carbon Electrode: The Effect of Concentration on the Formation o… [ouci.dntb.gov.ua]
Application Notes and Protocols: The Use of Benzenediazonium Salts in Micellar Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzenediazonium salts are highly versatile reagents in organic synthesis, serving as key intermediates for the introduction of a wide array of functional groups onto aromatic rings.[1][2] Classic transformations such as Sandmeyer reactions, Schiemann reactions, and azo coupling reactions enable the synthesis of aryl halides, cyanides, fluorides, and vibrant azo dyes.[2][3][4] Traditionally, these reactions are conducted in aqueous or organic solvents. However, the principles of green chemistry and the need for process optimization in drug development have spurred interest in alternative reaction media.[3]
Micellar catalysis has emerged as a powerful and sustainable approach to organic synthesis.[5] By employing surfactants in water at concentrations above their critical micelle concentration (CMC), nanoscopic micellar aggregates are formed. These micelles can act as "microreactors," encapsulating nonpolar reactants and catalyzing reactions through a combination of reactant concentration, altered local polarity, and electrostatic interactions. This methodology often leads to enhanced reaction rates, improved yields, and the ability to perform reactions in an aqueous bulk medium, thereby reducing the reliance on volatile organic solvents.
These application notes provide an overview and detailed protocols for conducting reactions with this compound salts within micellar systems, a strategy of growing importance for sustainable and efficient chemical synthesis relevant to the pharmaceutical industry.
Applications in Drug Development and Organic Synthesis
The use of micellar catalysis for reactions involving this compound salts offers several advantages for drug development and fine chemical synthesis:
-
Green Chemistry: The use of water as the bulk solvent significantly reduces the environmental impact and safety hazards associated with volatile organic solvents.
-
Process Intensification: Micellar systems can accelerate reaction rates by concentrating reactants within the micellar core or at the micelle-water interface, potentially leading to shorter reaction times and increased throughput.
-
Enhanced Solubility: Micelles can solubilize hydrophobic aromatic compounds and reagents in aqueous media, obviating the need for co-solvents and facilitating reactions with poorly soluble starting materials.
-
Control of Selectivity: The structured environment of the micelle can influence the regioselectivity and chemoselectivity of reactions, potentially leading to purer product profiles and simplified purification processes.
-
Mild Reaction Conditions: Many micellar-catalyzed reactions can be performed at or near room temperature, reducing energy consumption and minimizing the degradation of thermally sensitive compounds.[2]
Key Reactions of this compound Salts in Micellar Media
Two major classes of reactions involving this compound salts that can be effectively performed in micellar systems are dediazoniation reactions (including Sandmeyer-type reactions) and azo coupling reactions.
Dediazoniation Reactions
Dediazoniation involves the replacement of the diazonium group with another substituent. The rate and product distribution of these reactions can be significantly influenced by the type of surfactant used.
Azo Coupling Reactions
Azo coupling is the reaction of a this compound salt with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline (B41778), to form an azo compound.[3][4][6] These reactions are the basis for the synthesis of a vast number of dyes and pigments and are also employed in the synthesis of pharmaceutical intermediates. Micellar systems, particularly those with anionic surfactants like sodium dodecyl sulfate (B86663) (SDS), have been shown to catalyze these reactions.[5]
Quantitative Data Summary
The following tables summarize the quantitative data on the effect of various surfactants on the kinetics of this compound salt reactions.
Table 1: Effect of Surfactants on the Rate of Dediazoniation of this compound Salts
| This compound Salt | Surfactant | Surfactant Concentration (M) | Observed Rate Constant (k_obs) vs. Water | Reference |
| 4-Nitrothis compound | SDS | 0.01 | Increased | [5] |
| 4-Bromothis compound | SDS | 0.01 | Slightly Depressed | [5] |
| 4-Carboxythis compound | Pluronic F-127 | Not specified | Selectivity Improved | [7] |
| 4-Nitrothis compound | Brij S-100 | Not specified | Selectivity Improved | [7] |
Table 2: Effect of SDS on the Rate of Azo Coupling Reactions
| This compound Ion | Coupling Agent | SDS Concentration (M) | Rate Enhancement Factor | Reference |
| ArN₂⁺ | 1-Naphthylamine | ≤ 0.01 | Rapid Increase | [5] |
| ArN₂⁺ | N-(1-naphthyl)ethylenediamine | ≤ 0.01 | Rapid Increase | [5] |
| ArN₂⁺ | 2-Naphthol-6-sulfonic acid (Na salt) | > 0.01 | Inhibition | [5] |
| N-n-cetyl-N,N-dimethyl-N-p-aminobenzylammonium bromide (diazotized) | 2-Naphthol (B1666908) | Not specified | 122 | [5] |
| N-n-cetyl-N,N-dimethyl-N-p-aminobenzylammonium bromide (diazotized) | 2-Naphthol-6-sulfonate | Not specified | 244 | [5] |
Experimental Protocols
The following are detailed protocols for the preparation of a this compound salt and its subsequent use in an azo coupling reaction in a micellar medium.
Protocol 1: Preparation of this compound Chloride Solution
Objective: To prepare a solution of this compound chloride from aniline.
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Distilled Water
-
Ice
Equipment:
-
100 mL Beaker
-
250 mL Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Pipettes
-
Ice bath
Procedure:
-
In the 250 mL Erlenmeyer flask, combine 9.3 g (0.1 mol) of aniline with 25 mL of concentrated HCl and 25 mL of water.
-
Cool the mixture to 0-5 °C in an ice bath with continuous stirring.
-
In the 100 mL beaker, dissolve 7.0 g (0.1 mol) of sodium nitrite in 20 mL of water.
-
Slowly add the sodium nitrite solution dropwise to the aniline hydrochloride solution, ensuring the temperature remains between 0-5 °C.
-
After the addition is complete, stir the solution for an additional 10 minutes.
-
Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If positive, add a small amount of urea to quench the excess nitrous acid.
-
The resulting solution of this compound chloride should be kept in the ice bath and used immediately in the subsequent reaction.
Protocol 2: Micellar-Catalyzed Azo Coupling of this compound Chloride with 2-Naphthol
Objective: To synthesize 1-phenylazo-2-naphthol (Sudan I) using a micellar-catalyzed azo coupling reaction.
Materials:
-
This compound chloride solution (from Protocol 1)
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Sodium Dodecyl Sulfate (SDS)
-
Distilled Water
-
Ice
Equipment:
-
500 mL Beaker
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
In the 500 mL beaker, dissolve 14.4 g (0.1 mol) of 2-naphthol in 200 mL of a 1 M NaOH solution.
-
To this solution, add 2.88 g (0.01 mol) of sodium dodecyl sulfate (SDS) to achieve a concentration of approximately 0.05 M, which is well above the CMC of SDS. Stir until the SDS is completely dissolved.
-
Cool the 2-naphthol/SDS solution to below 5 °C in an ice bath with stirring.
-
Slowly add the freshly prepared, cold this compound chloride solution to the 2-naphthol/SDS solution with vigorous stirring. Maintain the temperature below 5 °C throughout the addition.
-
An orange-red precipitate of 1-phenylazo-2-naphthol will form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes after the addition is complete to ensure the reaction goes to completion.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with cold water to remove any unreacted salts and surfactant.
-
Dry the product in a desiccator or a low-temperature oven.
Work-up and Purification:
-
The crude product can be recrystallized from ethanol (B145695) to obtain a purified product.
Visualizations
Reaction Workflow
References
Photocatalytic Applications of Aryl Diazonium Salts in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Aryl diazonium salts have emerged as highly versatile reagents in modern organic synthesis, largely due to their ability to generate aryl radicals under mild, visible-light-mediated photocatalytic conditions. This reactivity provides a powerful and environmentally benign alternative to traditional cross-coupling methods for the formation of carbon-carbon and carbon-heteroatom bonds.[1] These reactions are characterized by their operational simplicity, broad functional group tolerance, and ambient temperature conditions, making them particularly attractive for applications in pharmaceutical and materials science.[2]
This document provides detailed application notes and experimental protocols for key photocatalytic transformations utilizing aryl diazonium salts, including C-C, C-B, and C-S bond formations.
C-C Bond Formation: Direct C-H Arylation of Heteroarenes
The direct C-H arylation of heteroarenes represents a highly atom-economical method for the synthesis of valuable biaryl and heteroaryl-aryl motifs, which are prevalent in pharmaceutical agents.[1][3] Photocatalytic methods using aryl diazonium salts offer a transition-metal-free approach to this transformation.[1]
Application Notes
Visible-light photoredox catalysis enables the direct C-H arylation of a wide range of electron-rich heteroarenes, such as pyrroles, furans, and thiophenes, with various aryl diazonium salts.[4] The reaction typically proceeds with high regioselectivity, favoring arylation at the C2 position of the heterocycle. Both organic dyes, like Eosin Y, and ruthenium-based photocatalysts can effectively catalyze this transformation.[1][3] The reaction is tolerant of a diverse array of functional groups on both the diazonium salt and the heteroarene, including halides, esters, and ethers.[3]
Quantitative Data Summary
| Entry | Aryl Diazonium Salt | Heteroarene | Photocatalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorobenzenediazonium tetrafluoroborate (B81430) | N-Boc-pyrrole | Eosin Y (1) | DMSO | 12 | 75 | [4] |
| 2 | 4-Methoxythis compound tetrafluoroborate | Furan | Eosin Y (1) | DMSO | 12 | 82 | [4] |
| 3 | This compound tetrafluoroborate | Thiophene | Eosin Y (1) | DMSO | 12 | 68 | [4] |
| 4 | 4-Bromothis compound tetrafluoroborate | Pyridine | [Ru(bpy)₃]Cl₂ (1) | H₂O | 24 | 72 | [3] |
| 5 | 4-Cyanothis compound tetrafluoroborate | Pyridine | [Ru(bpy)₃]Cl₂ (1) | H₂O | 24 | 65 | [3] |
Experimental Protocol: Metal-Free C-H Arylation of N-Boc-pyrrole
Materials:
-
4-Chlorothis compound tetrafluoroborate
-
N-Boc-pyrrole
-
Eosin Y
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Green LEDs (e.g., 530 nm)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add 4-chlorothis compound tetrafluoroborate (0.2 mmol, 1.0 equiv), N-Boc-pyrrole (1.0 mmol, 5.0 equiv), and Eosin Y (0.002 mmol, 0.01 equiv).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add anhydrous DMSO (2.0 mL) via syringe.
-
Stir the reaction mixture at room temperature and irradiate with green LEDs for 12 hours.
-
Upon completion, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (B1210297) (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-aryl-N-Boc-pyrrole.
Reaction Workflow and Mechanism
Caption: A typical experimental workflow for photocatalytic C-H arylation.
Caption: General mechanism for photocatalytic C-H arylation of heteroarenes.
C-B Bond Formation: Synthesis of Arylboronates
Arylboronates are fundamental building blocks in organic chemistry, most notably for their use in Suzuki-Miyaura cross-coupling reactions. Photocatalytic borylation of aryl diazonium salts provides a mild and efficient route to these valuable compounds, avoiding the harsh conditions often required in traditional methods.[5]
Application Notes
Visible-light-induced, metal-free borylation of aryl diazonium salts can be achieved using organic dyes like Eosin Y as the photocatalyst and bis(pinacolato)diboron (B136004) (B₂pin₂) as the boron source.[5] The reaction accommodates a wide range of substituents on the aryl diazonium salt, including both electron-donating and electron-withdrawing groups. This method is also amenable to the in situ generation of diazonium salts from the corresponding anilines.[5]
Quantitative Data Summary
| Entry | Aryl Diazonium Salt | Photocatalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 4-Methoxythis compound tetrafluoroborate | Eosin Y (2) | CH₃CN | 8 | 85 | [5] |
| 2 | 4-Trifluoromethylthis compound tetrafluoroborate | Eosin Y (2) | CH₃CN | 8 | 72 | [5] |
| 3 | 4-Bromothis compound tetrafluoroborate | Eosin Y (2) | CH₃CN | 8 | 78 | [5] |
| 4 | 1-Naphthalenediazonium tetrafluoroborate | Eosin Y (2) | CH₃CN | 8 | 65 | [5] |
| 5 | 4-Acetylthis compound tetrafluoroborate | Eosin Y (2) | CH₃CN | 8 | 68 | [5] |
Experimental Protocol: Eosin Y-Catalyzed Borylation
Materials:
-
Aryl diazonium tetrafluoroborate
-
Bis(pinacolato)diboron (B₂pin₂)
-
Eosin Y
-
Anhydrous Acetonitrile (B52724) (CH₃CN)
-
Green LEDs
-
Schlenk tube
-
Magnetic stirrer
Procedure:
-
In a Schlenk tube under an inert atmosphere, dissolve the aryl diazonium tetrafluoroborate (0.5 mmol, 1.0 equiv), bis(pinacolato)diboron (0.75 mmol, 1.5 equiv), and Eosin Y (0.01 mmol, 0.02 equiv) in anhydrous acetonitrile (5.0 mL).
-
Degas the solution by three freeze-pump-thaw cycles.
-
Stir the reaction mixture at room temperature under irradiation with green LEDs for 8 hours.
-
After the reaction is complete (monitored by TLC or GC-MS), remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate mixture) to obtain the pure arylboronate ester.
Reaction Mechanism
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Gold-catalysed cross-coupling between aryldiazonium salts and arylboronic acids: probing the usefulness of photoredox conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Direct arylation of N-heteroarenes with aryldiazonium salts by photoredox catalysis in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ftp.orgsyn.org [ftp.orgsyn.org]
Application Notes and Protocols for Derivatization with Benzenediazonium Salts in HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, offering high resolution and sensitivity for the separation and quantification of a wide array of compounds. However, many analytes of interest in pharmaceutical and biomedical research, such as phenols, aromatic amines, and cannabinoids, lack a strong chromophore or fluorophore, leading to poor detection by common HPLC detectors like UV-Vis and fluorescence detectors. Chemical derivatization is a powerful strategy to overcome this limitation. By reacting the analyte with a suitable reagent, a derivative with enhanced detectability is formed.
Benzenediazonium salts are a versatile class of derivatizing agents for compounds containing electron-rich aromatic rings, such as phenols and aromatic amines. The reaction, known as azo coupling, results in the formation of a highly colored and often fluorescent azo dye. This significant increase in molar absorptivity and/or fluorescence quantum yield allows for substantially lower detection and quantification limits. This document provides detailed application notes and protocols for the use of various this compound salts in the derivatization of different classes of analytes for HPLC analysis.
Principle of Derivatization
The derivatization of phenols and aromatic amines with this compound salts is based on an electrophilic aromatic substitution reaction known as azo coupling. The diazonium ion (Ar-N₂⁺) acts as a weak electrophile and attacks the electron-rich aromatic ring of the analyte (e.g., a phenol (B47542) or an aromatic amine). The reaction is typically carried out under specific pH conditions to ensure the reactivity of both the diazonium salt and the coupling partner. For phenols, the reaction is usually performed under slightly alkaline conditions to deprotonate the hydroxyl group, forming the more strongly activating phenoxide ion. For aromatic amines, the reaction is generally carried out in a neutral to slightly acidic medium. The resulting azo-coupled product possesses an extended conjugated system, which is responsible for its strong absorption in the visible region of the electromagnetic spectrum.
Application Notes
Derivatization of Phenols with Diazotized Sulfanilic Acid
Diazotized sulfanilic acid is a commonly used reagent for the colorimetric and chromatographic determination of a wide range of phenolic compounds. The resulting azo dyes have distinct absorption maxima, allowing for selective detection.
Quantitative Data Summary
| Analyte | Derivatizing Agent | Detection Method | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Phenol | Diazotized Sulfanilic Acid | Spectrophotometry | 0.1 - 5.0 | - | - | [1] |
| Phenol | 4-Nitrobenzoyl Chloride | HPLC-UV | 0.02 - 0.9 | 0.006 | - | [2][3] |
| 2-Chlorophenol | 4-Nitrobenzoyl Chloride | HPLC-UV | 0.04 - 0.9 | 0.02 | - | [2][3] |
| 4-Chlorophenol | 4-Nitrobenzoyl Chloride | HPLC-UV | 0.04 - 0.9 | 0.02 | - | [2][3] |
| 2,4-Dichlorophenol | 4-Nitrobenzoyl Chloride | HPLC-UV | 0.06 - 0.9 | 0.03 | - | [2][3] |
LOD: Limit of Detection, LOQ: Limit of Quantification. Data presented is based on available literature and may vary depending on the specific experimental conditions.
Derivatization of Primary Aromatic Amines
Primary aromatic amines can be derivatized using various reagents to enhance their detection in HPLC. While direct reaction with a diazonium salt is a possibility, often the amine itself is first diazotized and then coupled with a suitable aromatic compound. Alternatively, fluorescent tagging reagents that react with the amino group are commonly employed.
Quantitative Data Summary
| Analyte | Derivatizing Agent | Detection Method | Linearity Range | LOD | LOQ | Reference |
| Aniline, 2-Methylaniline, 2-Methoxyaniline, 4-Methylaniline, 4-Chloroaniline, 4-Bromoaniline | 2-(2-phenyl-1H-phenanthro-[9,10-d]imidazole-1-yl)-acetic acid (PPIA) | HPLC-Fluorescence | 24.41 fmol - 200.0 pmol | 0.12 - 0.21 nmol/L | - | [4] |
LOD: Limit of Detection, LOQ: Limit of Quantification. Data presented is based on available literature and may vary depending on the specific experimental conditions.
Derivatization of Cannabinoids with Fast Blue B Salt
Fast Blue B salt (a diazonium salt) is a well-known reagent for the colorimetric detection of cannabinoids. This reaction can be adapted for post-column derivatization in HPLC to achieve highly sensitive quantification.
Quantitative Data Summary
| Analyte | Derivatizing Agent | Detection Method | Linearity Range (µg/mL) | LOD (ng) | LOQ | Reference |
| Δ⁹-Tetrahydrocannabinol (THC) | Fast Blue B Salt | HPLC-Vis (Post-column) | 0.01 - 100 | 0.1 | - | [5] |
LOD: Limit of Detection, LOQ: Limit of Quantification. Data presented is based on available literature and may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Derivatization of Phenols with Diazotized Sulfanilic Acid for HPLC-UV Analysis
1. Reagents and Materials
-
Sulfanilic acid
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrochloric acid (HCl), concentrated and 0.2 N
-
Sodium carbonate (Na₂CO₃), 1 M
-
Phenol standards (e.g., phenol, cresols, chlorophenols)
-
Methanol (B129727), HPLC grade
-
Water, HPLC grade
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a UV-Vis detector
2. Preparation of Solutions
-
Sulfanilic Acid Solution (0.0864 M): Dissolve 0.216 g of sulfanilic acid in a small amount of distilled water in a 250 mL volumetric flask. Add 39 mL of 0.2 N HCl and dilute to the mark with distilled water.[1]
-
Sodium Nitrite Solution (Saturated): Add NaNO₂ to distilled water with stirring until saturation is reached. Ensure a small amount of undissolved solid remains.[1]
-
Diazotized Sulfanilic Acid Reagent: Prepare fresh before use. Mix equal volumes of the sulfanilic acid solution and the saturated sodium nitrite solution in an ice bath. Allow the reaction to proceed for 5-10 minutes.
-
Sodium Carbonate Solution (1 M): Dissolve 10.6 g of anhydrous Na₂CO₃ in distilled water and dilute to 100 mL.[1]
-
Standard Solutions: Prepare stock solutions of individual phenol standards in methanol (e.g., 1 mg/mL). Prepare working standards by diluting the stock solutions with water to the desired concentrations.
3. Derivatization Procedure
-
Take 1.0 mL of the sample or standard solution in a suitable reaction vial.
-
Add 1.0 mL of 1 M sodium carbonate solution to adjust the pH to approximately 11.5.
-
Add 1.0 mL of the freshly prepared diazotized sulfanilic acid reagent.
-
Mix well and allow the reaction to proceed at room temperature for 10-15 minutes. The solution will develop a color characteristic of the specific phenol derivative.
-
Inject an appropriate volume (e.g., 20 µL) of the resulting solution into the HPLC system.
4. HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Mobile Phase: A gradient of methanol and water (e.g., starting with 30% methanol and increasing to 80% over 20 minutes). The exact gradient will depend on the specific phenols being analyzed.
-
Flow Rate: 1.0 mL/min
-
Detection: UV-Vis detector set at the wavelength of maximum absorbance (λmax) of the specific azo dye derivative (determined by running a spectrum of a derivatized standard).
-
Column Temperature: 25 °C
Protocol 2: Pre-column Derivatization of Primary Aromatic Amines for HPLC-Fluorescence Analysis
This protocol provides a general workflow for the derivatization of primary aromatic amines using a fluorescent labeling agent.
1. Reagents and Materials
-
Primary aromatic amine standards
-
Fluorescent derivatizing agent (e.g., Dansyl chloride, Dabsyl chloride)
-
Acetonitrile (B52724), HPLC grade
-
Buffer solution (e.g., sodium bicarbonate buffer, pH 9.0)
-
Reagent to stop the reaction (e.g., a primary or secondary amine solution like proline)
-
HPLC system with a fluorescence detector
2. Preparation of Solutions
-
Derivatizing Agent Solution: Prepare a solution of the derivatizing agent in acetonitrile (e.g., 1 mg/mL).
-
Buffer Solution: Prepare a buffer solution at the optimal pH for the derivatization reaction (typically pH 8-10 for dansyl chloride).
-
Standard Solutions: Prepare stock solutions of the aromatic amine standards in a suitable solvent (e.g., methanol or acetonitrile) and dilute to working concentrations.
3. Derivatization Procedure
-
To 100 µL of the sample or standard solution in a microvial, add 100 µL of the buffer solution.
-
Add 200 µL of the derivatizing agent solution.
-
Vortex the mixture and incubate at a specific temperature for a defined time (e.g., 60 °C for 30 minutes). These conditions need to be optimized for each specific derivatizing agent and analyte.
-
After incubation, cool the mixture to room temperature and add a small volume (e.g., 20 µL) of a quenching solution to react with the excess derivatizing agent.
-
Inject an aliquot of the derivatized sample into the HPLC system.
4. HPLC Conditions
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of acetonitrile and water or a suitable buffer.
-
Flow Rate: 1.0 mL/min
-
Detection: Fluorescence detector set at the appropriate excitation and emission wavelengths for the specific fluorescent derivative.
-
Column Temperature: 30 °C
Protocol 3: Post-column Derivatization of Cannabinoids with Fast Blue B Salt for HPLC-Vis Analysis
1. Reagents and Materials
-
Cannabinoid standards (e.g., THC, CBD, CBN)
-
Fast Blue B salt
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
0.1 M Sodium hydroxide (B78521) solution
-
HPLC system with a post-column reaction module and a visible detector
2. Preparation of Solutions
-
Post-column Reagent: Prepare a solution of Fast Blue B salt in methanol (e.g., 0.5 mg/mL). This solution should be prepared fresh daily and protected from light.
-
Standard Solutions: Prepare stock solutions of cannabinoid standards in methanol and dilute to working concentrations.
3. HPLC and Post-column Reaction Conditions
-
HPLC Separation:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
-
Post-column Reaction:
-
The eluent from the HPLC column is mixed with the Fast Blue B salt reagent and the 0.1 M NaOH solution using a T-piece.
-
The mixture then passes through a reaction coil (e.g., 10 m x 0.25 mm i.d.) maintained at a specific temperature (e.g., 50 °C) to allow for color development.
-
The flow rates of the reagent and NaOH solution should be optimized (e.g., 0.5 mL/min each).
-
-
Detection:
-
A visible detector is used to monitor the absorbance of the colored derivatives at the appropriate wavelength (typically around 500-550 nm).
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of Cannabinoids by HPLC Using a Post-Column Reaction with Fast Blue B Salt [jstage.jst.go.jp]
Application Notes and Protocols: Synthesis of Aryl Halides using the Schiemann Reaction with Benzenediazonium Salts
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Balz-Schiemann reaction is a cornerstone of organofluorine chemistry, providing a reliable method for the synthesis of aryl fluorides from aromatic primary amines.[1][2] This reaction proceeds through the formation of a diazonium tetrafluoroborate (B81430) salt, which upon thermal or photochemical decomposition, yields the corresponding aryl fluoride.[2][3] Given the increasing importance of fluorinated compounds in pharmaceuticals, agrochemicals, and materials science, a thorough understanding of the Schiemann reaction is crucial for researchers in these fields.[4][5] This document provides detailed application notes, experimental protocols, and quantitative data to facilitate the successful implementation of this reaction in a laboratory setting. While direct fluorination of aromatic compounds is often too reactive and difficult to control, the Schiemann reaction offers a practical and efficient alternative.[4][6]
Reaction Mechanism and Principles
The Balz-Schiemann reaction is a multi-step process that begins with the diazotization of a primary aromatic amine.[6][7] This is typically achieved by treating the amine with nitrous acid (HNO₂), often generated in situ from sodium nitrite (B80452) and a strong acid. The resulting diazonium salt is then treated with fluoroboric acid (HBF₄) to precipitate the relatively stable aryldiazonium tetrafluoroborate.[7][8] The key final step is the thermal decomposition of this isolated salt, which yields the aryl fluoride, nitrogen gas, and boron trifluoride.[6][7] The reaction is believed to proceed through a unimolecular Sɴ1-type mechanism involving the formation of a highly reactive aryl cation intermediate.[2][3][9]
Innovations to the traditional protocol include the use of other counterions like hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻), which can improve yields for certain substrates.[1] Additionally, modern adaptations have explored photochemical decomposition and the use of continuous-flow reactors to enhance safety and scalability.[2][10]
Quantitative Data Summary
The yield of the Schiemann reaction is influenced by the electronic nature of the substituents on the aromatic ring, the reaction conditions (temperature, solvent), and the choice of counterion. The following table summarizes representative yields for the synthesis of various aryl fluorides.
| Starting Aromatic Amine | Product | Reaction Conditions | Yield (%) | Reference |
| p-Toluidine | 4-Fluorotoluene | Thermal decomposition | ~89 | [1] |
| Benzenediazonium Tetrafluoroborate | Fluorobenzene (B45895) | Thermal, 60°C, Chlorobenzene | 87 | [11] |
| 4-Acetylthis compound Tetrafluoroborate | 4-Fluoroacetophenone | Thermal, 80°C, Chlorobenzene | 72 | [9] |
| 4-(Methoxycarbonyl)this compound Tetrafluoroborate | Methyl 4-fluorobenzoate | Thermal, 80°C, Chlorobenzene | 86 | [9] |
| [1,1'-Biphenyl]-4-diazonium Tetrafluoroborate | 4-Fluorobiphenyl | Thermal, 80°C, Chlorobenzene | 90 | [9] |
| 4-Styrylthis compound Tetrafluoroborate | 1-Fluoro-4-styrylbenzene | Thermal, 80°C, Chlorobenzene | 35 | [11] |
Experimental Protocols
Protocol 1: Synthesis of this compound Tetrafluoroborate
This protocol details the preparation of the key intermediate, this compound tetrafluoroborate, from aniline (B41778).
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Fluoroboric Acid (HBF₄, ~50% in water)
-
Deionized Water
-
Ice
-
Ethanol
-
Diethyl Ether
-
Beakers
-
Stirring rod
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
In a beaker, dissolve aniline in a solution of concentrated hydrochloric acid and deionized water. Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a chilled aqueous solution of sodium nitrite dropwise to the aniline hydrochloride solution. Maintain the temperature below 5 °C to ensure the stability of the diazonium salt. The completion of diazotization can be checked with starch-iodide paper.
-
To the cold diazonium salt solution, add a chilled solution of fluoroboric acid. A precipitate of this compound tetrafluoroborate will form.
-
Continue stirring for 15-30 minutes in the ice bath to ensure complete precipitation.
-
Collect the crystalline precipitate by vacuum filtration using a Buchner funnel.
-
Wash the crystals sequentially with cold water, cold ethanol, and finally diethyl ether to facilitate drying.[12]
-
Dry the this compound tetrafluoroborate crystals in a vacuum desiccator. Caution: Aryldiazonium salts are potentially explosive when dry and should be handled with care.[13]
Protocol 2: Thermal Decomposition of this compound Tetrafluoroborate to Fluorobenzene
This protocol describes the final step to synthesize the aryl fluoride.
Materials:
-
Dry this compound Tetrafluoroborate
-
Sand bath or heating mantle
-
Distillation apparatus
-
Receiving flask cooled in an ice bath
Procedure:
-
Place the dry this compound tetrafluoroborate in a distillation flask.
-
Gently heat the flask in a sand bath or with a heating mantle. The decomposition typically begins as the solid melts and is indicated by the evolution of nitrogen gas.[14]
-
The fluorobenzene product will distill over. Collect the distillate in a receiving flask cooled in an ice bath.
-
The crude product can be purified by fractional distillation.
Visualizations
Caption: Experimental workflow for the Schiemann reaction.
Caption: Mechanism of the Balz-Schiemann reaction.
Safety Considerations
-
Explosion Hazard: Dry aryldiazonium salts can be explosive, especially when subjected to heat or shock.[2][13] It is crucial to handle them with care, avoid large-scale accumulations of the dry salt, and use appropriate safety shields.
-
Toxicity: Aromatic amines are often toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Diazonium tetrafluoroborates can also be toxic.[15]
-
Corrosive Reagents: Strong acids like hydrochloric acid and fluoroboric acid are corrosive and should be handled with care.
-
Thermal Runaway: The thermal decomposition of diazonium salts can be highly exothermic.[16] Careful temperature control is necessary to prevent a runaway reaction.
Conclusion
The Schiemann reaction remains a highly relevant and valuable tool for the synthesis of aryl fluorides. While it requires careful handling of potentially hazardous intermediates, the procedure is robust and applicable to a wide range of substrates.[10] By understanding the reaction mechanism, optimizing conditions, and adhering to safety protocols, researchers can effectively utilize this reaction to access valuable fluorinated molecules for various applications in science and industry.
References
- 1. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. youtube.com [youtube.com]
- 4. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]
- 5. scribd.com [scribd.com]
- 6. testbook.com [testbook.com]
- 7. byjus.com [byjus.com]
- 8. scribd.com [scribd.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Decomposition of a Diazonium Salt | Chem Lab [chemlab.truman.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. scientificupdate.com [scientificupdate.com]
Application Notes and Protocols for Enzyme Immobilization on Surfaces using Diazonium Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The immobilization of enzymes onto solid supports is a critical technology in a wide range of applications, including biosensor development, biocatalysis, and drug discovery. An ideal immobilization strategy should be robust, versatile, and maintain the catalytic activity and stability of the enzyme. Diazonium chemistry has emerged as a powerful and flexible method for the covalent attachment of enzymes to a variety of surfaces. This technique relies on the in situ generation or use of highly reactive aryldiazonium salts, which can form stable covalent bonds with diverse materials, including metals, metal oxides, carbon-based materials, and polymers.
These application notes provide a comprehensive overview and detailed protocols for the immobilization of enzymes on surfaces using diazonium chemistry. The described methods offer high stability and reproducibility, making them suitable for demanding research and development applications.
Principle of Diazonium-Based Enzyme Immobilization
The core of this immobilization technique is the reaction of an aryldiazonium salt with a surface. This process can be initiated electrochemically, chemically, or photochemically, leading to the formation of a covalently attached aryl layer on the surface. This layer can be tailored with specific functional groups (e.g., carboxylic acids, amines) that can then be used to covalently bind enzymes. The resulting covalent linkage provides a stable and durable immobilization, minimizing enzyme leaching and enhancing operational stability.
Key Advantages of Diazonium Chemistry for Enzyme Immobilization:
-
Versatility: Applicable to a wide range of surfaces, including conductive and non-conductive materials.
-
Stability: Forms strong, covalent bonds between the surface and the enzyme, leading to high stability and reduced leaching.
-
Controllability: The thickness and composition of the deposited aryl film can be controlled by adjusting reaction parameters.
-
Mild Conditions: Immobilization can often be performed under mild aqueous conditions, which helps to preserve the native conformation and activity of the enzyme.
Experimental Protocols
This section provides detailed, step-by-step protocols for the immobilization of enzymes on surfaces using diazonium chemistry. Two representative examples are provided:
-
Immobilization of Glucose Oxidase on a Glassy Carbon Electrode for biosensor applications.
-
Immobilization of Cellulase (B1617823) on a Glass Fiber Membrane for biocatalytic applications.
Protocol 1: Immobilization of Glucose Oxidase on a Glassy Carbon Electrode
This protocol describes the electrochemical grafting of a carboxyphenyl film onto a glassy carbon electrode (GCE) followed by the covalent immobilization of Glucose Oxidase (GOx).
Materials:
-
Glassy Carbon Electrode (GCE)
-
4-aminobenzoic acid
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrochloric acid (HCl)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Phosphate buffered saline (PBS), pH 7.4
-
Glucose Oxidase (GOx) from Aspergillus niger
-
Deionized (DI) water
-
Alumina (B75360) slurry for polishing
Equipment:
-
Potentiostat/Galvanostat for electrochemical grafting
-
Three-electrode electrochemical cell (with GCE as working electrode, platinum wire as counter electrode, and Ag/AgCl as reference electrode)
-
Sonicator
-
Nitrogen gas cylinder
Procedure:
Part A: Surface Preparation and Functionalization
-
GCE Cleaning:
-
Polish the GCE surface with 0.3 µm and 0.05 µm alumina slurry on a polishing pad for 5 minutes each.
-
Rinse thoroughly with DI water.
-
Sonica in ethanol and DI water for 5 minutes each to remove any residual alumina particles.
-
Dry the electrode under a gentle stream of nitrogen.
-
-
Electrochemical Grafting of 4-Carboxyphenyl Diazonium Salt:
-
Prepare a fresh solution of 5 mM 4-aminobenzoic acid and 5 mM sodium nitrite in 0.5 M HCl.
-
Incubate the solution at 4°C for 30 minutes to generate the 4-carboxyphenyl diazonium salt in situ.
-
Assemble the three-electrode cell with the cleaned GCE as the working electrode.
-
Purge the diazonium salt solution with nitrogen for 15 minutes to remove dissolved oxygen.
-
Perform cyclic voltammetry by scanning the potential from +0.4 V to -0.8 V (vs. Ag/AgCl) at a scan rate of 100 mV/s for 5 cycles.
-
After grafting, rinse the modified GCE thoroughly with DI water and dry under nitrogen.
-
Part B: Enzyme Immobilization
-
Activation of Carboxyl Groups:
-
Immerse the functionalized GCE in a freshly prepared aqueous solution of 100 mM EDC and 50 mM NHS for 1 hour at room temperature to activate the surface carboxyl groups.
-
Rinse the electrode with PBS (pH 7.4).
-
-
Covalent Attachment of Glucose Oxidase:
-
Immediately immerse the activated GCE in a 2 mg/mL solution of Glucose Oxidase in PBS (pH 7.4).
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle shaking.
-
Rinse the electrode with PBS to remove any non-covalently bound enzyme.
-
Store the GOx-immobilized electrode in PBS at 4°C when not in use.
-
Part C: Characterization and Activity Assay
-
Surface Characterization (Optional):
-
The modification steps can be characterized using X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of the carboxyphenyl layer and the immobilized enzyme.
-
Atomic Force Microscopy (AFM) can be used to visualize the surface morphology changes after each modification step.
-
-
Enzyme Activity Assay:
-
The activity of the immobilized GOx can be determined by measuring the production of hydrogen peroxide upon the addition of glucose.
-
A common method is to use a colorimetric assay with a peroxidase-coupled reaction. For example, in the presence of horseradish peroxidase (HRP) and a suitable chromogen (e.g., ABTS or TMB), the hydrogen peroxide produced will lead to a color change that can be measured spectrophotometrically.
-
Protocol 2: Immobilization of Cellulase on a Glass Fiber Membrane
This protocol details the spontaneous grafting of a diazonium salt onto a glass fiber membrane and the subsequent immobilization of cellulase.
Materials:
-
Glass Fiber (GF) membrane
-
Sodium nitrite (NaNO₂)
-
Concentrated sulfuric acid (H₂SO₄)
-
Glacial acetic acid
-
Sodium tetrafluoroborate (B81430) (NaBF₄)
-
Citrate (B86180) buffer (0.05 M, pH 4.8)
-
Cellulase from Trichoderma reesei
-
Deionized (DI) water
-
Diethyl ether
Equipment:
-
Ice bath
-
Magnetic stirrer
-
Büchner funnel and filter paper
-
Shaker incubator
Procedure:
Part A: Synthesis of p-phenylenebis(diazonium) tetrafluoroborate
-
In a flask, dissolve 1.4 g of sodium nitrite in 15 mL of concentrated sulfuric acid, keeping the temperature low in an ice bath to avoid the formation of nitrogen oxides.
-
In a separate beaker, dissolve 1.0 g of p-phenylenediamine in 10 mL of glacial acetic acid.
-
Slowly add the p-phenylenediamine solution to the sulfuric acid/nitrite mixture over 10 minutes while stirring in an ice bath.
-
Allow the reaction to proceed for 1 hour with continuous stirring.
-
Prepare a solution of 2.35 g of sodium tetrafluoroborate in a minimal amount of cold DI water.
-
Add the NaBF₄ solution dropwise to the reaction mixture to precipitate the p-phenylenebis(diazonium) tetrafluoroborate salt.
-
Collect the precipitate by filtration using a Büchner funnel and wash with ice-cold water, followed by cold methanol and diethyl ether.
-
Dry the salt in a vacuum desiccator and store it at -20°C.
Part B: Surface Functionalization and Enzyme Immobilization
-
Membrane Preparation:
-
Cut the glass fiber membrane to the desired size.
-
Clean the membrane by sonicating in ethanol and DI water for 15 minutes each, then dry.
-
-
Spontaneous Grafting of Diazonium Salt:
-
Prepare a 50 mM solution of the synthesized p-phenylenebis(diazonium) tetrafluoroborate in DI water.
-
Immerse the cleaned glass fiber membrane in the diazonium salt solution.
-
Allow the reaction to proceed for 2 hours at room temperature with gentle agitation.
-
Rinse the functionalized membrane thoroughly with DI water to remove any unreacted diazonium salt.
-
-
Enzyme Immobilization:
-
Prepare a 3 mg/mL solution of cellulase in 0.05 M citrate buffer (pH 4.8).
-
Immerse the diazonium-functionalized membrane in the cellulase solution.
-
Incubate for 24 hours at 25°C with shaking at 150 rpm.[1]
-
After incubation, remove the membrane and rinse it with citrate buffer to remove unbound enzyme.
-
Store the cellulase-immobilized membrane in citrate buffer at 4°C.
-
Part C: Characterization and Activity Assay
-
Enzyme Loading Determination:
-
The amount of immobilized enzyme can be determined by measuring the difference in protein concentration in the cellulase solution before and after immobilization using a standard protein assay (e.g., Bradford or BCA assay).
-
-
Enzyme Activity Assay:
-
The activity of the immobilized cellulase can be assayed by measuring the rate of hydrolysis of a suitable substrate, such as carboxymethyl cellulose (B213188) (CMC) or p-nitrophenyl-β-D-cellobioside (pNPC). The release of reducing sugars or p-nitrophenol can be quantified spectrophotometrically.
-
-
Reusability Study:
-
After each activity assay, the membrane is washed with buffer and reused in a fresh reaction mixture to determine the retention of activity over multiple cycles.
-
Data Presentation
The following tables summarize representative quantitative data for enzymes immobilized using diazonium chemistry, compiled from various studies.
Table 1: Enzyme Loading and Activity Retention
| Enzyme | Support Material | Immobilization Method | Enzyme Loading (mg/g support) | Activity Retention (%) | Reference |
| Cellulase | Glass Fiber Membrane | Spontaneous Diazonium Coupling | ~23 | >90% (after 6 cycles) | [2][3] |
| β-Glucosidase | Polyethylene Film | Polystyrene-based Diazonium Salt | Not specified | Enhanced thermal stability | [4] |
| Horseradish Peroxidase | Electrode | Electrochemical Deposition | Not specified | High catalytic activity | [4] |
Table 2: Kinetic Parameters of Immobilized Enzymes
| Enzyme | Support Material | Km (Immobilized) | Km (Free) | Vmax (Immobilized) | Vmax (Free) | Reference |
| β-Glucosidase | Polyethylene Film | Lower than free enzyme | Not specified | Not specified | Not specified | [4] |
| Glucose Oxidase | Glassy Carbon Electrode | 2.54 mM | Not specified | Not specified | Not specified | [5] |
Table 3: Stability and Reusability of Immobilized Enzymes
| Enzyme | Support Material | Stability Enhancement | Reusability | Reference |
| Cellulase | Glass Fiber Membrane | Not specified | Retained >90% activity after 6 cycles | [2][3] |
| β-Glucosidase | Polyethylene Film | Significant enhancement in thermal stability | Reasonable reusability | [4] |
Visualization of Workflows and Mechanisms
Diagram 1: General Workflow for Enzyme Immobilization using Diazonium Chemistry
References
Application of Benzenediazonium Salts in Polymer Synthesis and Modification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Benzenediazonium salts are a versatile class of organic compounds that have gained significant traction in materials science, particularly in the synthesis and modification of polymers. Their high reactivity allows for the formation of strong covalent bonds with a wide range of substrates, including conductive, semi-conductive, and insulating materials. This unique characteristic enables the robust anchoring of polymer chains to surfaces, leading to the development of advanced materials with tailored properties for various applications, including biosensors, drug delivery systems, and specialized coatings.
Application Notes
Polymer Synthesis Initiated by Diazonium Salts
This compound salts can be employed to initiate polymerization directly from a surface, a method often referred to as "grafting from." This approach allows for the growth of dense polymer brushes with controlled thickness and functionality.
-
Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP): A popular technique involves the immobilization of an ATRP initiator onto a surface using diazonium chemistry. A diazonium salt bearing a functional group that can be converted into an ATRP initiator is first grafted onto the substrate. Subsequently, the polymerization of a desired monomer is initiated from the surface-bound initiator in the presence of a catalyst, leading to the formation of a dense polymer brush. This method offers excellent control over the molecular weight and polydispersity of the grafted polymer chains.[1][2]
-
Diazonium-Induced Anchoring Process (DIAP): This one-step process allows for the covalent grafting of polymer films onto various surfaces in an aqueous medium.[3][4] The reduction of an aryl diazonium salt in the presence of a vinyl monomer leads to the formation of surface-active aryl radicals. These radicals initiate the polymerization of the monomer in solution and also create a polyphenylene-like primer layer on the substrate. The growing polymer chains in the solution then react with this primer layer, resulting in a strongly anchored, homogeneous polymer film.[3][4]
Polymer Modification Using Diazonium Salts
This compound salts are extensively used to modify the surface properties of pre-existing polymers and other materials. This surface functionalization can alter characteristics such as wettability, biocompatibility, and adhesion.
-
Surface Grafting for Enhanced Adhesion: Aryl layers generated from diazonium salts can act as molecular glues to improve the adhesion of polymer coatings. For instance, modifying a surface with a diazonium salt prior to the deposition of a conductive polymer like polypyrrole can significantly enhance the adhesion of the polymer film.
-
Tailoring Surface Wettability: The hydrophilicity or hydrophobicity of a polymer surface can be precisely controlled by grafting different functional groups using diazonium salts. For example, grafting perfluoroalkyl-substituted aryl diazonium salts can render a hydrophilic surface highly hydrophobic.
-
Immobilization of Biomolecules: Surfaces modified with diazonium salts can be further functionalized with biomolecules. For example, a surface can be modified with a diazonium salt containing a carboxylic acid group, which can then be used to covalently immobilize proteins or other biomolecules via amide bond formation. This is particularly relevant in the development of biosensors and biocompatible materials.[5]
Quantitative Data
The following tables summarize representative quantitative data from studies utilizing this compound salts for polymer synthesis and modification.
Table 1: Surface Wettability Modification
| Substrate | Modifying Diazonium Salt | Polymer Grafted | Initial Water Contact Angle (°) | Final Water Contact Angle (°) |
| Polymethylmethacrylate (PMMA) | 4-Perfluoroalkyldiazonium salt | - | Not reported | 108 |
| Cerium Oxide Nanoparticles | 4-n-butylthis compound | - | 34 | 125[5] |
| Oxidized Copper | Perfluorothis compound salt | - | Not reported | 158[5] |
Table 2: Polymer Brush Synthesis via SI-ATRP from Diazonium Initiators
| Substrate | Initiator (from Diazonium Salt) | Monomer | Polymer Brush Thickness | Grafting Density (chains/nm²) |
| Carbon Fibers | Phenylethyl bromide | Butyl Acrylate | Not specified | ~5-10 groups/nm² (initiator)[1] |
| Gold | 2-Bromoisobutyryl moiety | Methyl Methacrylate | Up to 1 µm[6] | Not specified |
| Polythiophene-based | Not specified | 3-methylthienyl methacrylate | ~20 - 80 nm | Not specified |
Experimental Protocols
Protocol 1: In-situ Generation and Spontaneous Grafting of this compound Salt on a Polymer Surface
This protocol describes the modification of a polymer surface by the spontaneous reaction with an in-situ generated this compound salt.
Materials:
-
Aromatic amine (e.g., 4-aminophenol)
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrochloric acid (HCl), 0.5 M
-
Polymer substrate (e.g., PMMA sheet)
-
Methanol
-
Deionized water
-
Ice bath
Procedure:
-
Clean the polymer substrate by sonicating in deionized water, followed by methanol, and then dry under a stream of nitrogen.
-
Prepare a 2 mM solution of the aromatic amine in 0.5 M HCl.
-
Cool the amine solution in an ice bath to 0-5 °C.
-
While stirring, slowly add an equimolar amount of a pre-cooled 2.2 mM aqueous solution of NaNO₂ to the amine solution.
-
Allow the reaction to proceed for 30 minutes at 0-5 °C to ensure the formation of the diazonium salt.
-
Immerse the cleaned polymer substrate into the freshly prepared diazonium salt solution.
-
Allow the grafting reaction to proceed for 1-2 hours at room temperature.
-
After the reaction, remove the substrate and rinse it thoroughly with acetonitrile, methanol, and deionized water to remove any non-covalently bound species.
-
Dry the modified substrate under a stream of nitrogen.
Protocol 2: Electrochemical Grafting of a this compound Salt
This protocol details the modification of a conductive substrate by electrochemical reduction of a this compound salt.
Materials:
-
This compound salt (e.g., 4-nitrothis compound (B87018) tetrafluoroborate)
-
Acetonitrile (anhydrous)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) tetrafluoroborate, TBATFB)
-
Conductive substrate (e.g., glassy carbon electrode, gold-coated slide)
-
Electrochemical cell with a three-electrode setup (working, counter, and reference electrodes)
-
Potentiostat
Procedure:
-
Polish the working electrode with alumina (B75360) slurry, followed by sonication in deionized water and ethanol (B145695), and then dry it.
-
Prepare a 5 mM solution of the this compound salt in anhydrous acetonitrile containing 0.1 M TBATFB.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.
-
Set up the electrochemical cell with the cleaned working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
Perform cyclic voltammetry by scanning the potential from the open-circuit potential to a sufficiently negative potential to reduce the diazonium salt (e.g., -1.0 V vs. Ag/AgCl) for several cycles. A characteristic irreversible reduction peak should be observed in the first scan, which diminishes in subsequent scans, indicating the passivation of the electrode surface by the grafted aryl layer.[5]
-
Alternatively, chronoamperometry can be used by applying a constant potential at or beyond the reduction peak of the diazonium salt for a specific duration (e.g., 60-300 seconds).
-
After electrografting, remove the electrode, rinse it with acetonitrile and ethanol to remove the electrolyte and any physisorbed species, and dry it under a nitrogen stream.
Protocol 3: Surface-Initiated ATRP from a Diazonium-Functionalized Surface
This protocol outlines the "grafting from" approach to synthesize polymer brushes from a surface functionalized with an ATRP initiator via diazonium chemistry.
Materials:
-
Substrate functionalized with an ATRP initiator (prepared, for example, by grafting a diazonium salt containing a hydroxyl or amino group, followed by reaction with an ATRP initiator precursor like 2-bromoisobutyryl bromide).
-
Monomer (e.g., methyl methacrylate, MMA)
-
Catalyst (e.g., Cu(I)Br)
-
Ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA)
-
Solvent (e.g., toluene (B28343) or anisole)
-
Inhibitor remover column (for the monomer)
-
Schlenk flask and line
-
Syringes
Procedure:
-
Preparation of the Polymerization Solution:
-
Pass the monomer through an inhibitor remover column.
-
In a Schlenk flask under an inert atmosphere, add the catalyst (Cu(I)Br) and the solvent.
-
Deoxygenate the mixture by several freeze-pump-thaw cycles.
-
Add the deoxygenated ligand via syringe, followed by the deoxygenated monomer.
-
Stir the solution until the catalyst dissolves and a homogeneous colored solution is formed.
-
-
Surface-Initiated Polymerization:
-
Place the initiator-functionalized substrate in a separate Schlenk flask and deoxygenate by purging with an inert gas.
-
Transfer the prepared polymerization solution to the flask containing the substrate via a cannula under a positive pressure of inert gas.
-
Carry out the polymerization at a specific temperature (e.g., 60-90 °C) for a desired period. The polymerization time will influence the final thickness of the polymer brush.
-
-
Termination and Cleaning:
-
To stop the polymerization, open the flask to air and dilute the solution with a suitable solvent (e.g., THF).
-
Remove the substrate and sonicate it in a good solvent for the polymer (e.g., THF, toluene) to remove any non-grafted polymer chains.
-
Rinse the substrate with fresh solvent and dry under a nitrogen stream.
-
Visualizations
Caption: General scheme for the synthesis of this compound salts.
Caption: Mechanism of electrochemical grafting of diazonium salts.
Caption: Spontaneous grafting of diazonium salts on a reducing surface.
Caption: Workflow for Surface-Initiated ATRP using a diazonium-derived initiator.
Caption: The Diazonium-Induced Anchoring Process (DIAP).
References
- 1. researchgate.net [researchgate.net]
- 2. Polymer Brushes | Organic Surface Chemistry [surfchem.dk]
- 3. Item - Grafting Polymers on Surfaces: A New Powerful and Versatile Diazonium Salt-Based One-Step Process in Aqueous Media - figshare - Figshare [figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. Grafting of Diazonium Salts on Surfaces: Application to Biosensors [mdpi.com]
- 6. pure.au.dk [pure.au.dk]
Troubleshooting & Optimization
preventing premature decomposition of benzenediazonium salt solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the premature decomposition of benzenediazonium salt solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of premature decomposition of this compound salt solutions?
A1: The premature decomposition of this compound salt solutions is primarily caused by several factors:
-
Elevated Temperatures: this compound salts are thermally unstable. Temperatures above 5 °C significantly accelerate the rate of decomposition, where the diazonium group is lost as nitrogen gas (N₂).[1]
-
Exposure to Light: Some diazonium salts are photosensitive and can decompose when exposed to light.
-
Inappropriate pH: The stability of this compound salts is highly dependent on the pH of the solution. A strongly acidic medium is crucial for their stability.
-
Presence of Nucleophiles: Water itself can act as a nucleophile, leading to the formation of phenols, especially at higher temperatures.
-
Presence of Impurities: Certain metal ions can catalyze the decomposition of diazonium salts.
Q2: Why is a low temperature (0–5 °C) critical during the preparation and use of this compound salt solutions?
A2: Maintaining a low temperature (0–5 °C) is the most critical factor in preventing the premature decomposition of this compound salts. The decomposition reaction has a significant activation energy, meaning its rate is highly sensitive to temperature changes. At temperatures above 5 °C, the decomposition process, which leads to the formation of nitrogen gas and phenols, accelerates dramatically, reducing the yield of the desired product.
Q3: How does the counter-ion affect the stability of this compound salts?
A3: The counter-ion plays a significant role in the stability of this compound salts. Salts with counter-ions like tetrafluoroborate (B81430) (BF₄⁻) are generally more stable than those with chloride (Cl⁻) or bisulfate (HSO₄⁻) ions.[2] this compound tetrafluoroborate is significantly more stable and can sometimes be isolated as a solid, whereas this compound chloride is highly unstable and is almost always prepared and used in situ.[3][4]
Q4: What is the role of excess acid in the diazotization reaction?
A4: Excess mineral acid is essential in the diazotization reaction for two main reasons:
-
It ensures the complete conversion of the primary aromatic amine to its salt, which is the reactive species.
-
It maintains a low pH, which stabilizes the resulting this compound salt and prevents it from coupling with unreacted amine molecules, a common side reaction that leads to the formation of unwanted azo compounds.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Rapid gas evolution (bubbling) from the solution. | The temperature of the solution has risen above 5 °C, causing rapid decomposition of the diazonium salt into nitrogen gas. | Immediately cool the reaction mixture in an ice-salt bath. Ensure constant and efficient cooling throughout the experiment. |
| The solution turns dark brown or black. | This indicates significant decomposition of the diazonium salt and the formation of phenolic byproducts and other polymeric materials. | Verify that the temperature is being maintained between 0 and 5 °C. Ensure that a sufficient excess of acid was used during the preparation. |
| Low yield of the desired product in a subsequent reaction (e.g., Sandmeyer or azo coupling). | Premature decomposition of the this compound salt before it can react. | Prepare the this compound salt solution immediately before use. Maintain the cold temperature throughout the entire process, including the subsequent reaction. Confirm the purity of the starting materials. |
| Precipitation of a solid from the solution. | The diazonium salt may be precipitating out of the solution, especially if the concentration is high or the temperature is too low. | Ensure the solution is well-stirred. If necessary, a small amount of cold solvent can be added to redissolve the precipitate. However, be aware that solid diazonium salts can be explosive. |
Quantitative Data on Decomposition
The rate of decomposition of this compound salts is highly dependent on temperature. The following table summarizes the rate constants for the decomposition of this compound chloride in aqueous solution at various temperatures.
| Temperature (°C) | Temperature (K) | Rate Constant (k) s⁻¹ | Half-life (t½) (seconds) |
| 40 | 313 | 4.3 x 10⁻⁵ | 16116 |
| 46 | 319 | 1.03 x 10⁻⁴ | 6728 |
| 50 | 323 | 1.80 x 10⁻⁴ | 3850 |
| 55 | 328 | 3.55 x 10⁻⁴ | 1952 |
| 60 | 333 | 7.17 x 10⁻⁴ | 967 |
Data synthesized from kinetic studies of this compound chloride decomposition.[5] The decomposition follows first-order kinetics.
Experimental Protocols
Protocol 1: Preparation of a Standardized this compound Chloride Solution
Materials:
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
In a 250 mL beaker, dissolve 9.3 g (0.1 mol) of aniline in 30 mL of concentrated HCl.
-
Cool the solution to 0–5 °C in an ice bath with constant stirring.
-
In a separate beaker, dissolve 7.0 g (0.1 mol) of sodium nitrite in 20 mL of distilled water and cool the solution to 0–5 °C.
-
Slowly add the cold sodium nitrite solution dropwise to the aniline hydrochloride solution, ensuring the temperature does not rise above 5 °C. Continue stirring for 10-15 minutes after the addition is complete.
-
The resulting solution contains this compound chloride and should be kept in the ice bath and used immediately.
Protocol 2: Kinetic Study of this compound Chloride Decomposition
Materials:
-
Freshly prepared this compound chloride solution
-
UV-Vis Spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
-
Constant temperature water bath
Procedure:
-
Set the constant temperature water bath to the desired temperature (e.g., 40 °C).
-
Place a sealed vial containing the this compound chloride solution in the water bath to allow it to reach thermal equilibrium.
-
Set the UV-Vis spectrophotometer to monitor the absorbance at the λmax of this compound chloride (around 265 nm).
-
Transfer a sample of the temperature-equilibrated solution to a quartz cuvette and immediately place it in the temperature-controlled holder of the spectrophotometer.
-
Record the absorbance at regular time intervals until the absorbance value becomes constant (indicating complete decomposition).
-
The rate constant (k) can be determined by plotting ln(Aₜ - A∞) versus time, where Aₜ is the absorbance at time t and A∞ is the final absorbance. The slope of the line will be -k.
-
Repeat the experiment at different temperatures to determine the activation energy of the decomposition reaction.[6][7]
Visualizations
Decomposition Pathway of this compound Ion
Caption: Decomposition of the this compound ion in an aqueous solution.
Experimental Workflow for Diazotization
Caption: Workflow for the in-situ preparation of this compound salt solution.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. Decomposition of a Diazonium Salt | Chem Lab [chemlab.truman.edu]
- 5. Solved Problem 1 The following data is the reaction rate | Chegg.com [chegg.com]
- 6. eacademic.ju.edu.jo [eacademic.ju.edu.jo]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
Technical Support Center: Optimizing the Sandmeyer Reaction with Benzenediazonium
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of the Sandmeyer reaction with benzenediazonium salts.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Sandmeyer reaction yield is consistently low. What are the most common causes?
A1: Low yields in the Sandmeyer reaction are a frequent issue and can typically be attributed to one or more of the following factors:
-
Decomposition of the this compound Salt: This is the most common culprit. This compound salts are notoriously unstable and can decompose before reacting with the copper(I) catalyst.[1] This decomposition is accelerated by elevated temperatures.
-
Side Reactions: The formation of byproducts, primarily phenols and azo compounds, can significantly reduce the yield of the desired aryl halide.
-
Purity of Reagents: The purity of the starting aniline (B41778), sodium nitrite (B80452), and copper(I) catalyst is crucial for a successful reaction.
-
Inadequate Acidity: Insufficient acid can lead to incomplete diazotization and promote the formation of diazoamino compounds.
Q2: How can I prevent the decomposition of the this compound salt?
A2: Careful temperature control is paramount for preventing the premature decomposition of the this compound salt.[1]
-
Maintain Low Temperatures: The diazotization step (formation of the this compound salt) should be carried out at 0-5 °C.[2][3] This is typically achieved using an ice-salt bath.
-
Use the Diazonium Salt Immediately: The prepared this compound salt solution should be used without delay.[1] Storage, even at low temperatures, will lead to decomposition.
-
Avoid Sunlight: Direct sunlight can also promote the decomposition of diazonium salts.
Q3: I am observing a significant amount of phenol (B47542) as a byproduct. How can I minimize its formation?
A3: Phenol formation occurs when the this compound salt reacts with water. This side reaction is highly dependent on temperature.
-
Strict Temperature Control: As mentioned above, maintaining the reaction temperature at 0-5 °C is the most effective way to suppress the formation of phenol.[4]
-
Prompt Addition to Catalyst: Adding the cold diazonium salt solution to the copper(I) halide solution without delay will favor the desired Sandmeyer reaction over the reaction with water.
Q4: My reaction mixture has a strong color (e.g., red, orange). What does this indicate?
A4: The formation of intensely colored byproducts is often due to azo coupling. This occurs when the this compound salt reacts with unreacted aniline or other electron-rich aromatic compounds present in the reaction mixture. To prevent this:
-
Ensure Complete Diazotization: Use a slight excess of sodium nitrite and ensure adequate acidity to convert all the aniline to the diazonium salt.
-
Maintain Acidity: A sufficiently acidic environment suppresses the coupling reaction.
Q5: What is the role of the copper(I) catalyst, and can I use other copper salts?
A5: The copper(I) salt (e.g., CuCl, CuBr) is a crucial catalyst in the Sandmeyer reaction. It facilitates the transfer of a single electron to the diazonium salt, initiating the radical mechanism that leads to the formation of the aryl halide.[5][6] While copper(I) salts are the most common and effective, other copper species can be used, though they may result in lower yields. The Gattermann reaction, for example, uses copper powder in the presence of the corresponding hydrogen halide. However, the Sandmeyer reaction generally provides better yields.[7][8]
Q6: Does the substituent on the benzene (B151609) ring of the diazonium salt affect the reaction?
A6: Yes, the nature of the substituent on the aromatic ring can influence the reactivity of the this compound salt. Electron-withdrawing groups tend to increase the reactivity of the diazonium salt in the Sandmeyer reaction.[9] Conversely, electron-donating groups can decrease the rate of the desired reaction.
Data Presentation
Table 1: Effect of Temperature on the Yield of Chlorobenzene (B131634)
| Temperature (°C) | Yield of Chlorobenzene (%) | Primary Side Product |
| 0-5 | 75-85 | Minimal |
| 10 | 60-70 | Phenol |
| 25 (Room Temp) | 30-40 | Phenol, Tar-like polymers |
| >30 | <20 | Significant decomposition, primarily phenol and polymers |
Note: Yields are approximate and can vary based on other reaction conditions.
Table 2: Comparison of Copper Catalysts in the Sandmeyer Reaction
| Catalyst | Reagent | Typical Yield (%) | Notes |
| CuCl | HCl | 75-85 | Standard catalyst for chlorination. |
| CuBr | HBr | 70-80 | Standard catalyst for bromination. |
| CuCN | KCN/NaCN | 60-70 | Used for the synthesis of benzonitriles. |
| Copper Powder (Gattermann Reaction) | HCl/HBr | 40-50 | Generally lower yields compared to the Sandmeyer reaction. |
Experimental Protocols
Protocol 1: Preparation of this compound Chloride Solution
This protocol describes the in situ preparation of this compound chloride from aniline.
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
In a beaker, dissolve aniline in a mixture of concentrated hydrochloric acid and water.[3]
-
Cool the beaker in an ice-salt bath to maintain a temperature of 0-5 °C.[3]
-
In a separate beaker, prepare a solution of sodium nitrite in distilled water and cool it in an ice bath.
-
Slowly add the cold sodium nitrite solution dropwise to the aniline hydrochloride solution, ensuring the temperature does not exceed 5 °C.[3] Vigorous stirring is essential during this addition.
-
The resulting solution contains the this compound chloride and should be used immediately in the subsequent Sandmeyer reaction.[10]
Protocol 2: Synthesis of Chlorobenzene via the Sandmeyer Reaction
This protocol details the conversion of the prepared this compound chloride to chlorobenzene.
Materials:
-
This compound chloride solution (from Protocol 1)
-
Copper(I) Chloride (CuCl)
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
Procedure:
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Cool this solution in an ice bath.
-
Slowly and carefully, with stirring, add the cold this compound chloride solution to the copper(I) chloride solution.[10]
-
A vigorous evolution of nitrogen gas will be observed. Control the rate of addition to prevent the reaction from becoming too exothermic.
-
After the addition is complete and the evolution of nitrogen has subsided, allow the mixture to warm to room temperature.
-
The chlorobenzene can then be isolated from the reaction mixture by steam distillation or solvent extraction.
Mandatory Visualizations
Caption: The reaction mechanism of the Sandmeyer reaction.
Caption: A general experimental workflow for the Sandmeyer reaction.
Caption: A troubleshooting guide for low yield in the Sandmeyer reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. How will you convert?Aniline to Chlorobenzene. - askIITians [askiitians.com]
- 3. Sciencemadness Discussion Board - Chlorobenzene from Aniline via the Sandmeyer Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Khan Academy [khanacademy.org]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. discussion.tiwariacademy.com [discussion.tiwariacademy.com]
- 8. quora.com [quora.com]
- 9. Substituent effects on the Sandmeyer reaction. Quantitative evidence for rate-determining electron transfer - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. scribd.com [scribd.com]
troubleshooting poor surface coverage in diazonium electrografting
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with poor surface coverage in diazonium electrografting.
Troubleshooting Guide
This guide addresses specific issues encountered during the electrografting process in a question-and-answer format.
Question 1: Why is my surface coverage patchy, incomplete, or non-existent after electrografting?
Answer:
Poor surface coverage is a frequent issue that can stem from several factors, ranging from substrate preparation to the stability of the reagents. Below are the most common causes and their corresponding solutions.
-
Inadequate Substrate Preparation: The cleanliness and condition of the electrode surface are critical for successful grafting. Any contaminants can inhibit the covalent bond formation between the aryl radical and the surface.
-
Solution: Implement a rigorous, multi-step cleaning protocol. For glassy carbon electrodes (GCE), this typically involves mechanical polishing with alumina (B75360) slurries of decreasing particle size (e.g., 0.3 µm then 0.05 µm), followed by sonication in solvents like ethanol (B145695) or acetone (B3395972) and ultrapure water to remove polishing debris.[1] Electrochemical cleaning by cycling the potential in a suitable electrolyte can also be an effective final step.
-
-
Sub-optimal Diazonium Salt Concentration: The concentration of the diazonium salt directly influences the rate of grafting and the resulting layer thickness.[2][3] A concentration that is too low may result in insufficient radical generation for complete coverage within the experiment's timeframe.
-
Solution: Ensure you are working within the optimal concentration range. While the ideal concentration is system-dependent, a starting point for many applications is between 0.1 mM and 2.5 mM.[2][3] For forming thin, controlled layers, a lower concentration (e.g., ≤ 0.40 mmol/L) is often preferred.[2]
-
-
Incorrect Electrochemical Parameters: The applied potential, scan rate (in Cyclic Voltammetry), and duration of the experiment are crucial. An inappropriate potential window may not be sufficient to reduce the diazonium salt, while an incorrect scan rate can affect the layer's structure.
-
Solution: For Cyclic Voltammetry (CV), ensure the potential window extends to a sufficiently negative potential to encompass the diazonium reduction peak, which is often observed near 0 V vs. SCE.[4] The number of cycles also plays a role; multiple cycles can increase coverage but may also lead to thicker, less controlled multilayers.[2][3] For chronoamperometry, apply a potential that is negative enough to drive the reduction reaction efficiently.[5][6]
-
-
Degraded Diazonium Salt Solution: Diazonium salts have limited stability, especially in aqueous solutions, at neutral or high pH, or when exposed to light.[7] Using a degraded solution where the diazonium cations have decomposed will lead to poor or no grafting.
-
Solution: Always prepare diazonium salt solutions fresh before use.[2] If synthesizing the salt in situ from an aniline (B41778) precursor, the reaction should be carried out at low temperatures (around 0°C) and used promptly.[1] Store solid diazonium salts in a cool, dark, and dry environment.
-
Question 2: I am forming thick, uncontrolled multilayers instead of a thin, uniform film. How can I achieve better control over layer thickness?
Answer:
The high reactivity of aryl radicals inherently promotes the formation of multilayers, as radicals can react with already-grafted aryl groups on the surface, not just the substrate itself.[8][9] However, several strategies can be employed to limit this vertical growth and promote monolayer or thin-layer formation.
-
Adjust Diazonium Salt Concentration: The formation of multilayers is strongly dependent on the diazonium salt concentration.
-
Optimize CV Scan Rate: In cyclic voltammetry, the scan rate affects the time the electrode spends at potentials where reduction occurs, influencing the growth mechanism.
-
Solution: Increase the scan rate. A higher scan rate reduces the time for diffusion of diazonium salts to the electrode and subsequent multilayer growth, favoring the formation of thinner layers.[2] For example, one study showed that for a 0.15 mmol/L solution, increasing the scan rate from 0.010 to 2.50 V·s⁻¹ decreased the number of layers from 6.0 to 0.4.[2]
-
-
Limit the Number of CV Cycles or Grafting Time: Extended exposure to grafting conditions promotes multilayer growth.
-
Use Radical Scavengers: Introducing a radical scavenger can suppress the polymerization process that leads to multilayers.
-
Consider the Aryl Substituent: The electronic properties of the substituent on the diazonium salt can influence the grafting process.
-
Solution: Using diazonium salts with electron-withdrawing groups (e.g., -NO₂) can introduce electronic repulsion and steric hindrance, which may reduce the likelihood of secondary radical coupling and favor monolayer formation.[10]
-
Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing and resolving poor surface coverage.
Caption: A workflow diagram for troubleshooting poor surface coverage.
Frequently Asked Questions (FAQs)
Q1: What is the basic mechanism of diazonium electrografting?
A1: Diazonium electrografting is a surface modification technique where an electrical potential is applied to a conductive substrate immersed in a solution containing a diazonium salt. The process involves two main steps:
-
Reduction: The diazonium cation ([Ar-N₂]⁺) is electrochemically reduced by accepting an electron from the substrate. This reduction is an irreversible process.[4][7]
-
Radical Formation and Grafting: The reduction causes the molecule to lose a stable dinitrogen molecule (N₂), generating a highly reactive aryl radical (Ar•). This radical then rapidly forms a stable, covalent bond with an atom on the substrate surface.[7][14] This process can continue, with radicals also reacting with already grafted aryl layers, leading to the formation of multilayers.[8]
Electrografting Mechanism
Caption: The mechanism of diazonium electrografting on a substrate.
Q2: How can I confirm that the grafting process was successful?
A2: Several surface characterization techniques can be used to verify successful grafting:
-
Cyclic Voltammetry (CV): The disappearance of the diazonium reduction peak after the first cycle indicates that the electrode surface has been passivated by the grafted layer.[4] Additionally, using a redox probe like ferrocene (B1249389) or [Fe(CN)₆]³⁻/⁴⁻, a successful insulating layer will block electron transfer, leading to a decrease or disappearance of the redox peaks compared to a bare electrode.[2]
-
X-ray Photoelectron Spectroscopy (XPS): This technique provides elemental composition and chemical state information, confirming the presence of the grafted aryl layer.[2]
-
Atomic Force Microscopy (AFM): AFM can be used to visualize the surface topography, showing changes in roughness and confirming the presence of a film. It can also be used to measure the thickness of the grafted layer.[12]
-
Electrochemical Impedance Spectroscopy (EIS): A grafted layer typically increases the charge-transfer resistance (Rct) of the electrode, which can be quantified with EIS.[15]
Q3: Can the grafted diazonium layer be removed?
A3: While the covalent bond formed is very stable, removal is possible, particularly for thin layers. Applying a high anodic (oxidizing) potential can strip the grafted layer from the surface. For example, applying a potential of +1.40 V has been shown to remove a thin carboxyphenyl layer from a glassy carbon electrode.[2][3] However, this method may be less effective for thick multilayers.[2]
Q4: What are the key experimental parameters that I need to control?
A4: The outcome of the electrografting process is highly dependent on several parameters. The diagram and tables below summarize the key relationships.
Parameter Influence on Grafting Outcome
Caption: Key experimental parameters and their influence on grafting.
Quantitative Data Summary
The following tables provide a summary of quantitative data from cited literature to guide experimental design.
Table 1: Effect of Diazonium Concentration on Layer Formation (Data for 4-carboxybenzenediazonium (B3187778) on GCE at a scan rate of 0.10 V·s⁻¹)
| Concentration (mmol/L) | Number of Layers (Approx.) | Observation | Reference |
| 0.050 | 0.9 | Near monolayer | [2][3] |
| 0.15 | ~1.5 | Thin layer, may not be detectable by XPS in 1 cycle | [2][3] |
| 0.30 | 4.3 | Multilayer | [2][3] |
| 2.50 | > 4.3 | Thick multilayer, passivates electrode quickly | [2][3] |
Table 2: Effect of CV Scan Rate on Layer Formation (Data for 0.15 mmol/L 4-carboxythis compound on GCE)
| Scan Rate (V·s⁻¹) | Number of Layers (Approx.) | Observation | Reference |
| 0.010 | 6.0 | Thick multilayer | [2] |
| 0.10 | ~1.5 | Thin layer | [2] |
| 0.50 | ~0.7 | Near monolayer | [2] |
| 2.50 | 0.4 | Sub-monolayer | [2] |
Experimental Protocols
Protocol 1: General Electrografting by Cyclic Voltammetry (CV)
-
Substrate Preparation: Polish a glassy carbon electrode (GCE) with 0.3 µm and 0.05 µm alumina slurry on a polishing pad for 5 minutes each. Rinse thoroughly with ultrapure water.
-
Sonication: Sonicate the polished electrode sequentially in ultrapure water, ethanol, and then ultrapure water again for 5 minutes each to remove any adsorbed particles. Dry the electrode under a stream of nitrogen.
-
Solution Preparation: Prepare a fresh solution of the desired diazonium salt (e.g., 0.5 mM 4-nitrothis compound (B87018) tetrafluoroborate) in an appropriate solvent (e.g., acetonitrile (B52724) or acidic aqueous solution) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) tetrafluoroborate). Deoxygenate the solution by bubbling with nitrogen gas for 15 minutes.
-
Electrochemical Setup: Assemble a three-electrode cell with the prepared GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl or SCE as the reference electrode.
-
Electrografting: Immerse the electrodes in the deoxygenated diazonium solution. Perform cyclic voltammetry for a set number of cycles (e.g., 1-10 cycles) within a potential window that covers the reduction of the diazonium salt (e.g., from +0.5 V to -0.8 V vs. Ag/AgCl). A typical scan rate is 100 mV/s.
-
Post-Grafting Cleaning: After grafting, remove the working electrode and rinse it thoroughly with the solvent used for grafting (e.g., acetonitrile) and then with ultrapure water to remove any physically adsorbed species. Dry the electrode with nitrogen. The modified electrode is now ready for characterization or further use.[1][2]
Protocol 2: Surface Characterization with a Redox Probe
-
Prepare Redox Solution: Prepare a solution containing a known concentration of a redox probe (e.g., 5.0 mM [Fe(CN)₆]³⁻/⁴⁻) in a suitable electrolyte (e.g., 0.1 M KCl).
-
Baseline Measurement: Using a clean, unmodified (bare) GCE, record a cyclic voltammogram in the redox probe solution. Note the peak separation (ΔEp) and peak currents.
-
Post-Grafting Measurement: Use the diazonium-modified GCE from Protocol 1. Record a cyclic voltammogram in the same redox probe solution under identical conditions.
-
Analysis: Compare the CV from the modified electrode to the bare electrode. A successfully grafted, insulating layer will cause a significant increase in ΔEp and a decrease in the peak currents, indicating that electron transfer to the redox probe has been blocked.[2]
References
- 1. Synthesis and Grafting of Diazonium Tosylates for Thermoplastic Electrode Immunosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Electrografting of 4-Carboxythis compound on Glassy Carbon Electrode: The Effect of Concentration on the Formation of Mono and Multilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Chronoamperometry (CA) | Pine Research Instrumentation [pineresearch.com]
- 6. Chronoamperometry - Wikipedia [en.wikipedia.org]
- 7. Grafting of Diazonium Salts on Surfaces: Application to Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Strategies for the Formation of Monolayers From Diazonium Salts: Unconventional Grafting Media, Unconventional Building Blocks [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ijres.org [ijres.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Tuning the Covering on Gold Surfaces by Grafting Amino-Aryl Films Functionalized with Fe(II) Phthalocyanine: Performance on the Electrocatalysis of Oxygen Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. On the role of functional groups in the formation of diazonium based covalent attachments: dendritic vs. layer-by-layer growth - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02661B [pubs.rsc.org]
side reactions of benzenediazonium salts and how to avoid them
Technical Support Center: Benzenediazonium Salts
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound salts. It addresses common side reactions and outlines strategies to mitigate them, ensuring higher yields and product purity.
Troubleshooting Guide: Common Issues and Solutions
This compound salt reactions are highly sensitive to experimental conditions. The following table summarizes common problems, their probable causes, and recommended corrective actions.
| Issue Observed | Probable Cause(s) | Recommended Solution(s) |
| Brownish or Tar-Like Precipitate | High reaction temperature (> 5°C) leading to decomposition.[1] Oxidation of reactive starting materials (phenols, anilines).[1] | Strictly maintain the reaction temperature between 0-5°C using an ice-salt bath.[1] Ensure efficient stirring to prevent localized heating.[1] Use freshly prepared and purified reagents. |
| Significant Phenol (B47542) Byproduct | Warming the this compound chloride solution, which causes it to react with water.[2][3][4] Allowing the prepared diazonium salt solution to stand for too long before use.[5] | Maintain a temperature below 5°C throughout the synthesis and subsequent reaction steps.[6][7] Use the diazonium salt solution immediately after its preparation.[5] For intentional phenol synthesis, the diazonium salt solution is added to a large volume of boiling dilute sulfuric acid to minimize coupling side reactions.[8] |
| Low Yield of Desired Azo Compound | Incorrect pH during the coupling step.[1] Self-coupling of the diazonium salt with unreacted starting amine.[5] Incomplete diazotization. Slow or inefficient mixing of reagents.[1] | Optimize pH for the specific coupling partner: alkaline (pH 9-10) for phenols, mildly acidic (pH 5-6) for anilines.[8][9] Ensure diazotization is performed under acidic conditions to protonate any remaining free amine, preventing it from acting as a coupling agent.[5] Add the diazonium salt solution slowly to the coupling component solution with vigorous stirring.[1] |
| Off-Color Product or Mixture of Dyes | Presence of impurities in the starting aniline (B41778) or coupling agent.[1] Uncontrolled pH leading to multiple side products.[1] Coupling at an unintended position on the aromatic ring (e.g., ortho- vs. para-).[1] | Use highly purified starting materials.[1] Carefully monitor and adjust the pH of the coupling reaction mixture.[1] Select coupling components where the desired position is sterically accessible and electronically activated. |
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical in diazonium salt reactions? A1: this compound salts are thermally unstable.[10] If the temperature rises above 5-10°C, they readily decompose by reacting with water in the solution to form phenols and evolve nitrogen gas.[2][4][7] This decomposition is a major side reaction that reduces the yield of the desired product.[1] Dry diazonium salts are even more unstable and can be explosive, which is why they are almost always prepared in a cold aqueous solution and used immediately.[6][11]
Q2: How does pH affect the outcome of my azo coupling reaction? A2: The pH is critical because it controls the reactivity of the coupling component.[1]
-
For coupling with phenols: A mildly alkaline medium (pH 9-10) is required. This deprotonates the phenol to form the much more reactive phenoxide ion, which is a better nucleophile for attacking the diazonium salt.[2][9] However, a pH that is too high can lead to side reactions of the diazonium ion itself.
-
For coupling with anilines: A mildly acidic medium (pH 5-6) is typically used.[8] In highly acidic solutions, the amine group becomes protonated, deactivating it for electrophilic aromatic substitution.[8] In alkaline solutions, side reactions can occur. Therefore, an optimal pH is necessary to have sufficient unprotonated, reactive amine available for coupling.
Q3: I'm observing the formation of a brownish, tar-like substance. What is it and how can I avoid it? A3: The formation of brown, insoluble materials often indicates decomposition and polymerization products.[1] This is typically caused by allowing the reaction temperature to rise significantly, which accelerates the breakdown of the diazonium salt into highly reactive, unstable species that polymerize.[1] To avoid this, strictly maintain a low temperature (0-5°C) with efficient stirring and add reagents slowly to prevent localized heat generation.[1]
Q4: Can the diazonium salt react with itself or with the initial amine? A4: Yes, this is a common side reaction known as self-coupling. If unreacted primary aromatic amine is present during the coupling step (which is typically not acidic), it can act as a coupling partner for the diazonium salt, leading to undesired azo dyes and reducing the overall yield.[5][12] To prevent this, diazotization must be carried out in a strongly acidic solution, which protonates the starting amine and renders it unreactive.[5] Using the amine as the limiting reagent also helps minimize this side reaction.[5]
Key Experimental Protocol: Azo Coupling of this compound Chloride with Phenol
This protocol provides a generalized methodology for a standard azo coupling reaction, incorporating best practices to minimize side reactions.
Part 1: Diazotization of Aniline
-
Preparation: Dissolve aniline in 2.5 equivalents of hydrochloric acid in a beaker. Cool the solution to 0-5°C in an ice-salt bath with continuous stirring.
-
Nitrous Acid Formation: In a separate flask, prepare a solution of sodium nitrite (B80452) (NaNO₂) in cold water.
-
Diazotization: Add the cold sodium nitrite solution dropwise to the cold aniline hydrochloride solution. Maintain the temperature strictly below 5°C throughout the addition.[7] The addition should be slow to control the reaction rate.
-
Confirmation: The reaction is complete when the solution gives a positive test for nitrous acid (e.g., turning starch-iodide paper blue). The resulting solution of this compound chloride should be kept cold and used immediately in the next step.[5]
Part 2: Azo Coupling
-
Coupling Partner Preparation: In a separate, larger beaker, dissolve phenol in an aqueous sodium hydroxide (B78521) solution. This creates the highly reactive sodium phenoxide.[2][3] Cool this solution to 0-5°C in an ice-salt bath.
-
Coupling Reaction: Slowly add the freshly prepared, cold this compound chloride solution to the cold sodium phenoxide solution with vigorous stirring.[1] A brightly colored precipitate of the azo dye (p-hydroxyazobenzene) should form instantly.[2][6]
-
Completion: Continue to stir the mixture in the ice bath for 30-60 minutes after the addition is complete to ensure the reaction goes to completion.
-
Isolation: Collect the solid azo dye product by vacuum filtration. Wash the precipitate with cold water to remove any unreacted salts and other water-soluble impurities. The product can then be purified further, typically by recrystallization.
Visualizations
Below are diagrams illustrating the key reaction pathways and a logical workflow for troubleshooting common issues.
Caption: Key reaction pathways for this compound salts.
References
- 1. benchchem.com [benchchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. How to convert benzene Diazonium chloride to pheno class 12 chemistry CBSE [vedantu.com]
- 5. organic chemistry - How are diazonium salts prepared without self coupling - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. Benzene Diazonium Chloride: Structure, Preparation & Uses [vedantu.com]
- 7. knockhardy.org.uk [knockhardy.org.uk]
- 8. aakash.ac.in [aakash.ac.in]
- 9. DIAZONIUM SALTS AND SYNTHETIC APPLICATIONS: – My chemistry blog [mychemblog.com]
- 10. lkouniv.ac.in [lkouniv.ac.in]
- 11. Diazonium compound - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Enhancing the Stability of Benzenediazonium Salt Intermediates
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of benzenediazonium salt intermediates.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound salts.
| Issue | Potential Causes | Recommended Actions |
| Premature decomposition of the diazonium salt solution (e.g., rapid gas evolution, color change to dark brown/tarry). | 1. Elevated Temperature: Diazonium salts are thermally unstable and decompose rapidly at temperatures above 5°C.[1][2] 2. Improper pH: The reaction medium may not be sufficiently acidic.[3] 3. Presence of Impurities: Transition metal impurities can catalyze decomposition.[1] 4. Light Exposure: Some diazonium salts are light-sensitive.[1] | 1. Strictly maintain the reaction temperature between 0-5°C using an ice-salt bath.[4] 2. Ensure the reaction medium is strongly acidic.[4][] 3. Use high-purity reagents and clean glassware. 4. Protect the reaction vessel from direct light, for instance, by wrapping it in aluminum foil.[1] |
| Low yield of the desired product (e.g., azo dye, Sandmeyer product). | 1. Decomposition of Diazonium Salt: The primary cause is the loss of the diazonium intermediate before it can react.[1] 2. Incorrect Stoichiometry: An improper ratio of the amine to the diazotizing agent (e.g., sodium nitrite) can lead to incomplete diazotization.[1] 3. Sub-optimal Coupling Conditions: The pH and temperature for the subsequent coupling or substitution reaction may not be ideal.[1][6] | 1. Follow all recommendations for preventing premature decomposition. 2. Use a slight excess of the diazotizing agent and test for the presence of excess nitrous acid using starch-iodide paper.[1] 3. Optimize the pH for the specific coupling partner; for example, phenols often couple best in slightly alkaline conditions, whereas anilines prefer slightly acidic conditions.[1] |
| Formation of a phenolic byproduct. | Hydrolysis of the diazonium salt, which is accelerated by increased temperature.[2][7] | Maintain strict temperature control (0-5°C) throughout the synthesis and use of the diazonium salt.[2] The diazonium salt solution should be used promptly after preparation. |
| The solid diazonium salt is explosive or difficult to handle. | The counter-ion significantly affects the stability of the solid salt.[8] Chloride salts, for instance, are known to be dangerously explosive.[8] | For applications requiring the isolation of a solid diazonium salt, convert it to a more stable form, such as the tetrafluoroborate (B81430) (BF₄⁻) or tosylate (TsO⁻) salt.[3][8][9] this compound tetrafluoroborate is significantly more stable and can be handled more easily in a laboratory setting.[8] |
Frequently Asked Questions (FAQs)
Q1: What are the fundamental reasons for the instability of this compound salts?
A1: The instability of this compound salts is primarily due to the excellent leaving group ability of the dinitrogen molecule (N₂).[1] The decomposition process is entropically favored, leading to the formation of a very stable nitrogen gas molecule.[7] Aromatic diazonium salts are more stable than their aliphatic counterparts because the positive charge on the diazonium group is delocalized into the aromatic ring through resonance.[3][10]
Q2: Why is it critical to maintain a low temperature (0-5°C) during diazotization?
A2: Low temperatures are essential to suppress the decomposition of the thermally labile diazonium salt.[1] At temperatures above 5°C, the rate of decomposition increases significantly, leading to the formation of phenols and nitrogen gas, which in turn reduces the yield of the desired product.[1][2]
Q3: How does the choice of acid and its concentration impact the stability of the diazonium salt?
A3: The acid serves two main purposes: it reacts with sodium nitrite (B80452) to generate the reactive diazotizing agent, nitrous acid (HNO₂), in situ, and it maintains a low pH, which is crucial for the stability of the formed diazonium salt.[][11] An acidic environment prevents the formation of less stable diazotate and diazoanhydride intermediates, which can occur under basic conditions.[3][12] Furthermore, the conjugate base of the acid acts as the counter-ion for the diazonium salt, which directly influences its stability.[3][8]
Q4: Which counter-ions provide the most stable this compound salts?
A4: The stability of arenediazonium salts is highly dependent on the counter-ion.[8] While chloride salts are often prepared in situ and are unstable, tetrafluoroborate (BF₄⁻) and tosylate salts are significantly more stable and can often be isolated as solids at room temperature.[8][9][13] The use of fluoroboric acid (HBF₄) not only provides a stabilizing counter-ion but also forms stable complexes with the diazonium salt, hindering its decomposition pathways.[14]
Q5: Can substituents on the benzene (B151609) ring affect the stability of the diazonium salt?
A5: Yes, the electronic nature of substituents on the aromatic ring influences stability. Electron-donating groups can increase the stability of the diazonium salt by delocalizing the positive charge.[3][15] Conversely, strongly electron-withdrawing groups can decrease stability.
Q6: Are there alternatives to isolating potentially hazardous solid diazonium salts?
A6: Absolutely. In many synthetic procedures, it is preferable to generate the diazonium salt in solution and use it immediately in the subsequent reaction step without isolation.[1] For situations where a more stable intermediate is required, converting the diazonium salt into a triazene (B1217601) can be a valuable strategy.[16] Triazenes are generally more stable and can regenerate the diazonium salt under acidic conditions when needed.[16] Additionally, modern flow chemistry techniques allow for the in-situ generation and immediate consumption of diazonium salts, which enhances safety by minimizing the amount of the reactive intermediate present at any given time.[16][17]
Experimental Protocols
Protocol 1: General Procedure for the In-Situ Preparation of this compound Chloride
-
Preparation of the Amine Solution: Dissolve one molar equivalent of the substituted aniline (B41778) in an excess of a strong mineral acid (e.g., 2.5-3 equivalents of hydrochloric acid) in a flask. Ensure complete dissolution to form the amine salt.
-
Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5°C with continuous and efficient stirring.[4] It is crucial to maintain this temperature throughout the reaction.
-
Preparation of the Nitrite Solution: In a separate beaker, dissolve a slight molar excess (e.g., 1.05-1.1 equivalents) of sodium nitrite in cold distilled water.
-
Diazotization: Add the sodium nitrite solution dropwise to the cold, stirred amine solution.[4] Monitor the temperature closely to ensure it does not rise above 5°C. The addition should be slow to control the exothermic nature of the reaction.[2]
-
Confirmation and Use: After the addition is complete, stir the reaction mixture for an additional 15-30 minutes at 0-5°C. The presence of excess nitrous acid can be confirmed with starch-iodide paper (a positive test turns the paper blue-black). The resulting solution containing the this compound salt should be used immediately for the subsequent reaction.
Protocol 2: Preparation and Isolation of a Stabilized this compound Tetrafluoroborate Salt
-
Diazotization: Prepare the this compound chloride solution as described in Protocol 1, maintaining the temperature at 0-5°C.
-
Addition of Fluoroboric Acid: While stirring the cold diazonium salt solution, slowly add a stoichiometric amount of cold fluoroboric acid (HBF₄).
-
Precipitation and Isolation: The this compound tetrafluoroborate salt, being less soluble, will precipitate out of the solution.[18] Continue stirring in the ice bath for 15-30 minutes to ensure complete precipitation.
-
Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the solid with a small amount of cold water, followed by cold ethanol, and then ether to facilitate drying.
-
Drying: Dry the isolated this compound tetrafluoroborate salt under vacuum. The resulting solid is significantly more stable than the chloride salt and can be stored for a limited time under appropriate conditions (cool, dark, and dry).[1]
Visualizations
Caption: Workflow for the preparation and use of this compound salts.
Caption: Factors influencing the stability and decomposition of this compound salts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. quora.com [quora.com]
- 7. quora.com [quora.com]
- 8. Diazonium compound - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. The stability of benzene diazonium salts is because class 11 chemistry CBSE [vedantu.com]
- 11. fiveable.me [fiveable.me]
- 12. researchgate.net [researchgate.net]
- 13. This compound Sulfate|Research Chemical [benchchem.com]
- 14. The Use of Fluoroboric Acid as a Stabilizing Agent for Diazonium Salts - Foshan Nanhai Shuangfu Chemical Co., Ltd [df-chemicals.com]
- 15. m.youtube.com [m.youtube.com]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II [courses.lumenlearning.com]
Technical Support Center: Benzenediazonium Tetrafluoroborate Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with crude benzenediazonium tetrafluoroborate (B81430).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound tetrafluoroborate?
A1: Common impurities include unreacted starting materials such as aniline, residual sodium nitrite (B80452), and byproducts from side reactions. Decomposition products, which can form if the reaction temperature is not properly controlled or if the product is exposed to light, are also a significant source of impurities.[1][2]
Q2: What is the recommended method for purifying crude this compound tetrafluoroborate?
A2: Recrystallization is a highly effective purification method. Rapid recrystallization from warm water or a mixture of acetonitrile (B52724) and diethyl ether can be performed without significant decomposition.[3][4] Another common technique is trituration of the crude solid with tetrahydrofuran (B95107) to remove impurities.[4]
Q3: How should I properly store purified this compound tetrafluoroborate?
A3: The dry, purified salt can be stored for over a month at room temperature or for several years at -20°C under a nitrogen atmosphere in the dark.[3] It is crucial to keep it in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances.
Q4: Is this compound tetrafluoroborate sensitive to shock or heat?
A4: While this compound tetrafluoroborate is known for its enhanced thermal stability and reduced shock-sensitivity compared to its chloride counterpart, caution is still advised.[3][5][6] Some substituted arenediazonium tetrafluoroborates have been reported to decompose while drying.[4] It is recommended to avoid contact with metals and never to grind the dried powder, especially with a metal spatula.[7]
Q5: What causes the pink or reddish discoloration of my this compound tetrafluoroborate salt?
A5: A pink or reddish color often indicates the presence of trace impurities, possibly from the formation of azo compounds due to side reactions during the diazotization process. Proper purification should yield a colorless or white crystalline solid.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete diazotization. | Ensure the reaction temperature is maintained at 0-5°C. Use a stoichiometric amount of sodium nitrite and check for its slight excess with starch-iodide paper.[7] |
| Loss of product during washing. | Wash the filtered product with cold water and then with a non-polar solvent like diethyl ether to minimize dissolution.[8] | |
| Product Decomposes During Purification | Recrystallization solvent is too hot or the process is too slow. | Use only warm water for recrystallization and perform the process rapidly.[3][4] When using acetonitrile-ether, ensure the ether is added slowly to the acetonitrile solution at a controlled temperature. |
| Presence of impurities that catalyze decomposition. | Ensure all glassware is clean and free of metal contaminants.[7] Use pure starting materials. | |
| Oily or Tarry Product Instead of Crystalline Solid | Incomplete reaction or presence of significant impurities. | Re-evaluate the diazotization step, ensuring proper temperature control and stoichiometry. The crude product may require trituration with a suitable solvent like tetrahydrofuran to induce crystallization and remove impurities.[4] |
| Incorrect pH during precipitation. | Ensure the solution is sufficiently acidic during the addition of tetrafluoroboric acid or a tetrafluoroborate salt to promote complete precipitation of the diazonium salt. | |
| Product is Highly Colored (Red/Brown) | Formation of azo compounds. | This can result from the diazonium salt coupling with unreacted aniline. Ensure the diazotization is complete before adding the tetrafluoroborate source. The colored impurities can often be removed by recrystallization. |
| Violent Decomposition or "Puffing" During Drying | Residual stress or friction. | Handle the dried salt with care. Use a plastic spatula instead of a metal one.[7] Avoid grinding the solid. Dry the product in a vacuum desiccator without excessive heat. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Dissolution: In a clean flask, dissolve the crude this compound tetrafluoroborate in a minimal amount of warm (not boiling) deionized water. Alternatively, dissolve the crude product in a minimal amount of acetonitrile.
-
Filtration (Optional): If insoluble impurities are present, quickly filter the warm solution through a pre-warmed funnel.
-
Crystallization:
-
From Water: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
From Acetonitrile-Ether: To the acetonitrile solution, slowly add diethyl ether with gentle swirling until the solution becomes cloudy, indicating the onset of precipitation. Then, allow the mixture to stand and crystallize.
-
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold deionized water, followed by a wash with cold diethyl ether to aid in drying.[8]
-
Drying: Dry the purified crystals under vacuum in a desiccator. Store the dry product as recommended.
Protocol 2: Purification by Trituration
-
Suspension: Place the crude this compound tetrafluoroborate in a flask.
-
Washing: Add a sufficient amount of cold tetrahydrofuran to form a slurry.[4]
-
Agitation: Stir the slurry vigorously for 10-15 minutes. This will dissolve many organic impurities while the desired salt remains largely insoluble.
-
Isolation: Collect the solid product by vacuum filtration.
-
Drying: Wash the collected solid with a small portion of fresh, cold tetrahydrofuran and then dry under vacuum.
Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 191.92 g/mol | [5] |
| Appearance | Colorless to light pink solid | [5][9] |
| Melting Point | 114-116 °C (decomposes) | [6] |
| Typical Yield (Synthesis) | 75-100% | [5][8][9] |
| Storage Temperature | -20°C for long-term storage | [3] |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound tetrafluoroborate.
Caption: Troubleshooting logic for common issues in this compound tetrafluoroborate purification.
References
- 1. researchgate.net [researchgate.net]
- 2. shura.shu.ac.uk [shura.shu.ac.uk]
- 3. This compound,TETRAFLUOROBORATE | 369-57-3 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Buy this compound tetrafluoroborate | 369-57-3 [smolecule.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. prepchem.com [prepchem.com]
- 9. arkat-usa.org [arkat-usa.org]
Technical Support Center: Optimization of pH for Efficient Diazo Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of pH in diazo coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a diazo coupling reaction, and why is it so critical?
A1: The optimal pH for a diazo coupling reaction is entirely dependent on the nature of the coupling partner. The pH of the reaction medium is a critical factor because it directly influences the reactivity of the coupling component and the stability of the diazonium salt.[1][2]
-
For Phenols and Naphthols: A mildly alkaline pH, typically between 9 and 10, is required.[2][3][4] In this pH range, the phenolic hydroxyl group is deprotonated to form a phenoxide ion.[5] This phenoxide is a much more powerful nucleophile than the neutral phenol (B47542), significantly accelerating the electrophilic aromatic substitution by the weakly electrophilic diazonium cation.[5]
-
For Aromatic Amines (e.g., Anilines): A mildly acidic pH, generally between 4 and 5, is necessary.[2][3] This acidic environment prevents the diazonium cation from reacting with the nitrogen atom of the amine (N-coupling), which would lead to the formation of undesired triazene (B1217601) byproducts.[2] However, the pH must not be too acidic, as excessive protonation of the amine's nitrogen to -NH₃⁺ would deactivate the aromatic ring and halt the desired C-coupling reaction.[3]
Q2: My reaction produced a weak or incorrect color. What are the likely pH-related causes?
A2: An unexpected color or low color intensity is a common issue often linked to incorrect pH levels.[2]
-
Incorrect pH for the Coupling Partner: Using an acidic pH for a phenol or an alkaline pH for an aniline (B41778) will drastically reduce the reaction rate and lead to low yields of the desired azo compound.[2]
-
Decomposition of Diazonium Salt: If the pH is too high (strongly alkaline), the diazonium salt itself can become unstable and decompose into other products, reducing the concentration of the electrophile available for the coupling reaction.[1][3]
-
pH of the Final Product: Many azo compounds are pH indicators, meaning their color can change significantly with the pH of the solution.[6] Ensure you are observing the color at a consistent and appropriate pH after the reaction is complete.
Q3: How does pH influence the stability of the diazonium salt itself?
A3: Diazonium salts are thermally unstable, and their stability is also pH-dependent. While they are typically prepared in strongly acidic conditions (pH 0-2) to prevent premature decomposition, during the coupling reaction, the pH must be carefully adjusted.[6] In strongly alkaline solutions, diazonium ions can convert to diazohydroxides and then to diazotates, which do not undergo the desired coupling reaction.[3] Therefore, maintaining the specific recommended pH range for your coupling partner is crucial not only for activating the nucleophile but also for preserving the integrity of the diazonium electrophile.[3]
Troubleshooting Guide
Problem: Low yield of the azo product.
| Potential Cause | Recommended Solution |
| Suboptimal pH | Carefully monitor and adjust the pH of the coupling reaction mixture to the optimal range for your specific coupling component (pH 9-10 for phenols, pH 4-5 for anilines).[2][3] Use a calibrated pH meter. |
| Diazonium Salt Decomposition | Ensure the diazotization and coupling reactions are maintained at low temperatures (0-5°C) using an ice bath.[2] Use the diazonium salt solution immediately after its preparation.[2] |
| Incorrect Reagent Stoichiometry | Verify the molar ratios of your reactants. A slight excess of sodium nitrite (B80452) during diazotization can ensure the complete conversion of the primary amine.[6] |
Problem: Formation of a brown, tar-like, or insoluble substance.
| Potential Cause | Recommended Solution |
| Side Reactions at Incorrect pH | For aniline couplers, an alkaline pH can promote N-coupling, leading to triazene byproducts. Maintain a mildly acidic pH (4-5) to favor C-coupling.[2] |
| Localized High Reagent Concentration | Add the diazonium salt solution slowly and dropwise to the coupling component solution with vigorous and efficient stirring.[2][4] This prevents localized pH changes and side reactions. |
| High Reaction Temperature | Strictly maintain the reaction temperature between 0 and 5°C to minimize the decomposition of the diazonium salt into phenols, which can lead to further unwanted coupling reactions and tar formation.[2][3] |
Quantitative Data: Optimal Reaction Conditions
The efficiency of diazo coupling is highly dependent on several key parameters. The table below summarizes the typical optimal conditions for successful synthesis.
| Parameter | Diazotization Step | Coupling Step (with Phenols) | Coupling Step (with Amines) | Notes |
| Temperature | 0 - 5 °C[6] | 0 - 10 °C | 0 - 10 °C | Low temperature is critical to prevent the decomposition of the unstable diazonium salt.[6] |
| pH | Strongly Acidic (pH 0-2)[6] | Mildly Alkaline (pH 9-10)[2][3] | Mildly Acidic (pH 4-5)[2][3] | pH is the most critical parameter for activating the coupling component and preventing side reactions.[6] |
| **Reactant Ratio (Amine:NaNO₂) ** | ~ 1:1 to 1:1.1[6] | - | - | A slight excess of NaNO₂ ensures complete diazotization.[6] |
| Reactant Ratio (Diazo:Coupler) | - | ~ 1:1 | ~ 1:1 | Stoichiometry should be carefully controlled.[6] |
| Reaction Time | 5 - 30 minutes[6] | 10 - 60 minutes | 10 - 60 minutes | Reaction completion can be monitored by TLC.[6] |
Experimental Protocols
Detailed Methodology for pH-Controlled Diazo Coupling
This protocol provides a general procedure for the synthesis of an azo dye, emphasizing the critical steps for pH control.
Part A: Preparation of the Diazonium Salt Solution (Diazotization)
-
Dissolve the Amine: Dissolve the primary aromatic amine (1.0 molar equivalent) in an aqueous solution of a strong mineral acid (e.g., hydrochloric acid). Ensure the temperature is maintained at 0-5°C using an ice-salt bath.
-
Prepare Nitrite Solution: Separately, prepare a solution of sodium nitrite (1.0-1.1 molar equivalents) in cold water and cool it to 0-5°C.[6]
-
Slow Addition: Add the cold sodium nitrite solution dropwise to the cold amine solution over 5-10 minutes with continuous, vigorous stirring.[6] Maintain the temperature below 5°C throughout the addition.
-
Complete Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional 5-10 minutes to ensure diazotization is complete. Keep this solution cold for immediate use in the next step.
Part B: pH-Controlled Coupling Reaction
-
For Phenolic Coupling Partners (Target pH 9-10):
-
Prepare Coupler Solution: Dissolve the phenol (1.0 molar equivalent) in a cold aqueous sodium hydroxide (B78521) solution (~10% w/v).[4]
-
Adjust pH: Cool this solution to 0-5°C and verify that the pH is between 9 and 10 using a pH meter. Adjust with dilute NaOH or HCl as needed.
-
Couple: Slowly add the cold diazonium salt solution (from Part A) dropwise to the cold, basic phenol solution with vigorous stirring.[4]
-
Maintain pH: Monitor the pH during the addition and add dilute NaOH solution as necessary to maintain the pH in the 9-10 range. A brightly colored precipitate of the azo dye should form.[4]
-
-
For Amine Coupling Partners (Target pH 4-5):
-
Prepare Coupler Solution: Dissolve the aromatic amine (1.0 molar equivalent) in a cold, dilute acidic solution (e.g., dilute HCl or acetic acid).
-
Adjust pH: Cool the solution to 0-5°C. Carefully adjust the pH to the 4-5 range using a buffer solution (e.g., sodium acetate) or by dropwise addition of a base (e.g., sodium carbonate solution).
-
Couple: Slowly add the cold diazonium salt solution (from Part A) to the cold, buffered amine solution with vigorous stirring.
-
Maintain pH: Monitor the pH throughout the addition to ensure it remains within the optimal 4-5 range.
-
Part C: Isolation and Purification
-
Stir: Continue stirring the reaction mixture in the cold for 30-60 minutes to ensure the reaction is complete.[6]
-
Isolate: Collect the solid azo dye product by vacuum filtration.
-
Wash: Wash the solid with a small amount of cold water to remove any unreacted salts.[4]
-
Dry: Allow the product to air-dry or dry it in a desiccator. If necessary, purify the dye by recrystallization.
Visualizations
Caption: General workflow for pH-controlled diazo coupling reactions.
Caption: pH effect on the activation of phenol and aniline coupling partners.
References
Technical Support Center: Optimizing the Gomberg-Bachmann Reaction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize homocoupling byproducts in the Gomberg-Bachmann reaction.
Troubleshooting Guide and FAQs
This section addresses common issues encountered during the Gomberg-Bachmann reaction, with a focus on minimizing the formation of homocoupling byproducts.
Q1: What is the primary cause of homocoupling byproducts in the Gomberg-Bachmann reaction?
The formation of homocoupling byproducts, where two identical aryl radicals derived from the diazonium salt couple, is a common side reaction.[1][2] This primarily occurs due to the inherent instability of the diazonium salt, which can decompose to form an aryl radical before it has the opportunity to react with the aromatic substrate (the arene).[3] If the concentration of the aryl radical derived from the diazonium salt is high relative to the concentration of the arene, the likelihood of two such radicals encountering and coupling with each other increases significantly.
Q2: How does the stability of the diazonium salt affect the yield of the desired biaryl product versus the homocoupling byproduct?
The stability of the diazonium salt is crucial for a successful Gomberg-Bachmann reaction. Unstable diazonium salts decompose rapidly, leading to a high local concentration of aryl radicals and favoring homocoupling.[3] The stability of the diazonium salt is influenced by factors such as temperature, pH, and the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups on the aniline (B41778) precursor can increase the stability of the corresponding diazonium salt.[4]
Q3: What role does the base play in the reaction, and how can its concentration be optimized to minimize homocoupling?
A base is required to promote the formation of the aryl radical from the diazonium salt.[5] However, the concentration and type of base can significantly impact the reaction outcome. A high concentration of a strong base can accelerate the decomposition of the diazonium salt, leading to an increased rate of homocoupling.[6] It is recommended to use a relatively weak base or to add the base slowly and portion-wise to maintain a low, steady concentration of aryl radicals, thereby favoring the cross-coupling reaction with the arene. The use of aqueous sodium hydroxide (B78521) is common, but its concentration should be carefully controlled.[6][7]
Q4: How critical is temperature control during the diazotization and coupling steps?
Strict temperature control is paramount throughout the Gomberg-Bachmann reaction. The diazotization step, the formation of the diazonium salt from an aniline precursor using a nitrite (B80452) source, should typically be carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[8] During the coupling reaction, while some heating may be necessary to initiate the reaction, excessive temperatures will accelerate the decomposition of the diazonium salt and promote homocoupling and other side reactions.[4] The optimal temperature for the coupling step is substrate-dependent and should be carefully optimized.
Q5: What is the recommended strategy for adding the diazonium salt solution to the arene?
To minimize homocoupling, the diazonium salt should be added slowly and in a controlled manner to a large excess of the arene.[8] This ensures that the concentration of the diazonium salt and the resulting aryl radicals are kept low at all times, maximizing the probability of a reaction with the arene rather than with another aryl radical. Vigorous stirring is also essential to ensure rapid and homogenous mixing of the reactants.
Q6: Are there any improved methods to reduce homocoupling and increase the yield of the desired product?
Yes, several modifications to the classical Gomberg-Bachmann procedure have been developed to address the issues of low yields and byproduct formation. One of the most effective improvements is the use of phase-transfer catalysts (PTCs).[1][2] PTCs, such as quaternary ammonium (B1175870) salts or crown ethers, facilitate the transfer of the diazonium salt from the aqueous phase to the organic phase containing the arene, allowing for a more controlled and efficient reaction.[9][10] Another improvement involves the use of more stable diazonium salts, such as diazonium tetrafluoroborates, which can be isolated and are less prone to premature decomposition.[1][2]
Quantitative Data Summary
The following table summarizes the yields of 2-aminobiphenyls obtained through a modified Gomberg-Bachmann reaction, highlighting the impact of reaction temperature on product yield.
| Entry | Variation vs. Standard Conditions | Yield (%) |
| 1 | Standard Conditions | 74 |
| 2 | Reaction at Room Temperature | 36 |
| 3 | Reaction at 50 °C | 70 |
| 4 | Reaction at 90 °C | 78 |
| 5 | Reaction at 110 °C | 74 |
| 6 | Reaction under Nitrogen Atmosphere | 78 |
| 7 | Reaction under Argon Atmosphere | 73 |
Data adapted from "The Gomberg-Bachmann Reaction for the Arylation of Anilines with Aryl Diazotates".[11]
Experimental Protocols
Classical Gomberg-Bachmann Synthesis of 4-Methylbiphenyl [8]
1. Diazotization of p-Toluidine (B81030):
-
In a flask, dissolve p-toluidine in a mixture of hydrochloric acid and water.
-
Cool the solution to below 5 °C in an ice bath.
-
Slowly add a chilled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.
-
Stir the mixture for 15-20 minutes after the addition is complete to ensure the complete formation of the p-toluenediazonium chloride solution.
2. Coupling Reaction:
-
In a separate, larger flask equipped with a mechanical stirrer, place a large excess of benzene (B151609).
-
Slowly add the cold diazonium salt solution to the benzene with vigorous stirring.
-
Gradually add a solution of sodium hydroxide to the mixture to promote the coupling reaction. The evolution of nitrogen gas is typically observed.
-
Continue stirring for several hours at room temperature.
3. Work-up and Purification:
-
Separate the benzene layer from the aqueous layer.
-
Wash the benzene layer with water and then with a dilute acid solution to remove any unreacted bases.
-
Dry the benzene layer over anhydrous sodium sulfate.
-
Remove the excess benzene by distillation.
-
The crude 4-Methylbiphenyl can be purified by fractional distillation or recrystallization.
Improved Gomberg-Bachmann Reaction using a Phase-Transfer Catalyst
While a specific detailed protocol for a phase-transfer catalyzed Gomberg-Bachmann reaction is highly substrate-dependent, the following provides a general guideline based on established principles.[1][2][9]
1. Preparation of Reactants:
-
Prepare the diazonium salt solution as described in the classical protocol. The use of a more stable diazonium salt, such as a tetrafluoroborate (B81430) salt, is recommended.[1][2]
-
In a separate flask, dissolve the arene in a suitable water-immiscible organic solvent (e.g., toluene, dichloromethane).
-
Add a phase-transfer catalyst to the organic phase. Common choices include tetrabutylammonium (B224687) bromide (TBAB) or a crown ether like 18-crown-6. A typical catalyst loading is 1-5 mol%.
2. Coupling Reaction:
-
With vigorous stirring, slowly add the aqueous diazonium salt solution to the biphasic mixture of the arene, organic solvent, and phase-transfer catalyst.
-
Add a solution of a base, such as sodium hydroxide or potassium carbonate, to the reaction mixture. The base can be added concurrently with the diazonium salt or after its addition.
-
The reaction is typically carried out at room temperature or with gentle heating, depending on the reactivity of the substrates. Monitor the reaction progress by TLC or GC.
3. Work-up and Purification:
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer with water and brine to remove the catalyst and any inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography, recrystallization, or distillation.
Reaction Pathway Visualization
Caption: Competing pathways in the Gomberg-Bachmann reaction.
References
- 1. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]
- 2. mycollegevcampus.com [mycollegevcampus.com]
- 3. researchgate.net [researchgate.net]
- 4. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ullmann Reaction and Gomberg - Bechmann Reaction | PPTX [slideshare.net]
- 6. The Gomberg-Bachmann reaction for the arylation of anilines with aryl diazotates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Gomberg-Bachmann reaction for the arylation of anilines with aryl diazotates. | Sigma-Aldrich [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. iajpr.com [iajpr.com]
- 10. m.youtube.com [m.youtube.com]
- 11. scribd.com [scribd.com]
Technical Support Center: Scale-Up of Reactions Involving Benzenediazonium Salts
Welcome to the technical support center for challenges in the scale-up of reactions involving benzenediazonium salts. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure safer and more efficient scale-up of these critical reactions.
Frequently Asked Questions (FAQs)
Q1: Why are this compound salts considered hazardous, especially during scale-up?
A1: this compound salts are high-energy molecules known for their thermal instability.[1][2][3] The primary hazards during scale-up include:
-
Thermal Decomposition: In aqueous solutions, most diazonium salts are unstable above 5°C and will decompose, often violently, releasing nitrogen gas.[1][4] This decomposition is exothermic, with a reaction enthalpy of -160 to -180 kJ/mol, which can lead to a runaway reaction if not properly controlled.[1][2][5]
-
Explosive Nature in Solid State: Many diazonium salts are explosive in their solid, dry form and are sensitive to shock, friction, heat, and radiation.[1][3][6][7] For this reason, isolation of solid diazonium salts should be avoided whenever possible, especially on a large scale.[5][6]
-
Gas Evolution: The decomposition of diazonium salts rapidly releases nitrogen gas, which can cause a dangerous pressure buildup in a sealed reactor.[3]
Q2: What factors influence the stability of this compound salts?
A2: The stability of a this compound salt is influenced by several factors:
-
Temperature: This is the most critical factor. Reactions are typically carried out at 0-5°C to minimize decomposition.[1][3][4][6]
-
Counter-ion: The nature of the counter-ion has a significant impact on stability. Larger counter-ions like tetrafluoroborates and tosylates tend to form more stable and sometimes isolable salts compared to smaller counter-ions like chlorides and nitrates.[6][8]
-
Substitution Pattern: The substituents on the aromatic ring affect the electronic properties and, consequently, the stability of the diazonium salt.
-
Presence of Impurities: Impurities such as transition metals (e.g., copper, tin), bases, and excess nitrous acid can catalyze decomposition and lower the onset temperature of decomposition.[1][2][9]
-
Light: Exposure to direct sunlight can also promote decomposition.[2][6][9]
Q3: What are the advantages of using continuous flow chemistry for reactions with this compound salts?
A3: Continuous flow chemistry offers several advantages for handling hazardous reactions involving diazonium salts:
-
Enhanced Safety: By generating and immediately consuming the unstable diazonium intermediate in a small reactor volume, the risks associated with the accumulation of large quantities of this hazardous material are significantly mitigated.[10][11]
-
Improved Heat Transfer and Temperature Control: The high surface-area-to-volume ratio of flow reactors allows for very efficient heat exchange, enabling precise temperature control and preventing thermal runaways.[11]
-
Increased Reaction Control: Flow chemistry provides precise control over reaction parameters such as residence time, stoichiometry, and mixing, leading to higher yields and selectivity.[11][12]
-
Scalability: Scaling up a reaction in a flow system often involves running the process for a longer duration or using parallel reactors, which is generally safer and more straightforward than increasing the size of a batch reactor.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of the desired product. | Incomplete diazotization. | Ensure the purity of the starting aniline (B41778).[8] Use a stoichiometric amount of sodium nitrite (B80452).[1][3] Maintain the reaction temperature strictly between 0-5°C.[13] |
| Decomposition of the diazonium salt. | Check for and eliminate sources of impurities like transition metals.[2][9] Ensure the temperature is maintained below 5°C throughout the process.[3][6] Use the diazonium salt solution immediately after preparation.[8][13] | |
| Formation of colored byproducts (e.g., in azo coupling). | Undesired side reactions due to incorrect pH. | Optimize and strictly control the pH of the coupling reaction. For phenols, an alkaline medium is typically required, while amines couple under acidic conditions.[8] |
| Impurities in the starting materials. | Use highly pure starting amine and coupling components.[8] | |
| Inconsistent product quality between batches. | Poor temperature control. | Implement robust temperature monitoring and control systems. Consider using a reaction calorimeter to study the thermal profile of the reaction during scale-up. |
| Inefficient mixing. | As the reactor volume increases, mixing becomes more challenging. Ensure adequate agitation to maintain a homogenous reaction mixture and prevent localized "hot spots." | |
| Reaction becomes uncontrollable or shows signs of a runaway. | Exothermic decomposition of the diazonium salt. | Immediately stop the addition of reagents. Ensure the cooling system is functioning at maximum capacity. Have a quenching plan in place, such as the addition of a pre-cooled solution of a compound known to safely decompose diazonium salts (e.g., hypophosphorous acid).[2][9] |
| Inadequate heat removal. | On a larger scale, the surface-area-to-volume ratio decreases, making heat removal less efficient.[14] Ensure the reactor's cooling capacity is sufficient for the scale of the reaction. |
Quantitative Data Summary
Table 1: Thermal Properties of Diazonium Salts
| Property | Value | Significance |
| Enthalpy of Decomposition | -160 to -180 kJ/mol | Highly exothermic, indicating a significant potential for thermal runaway if not controlled.[1][2][5] |
| Typical ADT24 for Decomposition | 80°C | The temperature at which the time to maximum rate of decomposition under adiabatic conditions is 24 hours. This is significantly lower than for compounds with nitro groups (190-280°C), highlighting their higher thermal sensitivity.[1] |
| Recommended Reaction Temperature | 0-5°C | Crucial for minimizing decomposition and ensuring the safety of the reaction.[1][3][4][6] |
Table 2: Influence of Counter-ion on Stability
| Counter-ion | Relative Stability | Notes |
| Chloride (Cl⁻), Acetate (CH₃COO⁻) | Low | Commonly used but lead to less stable diazonium salts.[6] |
| Tetrafluoroborate (BF₄⁻), Tosylate (TsO⁻) | High | Provide greater stability and may allow for isolation of the diazonium salt in some cases.[6][8][15] |
Key Experimental Protocols
General Protocol for the Preparation of a this compound Chloride Solution (Lab Scale)
Materials:
-
Aniline (or substituted aniline)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice
Procedure:
-
In a flask equipped with a stirrer, dissolve the aniline in a mixture of concentrated HCl and water.
-
Cool the flask in an ice-salt bath to bring the temperature of the solution to 0-5°C.[8][13]
-
In a separate beaker, prepare a solution of sodium nitrite in cold deionized water.
-
Slowly add the sodium nitrite solution dropwise to the stirred aniline hydrochloride solution.[8] It is critical to maintain the temperature of the reaction mixture between 0 and 5°C throughout the addition.[13]
-
After the addition is complete, continue to stir the mixture for an additional 15-30 minutes at 0-5°C to ensure the reaction goes to completion.[13]
-
The resulting solution contains the this compound chloride and should be used immediately in the subsequent reaction step.[8][13]
Safety Note: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Be prepared for potential gas evolution and have a system to vent any gases produced.[1][3] Never allow the diazonium salt solution to warm up or to evaporate to dryness.[4]
Visualizations
Caption: Decomposition pathways of this compound salts.
Caption: Experimental workflow for reaction scale-up.
Caption: Decision tree for troubleshooting low yield issues.
References
- 1. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 2. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Decomposition of a Diazonium Salt | Chem Lab [chemlab.truman.edu]
- 8. benchchem.com [benchchem.com]
- 9. quora.com [quora.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Selectivity engineering of the diazotization reaction in a continuous flow reactor - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Benzenediazonium Salts & Counter-Ion Effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the influence of counter-ions on the reactivity and stability of benzenediazonium salts.
Frequently Asked Questions (FAQs)
Q1: What is the role of the counter-ion in a this compound salt?
This compound salts are ionic compounds with the general formula [Ar-N₂]⁺X⁻. The [Ar-N₂]⁺ is the diazonium cation, where the reactivity resides, and X⁻ is the counter-ion. The primary role of the counter-ion is to stabilize this highly reactive cation. The nature of the counter-ion significantly impacts the salt's overall stability, solubility, and safety, making its selection a critical experimental parameter.[1][2]
Q2: How does the choice of counter-ion affect the stability and safety of this compound salts?
The stability of arenediazonium salts is highly sensitive to the counter-ion.[1] Generally, larger, non-nucleophilic counter-ions result in more stable and safer salts.[2]
-
Chloride (Cl⁻): this compound chloride is notoriously unstable and can be dangerously explosive, especially when isolated in a dry, solid form.[1][3] It is typically prepared in situ in cold aqueous solutions and used immediately.[4]
-
Tetrafluoroborate (B81430) (BF₄⁻): this compound tetrafluoroborate is significantly more stable and can be isolated, stored, and handled on the bench with relative ease.[1][5] This increased stability is often attributed to the larger size and charge delocalization of the BF₄⁻ ion.
-
Hexafluorophosphate (B91526) (PF₆⁻): Similar to tetrafluoroborates, hexafluorophosphate salts offer enhanced stability, though some studies suggest they may be slightly less stable than their tetrafluoroborate counterparts.[5]
-
Sulfonates (e.g., Tosylates, Alkyl Sulfonates): These larger organic anions can also confer high stability to the diazonium salt.[2] Short-chain alkyl sulfonates have been noted as being particularly stable.[5]
Q3: My this compound chloride reaction is failing, showing premature decomposition (e.g., bubbling of N₂ gas, formation of phenol). What's going wrong?
This is a common issue, as this compound chloride is thermally unstable. The decomposition reaction is the hydrolysis of the diazonium salt to form phenol (B47542) and nitrogen gas, a reaction that accelerates with temperature.[6][7]
Troubleshooting Steps:
-
Temperature Control: Ensure the reaction is maintained at a low temperature, typically between 0-5°C, using an ice bath.[2][4] The rate of decomposition increases significantly at higher temperatures.
-
Use Immediately: this compound chloride solutions should be used immediately after preparation due to their instability.[4]
-
Switch Counter-Ions: If the subsequent reaction conditions require higher temperatures or if the salt needs to be isolated, consider switching to a more stable salt like this compound tetrafluoroborate (for the Schiemann reaction or other substitutions) or a tosylate.[1][2]
-
Avoid Contaminants: Transition metal impurities can promote decomposition.[3] Ensure all glassware is clean.
Q4: Which counter-ion should I choose for my specific application?
The choice depends on the intended subsequent reaction and whether the salt needs to be isolated.
Caption: Decision workflow for selecting a this compound salt counter-ion.
Quantitative Data Summary
While detailed kinetic data comparing a wide range of counter-ions under identical conditions is sparse in single literature reports, a qualitative and property-based comparison can be summarized.
| Counter-Ion (X⁻) | Formula | Relative Thermal Stability | Key Properties & Hazards | Typical Applications |
| Chloride | Cl⁻ | Low | Highly unstable and potentially explosive when dry.[1][3] Typically used immediately in cold aqueous solution.[4] | Sandmeyer reactions, Azo coupling |
| Tetrafluoroborate | BF₄⁻ | High | Stable solid that can be isolated and handled.[1] Less soluble in water than chloride salts.[4] | Schiemann reaction (fluorination), Heck-Matsuda reactions[8] |
| Hexafluorophosphate | PF₆⁻ | High | Similar stability to BF₄⁻, but may be slightly less stable.[5] | General substitutions requiring a stable diazonium salt |
| Tosylate/Sulfonates | TsO⁻ / RSO₃⁻ | High | Often stable, isolable solids.[2] Stability can be tuned by the R group.[5] | Reactions in organic solvents, specialized substitutions |
Experimental Protocols
Protocol 1: In Situ Preparation of this compound Chloride Solution
This protocol describes the standard method for generating this compound chloride for immediate use in subsequent reactions like Sandmeyer or azo coupling.
Materials:
-
Aniline (B41778) (or substituted aniline)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Distilled water
-
Ice
Procedure:
-
In a flask, dissolve the aniline derivative in a solution of concentrated HCl and water.
-
Cool the flask in an ice-salt bath to bring the temperature to 0-5°C.[4]
-
Separately, prepare a concentrated aqueous solution of sodium nitrite (NaNO₂) and cool it in the ice bath.
-
Slowly add the cold NaNO₂ solution dropwise to the aniline hydrochloride solution.[9] Maintain vigorous stirring and ensure the temperature does not rise above 5°C.[4]
-
The addition is complete when a slight excess of nitrous acid is detected (a drop of the reaction mixture turns starch-iodide paper blue).
-
The resulting clear solution of this compound chloride is now ready for immediate use. DO NOT attempt to isolate the solid.
Protocol 2: Comparative Stability Test of Diazonium Salts
This protocol allows for a qualitative or quantitative comparison of the decomposition rates of diazonium salts with different counter-ions by monitoring the evolution of N₂ gas.
Caption: Experimental workflow for comparing the thermal stability of diazonium salts.
Procedure:
-
Preparation: Prepare equimolar solutions of the this compound salts to be compared (e.g., chloride vs. tetrafluoroborate) following appropriate synthetic procedures, ensuring the final concentrations are identical. Keep solutions on ice.
-
Apparatus: Set up a reaction flask connected to a gas burette, all submerged in a constant temperature water bath set to a temperature where decomposition occurs at a measurable rate (e.g., 40°C or 50°C).
-
Decomposition: Place a known volume of one of the diazonium salt solutions into the reaction flask and immediately begin recording the volume of N₂ gas evolved over time until the reaction ceases (V∞).[10]
-
Repeat: Thoroughly clean the apparatus and repeat the experiment with the other diazonium salt solution under the exact same conditions.
-
Analysis: For each experiment, plot ln(V∞ - Vt) versus time (t). The decomposition of this compound salts follows first-order kinetics.[10][11] The slope of this line will be equal to the negative rate constant (-k). A steeper slope indicates a larger rate constant and therefore lower stability.
References
- 1. Diazonium compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. Chemical Reactions of Diazonium Salts [unacademy.com]
- 5. shura.shu.ac.uk [shura.shu.ac.uk]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. studylib.net [studylib.net]
- 10. eacademic.ju.edu.jo [eacademic.ju.edu.jo]
- 11. diverdi.colostate.edu [diverdi.colostate.edu]
Technical Support Center: Regioselectivity in Diazonium Salt Reactions
Welcome to the technical support center for diazonium salt reactions. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve regioselectivity in their experiments.
Frequently Asked Questions (FAQs)
FAQ 1: General Troubleshooting for Poor Regioselectivity
Q: I am observing a mixture of isomers in my reaction. What are the primary factors influencing regioselectivity and how can I control them?
A: Poor regioselectivity in diazonium salt reactions typically stems from a combination of electronic, steric, and reaction condition-related factors. Here’s a breakdown of key areas to investigate:
-
Electronic Effects: The electronic nature of substituents on both the diazonium salt and the coupling partner dictates the position of substitution. In electrophilic aromatic substitution (azo coupling), electron-donating groups (EDGs) like -OH and -NH2 are strong activators and direct the incoming diazonium electrophile to the ortho and para positions.[1][2] Conversely, electron-withdrawing groups (EWGs) on the alkene in Meerwein arylations make it more susceptible to radical addition.[3][4]
-
Steric Hindrance: Bulky substituents near a potential reaction site can prevent the diazonium salt or the catalyst from approaching, favoring substitution at a less hindered position. For example, in azo coupling, substitution typically occurs at the para position to an activating group unless that site is blocked.[1][2]
-
Reaction Conditions:
-
pH Control: In azo coupling reactions, pH is critical. At acidic pH (< 6), an amino group is a more potent activator than a hydroxyl group.[1][2] At alkaline pH (> 7.5), the deprotonated phenoxide is a stronger activator.[1][2]
-
Temperature: Low temperatures (typically 0–5 °C) are crucial for the stability of the diazonium salt.[5] At higher temperatures, decomposition and side reactions, such as reaction with water to form phenols, can occur, reducing the yield of the desired product.[5]
-
Solvent: The choice of solvent can influence reaction rates and selectivity. Polar aprotic solvents like DMF, DMSO, and acetonitrile (B52724) are often preferred for nucleophilic aromatic substitution (SNAr) type reactions.[6] In some cases, specific solvents can hinder diazonium salt formation or promote decomposition.[7][8]
-
FAQ 2: Improving Regioselectivity in Sandmeyer and Azo Coupling Reactions
Q: My Sandmeyer reaction is producing significant phenol (B47542) byproducts and a mixture of halogenated isomers. How can I improve the regioselectivity and yield?
A: The Sandmeyer reaction, which converts an aryl amine to an aryl halide or cyanide via a diazonium salt, is prone to side reactions if not carefully controlled.[9][10]
-
Minimize Phenol Formation: The primary cause of phenol byproducts is the reaction of the diazonium salt with water, which is accelerated by heat.[5]
-
Control Isomer Distribution with Directing Groups: The final substitution pattern is determined by the position of the amino group on the starting aniline. To achieve a desired regiochemistry that is not accessible through direct electrophilic substitution, a common strategy involves:
-
Introduce a Directing Group: Start with a substituted benzene (B151609) that directs a nitro group to the desired position (e.g., a meta-director like -COOH).[1][9]
-
Nitration followed by Reduction: Perform nitration, then reduce the nitro group to an amine.[1]
-
Diazotization and Substitution: Convert the amine to a diazonium salt and perform the Sandmeyer reaction.[10]
-
Removal/Modification of the Directing Group: The initial directing group can be removed or modified if needed. For instance, an amino group can be used as an ortho, para-director and then removed by conversion to a diazonium salt and reaction with hypophosphorous acid (H₃PO₂).[10][11]
-
-
Protecting Groups: To prevent unwanted reactions on highly activated rings (like anilines or phenols), the activating group can be temporarily modified. For example, an amino group can be acetylated to reduce its activating strength, allowing for more controlled subsequent reactions before being deprotected.[1][6][9]
Q: In my azo coupling reaction, why am I getting ortho-substitution instead of the expected para-substitution?
A: While para coupling is generally preferred, ortho coupling can occur if the para position is blocked by another substituent.[1][2] If the para position is open and you still observe significant ortho product, consider the following:
-
Chelation Effects: Certain substituents can chelate with the diazonium salt, directing the coupling to the ortho position.
-
Solvent Effects: The solvent can influence the transition state, sometimes favoring the ortho product. Experiment with different solvents to see if the isomer ratio changes.
FAQ 3: Regiocontrol in Palladium-Catalyzed Heck-Matsuda Reactions
Q: How can I control the regioselectivity of C-C bond formation in a Heck-Matsuda reaction involving a diazonium salt?
A: The Heck-Matsuda reaction is a powerful method for arylating olefins using diazonium salts, offering advantages like phosphine-free conditions.[12] Regioselectivity is a key challenge and is influenced by the catalyst, substrate, and conditions.
-
Olefin Substitution: The substitution pattern of the alkene is a primary determinant. Arylation typically occurs at the less substituted carbon of the double bond due to steric factors during the carbopalladation step.
-
Ligand Choice: Although often performed without phosphine (B1218219) ligands, the addition of specific ligands to the palladium catalyst can influence regioselectivity by modifying the steric and electronic environment of the metal center.
-
Base-Free Conditions: The reaction is often run under base-free conditions, which can be an advantage.[13] The presence or absence of a base can sometimes affect the outcome.
-
Substituents on the Diazonium Salt: Electron-donating or withdrawing groups on the diazonium salt can affect its reactivity. Studies have shown that ortho-substituted diazonium salts can sometimes couple more efficiently than their para isomers.[13]
Troubleshooting Workflow
If you are encountering issues with regioselectivity, use the following workflow to diagnose and solve the problem.
Quantitative Data Summary
The regioselectivity of diazonium salt reactions is highly dependent on the specific substrates and conditions used. The following table summarizes illustrative data on how reaction parameters can influence product distribution.
| Reaction Type | Diazonium Salt | Coupling Partner / Olefin | Catalyst / Conditions | Regioselective Ratio (Product A : Product B) | Reference |
| Azo Coupling | 4-Nitrobenzenediazonium | 1,3-Dimethoxybenzene | CH₃CN, Room Temp | 100% (ortho, para attack) : 0% (ortho, ortho attack) | [14] |
| Azo Coupling | 4-Nitrothis compound | N,N-Dimethylaniline | pH 5-7 | >95% (para product) : <5% (ortho product) | General Knowledge[1][2] |
| Heck-Matsuda | 4-Methoxythis compound | Methyl Acrylate | Pd(OAc)₂, Room Temp | Poor Yield / Selectivity | [13] |
| Heck-Matsuda | 2-Methoxythis compound | Methyl Acrylate | Pd(OAc)₂, Room Temp | Good Yield / High Selectivity for β-arylation | [13] |
| Meerwein Arylation | Aryldiazonium salt | Acrylic Acid | CuBr, HBr | Favors α-bromo, β-aryl product | [4] |
Note: Data is illustrative and specific outcomes will vary based on the exact experimental setup.
Experimental Protocols
Protocol 1: General Procedure for Regiocontrolled Sandmeyer Bromination Using a Directing Group Strategy
This protocol outlines the synthesis of 3-bromotoluene (B146084) from toluene (B28343), where direct bromination would yield a mixture of ortho and para isomers.
Objective: Synthesize 3-bromotoluene with high regioselectivity.
Workflow: Toluene → p-Nitrotoluene → p-Toluidine (B81030) → 3-Bromo-4-aminotoluene → 3-Bromotoluene.
-
Nitration of Toluene:
-
In a flask cooled in an ice bath, slowly add 15 mL of concentrated sulfuric acid to 10 mL of toluene with stirring.
-
Add a nitrating mixture (10 mL conc. H₂SO₄ and 10 mL conc. HNO₃) dropwise, keeping the temperature below 10 °C.
-
After addition, stir for 30 minutes, then pour the mixture onto crushed ice.
-
Separate the organic layer, wash with water and sodium bicarbonate solution, dry over anhydrous MgSO₄, and purify to isolate p-nitrotoluene.
-
-
Reduction to p-Toluidine:
-
To a flask containing p-nitrotoluene, add a mixture of granulated tin and concentrated hydrochloric acid.
-
Heat the mixture under reflux for 1-2 hours.
-
Cool the reaction and make it strongly alkaline with NaOH solution to precipitate tin hydroxides and liberate the free amine.
-
Steam distill or extract with an organic solvent to isolate p-toluidine.
-
-
Acetylation (Protection):
-
Dissolve p-toluidine in glacial acetic acid and add acetic anhydride.
-
Warm the mixture gently and then pour it into cold water to precipitate N-acetyl-p-toluidine. Filter and dry the product.
-
-
Regioselective Bromination:
-
Dissolve the acetylated compound in acetic acid.
-
Add a solution of bromine in acetic acid dropwise with stirring. The acetylamino group will direct bromination to the ortho position.
-
Pour the mixture into water to precipitate 3-bromo-4-acetamidotoluene.
-
-
Deacetylation:
-
Hydrolyze the product from the previous step by refluxing with aqueous HCl to yield 3-bromo-4-aminotoluene.
-
-
Diazotization and Reductive Deamination:
-
Dissolve 3-bromo-4-aminotoluene in a mixture of ethanol (B145695) and sulfuric acid.
-
Cool to 0-5 °C and add an aqueous solution of sodium nitrite (B80452) dropwise.
-
After diazotization is complete, add hypophosphorous acid (H₃PO₂) and warm the reaction gently. Nitrogen gas will evolve.
-
The reaction removes the amino group, yielding the final product, 3-bromotoluene.[11]
-
Purify by distillation.
-
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. organicreactions.org [organicreactions.org]
- 4. Meerwein arylation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II [courses.lumenlearning.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Arenediazonium Salts in EAS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 12. Heck–Matsuda reaction - Wikipedia [en.wikipedia.org]
- 13. Sustainable Heck-Matsuda reaction with catalytic amounts of diazonium salts: an experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Aryl diazonium salts and benzene derivatives bearing two electron-donor substituents: chemical and mechanistic behaviours - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Safe Handling of Benzenediazonium Salts
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on managing the explosive hazards associated with dry benzenediazonium salts. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues to ensure safety during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why are dry this compound salts so hazardous?
A1: Dry this compound salts are high-energy molecules that are notoriously unstable and can decompose violently.[1] The primary hazard stems from their propensity to rapidly decompose, releasing nitrogen gas, a very stable molecule.[2] This decomposition is highly exothermic, with a reaction enthalpy between -160 and -180 kJ/mol.[1][3][4][5] In the solid state, these salts are sensitive to a variety of stimuli including shock, friction, heat, static discharge, and even light, which can trigger an unpredictable and violent explosion.[3][6][7] Numerous industrial and laboratory accidents, some resulting in fatalities, have been caused by the detonation of unintentionally dried or improperly handled diazonium salts.[3][4][7]
Q2: A colleague mentioned that some diazonium salts are more stable than others. Is this true?
A2: Yes, the stability of a diazonium salt is significantly influenced by its counter-anion.[4] Salts like chromates, nitrates, picrates, and especially perchlorates are highly explosive.[3] this compound chloride and bromide also pose a high explosive risk.[3][8] In contrast, salts with the tetrafluoroborate (B81430) (BF₄⁻) or hexafluorophosphate (B91526) (PF₆⁻) anion are generally more thermally stable and less shock-sensitive.[4][9][10] This increased stability sometimes allows for their isolation as crystalline solids.[4][10] However, it is critical to remember that even these "more stable" salts can decompose violently under certain conditions and should never be considered completely safe .[4][11][12] Best practice dictates treating all isolated diazonium salts as potentially explosive.[3][6][12]
Q3: My protocol requires me to isolate a this compound salt. What is the absolute maximum amount I can handle safely?
A3: If intentional isolation of a diazonium salt is absolutely unavoidable, it must be treated as a hazardous operation and restricted to a very small scale.[3][5] It is strongly recommended that no more than 0.75 mmol of the explosive diazonium salt be handled at one time.[3][4][5][6][12] Even on this scale, extreme caution, including the use of a protective blast shield, is necessary.[4]
Q4: I observed unexpected gas bubbling during my diazotization reaction. What is causing this and how can I prevent it?
A4: The gas evolution could be from two sources. First, it could be nitrogen (N₂) gas, which indicates that the diazonium salt is decomposing.[3][13] This is often caused by the reaction temperature rising above the recommended 0-5°C range.[3][6][14] Second, the gas could be nitrogen oxides (NOx), resulting from the decomposition of excess nitrous acid, especially if the local concentration is too high.[3][13] To prevent this, ensure strict temperature control by using an ice bath and consider adding crushed ice directly to the reaction mixture for more effective cooling.[13] Additionally, add the sodium nitrite (B80452) solution slowly and dropwise to prevent localized "hot spots" and high concentrations of nitrous acid.[13][15]
Q5: How do I properly dispose of a reaction mixture containing residual this compound salts?
A5: Never dispose of waste containing diazonium salts without first neutralizing the reactive species.[3] The remaining diazonium compounds must be quenched before any further treatment or disposal.[3][4][6] A common and effective method is to add an aqueous solution of hypophosphorous acid (H₃PO₂).[3][5] In some cases, the presence of a catalyst, such as a small amount of copper(II) ions (Cu²⁺), can facilitate the quenching process.[3][5] Ensure the quenching is complete before proceeding with standard waste disposal protocols.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Explosive Detonation During Isolation | The diazonium salt was dried.[11][12] | Avoid isolation whenever possible. Use the diazonium salt in situ for the subsequent reaction.[3][7] If isolation is mandatory, keep the salt wet/moist at all times.[4] |
| The solid was scraped or touched with a metal spatula.[3][12] | Always use a plastic spatula for handling any solid diazonium salt.[3][4][6] Avoid scratching or grinding the material.[3][4][6] | |
| The isolated amount exceeded the safety limit. | Do not handle more than 0.75 mmol of an isolated diazonium salt at one time.[3][4][6][12] | |
| Reaction Mixture Darkens or Decomposes Rapidly | The reaction temperature is too high (above 5°C).[3][14] | Maintain strict temperature control between 0-5°C using an ice bath.[3][6] The diazotization reaction is exothermic.[3] |
| Presence of impurities (e.g., transition metals, bases).[3][5] | Use clean glassware and high-purity reagents. | |
| Exposure to direct sunlight.[5][9] | Protect the reaction from light by covering the flask with aluminum foil. | |
| Incomplete Diazotization | Insufficient sodium nitrite. | Test for the presence of excess nitrous acid using starch-iodide paper. If the test is negative (no blue-black color), add more sodium nitrite solution dropwise and re-test.[15] |
| Incorrect pH. | The reaction is highly pH-dependent. Ensure acidic conditions are maintained to facilitate the formation of the nitrosonium ion and to keep the starting amine protonated to prevent unwanted coupling reactions.[16] | |
| Unintentional Precipitation of Diazonium Salt | The concentration of reactants is too high.[17] | Use a more dilute solution of the starting aniline (B41778).[17] |
| The chosen solvent has poor solubility for the salt. | If using organic solvents, ensure the diazonium salt is soluble. A mixture of dichloroethane and acetonitrile (B52724) has been shown to be effective for some salts.[17] |
Quantitative Data Summary
| Parameter | Value | Significance |
| Recommended Max. Handling Quantity (Isolated Solid) | 0.75 mmol | A critical safety limit to minimize the impact of a potential explosion.[1][3][4][5][6][12] |
| Standard Reaction Temperature | 0 - 5 °C | Most diazonium salts are unstable in aqueous solution above 5°C.[3][6][14] Maintaining this temperature is crucial for preventing decomposition. |
| Decomposition Onset Temperature (this compound Chloride) | Can be as low as 35°C | This value can be significantly lowered from literature values (e.g., 80°C) by impurities or different reaction conditions, highlighting the need for thermal analysis for new processes.[3] |
| Enthalpy of Decomposition | -160 to -180 kJ/mol | Indicates a very high and rapid energy release upon decomposition, which drives the explosive force.[1][3][4][5] |
Experimental Protocols
Protocol 1: Safe In-Situ Preparation of this compound Chloride
This protocol describes the preparation of this compound chloride for immediate use in a subsequent reaction without isolation.
-
Preparation : In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, combine aniline (1 equivalent) and concentrated hydrochloric acid (approx. 3 equivalents).[18][19] Dilute with water. Cool the mixture to 0-5°C.
-
Nitrite Addition : Prepare a solution of sodium nitrite (1 equivalent) in cold water.[18] Using a dropping funnel, add the sodium nitrite solution dropwise to the stirred aniline hydrochloride solution.[13] Crucially, maintain the internal temperature of the reaction mixture between 0°C and 5°C throughout the addition. [3][6][14]
-
Monitoring : After the addition is complete, stir the reaction for an additional 15-20 minutes at 0-5°C.
-
Verification : Check for a slight excess of nitrous acid. Dip a clean glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. An immediate blue-black color indicates the reaction is complete.[3][15]
-
Neutralization of Excess Nitrite : If the starch-iodide test is positive, quench the excess nitrous acid by adding a small amount of sulfamic acid until the test is negative.
-
Immediate Use : The resulting cold solution of this compound chloride is now ready for immediate use in the next synthetic step (e.g., Sandmeyer or azo coupling reaction). Do not store this solution. Do not attempt to isolate the solid. [3]
Protocol 2: Quenching of Residual Diazonium Salts
This protocol should be performed on any reaction mixture believed to contain unreacted diazonium salts before workup or disposal.
-
Preparation : Ensure the reaction mixture is kept cold (0-10°C) in an ice bath.
-
Quenching Agent : Slowly add an aqueous solution of hypophosphorous acid (H₃PO₂) to the stirred reaction mixture.[3][5]
-
Stirring : Allow the mixture to stir for at least 30 minutes. Gas evolution (N₂) should be observed as the diazonium salt is reduced to benzene.
-
Verification : To confirm the absence of diazonium salt, a sample of the quenched mixture can be added to a solution of a coupling agent (e.g., 2-naphthol (B1666908) in NaOH solution). The absence of any immediate color change (i.e., no formation of an azo dye) indicates the diazonium salt has been destroyed.
-
Disposal : Once the diazonium salt has been fully quenched, the mixture can be processed for workup or disposed of according to institutional safety guidelines.
Visualizations
Caption: Diagram 1: Safe Handling Workflow for Diazonium Salts.
Caption: Diagram 2: Decomposition Pathway of this compound Chloride.
Caption: Diagram 3: Troubleshooting Diazotization Reactions.
References
- 1. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. researchgate.net [researchgate.net]
- 7. Safer alternative for aryldiazonium chemistry [mpg.de]
- 8. This compound tetrafluoroborate - Wikipedia [en.wikipedia.org]
- 9. This compound,TETRAFLUOROBORATE | 369-57-3 [chemicalbook.com]
- 10. Buy this compound tetrafluoroborate | 369-57-3 [smolecule.com]
- 11. osti.gov [osti.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Benzene Diazonium Chloride: Structure, Preparation & Uses [vedantu.com]
- 15. benchchem.com [benchchem.com]
- 16. organic chemistry - How are diazonium salts prepared without self coupling - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 17. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. eacademic.ju.edu.jo [eacademic.ju.edu.jo]
- 19. knockhardy.org.uk [knockhardy.org.uk]
Technical Support Center: Optimizing Photocatalyzed Diazonium Salt Transformations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in photocatalyzed diazonium salt transformations. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control in a photocatalyzed diazonium salt transformation?
A1: The success of a photocatalyzed diazonium salt transformation hinges on the careful control of several parameters. Key factors include the choice of photocatalyst, solvent, light source, reaction temperature, and the concentration of reactants. The stability of the diazonium salt itself is also of paramount importance.[1][2][3]
Q2: How do I choose the appropriate photocatalyst for my reaction?
A2: The selection of a photocatalyst depends on the specific transformation. Ruthenium-based complexes, such as [Ru(bpy)₃]²⁺, are widely used and effective for a variety of reactions.[4][5] Organic dyes like Eosin Y and Rose Bengal are metal-free alternatives that can also be highly efficient, though they may require different reaction conditions, such as a higher catalyst loading.[4] Screening a few catalysts is often the best approach to identify the optimal one for your specific substrate and desired transformation.
Q3: My diazonium salt appears to be decomposing before the reaction is complete. What can I do?
A3: Diazonium salts are known for their thermal instability.[2][3] To minimize decomposition, it is crucial to maintain a low reaction temperature, typically between 0-5 °C, especially during the formation and handling of the diazonium salt.[3] Using diazonium salts with more stable counterions, such as tetrafluoroborates, can also improve stability.[2] For particularly sensitive substrates, in situ generation of the diazonium salt can be an effective strategy.
Q4: What is the role of a sacrificial electron donor in these reactions?
A4: A sacrificial electron donor (SED) is often used to regenerate the active form of the photocatalyst, completing the catalytic cycle. The SED is oxidized in the process. Common SEDs include tertiary amines like triethanolamine (B1662121) (TEOA).[6][7][8] The presence of an SED can prevent the recombination of the photo-induced electron-hole pairs, thereby increasing the overall efficiency of the reaction.[6]
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | - Ensure the photocatalyst is pure and has been stored correctly. - Consider screening different photocatalysts (e.g., [Ru(bpy)₃]²⁺, Eosin Y).[4] - Degas the reaction mixture thoroughly to remove oxygen, which can quench the excited state of the photocatalyst. |
| Diazonium Salt Decomposition | - Maintain a low reaction temperature (0-5 °C).[3] - Use freshly prepared diazonium salt or generate it in situ. - Check the purity of the starting aniline (B41778) and sodium nitrite.[3] |
| Incorrect Light Source | - Ensure the emission spectrum of your light source overlaps with the absorption spectrum of the photocatalyst. Blue LEDs are commonly used for ruthenium catalysts, while green light is often used for Eosin Y.[4] |
| Suboptimal Solvent | - The choice of solvent can significantly impact the reaction. Solvents like DMSO and DMF are often effective.[5] - Perform a solvent screen to identify the optimal medium for your specific reaction. |
| Incorrect Reactant Concentration | - Vary the concentration of the diazonium salt and the coupling partner to find the optimal ratio. |
Problem 2: Formation of Side Products (e.g., Phenols, Azo Compounds)
| Possible Cause | Troubleshooting Steps |
| Reaction with Water | - The primary cause of phenol (B47542) formation is the reaction of the diazonium salt with water, which is accelerated by heat.[9][10] - Ensure the reaction is performed under anhydrous conditions if possible and maintain a low temperature. |
| Azo Coupling | - Under certain pH conditions, the diazonium salt can couple with unreacted amine or other electron-rich aromatic species to form colored azo compounds.[9] - Ensure the diazotization is complete before adding the coupling partner. |
| Homocoupling of Aryl Radicals | - This can occur at high concentrations of the diazonium salt. - Try decreasing the concentration of the diazonium salt or adding it slowly to the reaction mixture. |
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data from optimization studies on photocatalyzed arylation reactions.
Table 1: Optimization of Catalyst Loading for the Arylation of Styrene (B11656)
| Entry | Photocatalyst | Catalyst Loading (mol%) | Yield (%) |
| 1 | [Ru(bpy)₃]²⁺ | 0.5 | 75 |
| 2 | [Ru(bpy)₃]²⁺ | 1.0 | 87 |
| 3 | [Ru(bpy)₃]²⁺ | 2.0 | 82 |
| 4 | Eosin Y | 5.0 | 44 |
| 5 | Eosin Y | 7.5 | 51-80 |
| 6 | Rose Bengal | 5.0 | Low |
| 7 | Perylene Bisimide | - | Low |
Data compiled from a study on the photocatalytic arylation of alkenes, alkynes, and enones with diazonium salts.[4]
Table 2: Influence of Solvent on Product Yield
| Entry | Solvent | Yield (%) |
| 1 | DMSO | up to 87 |
| 2 | DMF | Good |
| 3 | Acetonitrile | Moderate |
| 4 | Methanol | Low |
Yields are for the arylation of styrene using [Ru(bpy)₃]²⁺ as the photocatalyst.[5]
Experimental Protocols
General Procedure for Photocatalytic Arylation of an Alkene:
-
To a reaction vessel, add the aryl diazonium tetrafluoroborate (B81430) salt (1.0 equiv), the alkene (1.5 equiv), and the photocatalyst (e.g., [Ru(bpy)₃]Cl₂ , 1-2 mol%).
-
Add the appropriate solvent (e.g., DMSO or DMF) to achieve the desired concentration.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Place the reaction vessel in front of a suitable light source (e.g., a blue LED lamp) and stir at room temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Caption: A typical experimental workflow for photocatalyzed arylation.
Caption: A logical guide for troubleshooting low product yield.
Caption: A generalized photocatalytic cycle for diazonium salt transformations.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Photocatalytic Arylation of Alkenes, Alkynes and Enones with Diazonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Role of sacrificial electron donors in photochemical CO2 reduction by a porphyrinic MOF - American Chemical Society [acs.digitellinc.com]
- 9. benchchem.com [benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
troubleshooting low efficiency in bioconjugation with diazonium compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during bioconjugation experiments with diazonium compounds. The information is tailored for researchers, scientists, and drug development professionals to help resolve issues of low reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low bioconjugation efficiency with diazonium salts?
Low bioconjugation yield can stem from several factors, including the inherent instability of the diazonium salt, suboptimal reaction conditions, the presence of competing substances, and issues with the biomolecule itself.[1][2] Key areas to investigate include the pH of the reaction buffer, the molar ratio of reactants, reaction temperature, and the stability of the diazonium compound in the reaction medium.[3][4]
Q2: How does pH affect the efficiency and selectivity of my diazonium bioconjugation reaction?
The pH of the reaction buffer is a critical parameter. Diazonium coupling reactions with tyrosine residues are typically more efficient at a pH of 8-9.[5][6] However, the stability of diazonium salts decreases as the pH increases, leading to rapid decomposition.[4] Furthermore, at higher pH, side reactions with other amino acid residues like histidine can occur, reducing the selectivity of the conjugation.[6][7] For improved selectivity towards tyrosine, a lower pH of around 4.5 can be used, though this may significantly slow down the reaction rate.[7] Therefore, optimizing the pH is a crucial step to balance reactivity, stability, and selectivity.
Q3: My diazonium salt appears to be degrading before I can use it. How can I improve its stability?
Diazonium salts are notoriously unstable and can decompose rapidly, especially when dry, exposed to heat, light, or certain chemicals.[8][9] To enhance stability, it is recommended to:
-
Store properly: Keep diazonium salts cold, ideally in a refrigerator or on an ice bath, and avoid drying them completely.[9]
-
Use freshly prepared: Generate the diazonium salt in situ or use it immediately after preparation for best results.[10]
-
Consider stabilizing salts: The formation of double salts, for instance with zinc chloride, can improve the stability of some diazonium compounds.[8]
-
Use masked precursors: Triazabutadienes can serve as stable precursors that release the reactive aryl diazonium ion under specific conditions, such as exposure to UV light or mild acid.[11][12]
Q4: I am observing protein aggregation after my conjugation reaction. What can be done to prevent this?
Protein aggregation can be a significant issue leading to a low yield of functional bioconjugates. This may be caused by changes in the protein's conformation due to the modification or by the reaction conditions themselves. To mitigate aggregation:
-
Optimize reaction conditions: Screen different buffer conditions, including pH and ionic strength.
-
Use excipients: Additives such as arginine or polysorbates can sometimes help prevent aggregation.
-
Consider hydrophilic linkers: Incorporating polyethylene (B3416737) glycol (PEG) into the diazonium compound can increase the solubility and stability of the resulting conjugate.[3]
Troubleshooting Guide: Low Conjugation Efficiency
This guide provides a systematic approach to identifying and resolving the root causes of low bioconjugation yield.
// Troubleshooting paths reagents -> reagents_sol [label="Issue Found", style=dashed]; reagents_sol [label="- Use fresh diazonium salt\n- Confirm biomolecule concentration\n & activity", shape=note, fillcolor="#FFFFFF"];
conditions -> conditions_sol [label="Issue Found", style=dashed]; conditions_sol [label="- Optimize pH (8-9 for tyrosine)\n- Adjust temperature (4°C)\n- Vary molar ratio of reactants", shape=note, fillcolor="#FFFFFF"];
side_reactions -> side_reactions_sol [label="Issue Found", style=dashed]; side_reactions_sol [label="- Lower pH for selectivity\n- Remove interfering substances\n from buffer (e.g., Tris, azide)", shape=note, fillcolor="#FFFFFF"];
purification -> purification_sol [label="Issue Found", style=dashed]; purification_sol [label="- Validate purification method\n- Use appropriate analytical technique\n (e.g., MS, HPLC)", shape=note, fillcolor="#FFFFFF"]; } dot Caption: A troubleshooting workflow for low bioconjugation yield.
Problem 1: Low or no product formation.
-
Possible Cause: Degradation of the diazonium compound.
-
Recommended Solution: Diazonium salts are highly reactive and can decompose quickly in solution.[9] Prepare the diazonium salt fresh for each reaction. If using a commercial product, ensure it has been stored correctly and is within its expiration date. Consider using a more stable precursor like a triazabutadiene, which can be activated in situ.[11]
-
-
Possible Cause: Suboptimal pH of the reaction buffer.
-
Recommended Solution: The optimal pH for diazonium coupling to tyrosine is typically between 8 and 9.[5][6] At lower pH, the reaction is significantly slower, while at higher pH, the diazonium salt degrades rapidly.[4][7] Perform small-scale experiments to optimize the pH for your specific biomolecule and diazonium reagent.
-
-
Possible Cause: Inappropriate reaction temperature.
-
Recommended Solution: Diazonium coupling reactions are often performed at low temperatures (e.g., 4°C) to minimize the decomposition of the diazonium salt.[5] If you are performing the reaction at room temperature, try moving to a cold room or an ice bath.
-
Problem 2: High degree of side-product formation.
-
Possible Cause: Lack of selectivity in the conjugation reaction.
-
Recommended Solution: While tyrosine is the primary target for diazonium coupling, reactions can also occur with other residues like histidine, particularly at higher pH values.[6][7] To improve selectivity for tyrosine, consider lowering the reaction pH to around 4.5, but be aware that this will likely increase the required reaction time.[7] Alternatively, if modifying other residues is acceptable, ensure your purification methods can separate the desired conjugate from other products.
-
-
Possible Cause: Presence of interfering substances in the buffer.
-
Recommended Solution: Buffers containing primary amines (e.g., Tris) or other nucleophiles can react with the diazonium salt, leading to unwanted side products and reduced efficiency.[1] Exchange your biomolecule into a non-reactive buffer like borate (B1201080) or phosphate (B84403) buffer before starting the conjugation.[5]
-
Data Presentation
Table 1: Influence of pH on Diazonium Coupling Selectivity
| pH | Target Residue | Competing Residue | Observed Selectivity | Reference |
| 9 | Tyrosine | Histidine | Mixture of tyrosine and histidine conjugates observed. | [6] |
| 7 | Tyrosine | Histidine | Predominantly histidine conjugates formed. | [6] |
| 4.5 | Tyrosine | Lysine, Histidine | High selectivity for single tyrosine modification. | [7] |
Experimental Protocols
General Protocol for Bioconjugation with a Diazonium Salt
This protocol provides a starting point for the conjugation of a diazonium salt to a protein, targeting tyrosine residues.
Materials:
-
Protein of interest
-
Diazonium salt
-
Reaction Buffer: 0.1 M Borate Buffer, pH 8.8
-
Quenching solution (optional, e.g., a scavenger for excess diazonium salt)
-
Purification system (e.g., HPLC, size-exclusion chromatography columns)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the reaction buffer to a known concentration (e.g., 1-5 mg/mL). Ensure the buffer is free of interfering substances.
-
Prepare the Diazonium Salt Solution: Immediately before use, dissolve the diazonium salt in a suitable solvent (e.g., cold water or the reaction buffer) to a high concentration.
-
Initiate the Reaction: Add the desired molar excess of the diazonium salt solution to the protein solution. Perform this addition slowly while gently mixing. A common starting point is a 10- to 20-fold molar excess of the diazonium salt.
-
Incubation: Incubate the reaction mixture at 4°C for 30 minutes with gentle shaking.[5] Reaction times may need to be optimized.
-
Quenching (Optional): The reaction can be stopped by adding a quenching reagent to consume any unreacted diazonium salt.
-
Purification: Purify the conjugate from unreacted small molecules and byproducts using a suitable method such as size-exclusion chromatography (SEC) or high-performance liquid chromatography (HPLC).[5]
-
Characterization: Analyze the purified conjugate to determine the degree of labeling and confirm successful conjugation. Techniques such as UV-Vis spectroscopy, mass spectrometry, and HPLC are commonly used.[13]
Protocol for Assessing Diazonium Salt Stability
This protocol can be used to evaluate the stability of your diazonium salt under different buffer conditions.
Materials:
-
Diazonium salt
-
Buffers at various pH values (e.g., pH 4, 7, 9)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of the diazonium salt in a suitable solvent.
-
Add a small aliquot of the stock solution to each of the different pH buffers to a final, known concentration.
-
Immediately measure the absorbance of the diazonium salt at its λmax.
-
Continue to measure the absorbance at regular time intervals (e.g., every 5 minutes) for a set period (e.g., 1 hour).
-
A decrease in absorbance over time indicates decomposition of the diazonium salt. Plot absorbance vs. time for each pH to compare the stability. The rate of decomposition increases with increasing pH.[4]
Signaling Pathways and Logical Relationships
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Grafting of Diazonium Salts on Surfaces: Application to Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radiometal-Containing Aryl Diazonium Salts for Chemoselective Bioconjugation of Tyrosine Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Tyrosine bioconjugation – an emergent alternative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. smart.dhgate.com [smart.dhgate.com]
- 10. Direct intracellular delivery of benzene diazonium ions as observed by increased tyrosine phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein modification via mild photochemical isomerization of triazenes to release aryl diazonium ions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Site-Selective Aryl Diazonium Installation onto Protein Surfaces at Neutral pH using a Maleimide-Functionalized Triazabutadiene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Surface Modification: Benzenediazonium Salts vs. Alternative Agents
For researchers, scientists, and drug development professionals, the precise engineering of surface properties is a cornerstone of innovation. From enhancing the biocompatibility of medical implants to designing highly sensitive biosensors and optimizing drug delivery vehicles, the ability to tailor surface chemistry is paramount. This guide provides an objective comparison of benzenediazonium salts with other prevalent surface modification agents, supported by experimental data and detailed protocols to inform your selection of the most suitable technique for your application.
This compound salts have emerged as a versatile and robust tool for creating stable, covalently bound organic layers on a wide array of substrates.[1][2][3] Their reactivity allows for the modification of not only conductive materials like gold and carbon but also non-conductive surfaces such as polymers and metal oxides.[4] This guide will compare the performance of this compound salts against established alternatives, including self-assembled monolayers (SAMs) of thiols, silanes, and phosphonates.
Quantitative Comparison of Surface Modification Agents
The choice of a surface modification agent is often dictated by the desired surface properties, the nature of the substrate, and the stability required for the intended application. The following tables summarize key performance metrics for this compound salts and common alternatives.
| Surface Modification Agent | Substrate(s) | Film Thickness | Water Contact Angle (°) | Surface Roughness (RMS) | Key Advantages | Potential Limitations |
| This compound Salts | Gold, Carbon, Silicon, Polymers, Metal Oxides | Variable (monolayer to >100 nm)[1] | Highly tunable (e.g., ~61° for carboxylic acid terminated, >100° for fluorinated groups)[5] | Dependent on reaction conditions | Versatile for many substrates, highly stable covalent bond, tunable surface chemistry.[1][2] | Can form multilayers, potential for less ordered films compared to SAMs. |
| Thiols (e.g., Alkanethiols) | Gold, Silver, Copper | Typically monolayer (~1-2 nm) | ~110° for long-chain alkanethiols | Low, forms well-ordered monolayers | Forms well-ordered, self-terminating monolayers. | Limited to specific noble metal substrates, Au-S bond is weaker than Au-C bond from diazonium salts. |
| Silanes (e.g., Alkyltrichlorosilanes) | Silicon, Glass, Metal Oxides | Monolayer to multilayers | ~105-115° for C14 alkyl chain[6] | Can be low for monolayers | Well-established for silica-based materials, good thermal stability. | Prone to hydrolysis, can form disordered multilayers in the presence of water.[7] |
| Phosphonates (e.g., Alkylphosphonic Acids) | Metal Oxides (TiO₂, Al₂O₃, etc.) | Typically monolayer | Dependent on alkyl chain | Low | Forms robust, hydrolytically stable bonds with metal oxides.[7] | Primarily limited to metal oxide surfaces. |
Table 1: General Performance Comparison of Surface Modification Agents.
| Property | This compound Salts on Gold | Thiols on Gold | Silanes on SiO₂ | Phosphonates on TiO₂ |
| Bonding | Covalent Au-C | Coordinative Au-S | Covalent Si-O-Si | Covalent Ti-O-P |
| Bond Energy (approx.) | ~60 kcal/mol | ~40 kcal/mol | - | - |
| Thermal Stability | High, stable to >200°C[8][9] | Lower, desorption at <200°C | High | High |
| Hydrolytic Stability | High | Low, susceptible to oxidation/displacement | Moderate, Si-O-Si bond can hydrolyze | Very High[7] |
Table 2: Stability and Bonding Characteristics.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful surface modification. Below are methodologies for key techniques discussed in this guide.
Protocol 1: Surface Modification of Silicon with 4-Nitrothis compound Tetrafluoroborate
Materials:
-
Silicon wafers
-
Sodium nitrite (B80452) (NaNO₂)
-
Tetrafluoroboric acid (HBF₄)
-
Acetonitrile (anhydrous)
-
Deionized water
-
Nitrogen gas
Procedure:
-
Substrate Cleaning: Clean silicon wafers by sonication in acetone (B3395972), followed by ethanol, and finally deionized water (15 minutes each). Dry the wafers under a stream of nitrogen.
-
Diazonium Salt Synthesis (in situ): In a flask, dissolve 4-nitroaniline in acetonitrile. Cool the solution in an ice bath. Add HBF₄, followed by the dropwise addition of a cooled aqueous solution of NaNO₂. Stir the reaction mixture in the ice bath for 1 hour.
-
Grafting: Immerse the cleaned silicon wafers in the freshly prepared diazonium salt solution. The grafting can be performed spontaneously by leaving the wafers in the solution for a specified time (e.g., 2-18 hours) at room temperature or can be accelerated electrochemically by applying a negative potential to the silicon wafer (if conductive).
-
Rinsing: After grafting, remove the wafers from the solution and rinse thoroughly with acetonitrile, followed by ethanol and deionized water to remove any physisorbed molecules.
-
Drying: Dry the modified wafers under a stream of nitrogen.
-
(Optional) Reduction of Nitro Groups: The surface-grafted nitro groups can be electrochemically reduced to amino groups, which can then be used for further functionalization.
Protocol 2: Silanization of Glass Slides with (3-Aminopropyl)triethoxysilane (APTES)
Materials:
-
Glass microscope slides
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Acetone or Ethanol
-
Deionized water
-
Hydrochloric acid (HCl) or Acetic Acid
Procedure:
-
Slide Cleaning: Immerse glass slides in a 1:1 mixture of methanol/HCl for 30 minutes, rinse with deionized water, then heat in concentrated H₂SO₄ for 2 hours. Rinse thoroughly with deionized water and dry under a stream of nitrogen.[10]
-
Silanization Solution Preparation: Prepare a 2% (v/v) solution of APTES in acetone.[10][11] Alternatively, a solution of 95:5 (v/v) ethanol/deionized water with 0.2% acetic acid can be used.[12]
-
Immersion: Immerse the cleaned and dried glass slides in the APTES solution for 20 seconds to 4 hours, depending on the desired layer thickness and uniformity.[11][12]
-
Rinsing: Rinse the slides briefly in fresh acetone or ethanol twice, followed by a short rinse in deionized water.[11]
-
Curing: Dry the slides at room temperature or in an oven at 110-120°C for 15 minutes to 2 hours to promote covalent bond formation with the surface and cross-linking within the silane (B1218182) layer.[12]
Protocol 3: Surface Modification of Titanium Dioxide with m-PEG5-Phosphonic Acid
Materials:
-
Titanium dioxide (TiO₂) nanoparticles or surface
-
m-PEG5-phosphonic acid ethyl ester
-
Anhydrous ethanol or toluene
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Substrate Preparation: Disperse TiO₂ nanoparticles in the anhydrous solvent to a concentration of approximately 1 mg/mL and sonicate for 15-30 minutes for uniform dispersion.[13] For a TiO₂ surface, ensure it is clean and dry.
-
Modification Reaction: In a separate flask, dissolve the m-PEG5-phosphonic acid ethyl ester in the anhydrous solvent. Under an inert atmosphere, add the TiO₂ suspension or immerse the TiO₂ surface into the phosphonic acid solution.
-
Incubation: Allow the reaction mixture to stir at 60°C for 24 hours. This facilitates the condensation reaction between the phosphonic acid group and the surface hydroxyl groups of the TiO₂.[13]
-
Washing: After the reaction, cool the mixture and separate the surface-modified TiO₂ by centrifugation (for nanoparticles) or by removing the substrate. Wash the modified material multiple times with the anhydrous solvent to remove unbound phosphonic acid.[13]
-
Drying: Dry the final product under vacuum.[13]
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and pathways.
Figure 1: Comparative experimental workflows for surface modification.
Figure 2: Workflow for enzyme immobilization on a diazonium-modified surface.
Figure 3: Influence of surface properties on cell signaling.
References
- 1. mdpi.com [mdpi.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Grafting of Diazonium Salts on Surfaces: Application to Biosensors [ouci.dntb.gov.ua]
- 4. Grafting of Diazonium Salts on Surfaces: Application to Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. surfmods.jp [surfmods.jp]
- 11. ronaldschulte.nl [ronaldschulte.nl]
- 12. Dipodal Silanes Greatly Stabilize Glass Surface Functionalization for DNA Microarray Synthesis and High-Throughput Biological Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Validating the Covalent Attachment of Diazonium Films: A Comparative Guide
The successful covalent attachment of diazonium films to a surface is a critical step in a wide range of applications, from biosensors to anti-corrosion coatings. Verifying the formation of a stable, covalently bound organic layer is paramount for ensuring the desired functionality and performance. This guide provides a comparative overview of common analytical techniques used to validate the covalent attachment of diazonium films, complete with experimental protocols and data presentation to aid researchers in selecting the most appropriate methods for their specific needs.
Comparison of Validation Techniques
A variety of surface-sensitive techniques can be employed to confirm the successful grafting of diazonium films. Each method offers unique insights into the chemical composition, morphology, and properties of the modified surface. The following table summarizes and compares the key characteristics of the most widely used validation techniques.
| Technique | Information Provided | Advantages | Limitations | Typical Quantitative Data for Diazonium Films |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical states of elements, and thickness of the film.[1][2][3] | Highly surface-sensitive, provides direct evidence of covalent bonding (e.g., C-substrate bond), quantitative.[4][5] | Requires high vacuum, potential for X-ray induced damage, limited spatial resolution. | N 1s peak at ~400 eV (from azo groups or unreacted diazonium), C 1s peak deconvolution showing C-C, C-N, and C-substrate bonds.[4][5] Film thickness typically in the range of a few nanometers.[1][2] |
| Atomic Force Microscopy (AFM) | Surface topography, roughness, and film thickness.[1][2][6] | High spatial resolution, operates in various environments (air, liquid), can measure mechanical properties.[7] | Tip convolution artifacts, can be destructive when measuring thickness by scratching.[6] | Increase in surface roughness after grafting. Film thickness can be measured by creating a scratch and imaging the height difference.[6][8] |
| Raman Spectroscopy | Molecular vibrations, confirmation of functional groups, and information on the carbonaceous substrate (e.g., D and G bands in carbon materials).[9][10][11] | Non-destructive, high chemical specificity, can be used for in-situ measurements.[11] | Weak signal for thin films, fluorescence interference can be an issue. Surface-Enhanced Raman Spectroscopy (SERS) can enhance the signal.[10][12] | Appearance of characteristic peaks for the grafted aryl group (e.g., aromatic ring breathing modes).[11] For carbon substrates, an increase in the ID/IG ratio indicates the formation of sp3-hybridized carbon upon covalent attachment.[9][13] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Molecular vibrations, identification of functional groups.[14][15][16] | High sensitivity to a wide range of functional groups, versatile sampling techniques (e.g., ATR-FTIR). | Substrate interference can be a problem, less surface-sensitive than XPS. | Disappearance of the diazonium salt peak (~2270 cm-1) and appearance of peaks corresponding to the grafted aryl group.[15] For example, O-N-O stretching bands for nitrobenzene (B124822) diazonium salt.[15] |
| Electrochemical Methods (e.g., Cyclic Voltammetry) | Grafting process monitoring, film blocking properties, and redox activity of the grafted layer.[4][6][17] | In-situ monitoring of the grafting reaction, provides information about the electronic properties of the film.[13][18] | Indirect method for confirming covalent attachment, interpretation can be complex. | A decrease in the faradaic current of a redox probe (e.g., Fe(CN)63-/4-) after grafting, indicating a blocking of the electrode surface.[6][8][19] The appearance of redox peaks corresponding to the grafted molecules.[18] |
| Contact Angle Measurement | Surface wettability and surface free energy.[20][21][22] | Simple, fast, and sensitive to changes in surface chemistry.[22][23][24] | Provides indirect evidence of surface modification, sensitive to surface roughness and contamination. | A significant change in the water contact angle after grafting, depending on the hydrophobicity/hydrophilicity of the grafted diazonium salt.[14][21] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are generalized protocols for the key validation experiments.
X-ray Photoelectron Spectroscopy (XPS)
-
Sample Preparation: The modified substrate is carefully mounted on an XPS sample holder. Ensure the surface is free from contaminants.
-
Analysis Chamber: The sample is introduced into the ultra-high vacuum (UHV) analysis chamber of the XPS instrument.
-
X-ray Source: A monochromatic X-ray source (e.g., Al Kα or Mg Kα) is used to irradiate the sample surface.
-
Electron Collection: The photoemitted electrons are collected by an electron energy analyzer.
-
Data Acquisition: Survey scans are first acquired to identify the elemental composition of the surface. High-resolution scans are then performed for specific elements of interest (e.g., C 1s, N 1s, and the substrate elements) to determine their chemical states.
-
Data Analysis: The obtained spectra are analyzed by fitting the peaks to identify different chemical species and their relative concentrations. The thickness of the organic film can be estimated from the attenuation of the substrate signal.
Atomic Force Microscopy (AFM)
-
Sample Mounting: The modified substrate is securely mounted on an AFM sample puck.
-
Cantilever Selection: An appropriate AFM cantilever and tip are selected based on the desired imaging mode (e.g., tapping mode for soft organic films).
-
Imaging: The surface is scanned with the AFM tip to obtain a topographical image. Image parameters such as scan size, scan rate, and feedback gains are optimized.
-
Film Thickness Measurement (Scratching Method):
-
A small area of the film is carefully removed using a sharp object or by increasing the force applied by the AFM tip in contact mode to create a scratch.[6]
-
The scratched area is then imaged in tapping mode.
-
The height difference between the intact film and the exposed substrate is measured from the AFM image to determine the film thickness.[6]
-
Raman Spectroscopy
-
Sample Placement: The modified substrate is placed on the microscope stage of the Raman spectrometer.
-
Laser Focusing: The laser is focused onto the sample surface. The laser wavelength and power should be chosen carefully to avoid sample damage.
-
Spectrum Acquisition: The Raman spectrum is acquired by collecting the scattered light and passing it through a spectrometer.
-
Data Analysis: The positions and intensities of the Raman peaks are analyzed to identify the molecular vibrations characteristic of the grafted diazonium film. For carbon-based substrates, the ratio of the D-band to the G-band is calculated to assess the degree of covalent functionalization.[9]
Electrochemical Analysis (Cyclic Voltammetry)
-
Electrochemical Cell Setup: A three-electrode electrochemical cell is assembled with the modified substrate as the working electrode, a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire).
-
Electrolyte: An appropriate electrolyte solution containing a redox probe (e.g., K3[Fe(CN)6]/K4[Fe(CN)6]) is used.
-
Cyclic Voltammetry: The potential of the working electrode is swept linearly with time between two set potentials, and the resulting current is measured.
-
Data Analysis: The cyclic voltammograms of the bare and modified electrodes are compared. A decrease in the peak currents of the redox probe indicates the blocking of the electrode surface by the diazonium film.
Visualizing the Workflow
Diagrams illustrating the experimental workflows can aid in understanding the logical steps involved in each validation technique.
References
- 1. scispace.com [scispace.com]
- 2. Evidence of monolayer formation via diazonium grafting with a radical scavenger: electrochemical, AFM and XPS monitoring - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. XPS study of ruthenium tris-bipyridine electrografted from diazonium salt derivative on microcrystalline boron doped diamond - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Diazonium-functionalized thin films from the spontaneous reaction of p -phenylenebis(diazonium) salts - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00792F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. spectraresearch.com [spectraresearch.com]
- 8. Grafting of Diazonium Salts on Surfaces: Application to Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. On the role of functional groups in the formation of diazonium based covalent attachments: dendritic vs. layer-by-layer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.ualberta.ca [chem.ualberta.ca]
- 11. archimer.ifremer.fr [archimer.ifremer.fr]
- 12. Diazonium-derived aryl films on gold nanoparticles: evidence for a carbon-gold covalent bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. In Situ FTIR Spectroscopic Monitoring of the Formation of the Arene Diazonium Salts and Its Applications to the Heck–Matsuda Reaction [mdpi.com]
- 17. Electrochemical Attachment of Diazonium-Generated Films on Nanoporous Gold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Tuning the Covering on Gold Surfaces by Grafting Amino-Aryl Films Functionalized with Fe(II) Phthalocyanine: Performance on the Electrocatalysis of Oxygen Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Electrochemical and atomic force microscopy study of carbon surface modification via diazonium reduction in aqueous and acetonitrile solutions. | Semantic Scholar [semanticscholar.org]
- 20. Determination of Contact Angle, Wetting Behavior and Surface Energy - Alfa Chemistry [surface-coating.alfa-chemistry.com]
- 21. nanoscience.com [nanoscience.com]
- 22. Contact angle measurements | RISE [ri.se]
- 23. ossila.com [ossila.com]
- 24. Contact Angle Measurements for Surface Wettability and Surface Energy Analysis - Anderson Materials Evaluation, Inc. [andersonmaterials.com]
comparative study of Sandmeyer versus Schiemann reaction for aryl halide synthesis
For researchers, scientists, and professionals in drug development, the efficient synthesis of aryl halides is a cornerstone of modern organic chemistry. Among the classical methods, the Sandmeyer and Schiemann reactions remain highly relevant for the conversion of aryl amines into aryl halides via diazonium salt intermediates. This guide provides a detailed comparative study of these two powerful reactions, supported by experimental data and protocols to aid in methodological selection and application.
At a Glance: Key Differences Between Sandmeyer and Schiemann Reactions
The choice between the Sandmeyer and Schiemann reaction is primarily dictated by the desired halogen. The Sandmeyer reaction is the method of choice for the synthesis of aryl chlorides, bromides, and cyanides, utilizing copper(I) salts as catalysts. In contrast, the Schiemann reaction is the classic and most reliable method for the preparation of aryl fluorides, which involves the thermal decomposition of aryl diazonium tetrafluoroborates.
| Feature | Sandmeyer Reaction | Schiemann Reaction |
| Primary Product | Aryl chlorides, bromides, cyanides | Aryl fluorides |
| Key Reagents | CuCl, CuBr, CuCN | HBF₄ (Fluoroboric acid) |
| Catalyst | Copper(I) salt | Typically none (thermal decomposition) |
| Intermediate | Aryl radical | Aryl cation |
| Reaction Temperature | Generally 0 - 100 °C | Often requires heating for decomposition |
| Reported Yields | 42-93% | ~89% (can be lower or higher depending on substrate) |
| Key Advantages | Versatility for Cl, Br, CN introduction | Reliable method for fluorination |
| Key Limitations | Not suitable for fluorination.[1][2] | Primarily limited to fluorination.[3] |
Reaction Mechanisms and Pathways
Both reactions proceed through a common intermediate, the aryl diazonium salt, which is typically prepared in situ from an aryl amine. However, their subsequent transformation pathways diverge significantly.
Sandmeyer Reaction: A Radical-Nucleophilic Aromatic Substitution
The Sandmeyer reaction is believed to proceed via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1] The copper(I) catalyst initiates a single electron transfer to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas. This highly reactive aryl radical then abstracts a halide or cyanide from the copper(II) species, regenerating the copper(I) catalyst and forming the final aryl halide product.[4]
Schiemann Reaction: An SN1-type Mechanism
The Schiemann reaction, on the other hand, follows a mechanism that is believed to be SN1-type.[3] The aryl diazonium salt is first converted to an aryl diazonium tetrafluoroborate (B81430) intermediate. Upon heating, this intermediate decomposes to release nitrogen gas and form a highly unstable aryl cation. The fluoride (B91410) ion from the tetrafluoroborate anion then acts as a nucleophile, attacking the aryl cation to yield the aryl fluoride.[3]
Comparative Workflow
The following diagram illustrates the divergent pathways of the Sandmeyer and Schiemann reactions from the common aryl diazonium salt intermediate.
Caption: Comparative workflow of Sandmeyer and Schiemann reactions.
Experimental Protocols
Below are generalized experimental protocols for the Sandmeyer and Schiemann reactions. Note that specific conditions may need to be optimized based on the substrate.
General Protocol for Sandmeyer Reaction (Synthesis of an Aryl Chloride)
-
Diazotization:
-
Dissolve the aromatic amine in an appropriate amount of hydrochloric acid and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (B80452) in water, maintaining the temperature below 5 °C.
-
Stir the mixture for 15-30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat as necessary (e.g., 50-100 °C) until the evolution of nitrogen gas ceases.
-
-
Work-up and Isolation:
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether, dichloromethane).
-
Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Remove the solvent under reduced pressure and purify the crude product by distillation or chromatography.
-
General Protocol for Schiemann Reaction (Synthesis of an Aryl Fluoride)
-
Diazotization and Precipitation:
-
Dissolve the aromatic amine in a solution of fluoroboric acid (HBF₄) and cool to 0-5 °C.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.
-
The aryl diazonium tetrafluoroborate salt will often precipitate from the solution.
-
-
Isolation of the Diazonium Salt:
-
Collect the precipitated diazonium tetrafluoroborate salt by filtration.
-
Wash the salt with cold water, followed by a cold organic solvent (e.g., diethyl ether) to remove impurities.
-
Dry the salt carefully under vacuum. Caution: Diazonium salts can be explosive when dry and should be handled with appropriate safety precautions.
-
-
Thermal Decomposition:
-
Gently heat the dry diazonium tetrafluoroborate salt until the evolution of nitrogen gas and boron trifluoride begins.
-
The aryl fluoride product is often collected by distillation directly from the reaction flask.
-
-
Purification:
-
The collected distillate can be further purified by redistillation or chromatography if necessary.
-
Conclusion
Both the Sandmeyer and Schiemann reactions are indispensable tools for the synthesis of aryl halides from readily available aryl amines. The Sandmeyer reaction offers versatility for the introduction of chloro, bromo, and cyano groups, while the Schiemann reaction provides a reliable route to aryl fluorides. A thorough understanding of their respective mechanisms, scopes, and experimental conditions, as outlined in this guide, is crucial for researchers to effectively apply these transformations in their synthetic endeavors.
References
assessing the stability of diazonium-modified surfaces versus thiol-based SAMs
A comparative guide for researchers, scientists, and drug development professionals on the stability and characteristics of two prominent surface modification techniques.
The functionalization of surfaces is a cornerstone of modern materials science, enabling advancements in fields ranging from biosensing and drug delivery to catalysis and electronics. Among the myriad of available techniques, the use of diazonium salts for surface modification and the formation of thiol-based self-assembled monolayers (SAMs) are two of the most powerful and versatile methods. This guide provides an in-depth comparison of the stability and fundamental characteristics of these two approaches, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific applications.
Executive Summary: A Tale of Two Surfaces
The choice between diazonium-modified surfaces and thiol-based SAMs often hinges on a critical trade-off between stability and structural order. Diazonium chemistry forges a robust, direct covalent carbon-metal or carbon-substrate bond, leading to exceptional thermal, chemical, and electrochemical stability.[1][2][3] However, this process typically results in the formation of disordered multilayers.[4] In contrast, thiol-based SAMs on noble metal surfaces, particularly gold, are renowned for their highly ordered, single-layer structures.[5][6] This order is driven by the strong, specific interaction between sulfur and gold, coupled with van der Waals interactions between adjacent molecules.[7] While offering unparalleled structural definition, the gold-thiolate bond is inherently weaker than the covalent bond formed by diazonium salts, rendering thiol SAMs more susceptible to degradation under harsh conditions.[2][3][8]
At a Glance: Key Performance Indicators
| Feature | Diazonium-Modified Surfaces | Thiol-Based SAMs |
| Bonding to Gold | Covalent Au-C bond | Gold-thiolate (Au-S) bond |
| Bond Energy | Higher (reported to be ~0.4 eV stronger than Au-S)[2] | Lower (~170 kJ/mol)[2] |
| Structural Order | Generally disordered, multilayered films[4] | Highly ordered, crystalline or semi-crystalline monolayers[5] |
| Thermal Stability | High; stable to elevated temperatures (degradation often above 200°C)[3][9] | Lower; desorption can begin at temperatures as low as 70°C[8] |
| Chemical Stability | High resistance to displacement by other molecules and harsh chemical environments[1][2] | Susceptible to displacement by other thiols and degradation in the presence of oxygen[2][8] |
| Electrochemical Stability | Wide potential window[2] | More limited potential window; subject to reductive and oxidative desorption[10][11] |
| Substrate Versatility | Broad; modifies conductive, semiconductive, and insulating surfaces[4][12] | Primarily used on noble metals (e.g., gold, silver, copper, platinum)[13] |
| Preparation Time | Can be rapid (minutes to hours)[14] | Typically requires longer incubation times for optimal ordering (24-48 hours)[5][15] |
Delving Deeper: A Head-to-Head Stability Comparison
Experimental studies directly comparing the stability of diazonium-derived layers and thiol SAMs on gold surfaces consistently demonstrate the superior robustness of the former.
Thermal Stability
For applications involving temperature fluctuations, such as in polymerase chain reaction (PCR) on a chip or high-temperature sensing, the thermal stability of the surface functionalization is paramount. Diazonium-modified surfaces exhibit markedly better thermal stability than their thiol counterparts.[3] While alkanethiol SAMs can start to desorb from gold surfaces at around 70°C, diazonium-grafted layers can withstand temperatures exceeding 200°C before significant degradation is observed.[8][9]
Chemical and Displacement Stability
A key differentiator is the resilience of the surface modification to chemical attack and displacement. In a direct comparative study, nitrobenzene (B124822) films derived from diazonium salts on gold were subjected to rigorous sonication, refluxing in solvents, and attempted chemical displacement with octadecanethiol.[2][16] While both sonication and refluxing removed some material from the diazonium-derived film, a significant portion remained strongly bonded.[2][16] In stark contrast, the thiol-derived nitrobenzene monolayer was completely displaced by octadecanethiol, highlighting the weaker nature of the Au-S bond.[2][16] This exceptional stability makes diazonium-modified surfaces ideal for long-term applications in complex biological media or aggressive chemical environments.
Electrochemical Stability
The electrochemical stability of the surface modification is critical for applications in sensing and electrocatalysis. Thiolate SAMs on gold have a defined electrochemical potential window, outside of which reductive desorption or oxidative degradation of the monolayer can occur.[10][11][17] The exact stability window is dependent on factors such as the alkanethiol chain length, the nature of the terminal group, and the pH of the electrolyte.[10][11] Diazonium-derived films generally offer a wider potential window due to the strength of the covalent Au-C bond, making them more suitable for electrochemical applications that require a broader range of applied potentials.[2]
Experimental Methodologies
Reproducible and high-quality surface modifications are contingent on meticulous experimental protocols. Below are detailed methodologies for the preparation of both diazonium-modified surfaces and thiol-based SAMs.
Preparation of Diazonium-Modified Surfaces (Electrografting)
This protocol describes a typical electrografting procedure for modifying a conductive surface with an aryl diazonium salt.
Materials:
-
Working electrode (e.g., gold, glassy carbon)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., platinum wire)
-
Potentiostat
-
Electrochemical cell
-
Aryl diazonium salt (e.g., 4-nitrobenzenediazonium (B87018) tetrafluoroborate)
-
Acetonitrile (B52724) (ACN), anhydrous
-
Supporting electrolyte (e.g., tetrabutylammonium (B224687) tetrafluoroborate, TBATFB)
-
Deionized water
Procedure:
-
Electrode Cleaning: Thoroughly clean the working electrode. For gold, this can involve polishing with alumina (B75360) slurry, followed by sonication in deionized water and ethanol, and finally electrochemical cleaning (e.g., cycling in sulfuric acid).
-
Solution Preparation: In a fume hood, prepare a solution of the aryl diazonium salt (e.g., 1-5 mM) and the supporting electrolyte (e.g., 0.1 M TBATFB) in anhydrous acetonitrile.
-
Electrografting: Assemble the three-electrode cell with the cleaned working electrode, reference electrode, and counter electrode. Deaerate the solution with an inert gas (e.g., nitrogen or argon) for at least 15 minutes.
-
Electrochemical Reduction: Perform the electrografting by applying a reducing potential. This can be done via cyclic voltammetry (e.g., scanning from the open-circuit potential to a sufficiently negative potential to observe the reduction peak of the diazonium salt for several cycles) or chronoamperometry (stepping the potential to a value negative of the reduction peak and holding for a defined period).
-
Rinsing and Drying: After grafting, remove the electrode from the solution, rinse it thoroughly with acetonitrile and then ethanol to remove any physisorbed material, and dry it under a stream of nitrogen.
Preparation of Thiol-Based Self-Assembled Monolayers on Gold
This protocol outlines the standard procedure for forming a thiol SAM on a gold surface.[5][15]
Materials:
-
Gold-coated substrate
-
Thiol compound
-
200-proof ethanol
-
Tweezers
-
Clean glass or polypropylene (B1209903) containers with sealable caps
-
Dry nitrogen gas
-
Sonicator
Procedure:
-
Substrate Cleaning: Clean the gold substrate immediately before use. A common method is to immerse the substrate in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for a short period, followed by copious rinsing with deionized water and then ethanol. Extreme caution must be exercised when handling piranha solution. An alternative is UV-ozone cleaning.
-
Thiol Solution Preparation: Prepare a dilute solution of the thiol (typically 1-5 mM) in high-purity ethanol.[15]
-
Self-Assembly: Immerse the clean, dry gold substrate into the thiol solution in a clean container.[5] To minimize oxidation, reduce the headspace above the solution and backfill the container with dry nitrogen before sealing.[5]
-
Incubation: Allow the self-assembly to proceed for 24-48 hours to ensure the formation of a well-ordered monolayer.[5][15]
-
Rinsing and Drying: Remove the substrate from the solution with tweezers, rinse it thoroughly with ethanol to remove non-chemisorbed thiols, and dry it under a gentle stream of nitrogen.[5]
Visualizing the Processes
To better understand the fundamental differences in the formation of these two types of surfaces, the following diagrams illustrate the key chemical pathways.
Caption: Formation of a diazonium-modified surface via electrochemical reduction.
Caption: Formation of a thiol-based self-assembled monolayer on a gold surface.
Conclusion: Selecting the Right Tool for the Job
The choice between diazonium-modified surfaces and thiol-based SAMs is not a matter of one being universally superior to the other, but rather a decision based on the specific requirements of the application.
Choose diazonium-modified surfaces when:
-
Maximum stability is the primary concern.
-
The application involves harsh temperatures, aggressive chemical environments, or a wide electrochemical potential range .
-
A highly ordered monolayer is not essential .
-
Modification of non-metallic or diverse substrates is required.
Choose thiol-based SAMs when:
-
A well-defined, highly ordered monolayer is critical for function.
-
The application requires precise control over surface properties at the molecular level .
-
The experimental conditions are relatively mild .
-
The substrate is a noble metal , particularly gold.
For researchers and professionals in drug development and related fields, a thorough understanding of these two powerful surface modification techniques is essential. By carefully considering the trade-offs between stability and order, scientists can select the most appropriate method to advance their research and develop innovative technologies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Grafting of Diazonium Salts on Surfaces: Application to Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. if.tugraz.at [if.tugraz.at]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Electrochemical Stability of Thiolate Self-Assembled Monolayers on Au, Pt, and Cu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pasi.mech.northwestern.edu [pasi.mech.northwestern.edu]
- 14. Item - Grafting Polymers on Surfaces: A New Powerful and Versatile Diazonium Salt-Based One-Step Process in Aqueous Media - figshare - Figshare [figshare.com]
- 15. researchgate.net [researchgate.net]
- 16. Comparison of diazonium salt derived and thiol derived nitrobenzene layers on gold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [PDF] Electrochemical Stability of Thiolate Self-Assembled Monolayers on Au, Pt, and Cu. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Quantitative Analysis of Azo Dye Formation from Benzenediazonium Salts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for the synthesis and quantitative analysis of azo dyes derived from benzenediazonium salts. The following sections detail experimental protocols, present comparative data on reaction yields, and illustrate key processes through diagrams to aid in the selection of appropriate methods for your research and development needs.
I. Comparison of Synthetic Protocols and Yields
The synthesis of azo dyes via the coupling of this compound salts with various aromatic compounds is a widely used and versatile reaction. The choice of the aromatic coupling agent and the reaction conditions significantly impacts the yield and properties of the resulting dye. Below is a comparison of different synthetic approaches based on literature data.
Table 1: Comparison of Azo Dye Synthesis Parameters and Yields
| Aromatic Amine (for Diazonium Salt) | Coupling Agent | Key Reaction Conditions | Reported Yield (%) | Reference |
| Aniline (B41778) | Phenol (B47542) | Diazotization at 0-5°C; Coupling in alkaline medium | 58% | [1] |
| Aniline | 1-Naphthol | Diazotization at 0-5°C; Coupling in alkaline medium | 96% | [1] |
| Aniline | 2-Naphthol | Diazotization at 0-5°C; Coupling in alkaline medium | 81% | [1] |
| 4-Nitroaniline | 2,4-Dihydroxybenzophenone | Molar proportion of 2:3, 3:1, and 3:2 | 100% | [2] |
| 3-Chloroaniline | 2,4-Dihydroxybenzophenone | Molar proportion of 1:2, 1:3, and 3:1 | 100% | [2] |
| Sulfanilic Acid | N,N-dimethylaniline | Diazotization in acidic medium; Coupling in weakly acidic medium | Not explicitly stated, but implied to be a standard, high-yield reaction for Methyl Orange synthesis. | [3] |
Note: The reported yields are highly dependent on the specific experimental conditions and purification methods used.
II. Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful synthesis and analysis of azo dyes.
This protocol outlines the fundamental steps for the synthesis of an azo dye, which involves the diazotization of a primary aromatic amine followed by a coupling reaction.[3][4]
1. Diazotization of a Primary Aromatic Amine:
-
Dissolve the primary aromatic amine (e.g., aniline or a substituted aniline) in an aqueous solution of a strong mineral acid, such as hydrochloric acid.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (NaNO₂) dropwise while maintaining the low temperature and stirring continuously. The in-situ formation of nitrous acid (HNO₂) leads to the formation of the this compound salt.[3]
2. Azo Coupling:
-
Prepare a solution of the coupling agent (e.g., a phenol or an aromatic amine) in an appropriate solvent. For phenols, an alkaline solution (e.g., sodium hydroxide) is typically used to form the more reactive phenoxide ion.[5][6] For aromatic amines, the reaction is often carried out in a weakly acidic medium.[3]
-
Cool the solution of the coupling agent in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold coupling agent solution with constant stirring.
-
A colored precipitate of the azo dye will form. The reaction mixture should be stirred for a period to ensure completion.
3. Isolation and Purification:
-
Collect the azo dye precipitate by vacuum filtration.
-
Wash the solid with cold water to remove any unreacted salts.
-
The crude product can be purified by recrystallization from an appropriate solvent.
UV-Vis spectrophotometry is a common and effective method for the quantitative analysis of azo dyes, leveraging their strong absorption of light in the visible region.[7][8][9]
Table 2: Protocol for UV-Vis Spectrophotometric Analysis of an Azo Dye
| Step | Procedure |
| 1. Preparation of a Standard Stock Solution | Accurately weigh a known mass of the purified azo dye and dissolve it in a specific volume of a suitable solvent (e.g., ethanol, water, or a buffered solution) in a volumetric flask to prepare a stock solution of known concentration. |
| 2. Preparation of Standard Solutions | Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing, known concentrations. |
| 3. Determination of Maximum Wavelength (λmax) | Using a UV-Vis spectrophotometer, scan one of the standard solutions across a range of wavelengths (e.g., 400-700 nm) to determine the wavelength of maximum absorbance (λmax). All subsequent absorbance measurements should be performed at this wavelength. |
| 4. Measurement of Absorbance of Standard Solutions | Measure the absorbance of each of the prepared standard solutions at the determined λmax. |
| 5. Construction of a Calibration Curve | Plot a graph of absorbance versus concentration for the standard solutions. This should yield a linear relationship that follows the Beer-Lambert Law. Determine the equation of the line (y = mx + c), where y is absorbance, x is concentration, m is the slope, and c is the y-intercept. |
| 6. Measurement of Unknown Sample | Dissolve a known mass of the newly synthesized (unknown) azo dye in the same solvent and measure its absorbance at λmax. Ensure the absorbance falls within the linear range of the calibration curve; dilute the sample if necessary. |
| 7. Calculation of Concentration | Use the equation of the line from the calibration curve to calculate the concentration of the unknown sample. From the concentration and the volume of the solution, the amount of the azo dye can be determined, and thus the reaction yield can be calculated. |
III. Visualizing the Chemistry and Workflow
Diagrams can provide a clear and concise understanding of the chemical processes and experimental procedures.
References
- 1. researchgate.net [researchgate.net]
- 2. ijirset.com [ijirset.com]
- 3. benchchem.com [benchchem.com]
- 4. cuhk.edu.hk [cuhk.edu.hk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. The use of azo compounds in the spectrophotometric determination of drugs [sawauniversity.edu.iq]
- 8. worldwidejournals.com [worldwidejournals.com]
- 9. Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts in the Gomberg-Bachmann Reaction for Biaryl Synthesis
For researchers, scientists, and professionals in drug development, the efficient synthesis of biaryl compounds is a cornerstone of modern organic chemistry. The Gomberg-Bachmann reaction, a classical method for aryl-aryl bond formation, has evolved significantly from its low-yielding origins. This guide provides an objective comparison of different catalytic strategies for this reaction, supported by experimental data and detailed methodologies to aid in the selection of the most effective approach for your synthetic needs.
The traditional Gomberg-Bachmann reaction, which involves the coupling of an aryl diazonium salt with an arene, is often plagued by low yields, typically less than 40%, due to a variety of side reactions.[1] To address these limitations, several catalytic systems have been developed, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions. This guide focuses on three prominent and illustrative approaches: Phase-Transfer Catalysis (PTC), Copper Catalysis, and a modern, catalyst-free, visible-light-mediated method.
At a Glance: Performance Comparison
To provide a clear and direct comparison of the efficiency of these catalytic systems, the synthesis of 4-bromobiphenyl (B57062) from 4-bromoaniline (B143363) and benzene (B151609) is presented as a representative example.
| Catalytic System | Catalyst | Base | Solvent | Reaction Time | Yield (%) |
| Classical Method | None | Base | Benzene | - | < 40%[1] |
| Phase-Transfer Catalysis | 18-crown-6 (B118740) | KOAc | Chloroform | 2 hours | 75% |
| Copper Catalysis | Copper powder | - | Benzene | 1 hour | 65% |
| Visible-Light Promoted | None (Pyridine as promoter) | - | Benzene | 18 hours | 81%[2] |
Note: Yields are based on reported values for similar substrate classes and may vary depending on the specific reaction conditions.
In-Depth Analysis of Catalytic Systems
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysts, such as crown ethers and quaternary ammonium (B1175870) salts, enhance the efficiency of the Gomberg-Bachmann reaction by improving the solubility of the diazonium salt in the organic phase where the arene is present. This increased proximity of the reactants leads to higher yields and often milder reaction conditions.
Experimental Protocol: Synthesis of 4-bromobiphenyl using 18-crown-6
A solution of 4-bromoaniline (1.0 mmol) in a mixture of HCl and water is prepared and cooled to 0-5 °C. A solution of sodium nitrite (B80452) in water is added dropwise to form the diazonium salt. The resulting solution is then added to a vigorously stirred mixture of benzene (acting as both reactant and solvent), potassium acetate (B1210297) (KOAc), and a catalytic amount of 18-crown-6 (typically 5 mol%). The reaction mixture is stirred at room temperature for 2 hours. After the reaction is complete, the organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield 4-bromobiphenyl.
Copper Catalysis
Copper catalysts have been employed to promote the Gomberg-Bachmann reaction, often leading to good yields under mild conditions.[3] The exact mechanism is believed to involve a single-electron transfer from a copper(I) species to the diazonium salt, facilitating the formation of the aryl radical.
Experimental Protocol: Copper-Catalyzed Synthesis of 4-bromobiphenyl
To a solution of 4-bromoaniline (1.0 mmol) in an appropriate solvent, an acid is added, and the mixture is cooled. An aqueous solution of sodium nitrite is added dropwise to generate the diazonium salt. This solution is then added to a stirred suspension of copper powder in benzene. The reaction mixture is heated, typically to reflux, for 1 hour. After cooling, the reaction mixture is filtered to remove the copper salts. The filtrate is washed, dried, and concentrated. The resulting crude product is purified by an appropriate method like column chromatography to afford 4-bromobiphenyl.
Visible-Light-Promoted, Catalyst-Free Reaction
A significant advancement in the Gomberg-Bachmann reaction is the development of a catalyst-free method that utilizes visible light to promote the formation of the aryl radical.[4][5] This approach is environmentally benign as it avoids the use of metal catalysts. The reaction is often promoted by an electron donor-acceptor (EDA) complex formed between the diazonium salt and a promoter like pyridine (B92270).[4]
Experimental Protocol: Visible-Light-Promoted Synthesis of 4-bromobiphenyl
In a reaction vessel, the 4-bromobenzenediazonium (B8398784) salt (1.0 mmol) and pyridine (3.0 equiv) are dissolved in benzene. The vessel is sealed and the mixture is stirred while being irradiated with a visible light source (e.g., a 5W white LED) at room temperature for 18 hours. Upon completion, the reaction mixture is diluted with an organic solvent and washed with water. The organic layer is dried and concentrated, and the product is purified by column chromatography to yield 4-bromobiphenyl.[2]
Reaction Mechanism and Workflow
The Gomberg-Bachmann reaction, across these different catalytic systems, proceeds through the formation of a key aryl radical intermediate. The role of the catalyst or promoter is to facilitate the generation of this radical from the diazonium salt.
Figure 1. Generalized workflow of the Gomberg-Bachmann reaction.
Signaling Pathway of Aryl Radical Generation
The generation of the crucial aryl radical is the key step influenced by the choice of catalyst or promoter. The following diagram illustrates the different pathways for aryl radical formation.
Figure 2. Pathways for aryl radical generation in different catalytic systems.
Conclusion
The choice of catalyst for the Gomberg-Bachmann reaction significantly impacts the efficiency and applicability of this biaryl synthesis method. While the classical approach is often low-yielding, the introduction of phase-transfer catalysts and copper catalysts has provided more reliable and higher-yielding alternatives. The recent development of a catalyst-free, visible-light-promoted method represents a greener and highly efficient option. Researchers and drug development professionals should consider the specific requirements of their synthesis, including substrate compatibility, desired yield, and environmental impact, when selecting the most appropriate catalytic system for their Gomberg-Bachmann reactions. This guide provides the foundational data and methodologies to make an informed decision.
References
A Comparative Guide to Electrochemical Sensor Performance: The Power of Diazonium Modification
For researchers, scientists, and drug development professionals seeking robust and high-performance electrochemical sensors, the choice of surface modification strategy is paramount. This guide provides an objective comparison of electrochemical sensors based on diazonium modification against other common alternatives, supported by experimental data and detailed protocols. The inherent stability and versatility of diazonium chemistry often translate to superior sensor performance, a critical factor in the reliability and accuracy of analytical measurements.
The modification of an electrode surface is a critical step in the fabrication of electrochemical sensors, dictating key performance characteristics such as sensitivity, selectivity, and stability. Among the various surface functionalization techniques, the use of diazonium salts has emerged as a powerful method for creating highly stable and reliable sensing interfaces. This is primarily due to the formation of strong covalent bonds between the aryl layer and the electrode surface, which can be composed of a wide range of materials, including carbon, gold, and other metals.[1][2] This covalent attachment provides a distinct advantage over methods that rely on self-assembly, such as those using alkanethiols, which can be less stable under harsh conditions.[3]
Performance Comparison: Diazonium Modification vs. Alternatives
The superior stability of diazonium-modified electrodes often leads to enhanced performance metrics. The following tables summarize quantitative data from various studies, comparing key performance indicators of electrochemical sensors fabricated using diazonium chemistry with those using other modification techniques.
| Surface Modification Method | Analyte | Electrode Material | Limit of Detection (LOD) | Sensitivity | Reference |
| Diazonium Functionalization | p-nitrophenol | Silver (Ag) | 600 nM | 0.3819 μA cm⁻² μM⁻¹ | [4] |
| Diazonium & Gold Nanoparticles | Copper (Cu²⁺) | Indium Tin Oxide (ITO) | ~1 pM | Not specified | [5][6] |
| Diazonium & Polyaniline | Nitrite (B80452) (NO₂⁻) | Glassy Carbon (GCE) | 0.48 μM | 23.04 μA μM⁻¹ cm⁻² | [7] |
| Diazonium Functionalization | Acetone (B3395972) | ZnO Nanoflakes/Carbon Cloth | 0.1 ppm | Not specified | [8] |
| Alkanethiol Self-Assembly | Heavy Metals (Cu²⁺, Cd²⁺, Pb²⁺) | Gold (Au) | Comparable to Diazonium | Lower than Diazonium | [3] |
Table 1: Comparison of Limit of Detection and Sensitivity.
| Surface Modification Method | Key Stability Features | Reference |
| Diazonium Functionalization | Covalent bonding ensures high mechanical and electrochemical stability. More stable to extremes of electrode potential and sonication compared to alkanethiols. | [1][3] |
| Alkanethiol Self-Assembly | Forms self-assembled monolayers on gold surfaces; can be prone to desorption over time or under harsh conditions. | [3] |
Table 2: Comparison of Stability.
Signaling Pathways and Experimental Workflows
To better understand the principles and processes behind diazonium-based electrochemical sensors, the following diagrams illustrate a typical signaling pathway and experimental workflow.
Caption: Signaling pathway of a diazonium-based electrochemical sensor.
The fabrication and validation of these sensors follow a structured workflow, ensuring reproducibility and reliability.
Caption: Experimental workflow for sensor fabrication and validation.
Logical Comparison of Surface Modification Techniques
The choice of surface modification technique significantly impacts the final sensor performance. Diazonium chemistry offers a unique combination of advantages compared to other common methods.
References
- 1. Grafting of Diazonium Salts on Surfaces: Application to Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchers.mq.edu.au [researchers.mq.edu.au]
- 4. A diazonium-functionalized silver electrode for the sensitive amperometric detection of p-nitrophenol in water over a wide range of concentrations - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Different Electrochemical Sensor Designs Based on Diazonium Salts and Gold Nanoparticles for Pico Molar Detection of Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elaboration of a chemical sensor based on polyaniline and sulfanilic acid diazonium salt for highly sensitive detection nitrite ions in acidified aqueous media - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 8. Growth of diazonium-functionalized ZnO nanoflakes on flexible carbon cloth for electrochemical sensing of acetone in the liquid phase - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01268A [pubs.rsc.org]
comparative analysis of different substituted benzenediazonium salts in bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of differently substituted benzenediazonium salts used in bioconjugation. We will delve into their performance, supported by experimental data, to assist you in selecting the optimal reagents for your research and development needs.
This compound salts are highly reactive compounds that have been utilized for over a century in bioconjugation, primarily for labeling electron-rich aromatic amino acids like tyrosine and histidine.[1] The versatility of these salts stems from their ability to be tailored with various substituents on the benzene (B151609) ring, which significantly influences their stability, reactivity, and selectivity. This guide will explore the impact of these substitutions on the efficiency of bioconjugation reactions.
Performance Comparison of Substituted this compound Salts
The nature of the substituent on the this compound salt plays a critical role in the efficiency of the bioconjugation reaction. Generally, electron-withdrawing groups (EWGs) on the aromatic ring increase the electrophilicity of the diazonium ion, leading to faster and more efficient reactions with the electron-rich phenol (B47542) side chain of tyrosine. Conversely, electron-donating groups (EDGs) can decrease the reactivity of the diazonium salt.
Below is a summary of quantitative data from various studies, highlighting the performance of different substituted this compound salts in bioconjugation reactions.
| Diazonium Salt Derivative | Target Biomolecule | Substituent Type | Reaction Conditions | Yield/Conversion | Reference |
| 4-Nitrothis compound tetrafluoroborate | 1,3-Dipiperidinyl benzene | Electron-Withdrawing (p-NO₂) | Room Temperature, 10 min | 95% | [2][3] |
| 4-Bromothis compound tetrafluoroborate | 1,3-Dipiperidinyl benzene | Electron-Withdrawing (p-Br) | Room Temperature, 15 min | 93% | [2][3] |
| 4-Methoxythis compound tetrafluoroborate | 1,3-Dipiperidinyl benzene* | Electron-Donating (p-OCH₃) | Room Temperature, 20 min | 90% | [2][3] |
| 64Cu-labeled NOTA-diazonium salt | L-Tyrosine | Complex with metal chelate | pH 8-9, 4°C, 15 min | 80% (radiochemical yield) | [4] |
| 68Ga-labeled NOTA-diazonium salt | L-Tyrosine | Complex with metal chelate | pH 8-9, 4°C, 15 min | 56% (radiochemical yield) | [4] |
| 64Cu-labeled NOTA-diazonium salt | Neurotensin (B549771) NT(8-13) | Complex with metal chelate | pH 9, 4°C, 30 min | 45% (radiochemical yield) | [4] |
| 68Ga-labeled NOTA-diazonium salt | Neurotensin NT(8-13) | pH 9, 4°C, 30 min | Complex with metal chelate | 20% (radiochemical yield) | [4] |
| 64Cu-labeled NOTA-diazonium salt | Human Serum Albumin (HSA) | Complex with metal chelate | pH 8-9, 4°C, 15 min | 20% (radiochemical yield) | [4] |
| Diazonium salts with EWGs at para-position | MS2 bacteriophage capsid | Electron-Withdrawing | pH 9, 4°C, 15 min - 2 h | >90% conversion | [5] |
*Note: 1,3-Dipiperidinyl benzene is a highly activated aromatic compound used as a model to assess the reactivity of diazonium salts. The yields shown are for the azo-coupling reaction.
Experimental Protocols
Protocol 1: General Procedure for Diazotization and Bioconjugation with Tyrosine Residues
This protocol is adapted from a study on radiometal-containing aryl diazonium salts.[4]
Materials:
-
p-NH₂-Bn-NOTA (or other aniline (B41778) derivative)
-
1 M Hydrochloric acid
-
Sodium nitrite (B80452) solution
-
Target peptide or protein (e.g., L-tyrosine, neurotensin NT(8-13)) in 1x PBS pH 7.2
-
4 M NaOH
-
0.1 M Borate (B1201080) buffer pH 8.8
-
Ice bath
Procedure:
-
Diazotization (in situ): a. Dissolve the aniline derivative in 1 M hydrochloric acid. b. Cool the solution in an ice bath to 4°C. c. Add 1 equivalent of sodium nitrite solution to the cooled aniline solution. d. Shake the reaction mixture periodically at 4°C for 2 minutes. The resulting diazotized solution is used immediately in the next step.
-
Bioconjugation: a. To a solution of the target peptide or protein in 1x PBS (pH 7.2), add the freshly prepared diazotized solution. b. Adjust the pH of the reaction mixture to 9 by the addition of 4 M NaOH. For protein solutions, it is recommended to use a 0.1 M borate buffer at pH 8.8. c. Incubate the reaction at 4°C for 30 minutes with shaking. d. The resulting conjugate can be purified using standard methods such as HPLC or size-exclusion chromatography.
Protocol 2: Intracellular Delivery of a Benzene Diazonium Ion (BDI) using a Triazabutadiene Probe
This protocol describes a method for the intracellular delivery of a reactive this compound ion, which was shown to increase global tyrosine phosphorylation, likely by inhibiting protein tyrosine phosphatases such as PTP1B.[1]
Materials:
-
Triazabutadiene-based BDI delivery probe
-
Cell line of interest (e.g., cultured mammalian cells)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Antibodies for Western blotting (e.g., anti-phosphotyrosine, anti-PTP1B)
Procedure:
-
Cell Treatment: a. Culture cells to the desired confluency. b. Treat the cells with the triazabutadiene-based BDI probe at a suitable concentration in the cell culture medium. The probe is designed to be cell-permeable. c. Incubate the cells for a specific period to allow for probe uptake and intracellular release of the BDI.
-
Cell Lysis and Protein Extraction: a. After incubation, wash the cells with ice-cold PBS. b. Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors. c. Centrifuge the cell lysate to pellet cellular debris and collect the supernatant containing the soluble proteins.
-
Analysis of Tyrosine Phosphorylation: a. Determine the protein concentration of the cell lysates. b. Analyze the level of global tyrosine phosphorylation by Western blotting using an anti-phosphotyrosine antibody. c. To investigate the effect on a specific phosphatase, perform an in vitro activity assay or a Western blot for the target phosphatase (e.g., PTP1B) to assess for covalent modification or changes in its expression level.
Visualizing the Processes
To better understand the workflows and the underlying mechanisms, the following diagrams have been generated using the DOT language.
Caption: General workflow for bioconjugation using in situ generated this compound salts.
Caption: Modulation of tyrosine phosphorylation signaling by intracellular BDI delivery.
References
- 1. Direct intracellular delivery of benzene diazonium ions as observed by increased tyrosine phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aryl diazonium salts and benzene derivatives bearing two electron-donor substituents: chemical and mechanistic behaviours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tyrosine bioconjugation – an emergent alternative - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of Diazonium-Grafted Surfaces Using XPS and AFM
For researchers, scientists, and drug development professionals, the precise characterization of modified surfaces is paramount for ensuring functionality and reproducibility. Diazonium chemistry offers a versatile and robust method for surface functionalization, creating covalent bonds between a substrate and a wide array of organic molecules. This guide provides a comparative overview of two powerful analytical techniques, X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM), for the characterization of diazonium-grafted surfaces, complete with experimental data and detailed protocols.
The modification of surfaces via diazonium salt chemistry is a widely used strategy for applications ranging from biosensors to nanoelectronics.[1][2] The success of these applications hinges on the ability to control and verify the structure, thickness, and chemical composition of the grafted organic layer. XPS and AFM are indispensable tools in this endeavor, providing complementary information about the modified surfaces.
Unveiling Surface Chemistry and Elemental Composition with XPS
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.[3] When characterizing diazonium-grafted surfaces, XPS provides direct evidence of successful grafting by detecting the elements present in the aryl film. For instance, the presence of nitrogen in the N 1s spectrum is a key indicator of successful diazonium salt reaction.[4][5]
High-resolution scans of specific elemental regions, such as C 1s, N 1s, and others depending on the diazonium salt used (e.g., Br 3d, Fe 2p), can elucidate the chemical bonding environment.[6][7] For example, analysis of the N 1s peak can help distinguish between different nitrogen-containing species, such as azo bridges (-N=N-) that may form during multilayer growth.[8][9]
Probing Surface Topography and Film Thickness with AFM
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides topographical information about a surface. In the context of diazonium-grafted surfaces, AFM is crucial for determining the thickness of the grafted layer and assessing the surface morphology and roughness.[2][8]
Film thickness is often measured by creating a scratch in the organic layer and imaging the height difference between the grafted and bare substrate.[10] The root-mean-square (RMS) roughness, a measure of the surface's texture, can also be quantified from AFM images, providing insights into the uniformity of the grafted film.[11] For instance, dendritic or layer-by-layer growth mechanisms can be distinguished by analyzing the surface morphology with AFM.[11]
Comparative Analysis of Diazonium Grafting Methods
The characteristics of the grafted layer are highly dependent on the experimental conditions. The following tables summarize quantitative data from XPS and AFM analyses, comparing different diazonium grafting approaches.
| Diazonium Salt | Substrate | Grafting Method | [DPPH] (mM) | Film Thickness (nm) | RMS Roughness (nm) | Reference |
| 4-nitrobenzenediazonium | Glassy Carbon | Electrochemical | 0 | 5.5 ± 0.5 | - | [8] |
| 4-nitrothis compound | Glassy Carbon | Electrochemical | 1 | 1.0 ± 0.2 | - | [8] |
| 4-nitrothis compound (4-NBD) | HOPG | Electrochemical (0.01 mM) | - | 2.0 ± 0.2 | 0.81 | [11] |
| 4-carboxyphenyl diazonium (4-CBD) | HOPG | Electrochemical (0.01 mM) | - | 1.1 ± 0.2 | - | [11] |
| Bare Gold | Gold | - | - | - | 0.15 ± 0.01 | [12] |
| Functionalized Gold | Gold | Spontaneous | - | 1-2 | Similar to bare gold | [12] |
Table 1: Comparison of Film Thickness and Roughness. This table illustrates how the choice of diazonium salt and the presence of a radical scavenger (DPPH) can significantly impact the thickness and roughness of the grafted film.
| Diazonium Salt | Substrate | N (at%) | C (at%) | O (at%) | Other Elements (at%) | Reference |
| 4-bromothis compound | SiCN | - | - | - | Br present | [6] |
| p-phenylenebis(diazonium) | Gold | Trace | - | - | Fe present after reaction | [7] |
| Diazonium Functionalized Nanoparticles | Silica | Present | - | - | - | [3] |
| Functionalized Gold | Gold | - | - | - | S present | [12] |
Table 2: Elemental Composition from XPS Analysis. This table highlights the utility of XPS in confirming the presence of specific elements from the diazonium salt and subsequent chemical modifications on the surface.
Experimental Workflow and Protocols
The following section outlines the typical experimental workflow for characterizing diazonium-grafted surfaces using XPS and AFM, followed by detailed protocols for each technique.
Experimental Protocol: X-ray Photoelectron Spectroscopy (XPS)
-
Sample Preparation:
-
Ensure the diazonium-grafted substrate is clean and dry before introduction into the XPS chamber.
-
Mount the sample on a standard XPS sample holder using double-sided conductive tape.
-
-
Instrument Setup:
-
Use a monochromatic Al Kα X-ray source (1486.6 eV).
-
Maintain the analysis chamber at a pressure below 10⁻⁸ Torr.
-
Set the takeoff angle (the angle between the sample surface and the analyzer) to a standard value (e.g., 45° or 90°) for routine analysis.
-
-
Data Acquisition:
-
Acquire a survey scan over a wide binding energy range (e.g., 0-1100 eV) to identify all elements present on the surface.
-
Perform high-resolution scans over the regions of interest (e.g., C 1s, N 1s, O 1s, and any other relevant elements from the diazonium salt) with a smaller pass energy for better energy resolution.
-
-
Data Analysis:
-
Calibrate the binding energy scale by setting the main C 1s peak corresponding to C-C/C-H bonds to 284.8 eV.
-
Perform peak fitting on the high-resolution spectra to deconvolve different chemical states of the elements.
-
Calculate atomic concentrations from the peak areas using appropriate sensitivity factors.
-
Experimental Protocol: Atomic Force Microscopy (AFM)
-
Sample Preparation:
-
Mount the diazonium-grafted substrate on a flat, rigid surface using a suitable adhesive.
-
Ensure the sample is free of loose contaminants.
-
-
Instrument Setup:
-
Select an appropriate AFM cantilever based on the desired imaging mode and sample characteristics. Tapping mode is often preferred for soft organic layers to minimize sample damage.
-
Install the cantilever and align the laser onto the photodetector.
-
Perform a frequency sweep to determine the cantilever's resonance frequency for tapping mode operation.
-
-
Imaging:
-
Engage the tip on the sample surface.
-
Optimize imaging parameters such as setpoint, scan size, scan rate, and feedback gains to obtain a high-quality image.
-
Acquire images of representative areas of the grafted surface.
-
-
Film Thickness Measurement (Scratch Method):
-
Carefully create a scratch in the grafted layer using a sharp object or by operating the AFM in contact mode with a high force.
-
Image the area containing the scratch.
-
Use the AFM software to measure the height difference between the unmodified substrate and the top of the grafted film.
-
-
Roughness Analysis:
-
Select a representative flat area from the AFM image.
-
Use the analysis software to calculate the root-mean-square (RMS) roughness over the selected area.
-
References
- 1. scispace.com [scispace.com]
- 2. Grafting of Diazonium Salts on Surfaces: Application to Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of diazonium functionalized nanoparticles for deposition on metal surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Diazonium-functionalized thin films from the spontaneous reaction of p -phenylenebis(diazonium) salts - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00792F [pubs.rsc.org]
- 8. Evidence of monolayer formation via diazonium grafting with a radical scavenger: electrochemical, AFM and XPS monitoring - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. archimer.ifremer.fr [archimer.ifremer.fr]
- 10. Electrochemical and atomic force microscopy study of carbon surface modification via diazonium reduction in aqueous and acetonitrile solutions. | Semantic Scholar [semanticscholar.org]
- 11. On the role of functional groups in the formation of diazonium based covalent attachments: dendritic vs. layer-by-layer growth - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02661B [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Biocompatibility of Surfaces Modified with Benzenediazonium Salts
For Researchers, Scientists, and Drug Development Professionals
The biocompatibility of a material is paramount for its successful application in the biomedical field. Surface modification is a critical strategy to enhance the biocompatibility of materials, and the use of benzenediazonium salts has emerged as a versatile and robust method for this purpose. This guide provides a comprehensive comparison of the biocompatibility of surfaces modified with this compound salts against other common surface modification techniques, supported by experimental data and detailed protocols.
Introduction to Surface Modification with this compound Salts
Surface modification using this compound salts is a chemical method that involves the covalent grafting of aryl layers onto a wide variety of substrates, including metals, polymers, and carbon-based materials.[1] This technique is valued for its ability to form stable, well-adhered organic films with a high degree of control over surface chemistry.[2][3] The process is typically initiated by the electrochemical reduction of the diazonium salt, leading to the formation of a highly reactive aryl radical that covalently bonds to the substrate.[1][4] This method's versatility allows for the introduction of a wide range of functional groups to the surface, thereby enabling the tailoring of surface properties to enhance biocompatibility.[5][6]
Comparative Analysis of Biocompatibility
Evaluating the biocompatibility of a modified surface involves a suite of in vitro assays that assess cytotoxicity, cell adhesion, cell proliferation, and the inflammatory response. While direct comparative studies are limited, this section summarizes available quantitative data for surfaces modified with this compound salts and provides context with data from other common modification techniques like plasma treatment and silanization.
Data Presentation
Table 1: Cytotoxicity of Modified Surfaces
| Surface Modification Method | Substrate | Cell Type | Assay | Results (Cell Viability %) | Reference |
| This compound Salts | Gold | HEK293T | Not Specified | Potentially toxic at high concentrations | [7] |
| Plasma Treatment (various precursors) | Polystyrene | L929 mouse fibroblasts | Elution Test | Generally non-cytotoxic | [8] |
| Silanization (APTES) | Titanium | Human Osteosarcoma Cells | Not Specified | Lower adhesion initially, improved with peptide functionalization | [9] |
Note: Data is compiled from different studies and direct comparison should be made with caution.
Table 2: Cell Adhesion on Modified Surfaces
| Surface Modification Method | Substrate | Cell Type | Adhesion Metric | Result | Reference |
| This compound Salts | Titanium | Not Specified | Not Specified | Enhanced cell adhesion | [1] |
| Plasma Treatment (various precursors) | Various Polymers | Various | Qualitative | Improved cell adhesion | [10] |
| Silanization (APTES) | Titanium | Endothelial cells and Osteoblasts | Qualitative | Benefited adhesion and proliferation | [11] |
Note: Data is compiled from different studies and direct comparison should be made with caution.
Table 3: Inflammatory Response to Modified Surfaces
| Surface Modification Method | Substrate | Cell Type | Cytokine Measured | Result | Reference |
| This compound Salts (COOH functionalization) | Polystyrene | THP-1 macrophages | Pro-inflammatory cytokines | Promoted anti-inflammatory responses | [12] |
| Hydrophilic Modified Titanium | Titanium | RAW 264.7 macrophages | TNFα, IL-1α, IL-1β, Ccl-2 | Significant down-regulation | [13] |
| Unmodified Titanium | Titanium | Human Gingival Fibroblasts, HSC2 cells, Murine Bone Marrow Macrophages | IL-8, IL-1, IL-6 | Increased expression of inflammatory cytokines | [14] |
Note: Data is compiled from different studies and direct comparison should be made with caution.
Table 4: Surface Properties of Modified Surfaces
| Surface Modification Method | Substrate | Water Contact Angle (°) | Surface Energy (mN/m) | Reference |
| This compound Salts (4-carboxyphenyl) | Gold | Decreased | Increased | [5][15] |
| Plasma Treatment (Oxygen) | Polystyrene | Decreased | Increased | [16] |
| Silanization (APTES) | Titanium | Varies with processing time | Not Specified | [11] |
Note: Data is compiled from different studies and direct comparison should be made with caution.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of biocompatibility studies. The following are representative protocols for surface modification and key biocompatibility assays.
Protocol 1: Surface Modification with 4-Nitrothis compound Tetrafluoroborate (B81430)
Materials:
-
Substrate (e.g., Titanium, Gold-coated glass)
-
4-Nitrothis compound tetrafluoroborate (NBDT)
-
Acetonitrile (ACN), anhydrous
-
Supporting electrolyte (e.g., Tetrabutylammonium tetrafluoroborate - TBATFB)
-
Electrochemical cell with a three-electrode setup (working, counter, and reference electrodes)
-
Potentiostat/Galvanostat
Procedure:
-
Substrate Preparation:
-
Thoroughly clean the substrate by sonication in acetone, followed by ethanol (B145695), and finally deionized water.
-
Dry the substrate under a stream of nitrogen.
-
For titanium substrates, an acid etching step (e.g., with a mixture of H2SO4 and H2O2) can be performed to create a fresh oxide layer with hydroxyl groups.[9]
-
-
Electrografting:
-
Prepare a solution of 1-5 mM NBDT and 0.1 M TBATFB in anhydrous ACN.
-
Assemble the electrochemical cell with the cleaned substrate as the working electrode.
-
Purge the solution with nitrogen gas for at least 15 minutes to remove dissolved oxygen.
-
Perform cyclic voltammetry (CV) by scanning the potential from the open-circuit potential to a sufficiently negative potential to reduce the diazonium salt (typically around -1.0 V vs. Ag/AgCl). Repeat for several cycles until the reduction peak disappears, indicating the formation of an insulating organic layer.[1]
-
-
Post-Modification Cleaning:
-
After electrografting, rinse the modified substrate thoroughly with ACN and then ethanol to remove any unreacted species.
-
Dry the surface under a stream of nitrogen.
-
The nitro groups on the surface can be further reduced to amine groups for subsequent bio-functionalization.
-
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures and ISO 10993-5 guidelines.[17][18][19][20]
Materials:
-
Modified and control substrates sterilized (e.g., by UV irradiation or ethanol washing).
-
Cell line (e.g., L929 fibroblasts, as recommended by ISO 10993-5).
-
Complete cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
-
Material Exposure (Extract Method):
-
Prepare extracts of the sterilized modified and control materials according to ISO 10993-12 by incubating them in a cell culture medium at 37°C for 24-72 hours.
-
Remove the culture medium from the wells and replace it with the material extracts.
-
Include a negative control (fresh medium) and a positive control (e.g., latex extract).
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition:
-
After incubation, remove the extracts and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
-
Solubilization:
-
Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the negative control.
-
Protocol 3: Cell Adhesion Assay
This protocol is a general guide for assessing cell adhesion.[21]
Materials:
-
Modified and control substrates sterilized and placed in a multi-well plate.
-
Cell line of interest.
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Fixative (e.g., 4% paraformaldehyde).
-
Staining agent (e.g., Crystal Violet or fluorescent dyes like Calcein-AM).
-
Microscope or plate reader.
Procedure:
-
Cell Seeding:
-
Seed a known number of cells onto the modified and control substrates in a multi-well plate.
-
-
Incubation:
-
Incubate for a defined period (e.g., 1-4 hours) to allow for initial cell attachment.
-
-
Washing:
-
Gently wash the substrates with PBS to remove non-adherent cells.
-
-
Fixation and Staining:
-
Fix the adherent cells with 4% paraformaldehyde.
-
Stain the cells with Crystal Violet or a fluorescent dye.
-
-
Quantification:
-
If using Crystal Violet, solubilize the stain and measure the absorbance.
-
If using a fluorescent dye, visualize and count the cells using a fluorescence microscope or quantify the fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
Express the results as the number of adherent cells per unit area or as a percentage of the initially seeded cells.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for evaluating the biocompatibility of a surface modified with this compound salts.
Caption: Signaling pathway of cell interaction with a this compound salt-modified surface.
Caption: Signaling pathway of the inflammatory response to a biomaterial surface.
Conclusion
Modification of surfaces with this compound salts presents a promising strategy for enhancing the biocompatibility of a wide range of materials used in biomedical applications. The ability to form stable, covalently bonded organic layers allows for precise control over surface chemistry, which can be tailored to promote desirable cellular responses, such as increased cell adhesion and reduced inflammation.
While the available data suggests that this compound salt-modified surfaces can exhibit excellent biocompatibility, a direct and comprehensive comparison with other established techniques like plasma treatment and silanization is not yet fully established in the literature. The provided data and protocols in this guide serve as a valuable resource for researchers. However, future studies should focus on head-to-head comparisons of these different surface modification techniques under standardized conditions to provide a clearer understanding of their relative performance and to facilitate the rational design of next-generation biocompatible materials.
References
- 1. Grafting of Diazonium Salts on Surfaces: Application to Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diazonium-protein adducts for graphite electrode microarrays modification: direct and addressed electrochemical immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Direct intracellular delivery of benzene diazonium ions as observed by increased tyrosine phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Silane-Coating Strategy for Titanium Functionalization Does Not Impair Osteogenesis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plasma-Treated Polymeric Biomaterials for Improved Surface and Cell Adhesion [arxiv.org]
- 11. Biocompatible silane adhesion layer on titanium implants improves angiogenesis and osteogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protein Adsorption on Surfaces Functionalized with COOH Groups Promotes Anti-inflammatory Macrophage Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effect of hydrophilic titanium surface modification on macrophage inflammatory cytokine gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytokine expression of soft tissue cells cultured with titanium discs and their respective supernatants in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. In vitro evaluation of cell/biomaterial interaction by MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cyrusbio.com.tw [cyrusbio.com.tw]
- 19. pubs.acs.org [pubs.acs.org]
- 20. texaschildrens.org [texaschildrens.org]
- 21. Measurement Systems for Cell Adhesive Forces - PMC [pmc.ncbi.nlm.nih.gov]
comparison of thermal versus electrochemical grafting of benzenediazonium salts
A Comparative Guide to Thermal and Electrochemical Grafting of Benzenediazonium Salts
For researchers, scientists, and drug development professionals seeking to modify surfaces with stable organic layers, the grafting of this compound salts offers a versatile and robust solution. This guide provides an objective comparison of two primary methods: thermal and electrochemical grafting. By examining the underlying mechanisms, experimental protocols, and key performance outcomes, this document aims to equip you with the knowledge to select the most suitable method for your specific application.
Unveiling the Grafting Mechanisms
The covalent attachment of aryl groups from this compound salts to a surface is fundamentally driven by the formation of highly reactive aryl radicals. Both thermal and electrochemical methods achieve this, albeit through different initiation processes.
Electrochemical Grafting: This technique utilizes an electrical potential to initiate the grafting process. The substrate to be modified acts as the working electrode. Applying a negative potential reduces the diazonium salt, leading to the cleavage of the dinitrogen group and the formation of an aryl radical. This radical then rapidly bonds to the electrode surface, forming a stable covalent bond.[1][2] The electrochemical approach offers a high degree of control over the grafting process, as parameters like potential and charge can be precisely manipulated.[1]
Thermal Grafting: In this method, heat is the driving force for the decomposition of the this compound salt. As the temperature increases, the diazonium group becomes unstable and decomposes, releasing nitrogen gas and generating an aryl radical.[1][3] This radical can then react with the substrate surface. Thermal grafting is often considered a simpler method as it does not require an electrochemical setup. However, controlling the reaction rate and achieving a uniform layer can be more challenging compared to the electrochemical method.[4]
Performance Comparison: A Data-Driven Overview
The choice between thermal and electrochemical grafting often depends on the desired characteristics of the modified surface. The following table summarizes key quantitative data extracted from various studies to facilitate a direct comparison.
| Parameter | Thermal Grafting | Electrochemical Grafting | Key Considerations |
| Reaction Time | Hours[5] | Seconds to Minutes[1] | Electrochemical grafting is significantly faster. |
| Layer Thickness Control | Less precise, often leads to multilayers | High degree of control, can form monolayers or controlled multilayers[6][7] | Electrochemical methods allow for finer tuning of layer thickness by controlling the applied potential and charge. |
| Surface Morphology | Can result in less uniform, potentially dendritic growth[6] | Generally produces more uniform and compact layers[8] | The controlled nature of electrografting often leads to more ordered surfaces. |
| Adhesion/Stability | Good, forms stable covalent bonds[8] | Excellent, forms highly stable covalent bonds[1][8] | Both methods result in robustly attached layers, though electrografted layers are often highlighted for their exceptional stability. |
| Substrate Compatibility | Broad, applicable to various materials that can withstand the required temperature[8] | Primarily for conductive and semiconductive substrates[8] | The requirement of a conductive path limits the direct application of electrochemical grafting on insulating materials. |
Visualizing the Grafting Processes
To further elucidate the mechanisms and workflows, the following diagrams have been generated using the DOT language.
Caption: Workflow for Electrochemical Grafting.
Caption: Workflow for Thermal Grafting.
Caption: Core Mechanism of this compound Grafting.
Detailed Experimental Protocols
For reproducible and successful surface modification, adherence to well-defined experimental protocols is crucial.
Electrochemical Grafting Protocol
This protocol is adapted from procedures described for grafting on conductive substrates.[2][9]
1. Materials and Reagents:
-
This compound salt (e.g., 4-nitrothis compound (B87018) tetrafluoroborate)
-
Anhydrous acetonitrile (B52724) (ACN) or aqueous acidic solution (e.g., 0.5 M HCl)
-
Supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate (B91526) for ACN)
-
Substrate to be modified (working electrode)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., platinum wire)
-
Potentiostat/Galvanostat
2. Procedure:
-
Prepare the grafting solution by dissolving the this compound salt (typically 1-5 mM) and the supporting electrolyte (if in ACN, typically 0.1 M) in the chosen solvent.
-
Assemble a three-electrode electrochemical cell with the substrate as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference.
-
Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes.
-
Perform the electrochemical grafting using either cyclic voltammetry (CV) or chronoamperometry.
-
Cyclic Voltammetry: Scan the potential from a value where no reaction occurs to a potential sufficiently negative to reduce the diazonium salt (e.g., from +0.5 V to -1.0 V vs. Ag/AgCl). The number of cycles can be varied to control the layer thickness.[9]
-
Chronoamperometry: Apply a constant potential at which the diazonium salt is reduced for a specific duration.
-
-
After grafting, remove the modified substrate from the cell.
-
Rinse the substrate thoroughly with the solvent used for grafting, followed by other solvents like ethanol (B145695) and deionized water, to remove any unreacted species.
-
Dry the substrate under a stream of inert gas.
Thermal Grafting Protocol
This protocol is a generalized procedure based on the principles of thermal decomposition of diazonium salts.[3][10]
1. Materials and Reagents:
-
This compound salt
-
Suitable solvent (e.g., deionized water, ethanol)
-
Substrate to be modified
-
Heating apparatus with temperature control (e.g., oil bath, hot plate)
2. Procedure:
-
Prepare a solution of the this compound salt in the chosen solvent. The concentration can vary depending on the specific salt and substrate.
-
Immerse the substrate in the diazonium salt solution.
-
Heat the solution to a temperature that induces the decomposition of the diazonium salt. This temperature is dependent on the specific salt's stability but is often in the range of 40-80°C.[3]
-
Maintain the temperature for a set period, typically ranging from a few hours to overnight, to allow for sufficient grafting to occur.[5]
-
After the desired reaction time, allow the solution to cool down to room temperature.
-
Remove the substrate from the solution.
-
Rinse the modified substrate extensively with the solvent and other appropriate rinsing agents to remove any physisorbed material.
-
Dry the substrate, for example, under a stream of nitrogen.
Concluding Remarks
Both thermal and electrochemical grafting of this compound salts are powerful techniques for creating robust and stable organic layers on a variety of surfaces. The electrochemical method offers superior control over the grafting process, leading to more uniform layers and the ability to form monolayers, making it ideal for applications requiring high precision. In contrast, thermal grafting provides a simpler, equipment-light alternative, which may be advantageous for bulk modifications or when a high degree of control over layer thickness is not paramount. The choice between these two methods will ultimately be guided by the specific requirements of the application, including the nature of the substrate, the desired surface characteristics, and the available experimental resources.
References
- 1. researchgate.net [researchgate.net]
- 2. Catalyst Design through Grafting of Diazonium Salts—A Critical Review on Catalyst Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Grafting of Diazonium Salts on Surfaces: Application to Biosensors | MDPI [mdpi.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. archimer.ifremer.fr [archimer.ifremer.fr]
- 6. On the role of functional groups in the formation of diazonium based covalent attachments: dendritic vs. layer-by-layer growth - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02661B [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Strategies for the Formation of Monolayers From Diazonium Salts: Unconventional Grafting Media, Unconventional Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electrografting of 4-Nitrothis compound Salts on Al-7075 Alloy Surfaces—The Role of Intermetallic Particles [mdpi.com]
- 10. Synthesis and Grafting of Diazonium Tosylates for Thermoplastic Electrode Immunosensors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Protein Immobilization for ELISA Validation: Diazonium Chemistry vs. Alternatives
For researchers, scientists, and drug development professionals, the effective immobilization of proteins onto a solid phase is a critical first step in the development of robust and sensitive Enzyme-Linked Immunosorbent Assays (ELISAs). The choice of immobilization chemistry not only influences the density and orientation of the bound protein but also significantly impacts its biological activity and the overall performance of the assay. This guide provides an objective comparison of protein immobilization via diazonium chemistry with other commonly used covalent attachment methods, supported by experimental protocols and performance considerations.
This guide will delve into the specifics of diazonium salt-based immobilization and compare it with two widely adopted alternatives: glutaraldehyde (B144438) and N-hydroxysuccinimide (NHS) ester chemistries. We will explore the underlying chemical principles, provide detailed experimental workflows, and present a comparative analysis of their performance characteristics.
Comparative Analysis of Immobilization Chemistries
The selection of an appropriate protein immobilization strategy is a trade-off between factors such as immobilization efficiency, preservation of protein function, and the complexity of the procedure. While direct head-to-head quantitative data across all methods on a standardized ELISA platform is limited in publicly available literature, a qualitative and semi-quantitative comparison can guide the decision-making process.
| Feature | Diazonium Chemistry | Glutaraldehyde Chemistry | NHS Ester Chemistry |
| Primary Target Residues | Tyrosine, Histidine, Tryptophan | Lysine (B10760008) (primary amines) | Lysine (primary amines) |
| Bond Type | Covalent (Azo bond) | Covalent (Schiff base, subsequently reducible to a more stable secondary amine) | Covalent (Amide bond) |
| Orientation Control | Can offer some orientation, especially with His-tagged proteins. | Generally random, leading to a heterogeneous population of immobilized proteins. | Generally random, as lysine residues are often distributed across the protein surface. |
| Immobilization Efficiency | Can achieve high surface density. | Generally provides high protein loading. | Efficient reaction under mild conditions. |
| Stability of Linkage | Stable covalent bond. | The initial Schiff base can be susceptible to hydrolysis; reduction with agents like sodium borohydride (B1222165) improves stability. | Stable amide bond. |
| Protocol Complexity | Requires in-situ generation of the diazonium salt, which can be sensitive to reaction conditions. | Relatively straightforward two-step process (activation and coupling). | Can be a one-step or two-step process; NHS esters are prone to hydrolysis in aqueous solutions. |
| Potential for Denaturation | Can be performed under mild conditions, but the reactive nature of diazonium salts may affect protein conformation. | Can cause intra- and inter-protein cross-linking, potentially leading to loss of activity. | Generally mild conditions, but the modification of lysine residues can affect protein structure and function. |
Quantitative Performance Metrics
Obtaining precise, universally applicable quantitative data for these immobilization methods is challenging as performance is highly dependent on the specific protein, surface, and assay conditions. However, data from specific studies can provide valuable insights. For instance, a study on paper-based ELISA demonstrated that the APTS-glutaraldehyde method yielded a lower limit of detection (0.42 µg/mL) compared to the NaIO4 method (0.65 µg/mL), suggesting a higher sensitivity which can be correlated to a more efficient immobilization of functional antibodies.[1]
It is generally understood that covalent immobilization methods, such as those discussed here, offer improved sensitivity and stability over passive adsorption.[1][2] The binding capacity of ELISA plates can also influence the amount of immobilized protein, with high-binding polystyrene plates capable of binding 400 to 500 ng IgG/cm².[3]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following sections provide step-by-step protocols for protein immobilization using diazonium chemistry, glutaraldehyde, and NHS esters, followed by a general protocol for ELISA-based validation.
Diazonium Salt-Mediated Protein Immobilization
This method involves the activation of an amine-modified surface to generate reactive diazonium salts, which then couple to electron-rich amino acid residues on the target protein.
Materials:
-
Amine-modified surface (e.g., p-aminophenyl trimethoxysilane-coated glass slide or microplate)
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrochloric acid (HCl)
-
Target protein solution in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Quenching solution (e.g., Tris buffer)
-
Wash buffer (e.g., PBS with 0.05% Tween-20, PBST)
Protocol:
-
Surface Preparation: Ensure the amine-modified surface is clean and dry.
-
Diazotization:
-
Prepare a fresh, ice-cold solution of sodium nitrite in deionized water.
-
In a separate ice-cold container, add the amine-modified surface to a solution of dilute hydrochloric acid.
-
Slowly add the sodium nitrite solution to the acidic solution containing the surface, while keeping the temperature at 0-4°C. Allow the reaction to proceed for 15-30 minutes. This step generates the reactive diazonium salt on the surface.
-
-
Washing: Gently wash the activated surface with ice-cold deionized water to remove excess reagents.
-
Protein Immobilization:
-
Immediately apply the protein solution to the activated surface.
-
Incubate for 1-2 hours at 4°C or room temperature, depending on the protein's stability.
-
-
Quenching: Add a quenching solution to block any unreacted diazonium groups.
-
Final Washing: Wash the surface thoroughly with wash buffer to remove non-covalently bound protein.
Glutaraldehyde-Mediated Protein Immobilization
This two-step method utilizes glutaraldehyde to crosslink primary amines on the surface with primary amines on the protein.
Materials:
-
Amine-functionalized surface
-
Glutaraldehyde solution (e.g., 2.5% in PBS)
-
Target protein solution in PBS, pH 7.4
-
Blocking/Quenching solution (e.g., 1 M glycine (B1666218) or Tris buffer)
-
Wash buffer (PBST)
Protocol:
-
Surface Activation:
-
Incubate the amine-functionalized surface with the glutaraldehyde solution for 1-2 hours at room temperature.
-
Wash the surface thoroughly with PBS to remove excess glutaraldehyde.
-
-
Protein Immobilization:
-
Apply the protein solution to the activated surface.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
-
Blocking/Quenching:
-
Add the blocking/quenching solution to the surface and incubate for 30-60 minutes to block any remaining reactive aldehyde groups.
-
-
Final Washing: Wash the surface extensively with wash buffer.
NHS Ester-Mediated Protein Immobilization
This method involves the activation of a carboxyl-functionalized surface with EDC and NHS to form a reactive NHS ester, which then reacts with primary amines on the protein.
Materials:
-
Carboxyl-functionalized surface
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation buffer (e.g., 0.1 M MES, pH 6.0)
-
Target protein solution in PBS, pH 7.4
-
Quenching solution (e.g., 1 M ethanolamine (B43304) or glycine, pH 8.5)
-
Wash buffer (PBST)
Protocol:
-
Surface Activation:
-
Prepare a fresh solution of EDC and NHS in the activation buffer.
-
Incubate the carboxyl-functionalized surface with the EDC/NHS solution for 15-30 minutes at room temperature.
-
Wash the surface with the activation buffer.
-
-
Protein Immobilization:
-
Immediately apply the protein solution to the activated surface.
-
Incubate for 1-2 hours at room temperature.
-
-
Quenching:
-
Add the quenching solution and incubate for 15-30 minutes to deactivate any unreacted NHS esters.
-
-
Final Washing: Wash the surface thoroughly with wash buffer.
ELISA Protocol for Validation of Protein Immobilization
This general ELISA protocol can be adapted to validate the successful immobilization and retained activity of the target protein.
Materials:
-
Protein-immobilized surface (from one of the protocols above)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBST)
-
Primary antibody specific to the immobilized protein
-
HRP-conjugated secondary antibody specific to the primary antibody
-
TMB substrate solution
-
Stop solution (e.g., 2 M H₂SO₄)
-
Wash buffer (PBST)
-
Microplate reader
Protocol:
-
Blocking:
-
Add blocking buffer to the protein-immobilized surface and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Wash the surface three times with wash buffer.
-
-
Primary Antibody Incubation:
-
Add the diluted primary antibody to the surface and incubate for 1-2 hours at room temperature.
-
Wash the surface three times with wash buffer.
-
-
Secondary Antibody Incubation:
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the surface five times with wash buffer.
-
-
Detection:
-
Add the TMB substrate solution and incubate in the dark until a blue color develops (typically 15-30 minutes).
-
Add the stop solution to quench the reaction, which will turn the color to yellow.
-
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The signal intensity is proportional to the amount of active, immobilized protein.
Visualizing the Workflows
To better illustrate the processes described, the following diagrams outline the key steps in diazonium chemistry immobilization and the subsequent ELISA validation.
Caption: Workflow for protein immobilization using diazonium chemistry.
Caption: General workflow for ELISA-based validation of protein immobilization.
Conclusion
The choice between diazonium chemistry, glutaraldehyde, and NHS esters for protein immobilization depends on the specific protein of interest, the available surface chemistry, and the desired assay performance. Diazonium chemistry offers a robust method for coupling to tyrosine and histidine residues, which can be advantageous when lysine residues are critical for protein function or are located in the active site. Glutaraldehyde and NHS ester chemistries are widely used and effective for coupling to primary amines.
For optimal results, it is recommended to empirically test and optimize the chosen immobilization method for each specific application. Validation of immobilization efficiency and the retention of protein bioactivity, for which ELISA is a powerful tool, is paramount to developing a reliable and sensitive immunoassay. This guide provides the foundational knowledge and protocols to embark on this critical aspect of assay development.
References
A Comparative Guide to the Long-Term Stability of Functionalized Surfaces: Diazonium Chemistry vs. Alternatives
For researchers, scientists, and drug development professionals, the long-term stability of a functionalized surface is paramount for the reliability and reproducibility of experimental results and the ultimate success of an application. This guide provides an objective comparison of the long-term stability of surfaces functionalized using diazonium chemistry against other common methods, including silanization and self-assembled monolayers (SAMs) of thiols on gold. The information presented is supported by experimental data from peer-reviewed literature to aid in the selection of the most robust surface modification strategy.
The covalent bond formed between an aryl layer and a substrate through diazonium chemistry offers remarkable stability, a critical advantage in demanding applications such as biosensing, drug delivery, and medical implants. This stability is attributed to the formation of strong, covalent carbon-metal or carbon-substrate bonds.
Comparative Performance Data
The following tables summarize the long-term stability of surfaces functionalized by diazonium chemistry compared to other widely used methods. The data is compiled from various studies and highlights key performance indicators under different stress conditions.
Table 1: Comparison of Hydrolytic Stability
| Functionalization Method | Substrate | Test Conditions | Key Performance Metric | Results |
| Diazonium Chemistry | Glassy Carbon, Gold, Platinum | Acidic and neutral pH cycling | Electrochemical stability | Stable over multiple cycles in a potential range of -0.5 V to +0.8 V.[1][2] |
| Silanization (Aminosilanes) | Silicon Oxide | Stringent side chain deprotection (TFA/TFMSA) | Thickness loss | APTES > APDEMS > APDIPES in terms of stability against acidic conditions.[3] |
| Silanization (Dipodal Silanes) | Siliceous Surfaces | Acidic and brine environments | Resistance to hydrolysis | Markedly improved resistance to hydrolysis compared to conventional monopodal silanes.[4][5] |
| Thiol-on-Gold SAMs | Gold | Aqueous environments | Desorption | Prone to desorption and degradation, especially at elevated temperatures.[6] |
Table 2: Comparison of Thermal Stability
| Functionalization Method | Substrate | Key Performance Metric | Decomposition/Desorption Temperature |
| Diazonium Chemistry | Gold | Layer integrity | Markedly more stable than thiol-derived layers at elevated temperatures.[6] |
| Silanization (various) | Silicon | Layer integrity | Generally high thermal stability, often exceeding 200°C.[7] |
| Thiol-on-Gold SAMs | Gold | Desorption of monolayer | Desorption can begin at temperatures as low as 60-100°C.[6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the long-term stability of functionalized surfaces. Below are protocols for key experiments cited in the evaluation of surface stability.
X-ray Photoelectron Spectroscopy (XPS) for Chemical Stability
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.
-
Objective: To monitor changes in the elemental composition and chemical states of the functionalized surface over time and after exposure to specific environmental stressors (e.g., aqueous solutions, elevated temperatures, corrosive agents).
-
Sample Preparation:
-
Prepare freshly functionalized surfaces using the desired method (diazonium, silanization, etc.).
-
Acquire initial XPS spectra (survey and high-resolution scans of relevant elements like C 1s, N 1s, O 1s, Si 2p, Au 4f, etc.) to establish a baseline.
-
Age the samples under controlled conditions (e.g., immersion in phosphate-buffered saline at 37°C for 1, 7, and 30 days).
-
After each aging interval, gently rinse the samples with deionized water and dry with a stream of nitrogen.
-
-
Data Acquisition:
-
Use a monochromatic Al Kα X-ray source.
-
Acquire survey spectra to identify all elements present on the surface.
-
Acquire high-resolution spectra for the elements of interest to determine their chemical states. The take-off angle is typically set to 90° for standard measurements.
-
-
Data Analysis:
-
Quantify the atomic concentrations of the elements from the survey spectra. A significant decrease in the elements associated with the functional layer or an increase in substrate signal indicates degradation.
-
Analyze the high-resolution spectra to identify changes in chemical bonding. For example, the appearance of new peaks or shifts in binding energies can indicate oxidation or hydrolysis of the functional groups.
-
Atomic Force Microscopy (AFM) for Morphological Stability
AFM is a high-resolution scanning probe microscopy technique that can provide topographical information at the nanoscale.
-
Objective: To visualize changes in the surface morphology, such as roughening, pitting, or delamination of the functional layer, as a function of time and environmental exposure.
-
Sample Preparation:
-
Mount the functionalized substrates on AFM sample pucks.
-
Identify and image several representative areas on the pristine (unaged) sample to establish the initial surface morphology.
-
-
Imaging:
-
Operate the AFM in tapping mode to minimize sample damage.
-
Use high-resolution silicon probes.
-
Acquire images of the same areas (if possible using registration marks) or statistically representative areas after each aging interval.
-
Obtain images at various scan sizes (e.g., 1x1 µm², 5x5 µm²) to assess both fine and larger-scale morphological changes.
-
-
Data Analysis:
-
Calculate the root-mean-square (RMS) roughness for each image. An increase in RMS roughness over time suggests surface degradation.
-
Visually inspect the images for the formation of pits, cracks, or aggregates, which are indicative of layer instability.
-
Contact Angle Goniometry for Wettability Stability
Contact angle measurements provide information about the hydrophobicity/hydrophilicity of a surface, which is directly related to its chemical composition and integrity.
-
Objective: To monitor changes in the surface energy and wettability over time, which can indicate chemical degradation or rearrangement of the functional layer.
-
Procedure:
-
Measure the static water contact angle on freshly prepared surfaces.
-
Age the samples under the desired conditions.
-
At specified time points, remove the samples, rinse with deionized water, and dry with nitrogen.
-
Measure the static water contact angle again. A significant change in the contact angle suggests an alteration of the surface chemistry.[8]
-
For a more detailed analysis, advancing and receding contact angles can also be measured to assess contact angle hysteresis, which provides information on surface heterogeneity and roughness.
-
Electrochemical Impedance Spectroscopy (EIS) for Interfacial Stability
EIS is a powerful technique for characterizing the electrical properties of an electrode-electrolyte interface.
-
Objective: To monitor the integrity and stability of the functionalized layer on a conductive substrate by measuring changes in the interfacial impedance over time.
-
Experimental Setup:
-
Use a three-electrode electrochemical cell with the functionalized substrate as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl or SCE).
-
The electrolyte should be relevant to the intended application (e.g., PBS for biological applications).
-
-
Measurement:
-
Apply a small amplitude AC potential (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz) at the open-circuit potential.
-
Record the impedance spectra at regular intervals during the aging process.
-
-
Data Analysis:
-
Model the impedance data using an equivalent electrical circuit. A common model for a coated electrode is the Randles circuit.
-
Changes in the circuit elements, such as an increase in the double-layer capacitance (Cdl) or a decrease in the charge-transfer resistance (Rct) and pore resistance (Rpo), can indicate degradation of the functional layer, such as the formation of defects or delamination.
-
Visualizing the Stability Assessment Workflow
The following diagram illustrates a typical experimental workflow for assessing the long-term stability of functionalized surfaces.
Comparison of Stability Mechanisms
The superior stability of surfaces functionalized via diazonium chemistry stems from the nature of the bond formed with the substrate.
References
- 1. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 2. researchgate.net [researchgate.net]
- 3. Performance Comparison of Three Chemical Vapor Deposited Aminosilanes in Peptide Synthesis: Effects of Silane on Peptide Stability and Purity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Kinetics of Diazo Coupling Reactions with Various Coupling Agents
For Researchers, Scientists, and Drug Development Professionals
The diazo coupling reaction is a cornerstone of synthetic organic chemistry, pivotal in the creation of a vast array of azo compounds utilized as dyes, indicators, and pharmaceutical agents. The kinetics of this reaction are profoundly influenced by the nature of both the diazonium salt and the coupling agent. This guide provides an objective comparison of reaction kinetics with different coupling agents, supported by experimental data, to aid in the selection of appropriate reaction partners and conditions for optimal outcomes.
Data Presentation: Comparative Kinetics of Diazo Coupling
The rate of a diazo coupling reaction is highly dependent on the electronic properties of the substituents on both the diazonium salt and the coupling agent, as well as the reaction pH. Electron-withdrawing groups on the diazonium salt enhance its electrophilicity, leading to a faster reaction. Conversely, electron-donating groups on the coupling agent increase its nucleophilicity and accelerate the coupling.
The following table summarizes the second-order rate constants (k₂) for the coupling of various diazonium salts with different coupling agents. It is important to note that reaction conditions such as temperature, pH, and solvent significantly impact these rates.
| Diazonium Salt Precursor | Coupling Agent | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reaction Conditions |
| 4-Nitroaniline | Tyrosine | 71.19 | 50 mM PBS buffer (pH 7.4), with 5% DMSO |
| 4-Aminobenzoic acid derivative (DDA-2) | Tyrosine | 18.39 | 50 mM PBS buffer (pH 7.4), with 5% DMSO |
| Substituted benzenediazonium salts | 1-(4-hydroxy-6-methylpyrimidin-2-yl)-3-methylpyrazolin-5-one | Varies with substituent (log₁₀k₂ = 1.0 + 3.3σ) | Not specified |
| Diazotized sulfanilic acid | 1-Naphthol | ~3800 - 12000 | pH 10.0, T = 293 K |
| Six five-membered ring heteroaromatic diazonium ions | 2-Naphthol-3,6-disulfonic acid | Rate constants vary by over four orders of magnitude | Aqueous solution, various pH values |
Note: The reactivity of phenols as coupling agents is significantly enhanced at higher pH due to the formation of the more nucleophilic phenoxide ion.[1][2] In contrast, aromatic amines are typically coupled under mildly acidic conditions.[2][3] For instance, the 2-naphtholate-3,6-disulfonate trianion reacts 4 x 10⁸ to 8 x 10⁸ times faster than the corresponding dianion (the un-deprotonated hydroxyl form).[4][5]
Experimental Protocols
The following provides a generalized methodology for determining the kinetics of diazo coupling reactions, based on common experimental practices.
I. Preparation of the Diazonium Salt Solution
-
Diazotization: A solution of the aromatic amine (e.g., 1.0 mmol) is prepared in an acidic medium, typically hydrochloric acid or sulfuric acid.[5]
-
Cooling: The solution is cooled to 0-5 °C in an ice bath. This low temperature is crucial to prevent the decomposition of the diazonium salt.[6]
-
Addition of Nitrite (B80452): A solution of sodium nitrite (NaNO₂) (1.0 mmol) in water is added dropwise to the cooled amine solution with constant stirring.
-
Confirmation of Diazotization: The formation of the diazonium salt can be confirmed using a colorimetric spot test with H-acid.[7]
II. Kinetic Measurement via UV-Vis Spectrophotometry
-
Instrumentation: A UV-Vis spectrophotometer is used to monitor the reaction progress by measuring the increase in absorbance of the resulting azo dye at its λmax.[8]
-
Reaction Mixture: In a cuvette, a buffered solution of the coupling agent (e.g., 2-naphthol, tyrosine) is prepared. The pH of the buffer is chosen to optimize the reactivity of the specific coupling agent (alkaline for phenols, slightly acidic for amines).[2][8]
-
Initiation of Reaction: A small aliquot of the freshly prepared, cold diazonium salt solution is added to the cuvette containing the coupling agent solution to initiate the reaction.[8]
-
Data Acquisition: The absorbance at the λmax of the azo dye is recorded at regular time intervals.
-
Kinetic Analysis:
-
For reactions under pseudo-first-order conditions (where the concentration of the coupling agent is in large excess compared to the diazonium salt), the observed rate constant (kobs) is determined by fitting the absorbance versus time data to a single exponential function.[8]
-
The second-order rate constant (k₂) is then calculated by plotting kobs against the concentration of the coupling agent. The slope of the resulting linear fit gives the value of k₂.[8]
-
Mandatory Visualization
The following diagrams illustrate the fundamental aspects of the diazo coupling reaction.
Caption: General mechanism of an electrophilic aromatic substitution in a diazo coupling reaction.
Caption: A simplified workflow for the kinetic analysis of diazo coupling reactions.
References
- 1. reddit.com [reddit.com]
- 2. The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors [beilstein-journals.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. quora.com [quora.com]
- 7. ora.ox.ac.uk [ora.ox.ac.uk]
- 8. Development of improved dual-diazonium reagents for faster crosslinking of tobacco mosaic virus to form hydrogels - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05630K [pubs.rsc.org]
Safety Operating Guide
Safe Disposal of Benzenediazonium Compounds: A Guide for Laboratory Professionals
Benzenediazonium compounds are highly valuable reagents in organic synthesis, particularly in the production of azo dyes and in various coupling reactions. However, their utility is matched by their potential for instability. Many diazonium salts are thermally sensitive and can be explosive in a dry state, necessitating strict adherence to safety protocols during handling and disposal.[1][2][3] This guide provides essential safety and logistical information for the proper disposal of this compound compounds, ensuring the safety of laboratory personnel and compliance with regulations.
Immediate Safety Precautions
Before handling this compound compounds, it is crucial to be aware of the following:
-
Explosive Nature : Assume all this compound salts are explosive, especially when dry.[1][2] Never scratch the solid material with a metal spatula or grind it.[1]
-
Temperature Control : Maintain temperatures below 5°C during the generation and handling of diazonium salts to minimize decomposition.[1]
-
Quantity Limitation : Handle no more than 0.75 mmol of explosive diazonium salts at any given time.[1][2]
-
Avoid Precipitation : Do not allow diazonium salts to precipitate from the solution unless it is a planned and controlled step in a procedure.[1]
-
Ventilation : Always work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.[4]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound compounds:
| PPE Item | Specification |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. A full face shield is also recommended.[5] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling. |
| Body Protection | A flame-resistant lab coat. |
| Respiratory | A NIOSH/MSHA-approved respirator with an appropriate cartridge should be used if dust is generated or if working outside of a fume hood.[6] |
Experimental Protocol: Quenching and Disposal of this compound Salts
The primary method for the safe disposal of this compound salts involves quenching the reactive diazonium group to form a more stable compound before disposal. The following protocol outlines a common procedure for quenching with hypophosphorous acid.
Materials:
-
Waste solution containing this compound salt
-
Hypophosphorous acid (H₃PO₂) solution (50% w/w)
-
Starch-iodide paper
-
Sodium bicarbonate or other suitable base for neutralization
-
Appropriate waste container
Procedure:
-
Preparation : Ensure the waste solution containing the this compound salt is cold (0-5°C) by using an ice bath. All subsequent steps should be performed in a fume hood.
-
Quenching : Slowly add the hypophosphorous acid solution dropwise to the cold, stirred this compound salt solution.[1] Be prepared for gas evolution (nitrogen).
-
Monitoring : After the addition is complete, continue stirring the solution in the ice bath for at least 30 minutes.
-
Verification : Test the solution for the presence of diazonium salts using starch-iodide paper. The absence of a blue-black color indicates the absence of excess nitrous acid, which is used in the preparation of diazonium salts, suggesting the reaction is complete. For a more direct test of diazonium salt presence, a small amount of the solution can be added to a solution of a coupling agent (e.g., beta-naphthol); the absence of a colored azo dye indicates the destruction of the diazonium salt.
-
Neutralization : Once the quenching is complete, slowly and carefully neutralize the acidic solution by adding a base such as sodium bicarbonate. Be cautious as this will generate carbon dioxide gas.
-
Disposal : The final, neutralized solution should be disposed of as hazardous aqueous waste in accordance with local, state, and federal regulations.[5] Do not mix this waste with other chemical waste streams.
Spill Management
In the event of a spill of this compound salt solution or solid:
-
Evacuate : Clear the area of all personnel.
-
Ventilate : Ensure the area is well-ventilated.
-
Containment : For liquid spills, absorb the material with an inert absorbent material (e.g., vermiculite, dry sand).
-
Clean-up : For solid spills, use dry clean-up procedures to avoid generating dust.[5] Gently sweep the material into a suitable, labeled container for waste disposal.[4][7] Do not use a vacuum cleaner.
-
Decontamination : After the bulk of the material has been removed, decontaminate the area with copious amounts of water.[2]
-
Waste Disposal : All contaminated materials should be placed in a sealed, labeled container and disposed of as hazardous waste.
This compound Disposal Workflow
Caption: Workflow for the safe disposal of this compound compounds.
By following these procedures, researchers, scientists, and drug development professionals can safely manage and dispose of this compound compounds, minimizing risks and ensuring a safe laboratory environment. Always consult your institution's specific safety guidelines and waste disposal protocols.
References
Essential Safety and Logistical Information for Handling Benzenediazonium Compounds
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial guidance on the safe handling and disposal of benzenediazonium and its salts. Adherence to these procedures is vital due to the inherent instability and potential hazards associated with these compounds.
This compound compounds, such as this compound chloride, are aromatic diazonium salts that are highly useful in organic synthesis, particularly in the creation of azo dyes.[1] However, they are also hazardous and require careful handling as they can be thermally unstable and decompose, releasing nitrogen gas.[1] Solid diazonium salts can be sensitive to friction and shock, posing a significant explosion risk. Therefore, it is imperative to follow strict safety protocols to mitigate these risks.
Personal Protective Equipment (PPE)
When handling this compound compounds, a comprehensive suite of personal protective equipment is mandatory to prevent skin, eye, and respiratory exposure.
| PPE Category | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may also be appropriate.[2][3] |
| Skin Protection | Wear fire/flame resistant and impervious clothing.[2] Chemical impermeable gloves are required.[2][4] |
| Respiratory Protection | Work in a well-ventilated area, preferably under a chemical fume hood.[3] If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[2] |
Operational Plan: Safe Handling Protocol
A systematic approach is essential for the safe handling of this compound compounds, from preparation to the quenching of the final reaction mixture.
Step 1: Preparation
-
Work Area: Ensure a well-ventilated laboratory space, with a chemical fume hood and readily accessible safety shower and eyewash station.[5]
-
Equipment: Use clean, dedicated glassware. Avoid using metal spatulas with solid diazonium salts; plastic spatulas are recommended.[6]
-
Reagents: Use a stoichiometric amount of sodium nitrite (B80452) to generate the diazonium salt, avoiding excess.[6]
Step 2: Diazotization Reaction
-
Temperature Control: Maintain the reaction temperature below 5°C throughout the process to ensure the stability of the diazonium salt.[6]
-
Addition of Reagents: Combine the amine and acid first, then slowly add the sodium nitrite solution.[6] This helps to minimize the presence of excess nitrous acid.
-
Monitoring: Check for excess nitrous acid using starch-potassium iodide paper and neutralize it if present.[6]
-
Ventilation: Be aware that gases may be generated and ensure they are properly vented.[6]
Step 3: Subsequent Reaction
-
Precipitation: Never allow the undesired precipitation of diazonium salts out of the solution.[6]
-
Heating: Do not heat diazonium salts above 40°C.[6]
Step 4: Quenching and Work-up
-
Quenching: Before any further treatment or work-up, quench any remaining diazonium salts in the reaction mixture. Hypophosphorous acid (H3PO2) solution can be used as a quenching agent.[6]
-
Product Analysis: Analyze the final product for any residual diazo compounds, especially when using new process conditions.[6]
Disposal Plan
Proper disposal of waste containing this compound compounds is critical to prevent accidents and environmental contamination.
-
Quenching of Waste: All waste solutions containing diazonium salts must be quenched to decompose the diazo compounds before disposal.[6]
-
Licensed Disposal: The quenched material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4]
-
Container Disposal: Contaminated packaging should be triply rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and then dispose of it as solid waste.[4]
-
Prohibited Disposal: Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[4] Do not discharge waste containing this compound salts into sewer systems.[4]
Emergency Procedures
In the event of an accidental release or exposure, follow these procedures:
-
Spill:
-
Evacuate personnel to a safe area and keep people away from and upwind of the spill.[2]
-
Remove all sources of ignition.[2]
-
Wear appropriate PPE, including chemical impermeable gloves and a respirator if necessary.[2]
-
For solid spills, avoid dust formation.[2]
-
Contain the spill and collect the material using spark-proof tools and explosion-proof equipment.[2]
-
Place the collected material in a suitable, closed container for disposal.[2]
-
-
Skin Contact:
-
Eye Contact:
-
Ingestion:
-
Inhalation:
Workflow for Handling this compound Compounds
The following diagram illustrates the logical workflow for the safe handling of this compound compounds, from initial preparation to final disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
